molecular formula C4H9NO2S B1319920 N,N-dimethylethenesulfonamide CAS No. 7700-07-4

N,N-dimethylethenesulfonamide

Cat. No.: B1319920
CAS No.: 7700-07-4
M. Wt: 135.19 g/mol
InChI Key: AYRRJFSXEOEOOA-UHFFFAOYSA-N
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Description

N,N-dimethylethenesulfonamide is a useful research compound. Its molecular formula is C4H9NO2S and its molecular weight is 135.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-4-8(6,7)5(2)3/h4H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRRJFSXEOEOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10597618
Record name N,N-Dimethylethenesulfonamide
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Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7700-07-4
Record name N,N-Dimethylethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10597618
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Record name N,N-dimethylethene-1-sulfonamide
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Foundational & Exploratory

Synthesis of N,N-Dimethylvinylsulfonamide: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N,N-Dimethylvinylsulfonamide in Modern Chemistry

N,N-Dimethylvinylsulfonamide is a valuable and versatile chemical entity within the fields of organic synthesis and drug discovery. As a Michael acceptor, its vinyl group is activated by the electron-withdrawing sulfonyl group, making it susceptible to nucleophilic attack. This reactivity profile has led to its use in a variety of chemical transformations and as a key building block in the synthesis of more complex molecules. In the realm of medicinal chemistry, vinyl sulfonamides are recognized as important pharmacophores and have been incorporated into a range of biologically active compounds.[1][2][3] They are particularly noted for their role as covalent inhibitors, where they can form irreversible bonds with specific amino acid residues in target proteins.[4][5] The N,N-dimethyl substitution modulates the reactivity of the vinyl group and influences the physicochemical properties of the molecule, such as solubility and metabolic stability.

This guide provides an in-depth exploration of the synthesis of N,N-dimethylvinylsulfonamide, with a focus on the underlying reaction mechanisms, practical experimental protocols, and the rationale behind the synthetic strategies employed. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of the preparation of this important chemical building block.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of N,N-dimethylvinylsulfonamide can be approached through several routes, each with its own set of advantages and challenges. The choice of a particular method often depends on the desired scale of the reaction, the availability of starting materials, and the required purity of the final product.

The Traditional Approach: Nucleophilic Substitution on a Sulfonyl Chloride Precursor

The most direct and classical method for the synthesis of N,N-dimethylvinylsulfonamide involves the reaction of dimethylamine with a suitable vinylsulfonyl precursor, typically vinylsulfonyl chloride or a related 2-haloethanesulfonyl chloride.

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the sulfonamide bond. When a 2-haloethanesulfonyl chloride is used, a subsequent elimination step is required to generate the vinyl group.

  • Step 1: Nucleophilic Attack: The dimethylamine acts as a nucleophile, attacking the sulfur center of the sulfonyl chloride.

  • Step 2: Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Step 3: Elimination of Chloride: The chloride ion is expelled as a leaving group.

  • Step 4 (if applicable): Base-Mediated Elimination: If starting from a 2-haloethanesulfonyl chloride, a base is used to abstract a proton from the α-carbon, leading to the elimination of the halide and formation of the double bond.

Challenges and Considerations:

While seemingly straightforward, this method is often plagued by several challenges. Vinylsulfonyl chloride is highly reactive and prone to polymerization, which can significantly reduce the yield and complicate purification.[4] Furthermore, the handling of volatile and corrosive reagents like sulfonyl chlorides and dimethylamine requires careful experimental setup and safety precautions.

The Dehydration Route: A One-Pot Elimination Approach

An alternative strategy involves the dehydration of a precursor alcohol, N,N-dimethyl-2-hydroxypropanesulfonamide. This method offers the advantage of avoiding the use of highly reactive vinylsulfonyl chlorides.

Mechanism:

This process typically involves a one-pot reaction where a leaving group is formed from the hydroxyl group, followed by its elimination. A common system for this transformation is the use of methanesulfonyl chloride (MsCl) and an organic base, such as triethylamine.

  • Step 1: Mesylation: The hydroxyl group of N,N-dimethyl-2-hydroxypropanesulfonamide reacts with methanesulfonyl chloride to form a mesylate intermediate. The mesylate is an excellent leaving group.

  • Step 2: Base-Mediated Elimination: The organic base abstracts a proton from the adjacent carbon, leading to the elimination of the mesylate group and the formation of the vinyl double bond.

This approach has been successfully applied to the synthesis of N,N-dimethyl-1-propene-1-sulfonamide, a closely related analogue, and can be adapted for N,N-dimethylvinylsulfonamide.[2][3] The one-pot nature of this reaction, avoiding the isolation of the intermediate mesyl derivative, makes it an efficient and practical option.[2]

The α-Selenoether Protection Strategy: A Mild and High-Purity Approach

To overcome the challenges of polymerization and low yields associated with traditional methods, a novel approach utilizing an α-selenoether masking group has been developed.[4][5][6] This strategy allows for the late-stage, mild generation of the vinyl sulfonamide.

Mechanism:

This multi-step synthesis involves the initial sulfonylation of the amine with a protected sulfonyl chloride, followed by the introduction of a selenoether, and finally, a mild oxidative elimination to unmask the vinyl group.

  • Step 1: Sulfonylation: The amine is first sulfonylated with a reagent such as 1-bromoethane-1-sulfonyl chloride.

  • Step 2: Selenide Displacement: The bromide in the resulting sulfonamide is displaced by a phenyl selenide nucleophile. The resulting α-selenoether sulfonamide is stable and can be purified by column chromatography.

  • Step 3: Oxidative Elimination: The selenoether is then oxidized with a mild oxidant, such as sodium metaperiodate (NaIO4). This leads to a syn-elimination of the resulting selenoxide, cleanly forming the terminal vinyl sulfonamide.

This method is particularly advantageous as it typically yields the final product in high purity after a simple aqueous work-up, often circumventing the need for column chromatography of the reactive vinyl sulfonamide.[4]

Experimental Protocols and Data

Protocol 1: Synthesis via the Dehydration of N,N-Dimethyl-2-hydroxyethanesulfonamide

This protocol is adapted from a similar procedure for a related compound and represents a practical approach to the synthesis of N,N-dimethylvinylsulfonamide.[2]

Step 1: Synthesis of N,N-Dimethyl-2-hydroxyethanesulfonamide (Precursor)

  • To a solution of 2-hydroxyethanesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane) cooled to 0 °C, add a solution of dimethylamine (2 equivalents) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N,N-dimethyl-2-hydroxyethanesulfonamide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Dehydration to N,N-Dimethylvinylsulfonamide

  • Dissolve N,N-dimethyl-2-hydroxyethanesulfonamide in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C and add an organic base (e.g., triethylamine, 1.5 equivalents).

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography, though care should be taken to avoid polymerization on silica gel.

Reaction Starting Material Reagents Typical Yield Reference
DehydrationN,N-dimethyl-2-hydroxypropanesulfonamideMeSO2Cl, Organic BaseGood to Excellent[2][3]
α-Selenoether Eliminationα-Selenoether sulfonamideNaIO4High Purity, often no chromatography needed[4]

Visualizing the Mechanisms

To further elucidate the synthetic pathways, the following diagrams illustrate the core mechanistic steps.

Traditional Synthesis cluster_0 Nucleophilic Attack and Elimination Dimethylamine (CH₃)₂NH Vinylsulfonyl_Chloride H₂C=CHSO₂Cl Dimethylamine->Vinylsulfonyl_Chloride Nucleophilic Attack Intermediate Tetrahedral Intermediate Vinylsulfonyl_Chloride->Intermediate Product N,N-Dimethylvinylsulfonamide Intermediate->Product Elimination of Cl⁻ HCl HCl Intermediate->HCl Dehydration Route cluster_1 Dehydration via Mesylation Precursor HO-CH₂-CH₂-SO₂N(CH₃)₂ Mesylate_Intermediate MsO-CH₂-CH₂-SO₂N(CH₃)₂ Precursor->Mesylate_Intermediate Mesylation MsCl MsCl, Et₃N MsCl->Mesylate_Intermediate Product H₂C=CH-SO₂N(CH₃)₂ Mesylate_Intermediate->Product Elimination Et3NHCl Et₃N·HCl Mesylate_Intermediate->Et3NHCl Selenoether Strategy cluster_2 α-Selenoether Protection and Elimination Sulfonamide Br-CH₂-CH₂-SO₂N(CH₃)₂ Selenoether PhSe-CH₂-CH₂-SO₂N(CH₃)₂ Sulfonamide->Selenoether Selenide Displacement PhSeNa PhSeNa PhSeNa->Selenoether Product H₂C=CH-SO₂N(CH₃)₂ Selenoether->Product Oxidative Elimination Oxidation NaIO₄ Oxidation->Product Byproduct PhSeOH Product->Byproduct

Caption: α-Selenoether strategy for high-purity synthesis.

Conclusion and Future Outlook

The synthesis of N,N-dimethylvinylsulfonamide is a critical process for accessing a versatile building block in organic and medicinal chemistry. While traditional methods offer a direct route, they are often hampered by issues of reactivity and purification. Modern approaches, such as the dehydration of precursor alcohols and the innovative α-selenoether protection strategy, provide more robust and efficient alternatives, leading to higher yields and purities of the final product. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program. As the demand for sophisticated molecular architectures continues to grow, the development of even more efficient and sustainable methods for the synthesis of key intermediates like N,N-dimethylvinylsulfonamide will remain an active area of investigation.

References

  • Craven, G., Affron, D. P., et al. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm. 2[4][5][6]. Roy, T., & Lee, J.-W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett, 31(05), 455-458. 3[7]. Kolosov, M. A., et al. (2020). Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. Kharkov University Bulletin, Chemical Series. 4[2][3]. Various Authors. (n.d.). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Semantic Scholar. 5[6]. Various Authors. (n.d.). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy | Request PDF. ResearchGate. 6[1]. Various Authors. (n.d.). Synthesis of Vinyl Sulfonamides Using the Horner Reaction | Request PDF. ResearchGate. 7[8]. Monsanto Chemicals Ltd. (1955). Process for preparing vinyl sulfonamides. U.S. Patent No. 2,715,142. 8[9]. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (2018). PMC - NIH. 9[10]. Allen Education. (n.d.). Explain with equations how methylamine, N, N - dimethylamine and N, N, N - trimethylamine react with benzenesulphonyl chloride and how this reaction is useful to separate these amines. 1[11]0. Reddit r/Chempros. (2022). Using dimethylamine.

Sources

N,N-dimethylvinylsulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of N,N-dimethylvinylsulfonamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-dimethylvinylsulfonamide is a functionalized vinylsulfonamide that has garnered significant interest as a reactive chemical entity, particularly within the field of medicinal chemistry. Its intrinsic properties as a potent Michael acceptor have positioned it as a valuable electrophilic "warhead" for the design of targeted covalent inhibitors. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in modern drug discovery. We will explore its physicochemical characteristics, delve into its synthesis and reaction mechanisms, and discuss its utility in forming stable covalent bonds with biological nucleophiles, a critical function in the development of next-generation therapeutics.

Introduction to N,N-dimethylvinylsulfonamide

Vinylsulfonamides are a class of organic compounds characterized by a vinyl group directly attached to the sulfur atom of a sulfonamide. N,N-dimethylvinylsulfonamide (DMVSA) is a prominent member of this class, featuring two methyl groups on the sulfonamide nitrogen. This substitution pattern modulates its electronic properties and reactivity. In recent years, vinylsulfonamides have emerged as a compelling alternative to more traditional electrophiles, such as acrylamides, in the design of covalent inhibitors.[1] Covalent inhibitors offer distinct advantages in drug design, including high potency, prolonged duration of action, and the potential to overcome drug resistance.[1] DMVSA and its derivatives serve as key building blocks in this context, enabling the irreversible modification of target proteins.[2]

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of N,N-dimethylvinylsulfonamide determine its behavior in various chemical environments and are crucial for its application in synthesis and biological systems.

Physical and Chemical Data

The key properties are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 7700-07-4[3]
Molecular Formula C₄H₉NO₂S[3]
Molecular Weight 135.185 g/mol [3]
Density 1.146 g/cm³[3]
Boiling Point 183.6 °C at 760 mmHg[3]
LogP 1.10210[3]
Refractive Index 1.471[3]
Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of N,N-dimethylvinylsulfonamide.[4][5] While specific spectra for this exact compound are not publicly cataloged, its characteristic features can be predicted based on its structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals. A complex multiplet pattern in the vinyl region (typically 5.5-7.0 ppm) corresponding to the three vinyl protons (-CH=CH₂). A singlet in the aliphatic region (around 2.5-3.0 ppm) would represent the six equivalent protons of the two N-methyl groups.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would display four signals: two in the vinyl region for the two sp² hybridized carbons of the double bond, and two in the aliphatic region for the N-methyl carbons.

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O) stretches, typically found around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). Additional key peaks would include C=C stretching of the vinyl group (~1620 cm⁻¹) and C-H stretching vibrations.[4]

  • Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 135).[4] Fragmentation patterns would likely involve the loss of the dimethylamino group or parts of the vinylsulfonyl moiety.

Synthesis of N,N-dimethylvinylsulfonamide

Various synthetic routes to vinylsulfonamides have been developed. A common and efficient method involves the dehydration of a β-hydroxy sulfonamide precursor, which avoids the need to isolate potentially unstable intermediates.[6][7]

Experimental Protocol: Dehydrative Synthesis

This protocol describes a general one-pot method for synthesizing N,N-dimethylvinylsulfonamide from its corresponding β-hydroxy precursor.[6][7]

Step 1: Mesylation

  • To a stirred solution of N,N-dimethyl-2-hydroxyethanesulfonamide in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add an organic base (e.g., triethylamine, 1.5 equivalents).

  • Slowly add methanesulfonyl chloride (MeSO₂Cl, 1.2 equivalents) dropwise to the solution.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours. The formation of the intermediate mesylate occurs in this step.

Step 2: Elimination

  • Without isolating the intermediate, warm the reaction mixture to room temperature.

  • Continue stirring for an additional 4-12 hours to facilitate the elimination of the mesyl group, forming the vinyl double bond.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude N,N-dimethylvinylsulfonamide using column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the one-pot dehydration synthesis.

G cluster_0 One-Pot Synthesis start N,N-dimethyl-2-hydroxyethanesulfonamide (Starting Material) reagents 1. MeSO2Cl 2. Organic Base (e.g., Et3N) start->reagents Add intermediate Unstable Mesylate Intermediate (Not Isolated) reagents->intermediate Forms elimination E2 Elimination intermediate->elimination Undergoes product N,N-dimethylvinylsulfonamide (Final Product) elimination->product Yields

Caption: Workflow for the dehydrative synthesis of N,N-dimethylvinylsulfonamide.

Chemical Reactivity and Mechanistic Insights

The reactivity of N,N-dimethylvinylsulfonamide is dominated by the electrophilic nature of its vinyl group, making it a potent Michael acceptor.[6][8]

The Michael Addition Reaction

The Michael addition, or conjugate 1,4-addition, is the most important reaction of vinylsulfonamides in a biological context.[9][10] The electron-withdrawing sulfonyl group polarizes the double bond, rendering the β-carbon susceptible to attack by nucleophiles.[10] In drug development, the key nucleophiles are the side chains of amino acid residues within a target protein, most commonly the thiol group of cysteine or the amino group of lysine.[1][11]

This reaction is central to the mechanism of action for many covalent inhibitor drugs.[10] The formation of a stable covalent bond between the drug and its target protein can lead to irreversible inhibition, providing significant therapeutic benefits.[12]

Mechanism of Covalent Modification

The mechanism proceeds via the attack of a biological nucleophile (e.g., the thiolate anion of a cysteine residue) on the β-carbon of the vinylsulfonamide. This forms a resonance-stabilized carbanion intermediate, which is subsequently protonated by a proton source (such as water or a nearby amino acid residue) to yield the final, stable thioether adduct.

Caption: Mechanism of covalent protein modification via Michael addition.

Applications in Research and Development

The primary application of N,N-dimethylvinylsulfonamide and its derivatives is in the field of drug discovery and chemical biology.[13][14]

Covalent Inhibitors in Drug Discovery

The vinylsulfonamide moiety is employed as an electrophilic "warhead" to target specific amino acid residues in proteins.[2] By designing molecules that selectively bind to a target protein's active or allosteric site, the vinylsulfonamide group can be positioned to react with a nearby nucleophilic residue, forming a permanent covalent bond.[15][16] This strategy has been successfully used to develop potent and selective inhibitors for various enzyme classes.[6][15] For example, vinylsulfonamide derivatives have been developed as highly potent, covalent inhibitors of TEAD autopalmitoylation, a target in cancer therapy.[15][16]

Chemical Probes

Beyond therapeutics, vinylsulfonamide-containing molecules are valuable as chemical probes for activity-based protein profiling (ABPP). These probes can be used to identify and characterize new drug targets by covalently labeling active enzymes in complex biological systems.

Polymerization Potential

Like other vinyl monomers, N,N-dimethylvinylsulfonamide possesses the potential to undergo polymerization. The vinyl group can participate in radical polymerization reactions, initiated by thermal or photochemical initiators.[17] While specific studies on the homopolymerization of N,N-dimethylvinylsulfonamide are not widely reported, its structural similarity to well-studied monomers like N,N-dimethylacrylamide suggests it could form functional polymers.[18][19] Such polymers could have applications in hydrogel formation or as functional materials, analogous to other poly(N-vinylamide)s.[20][21]

Safety and Handling

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[24]

  • Engineering Controls : Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[24]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[22]

  • Hazards : The compound is likely flammable and should be treated as a potential irritant to the skin, eyes, and respiratory tract. Its long-term toxicological properties are not well-established, and it should be handled with care.[22][25]

Conclusion

N,N-dimethylvinylsulfonamide is a versatile chemical entity with significant value in modern chemical and pharmaceutical research. Its defining feature is its controlled electrophilicity, which makes it an excellent Michael acceptor for the covalent modification of biological macromolecules. This property has been expertly leveraged in the design of targeted covalent inhibitors, offering a powerful strategy for developing potent and durable therapeutics. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to harness its potential in drug discovery, chemical biology, and materials science.

References

  • Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. (2019). European Journal of Medicinal Chemistry.
  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. (2025). Chemical Science.
  • Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors | Request PDF. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
  • N,N-Dimethylethenesulfonamide | CAS#:7700-07-4. (n.d.). Chemsrc.
  • Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. (2020). Journal of Organic and Pharmaceutical Chemistry.
  • Safety d
  • SAFETY D
  • Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. (2025).
  • Recent Advances in Covalent Drug Discovery. (n.d.). MDPI.
  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection str
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • Structure of the target N,N-dimethyl-1-propene-1-sulfonamide 1 and... (n.d.).
  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps.
  • Michael Addition. (n.d.). Organic Chemistry Portal.
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). (n.d.). James Madison University.
  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class.
  • Michael addition reaction. (n.d.). Wikipedia.
  • Radical Polymerization of Vinylsulfonic Acid and Its Copolymerization with Acrylamide in Aqueous Solution. (2025).
  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. (n.d.). PMC - PubMed Central.
  • Synthesis and Heavy-Metal Sorption Studies of N,N-Dimethylacrylamide-Based Hydrogels. (n.d.). MDPI.
  • Solvents to Fragments to Drugs: MD Applications in Drug Design. (2018).
  • Solvents to Fragments to Drugs: MD Applications in Drug Design. (2025).
  • Synthesis of Poly(N-vinylamide)s and Poly(vinylamine)
  • Formation of Hydrogels Based on a Copolymer of N-Vinyl-2-pyrrolidone and Glycidyl Methacrylate in the Presence of the Reaction Product of 1,3-Dimethylmidazolium Dimethylphosph
  • Nanogels Based on N,N-Dimethylacrylamide and β-Cyclodextrin Triacrylate for Enhanced Solubility and Therapeutic Efficacy of Aripiprazole. (2024). MDPI.

Sources

An In-depth Technical Guide to the Physical Properties of N,N-dimethylvinylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-dimethylvinylsulfonamide is a functionalized organic molecule of significant interest to researchers in drug development and materials science. As a Michael acceptor, the vinyl group's reactivity is central to its utility in covalent modification of biological targets and in polymer chemistry.[1][2] A thorough understanding of its physical properties is paramount for its effective application, from predicting its behavior in reaction media to ensuring its safe handling and storage. This guide provides a comprehensive overview of the core physical and chemical characteristics of N,N-dimethylvinylsulfonamide, supported by experimental protocols and theoretical insights.

Molecular and Chemical Identity

A foundational understanding of a molecule begins with its basic identifiers and structural properties.

PropertyValueSource
Chemical Name N,N-dimethylvinylsulfonamideN/A
Synonyms N,N-DimethylethenesulfonamideN/A
CAS Number 7700-07-4N/A
Molecular Formula C₄H₉NO₂SN/A
Molecular Weight 135.19 g/mol N/A
Exact Mass 135.03542 g/mol N/A

Macroscopic Physical Properties

The bulk physical properties of a compound are critical for its practical application in a laboratory or industrial setting.

PropertyValueExperimental Context
Density 1.146 g/cm³Determined at standard conditions.
Boiling Point 183.6 °CMeasured at 760 mmHg.
Refractive Index 1.471Measured at standard temperature and pressure.
Experimental Determination of Physical Properties

Protocol for Boiling Point Determination (Thiele Tube Method):

  • A small sample of N,N-dimethylvinylsulfonamide is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

  • As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

  • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Protocol for Density Determination (Pycnometer Method):

  • A clean, dry pycnometer of a known volume is weighed accurately.

  • The pycnometer is filled with N,N-dimethylvinylsulfonamide, ensuring no air bubbles are present.

  • The filled pycnometer is weighed again.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[3][4]

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the vinyl protons and the N-methyl protons.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
Vinyl CH (geminal)5.8 - 6.2Doublet of doubletsJtrans ≈ 16 Hz, Jcis ≈ 9 Hz
Vinyl CH (trans)6.2 - 6.6Doublet of doubletsJtrans ≈ 16 Hz, Jgem ≈ 2 Hz
Vinyl CH (cis)5.7 - 6.1Doublet of doubletsJcis ≈ 9 Hz, Jgem ≈ 2 Hz
N-Methyl (CH₃)2.7 - 3.0SingletN/A

The complex splitting pattern of the vinyl protons arises from geminal, cis, and trans couplings.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Vinyl CH₂125 - 135
Vinyl CH130 - 140
N-Methyl (CH₃)35 - 45
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=C Stretch (vinyl)1620 - 1680Medium
=C-H Stretch (vinyl)3010 - 3100Medium
S=O Stretch (sulfonamide)1335 - 1370 (asymmetric)Strong
S=O Stretch (sulfonamide)1140 - 1180 (symmetric)Strong
C-N Stretch1100 - 1350Medium
C-H Stretch (methyl)2850 - 3000Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

FragmentExpected m/zInterpretation
[M]⁺135Molecular ion
[M - CH₃]⁺120Loss of a methyl group
[M - N(CH₃)₂]⁺91Loss of the dimethylamino group
[SO₂N(CH₃)₂]⁺108Dimethylsulfamoyl cation
[CH₂=CHSO₂]⁺90Vinylsulfonyl cation

Solubility Profile

The solubility of N,N-dimethylvinylsulfonamide in various solvents is a critical parameter for its use in synthesis and biological assays. While specific quantitative data is limited, its polarity suggests it will be soluble in a range of common organic solvents.

SolventPredicted SolubilityRationale
WaterSparingly solubleThe polar sulfonamide group may impart some water solubility, but the vinyl and dimethyl groups are hydrophobic.
EthanolSolublePolar protic solvent, likely to solvate the sulfonamide group.
AcetoneSolublePolar aprotic solvent, good general solvent for moderately polar organic compounds.
Dimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent, expected to be an excellent solvent.[8]
ChloroformSolubleModerately polar solvent, should readily dissolve the compound.
Diethyl EtherModerately solubleLess polar than other organic solvents, solubility may be limited.
HexaneInsolubleNonpolar solvent, unlikely to dissolve the polar sulfonamide.

Stability and Reactivity

Tertiary vinyl sulfonamides, such as N,N-dimethylvinylsulfonamide, are known to be stable compounds under both acidic and basic conditions.[1] The primary mode of reactivity is the electrophilic nature of the vinyl group, making it susceptible to Michael addition reactions with nucleophiles like thiols and amines.[1][2] This reactivity is the basis for its use as a covalent modifier in drug discovery.

Michael_Addition cluster_reactants Reactants cluster_product Product Reactants N,N-dimethylvinylsulfonamide + Nu-H TransitionState [Transition State] Reactants->TransitionState Nucleophilic attack Product Adduct TransitionState->Product H2C=CH-S(=O)2-N(CH3)2 H2C=CH-S(=O)2-N(CH3)2 Nu-H Nu-H Nu-CH2-CH2-S(=O)2-N(CH3)2 Nu-CH2-CH2-S(=O)2-N(CH3)2

Caption: Michael addition of a nucleophile (Nu-H) to N,N-dimethylvinylsulfonamide.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling N,N-dimethylvinylsulfonamide.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and safety glasses or goggles.[7][9][10]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[7][9] Avoid contact with skin and eyes.[7][9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis Outline

A plausible synthetic route to N,N-dimethylvinylsulfonamide involves the reaction of 2-chloroethanesulfonyl chloride with dimethylamine, followed by elimination of HCl. A related procedure for a similar compound is described in the literature.[1]

Synthesis 2-Chloroethanesulfonyl chloride 2-Chloroethanesulfonyl chloride Reaction_with_DMA Reaction_with_DMA 2-Chloroethanesulfonyl chloride->Reaction_with_DMA + Dimethylamine N,N-Dimethyl-2-chloroethanesulfonamide N,N-Dimethyl-2-chloroethanesulfonamide Reaction_with_DMA->N,N-Dimethyl-2-chloroethanesulfonamide Elimination Elimination N,N-Dimethyl-2-chloroethanesulfonamide->Elimination + Base (e.g., Triethylamine) N,N-Dimethylvinylsulfonamide N,N-Dimethylvinylsulfonamide Elimination->N,N-Dimethylvinylsulfonamide

Caption: Proposed synthetic pathway for N,N-dimethylvinylsulfonamide.

Conclusion

This technical guide has provided a detailed overview of the key physical and chemical properties of N,N-dimethylvinylsulfonamide. By understanding its molecular characteristics, macroscopic properties, spectroscopic signatures, solubility, stability, and reactivity, researchers can more effectively and safely utilize this versatile compound in their scientific endeavors. The provided experimental protocols and safety guidelines serve as a practical resource for laboratory professionals.

References

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Introduction: The Versatility of an Activated Olefin

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity Profile of N,N-dimethylvinylsulfonamide

N,N-dimethylvinylsulfonamide (DMVSA) is a functionalized vinyl monomer characterized by the potent electron-withdrawing capacity of its N,N-dimethylsulfonamide group. This electronic feature polarizes the carbon-carbon double bond, rendering the β-carbon atom highly electrophilic and susceptible to nucleophilic attack. Consequently, DMVSA serves as a versatile building block in organic synthesis and a valuable reactive moiety in medicinal chemistry. Its reactivity is primarily defined by two key pathways: 1,4-conjugate (Michael) additions and cycloaddition reactions.[1] This guide provides an in-depth exploration of the reactivity profile of DMVSA, offering mechanistic insights, practical protocols, and an examination of its applications, particularly in the realm of targeted covalent inhibitors for drug discovery.

Core Reactivity Principles: Electronic Activation

The reactivity of N,N-dimethylvinylsulfonamide is fundamentally governed by the electronic properties of the sulfonyl group (-SO₂-). This group exerts a strong electron-withdrawing effect through both induction (I-effect) and resonance (R-effect). This polarization creates a significant partial positive charge (δ+) on the β-carbon of the vinyl group, making it an excellent Michael acceptor.

The general mechanism for the Michael addition involves the attack of a nucleophile on this electrophilic β-carbon.[2][3] The resulting intermediate is a resonance-stabilized enolate, which is then protonated to yield the final 1,4-adduct. This process is thermodynamically controlled and allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds under relatively mild conditions.[4][5]

Key Reaction Classes and Mechanistic Insights

Michael (1,4-Conjugate) Addition Reactions

The Michael addition is the hallmark reaction of DMVSA, enabling its conjugation to a wide array of nucleophiles.[1] This reactivity is the cornerstone of its utility in both synthetic chemistry and chemical biology.

  • Aza-Michael Addition (Nitrogen Nucleophiles): Primary and secondary amines readily add to DMVSA to form β-amino sulfonamides. This reaction is highly efficient and is a common method for introducing the sulfonamide moiety into more complex molecules. The resulting products are stable and often serve as intermediates in pharmaceutical synthesis.[6]

  • Thia-Michael Addition (Sulfur Nucleophiles): Thiols, particularly the thiol group of cysteine residues in proteins, are excellent nucleophiles for DMVSA.[7][8] This specific reactivity is heavily exploited in the design of targeted covalent inhibitors, where the vinyl sulfonamide acts as an electrophilic "warhead" that forms an irreversible covalent bond with a cysteine residue in the active site of a target protein.[8][9]

  • Carbon-Michael Addition (Carbon Nucleophiles): Stabilized carbanions, such as those derived from malonates or β-ketoesters, can also serve as Michael donors, facilitating the formation of new carbon-carbon bonds.[2][3]

Below is a generalized workflow for a typical Michael addition reaction involving DMVSA.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product DMVSA N,N-Dimethylvinylsulfonamide (Michael Acceptor) Reaction Base-catalyzed 1,4-Conjugate Addition DMVSA->Reaction NuH Nucleophile (Nu-H) (e.g., R-SH, R₂NH) NuH->Reaction Adduct Michael Adduct (Nu-CH₂-CH₂-SO₂NMe₂) Reaction->Adduct Protonation

Caption: Workflow for a general Michael addition with DMVSA.

The table below summarizes the types of nucleophiles that readily react with DMVSA in Michael additions.

Nucleophile ClassExampleProduct Type
Nitrogen (Aza-Michael)Piperidine, Anilineβ-Amino sulfonamides
Sulfur (Thia-Michael)Cysteine, Ethanethiolβ-Thioether sulfonamides
Carbon (C-Michael)Diethyl malonateSubstituted alkyl sulfonamides
Oxygen (Oxa-Michael)Alkoxides, Phenoxidesβ-Alkoxy sulfonamides
[3+2] Cycloaddition Reactions

As an activated olefin, N,N-dimethylvinylsulfonamide is an effective dipolarophile in [3+2] cycloaddition reactions.[10] This class of reactions provides a powerful route to five-membered heterocyclic systems. It reacts with various 1,3-dipoles, such as:

  • Nitrones: To form isoxazolidine rings.[11][12]

  • Nitrile Imines: Generated in situ from hydrazonoyl halides, to produce pyrazole derivatives.[13][14]

  • Azomethine Ylides: To yield pyrrolidine structures.[11]

The regioselectivity of these cycloadditions is dictated by the frontier molecular orbitals of the dipole and the dipolarophile. The electron-deficient nature of the DMVSA double bond facilitates a rapid reaction.

G cluster_reactants Reactants cluster_cycloaddition Reaction cluster_product Product DMVSA N,N-Dimethylvinylsulfonamide (Dipolarophile) Reaction [3+2] Cycloaddition (Concerted Mechanism) DMVSA->Reaction Dipole 1,3-Dipole (e.g., Nitrone) Dipole->Reaction Cycloadduct Five-Membered Heterocycle (e.g., Isoxazolidine) Reaction->Cycloadduct

Caption: General scheme of a [3+2] cycloaddition reaction with DMVSA.

Radical Polymerization

Vinyl monomers are precursors to polymers, and DMVSA is no exception. While less common than its conjugate addition chemistry, it can undergo free-radical polymerization. This reactivity is analogous to that of other N-vinylamides and acrylamides.[15][16] The polymerization can be initiated using standard radical initiators like AIBN or ammonium persulfate. The resulting poly(N,N-dimethylvinylsulfonamide) is a water-soluble polymer whose properties can be tuned by copolymerization with other monomers.

Application in Drug Discovery: A Covalent Warhead

The most significant contemporary application of the vinyl sulfonamide moiety is in the design of targeted covalent inhibitors (TCIs).[8] TCIs function by first binding non-covalently to the target protein, followed by the formation of a stable, covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the protein.[17]

N,N-dimethylvinylsulfonamide derivatives are highly effective warheads for targeting cysteine residues.[7][9] The soft electrophilicity of the β-carbon is well-matched to the soft nucleophilicity of the cysteine thiol. This reaction is typically irreversible and results in complete and prolonged inhibition of the target protein's activity.[8] This strategy has been successfully employed to develop potent and selective inhibitors for various enzyme classes, including kinases and transcription factors.[18]

G cluster_step1 Step 1: Non-covalent Binding cluster_step2 Step 2: Covalent Modification cluster_step3 Final State Inhibitor Inhibitor with Vinylsulfonamide Warhead Complex Reversible Inhibitor-Protein Complex (Ki) Inhibitor->Complex Protein Target Protein with Nucleophilic Cysteine (Cys-SH) Protein->Complex Covalent_Bond Thia-Michael Addition Complex->Covalent_Bond k_inact Final_Complex Irreversible Covalent Complex (Target Inhibition) Covalent_Bond->Final_Complex

Caption: Mechanism of action for a vinylsulfonamide-based covalent inhibitor.

Experimental Protocols

Protocol 1: Aza-Michael Addition of Piperidine to N,N-dimethylvinylsulfonamide

This protocol describes a standard procedure for the conjugate addition of a secondary amine to DMVSA.

Materials:

  • N,N-dimethylvinylsulfonamide (1.0 eq)

  • Piperidine (1.1 eq)

  • Methanol (as solvent, approx. 0.5 M concentration)

  • Round-bottom flask with magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, silica gel for chromatography)

Procedure:

  • Dissolve N,N-dimethylvinylsulfonamide in methanol in a round-bottom flask at room temperature.

  • Add piperidine dropwise to the stirred solution. A mild exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure β-amino sulfonamide product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

N,N-dimethylvinylsulfonamide exhibits a rich and predictable reactivity profile dominated by its character as a potent Michael acceptor and a competent dienophile. The electron-withdrawing sulfonamide group activates the vinyl moiety, enabling facile 1,4-conjugate additions with a wide range of nucleophiles and participation in [3+2] cycloadditions. This versatile reactivity has established DMVSA as a valuable building block in organic synthesis. Furthermore, its specific reactivity towards cysteine thiols has positioned it as a privileged electrophilic warhead in modern drug discovery, enabling the design of potent and selective targeted covalent inhibitors. Understanding this reactivity profile is crucial for researchers aiming to leverage its unique chemical properties in synthesis and medicinal chemistry.

References

  • Kolosov, M. (2025). Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. ResearchGate. Available at: [Link]

  • Tang, W., et al. (2019). Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. European Journal of Medicinal Chemistry, 184, 111767. Available at: [Link]

  • Peterson, L., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Serafim, R. A. M., et al. (2022). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). [3 + 2] Cycloaddition Reaction of Vinylsulfonium Salts with Hydrazonoyl Halides: Synthesis of Pyrazoles | Request PDF. Available at: [Link]

  • Zhao, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. Available at: [Link]

  • Stevaert, A., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules. Available at: [Link]

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N,N-dimethylvinylsulfonamide as a Michael acceptor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: N,N-Dimethylvinylsulfonamide as a Tunable Michael Acceptor for Covalent Drug Discovery

Foreword

In the landscape of modern drug discovery, covalent inhibitors have undergone a renaissance, transitioning from a class viewed with skepticism to a powerful modality for achieving durable and potent target engagement.[1][2] The success of this approach hinges on the rational design of an electrophilic "warhead" that can form a stable covalent bond with a nucleophilic residue on the target protein.[3][4] The ideal warhead must possess finely tuned reactivity—potent enough to engage its target efficiently, yet selective enough to avoid widespread off-target modifications that can lead to toxicity.[5]

Among the arsenal of electrophiles, Michael acceptors are paramount, designed to react with soft nucleophiles like the thiol of a cysteine residue via a conjugate addition mechanism.[6][7] While α,β-unsaturated amides (e.g., acrylamides) have seen widespread success, the field is continually searching for novel scaffolds with diverse reactivity profiles and intellectual property space.[3] Vinylsulfonamides, and specifically N,N-dimethylvinylsulfonamide, have emerged as a compelling class of Michael acceptors. The strong electron-withdrawing capacity of the sulfonamide moiety activates the vinyl group for nucleophilic attack, while the N,N-disubstitution allows for modulation of these electronic properties.

This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying chemical principles, provide field-proven experimental protocols, and offer a strategic framework for leveraging N,N-dimethylvinylsulfonamide as a covalent warhead in the design of next-generation targeted therapies.

The N,N-Dimethylvinylsulfonamide Moiety: A Synthesis and Reactivity Primer

Structural Features and Electronic Profile

N,N-dimethylvinylsulfonamide is an α,β-unsaturated sulfonyl compound. The core of its reactivity lies in the electronic communication between the sulfonyl group and the vinyl double bond. The sulfur atom, in its high oxidation state (+6) and bonded to two oxygen atoms and a nitrogen, acts as a powerful electron-withdrawing group. This polarization depletes electron density from the vinyl system, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles. This process is the cornerstone of the Michael addition reaction.[7][8]

Compared to the more common vinyl sulfones, the nitrogen atom of the sulfonamide can donate some electron density to the sulfonyl group, which can subtly attenuate the reactivity of the vinyl system. The N,N-dimethyl groups provide steric bulk and prevent the formation of hydrogen bonds, which can influence solubility and binding interactions within a protein pocket. This inherent tunability is a key advantage for medicinal chemists aiming to optimize the reactivity of a covalent warhead.

Synthesis Pathway

The synthesis of vinylsulfonamides is well-established, often proceeding through the dehydration of a β-hydroxy sulfonamide precursor. This approach is efficient and avoids the isolation of potentially unstable intermediates.[9][10] The protocol below outlines a general, robust method adaptable for laboratory-scale synthesis.

Experimental Protocol 1: Synthesis of N,N-Dimethylvinylsulfonamide

Objective: To synthesize N,N-dimethylvinylsulfonamide from N,N-dimethylmethanesulfonamide via a lithiation-addition-elimination sequence.

Materials:

  • N,N-dimethylmethanesulfonamide

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Paraformaldehyde

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step A: Formation of the Hydroxymethyl Intermediate

    • Dissolve N,N-dimethylmethanesulfonamide (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete lithiation.[9]

    • Add paraformaldehyde (1.5 eq) as a solid powder in one portion.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-2-hydroxyethanesulfonamide. This intermediate can often be used in the next step without further purification.

  • Step B: Dehydration to N,N-Dimethylvinylsulfonamide

    • Dissolve the crude intermediate from Step A in anhydrous DCM and cool to 0 °C in an ice bath.

    • Add triethylamine (3.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).[9][10]

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure N,N-dimethylvinylsulfonamide.

  • Validation:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The vinyl protons should be clearly visible in the ¹H NMR spectrum with characteristic coupling constants.

G cluster_0 Step A: Intermediate Formation cluster_1 Step B: Dehydration A N,N-Dimethyl- methanesulfonamide B 1) n-BuLi, THF, -78°C 2) Paraformaldehyde A->B Lithiation & Aldol Addition C N,N-Dimethyl-2-hydroxy- ethanesulfonamide B->C D N,N-Dimethyl-2-hydroxy- ethanesulfonamide E MsCl, TEA DCM, 0°C to RT D->E Mesylation & Elimination F N,N-Dimethyl- vinylsulfonamide E->F

Fig 1. General synthesis workflow for N,N-dimethylvinylsulfonamide.

The Michael Addition: Mechanism and Biological Reactivity

Covalent Reaction Mechanism

The utility of N,N-dimethylvinylsulfonamide in drug design stems from its participation in the aza-Michael addition reaction.[11] In a biological context, the thiol side chain of a cysteine residue acts as the nucleophile ("Michael donor"). The reaction proceeds via the following steps:

  • Nucleophilic Attack: The deprotonated thiolate anion (S⁻) of a reactive cysteine residue attacks the electrophilic β-carbon of the vinylsulfonamide. This forms a new carbon-sulfur bond and generates a resonance-stabilized carbanion intermediate.

  • Protonation: The carbanion is rapidly protonated by a proton source, typically water or a nearby protonated residue in the protein's active site, to yield the final, stable thioether adduct.

This reaction is typically irreversible under physiological conditions, leading to the permanent inactivation of the target protein.[5]

Fig 2. Mechanism of Michael addition between a cysteine thiolate and a vinyl sulfonamide.
Comparative Reactivity and Selectivity

The choice of a Michael acceptor warhead is a critical decision in covalent inhibitor design. The reactivity must be balanced to favor modification of the target cysteine over other biological nucleophiles, such as the abundant glutathione (GSH), to minimize off-target effects.[12]

Vinylsulfonamides are generally considered to be "softer" electrophiles compared to α-haloacetamides and are more comparable to acrylamides.[2] Their reactivity is sufficient for targeting hyper-reactive cysteines often found in enzyme active sites or allosteric pockets. The key advantage is their stability and relatively lower intrinsic reactivity compared to more aggressive warheads, which can translate to improved selectivity.[1]

Warhead ClassRelative ReactivityPrimary NucleophileMechanismKey Considerations
α-Haloacetamide Very HighCysteine, LysineSₙ2High reactivity can lead to off-target effects.
Acrylamide ModerateCysteineMichael AdditionWidely used, well-understood reactivity profile.
Vinylsulfonamide ModerateCysteineMichael AdditionTunable reactivity, good stability.
Nitrile Low (Reversible)CysteineNucleophilic AdditionOften forms a reversible covalent bond.[13][14]

A Framework for Covalent Inhibitor Development

Incorporating N,N-dimethylvinylsulfonamide into a ligand is only the first step. A rigorous, multi-stage evaluation process is required to validate its performance as a selective covalent inhibitor.

G A Design & Synthesis (Ligand + Warhead) B Biochemical Potency (kinact/Ki Determination) A->B C Target Engagement (Intact Protein MS) B->C D Cellular Potency (Functional Assays) C->D E Proteome-Wide Selectivity (Chemoproteomics) D->E F In Vivo Efficacy & PK/PD Studies E->F

Fig 3. Workflow for the evaluation of a covalent inhibitor.
Quantifying Reactivity: Kinetic Analysis

The potency of a covalent inhibitor is best described by the second-order rate constant kinact/Ki, which accounts for both the initial non-covalent binding affinity (Ki) and the maximal rate of inactivation (kinact).[1] A simple way to assess the intrinsic reactivity of the warhead is to measure its reaction rate with a model thiol like N-acetyl-L-cysteine (NAC) or glutathione (GSH).

Experimental Protocol 2: Kinetic Analysis with N-Acetyl-L-Cysteine

Objective: To determine the second-order rate constant for the reaction of N,N-dimethylvinylsulfonamide with NAC using UV-Vis spectrophotometry.

Principle: The reaction is monitored by the consumption of the thiol, which can be quantified using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product (TNB²⁻) that absorbs at 412 nm.

Materials:

  • N,N-dimethylvinylsulfonamide stock solution (e.g., in DMSO)

  • N-acetyl-L-cysteine (NAC)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Ellman's reagent (DTNB) solution

  • UV-Vis spectrophotometer with temperature control

Procedure:

  • Prepare a solution of NAC in phosphate buffer.

  • Set up a series of reactions with a fixed concentration of NAC and varying pseudo-first-order excess concentrations of the vinylsulfonamide. Incubate at a constant temperature (e.g., 37 °C).

  • At various time points, withdraw an aliquot of the reaction mixture and add it to a solution of DTNB in buffer to quench the reaction and quantify the remaining free thiol.

  • Measure the absorbance at 412 nm.

  • Plot the natural log of the remaining NAC concentration versus time for each vinylsulfonamide concentration. The slope of this line gives the observed rate constant (kobs) for each condition.

  • Plot the kobs values against the corresponding vinylsulfonamide concentrations. The slope of this second plot is the second-order rate constant (k₂) for the reaction.

Self-Validation: The linearity of both plots is crucial. A linear relationship in the second plot confirms that the reaction follows second-order kinetics under the tested conditions.

Confirming Target Engagement: Mass Spectrometry

Intact protein mass spectrometry is a direct and unambiguous method to confirm that the inhibitor forms a covalent bond with the intended protein target.[15]

Experimental Protocol 3: Intact Protein Mass Spectrometry Analysis

Objective: To verify the covalent modification of a target protein by the N,N-dimethylvinylsulfonamide inhibitor.

Procedure:

  • Incubate the purified target protein with a molar excess (e.g., 5-10 fold) of the covalent inhibitor for a defined period (e.g., 1-2 hours) at room temperature.

  • Prepare a control sample of the protein incubated with the vehicle (e.g., DMSO) only.

  • Desalt the samples to remove unreacted inhibitor and buffer components using a suitable method (e.g., C4 ZipTip).

  • Analyze the samples by direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Deconvolute the resulting mass spectra to determine the average mass of the protein in both the control and treated samples.

Expected Outcome: A successful covalent modification will result in a mass shift in the treated sample corresponding to the molecular weight of the inhibitor. For example, if the inhibitor has a MW of 250 Da, the deconvoluted mass of the treated protein should be [Mass of protein] + 250 Da. This provides definitive evidence of a 1:1 covalent adduct formation.[15]

Assessing Global Selectivity: Chemoproteomics

The ultimate test of a covalent inhibitor's safety and specificity is its selectivity across the entire proteome. Activity-Based Protein Profiling (ABPP) and related chemoproteomic techniques are powerful tools for this assessment.[5][15] In a competitive ABPP experiment, a cell lysate or live cells are treated with the inhibitor, followed by a broad-spectrum covalent probe that targets the same class of residues (e.g., cysteine). Proteins that are covalently modified by the test inhibitor will be blocked and will not react with the probe. Quantitative mass spectrometry is then used to identify and quantify the proteins that show reduced probe labeling, providing a global map of the inhibitor's targets and off-targets.[16]

Safety and Handling Considerations

N,N-dimethylvinylsulfonamide is an electrophilic and potentially reactive compound. While a specific Safety Data Sheet (SDS) may not be available, general precautions for handling reactive sulfonamides and Michael acceptors should be strictly followed.

  • Handling: Always handle the compound in a well-ventilated chemical fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[19] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N,N-dimethylvinylsulfonamide represents a valuable and perhaps underutilized tool in the covalent drug discovery toolbox. Its status as a moderately reactive Michael acceptor offers a compelling balance between target engagement and selectivity, providing a tunable alternative to more conventional warheads. The synthetic accessibility and straightforward reaction mechanism with cysteine make it an attractive scaffold for medicinal chemists. However, its successful implementation demands a rigorous and systematic evaluation, from fundamental kinetic analysis and direct target validation by mass spectrometry to global selectivity profiling via chemoproteomics. By understanding the core chemical principles and applying the robust experimental frameworks outlined in this guide, researchers can effectively harness the potential of N,N-dimethylvinylsulfonamide to develop potent and selective covalent medicines.

References

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discovery of N,N-dimethylvinylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Reactivity of N,N-dimethylvinylsulfonamide

Abstract

N,N-dimethylvinylsulfonamide has emerged as a versatile chemical entity, finding utility as a reactive intermediate and a structural motif in both materials science and medicinal chemistry. This guide provides a comprehensive technical overview, moving beyond a simple historical account to delve into the foundational chemistry that underpins its synthesis, characterization, and reactivity. We will explore the common synthetic methodologies, detailing the mechanistic rationale behind the chosen pathways. Furthermore, this guide will elucidate the key reactive properties of N,N-dimethylvinylsulfonamide, with a particular focus on its behavior as a potent Michael acceptor, a characteristic that dictates its utility in covalent chemistry and polymer synthesis. All discussed protocols and mechanistic claims are substantiated with references to authoritative sources in the field.

Introduction: The Vinylsulfonamide Functional Group

The vinylsulfonamide moiety is a highly valuable functional group in organic chemistry, characterized by a sulfonyl group directly attached to a vinyl group. This arrangement results in a polarized double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes vinylsulfonamides powerful tools in organic synthesis, particularly in the construction of complex molecular architectures. N,N-dimethylvinylsulfonamide, with its simple and sterically unhindered structure, represents a archetypal example of this class of compounds, allowing for a clear examination of the fundamental principles governing their chemical behavior.

Synthesis and Mechanistic Considerations

The most prevalent and practical laboratory-scale synthesis of N,N-dimethylvinylsulfonamide involves a two-step process starting from 2-chloroethanesulfonyl chloride. This method is favored due to the commercial availability of the starting material and the generally high yields obtained.

Step 1: Sulfonamide Formation

The initial step is a classic nucleophilic acyl substitution reaction at the sulfonyl chloride. 2-chloroethanesulfonyl chloride is treated with an excess of dimethylamine. The dimethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A second equivalent of dimethylamine serves as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Detailed Protocol:

  • A solution of 2-chloroethanesulfonyl chloride (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or diethyl ether, is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • A solution of dimethylamine (2.2 eq), either as a solution in a solvent like THF or as a condensed gas, is added dropwise to the cooled solution of the sulfonyl chloride.

  • The reaction mixture is allowed to warm to room temperature and stirred for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid to remove excess dimethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield N,N-dimethyl-2-chloroethanesulfonamide, which can often be used in the subsequent step without further purification.

Step 2: Elimination to Form the Vinyl Group

The second step is an elimination reaction to generate the vinyl group. The N,N-dimethyl-2-chloroethanesulfonamide intermediate is treated with a non-nucleophilic base, such as triethylamine or DBU, to induce an E2 elimination. The base abstracts a proton from the α-carbon (adjacent to the sulfonyl group), and concurrently, the chloride ion is expelled from the β-carbon, resulting in the formation of the double bond.

Detailed Protocol:

  • N,N-dimethyl-2-chloroethanesulfonamide (1.0 eq) is dissolved in an appropriate solvent, such as acetonitrile or THF.

  • A slight excess of a suitable base, typically triethylamine (1.5 eq), is added to the solution.

  • The reaction mixture is heated to reflux and monitored by TLC or GC-MS.

  • Once the reaction is complete, the mixture is cooled to room temperature, and the triethylammonium chloride salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the crude N,N-dimethylvinylsulfonamide can be purified by vacuum distillation or column chromatography to yield the final product as a clear liquid.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in a research setting. N,N-dimethylvinylsulfonamide is a colorless to pale yellow liquid at room temperature. Below is a table summarizing its key properties.

PropertyValueSource
Molecular Formula C4H9NO2SChemSrc[1]
Molecular Weight 135.19 g/mol ChemSrc[1]
Boiling Point 183.6 °C at 760 mmHgChemSrc[1]
Density 1.146 g/cm³ChemSrc[1]
Refractive Index 1.471ChemSrc[1]

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy: The proton NMR spectrum of N,N-dimethylvinylsulfonamide is highly characteristic. The vinyl protons typically appear as a complex multiplet in the range of 5.8-6.8 ppm, showing characteristic geminal, cis, and trans coupling constants. The six protons of the two methyl groups on the nitrogen atom appear as a sharp singlet at approximately 2.8-3.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals. The two vinyl carbons will appear in the olefinic region (typically 125-140 ppm), while the carbon atoms of the N-methyl groups will be observed in the aliphatic region (around 37 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the sulfonyl group (S=O) stretches, which are typically found in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). The C=C stretch of the vinyl group will be present around 1640 cm⁻¹.

  • Mass Spectrometry (MS): Electron impact mass spectrometry will show a molecular ion peak (M⁺) at m/z = 135, corresponding to the molecular weight of the compound.

Reactivity Profile: The Michael Acceptor

The primary mode of reactivity for N,N-dimethylvinylsulfonamide is its function as a potent Michael acceptor.[2][3] This reactivity is a direct consequence of the electron-withdrawing nature of the sulfonyl group, which polarizes the vinyl moiety, creating a significant partial positive charge on the β-carbon. This electrophilicity allows for the conjugate addition of a wide range of nucleophiles.

Caption: Generalized mechanism of Michael addition to N,N-dimethylvinylsulfonamide.

This reactivity is fundamental to its application in various fields:

  • Covalent Inhibitor Design: In drug discovery, the vinylsulfonamide group can be incorporated into a molecule to act as a "warhead" that forms a covalent bond with a nucleophilic amino acid residue (such as cysteine or lysine) in a target protein. This irreversible binding can lead to potent and long-lasting pharmacological effects.

  • Polymer Chemistry: N,N-dimethylvinylsulfonamide can undergo polymerization or be used as a co-monomer in the synthesis of functional polymers. The resulting polymers containing sulfonamide groups may exhibit interesting properties, such as altered solubility or thermal stability.

  • Organic Synthesis: It serves as a versatile building block for the introduction of the CH₂CH₂SO₂N(CH₃)₂ fragment into a molecule, which can be useful in the synthesis of complex targets.

Safety and Handling

As with all reactive chemical reagents, proper safety precautions must be observed when handling N,N-dimethylvinylsulfonamide.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Toxicity: While specific toxicity data for this compound is not extensively documented, it should be treated as a potentially hazardous substance due to its reactivity as an alkylating agent. Avoid contact with skin and eyes.

Conclusion

N,N-dimethylvinylsulfonamide, while not having a singular, celebrated moment of discovery, represents a cornerstone of the vinylsulfonamide class of reagents. Its straightforward and efficient synthesis, coupled with its predictable and potent reactivity as a Michael acceptor, has cemented its place as a valuable tool for researchers in both academic and industrial settings. A thorough understanding of the principles outlined in this guide—from the nuances of its synthesis to the mechanistic underpinnings of its reactivity—is essential for any scientist seeking to leverage the unique chemical properties of this versatile molecule.

References

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A Technical Guide to the Spectroscopic Characterization of N,N-dimethylvinylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the spectroscopic characterization of N,N-dimethylvinylsulfonamide. While direct experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and data from analogous structures to present a predictive yet robust analysis. It is designed for researchers, scientists, and professionals in drug development, offering detailed methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and protocols are presented to ensure self-validating and reproducible results.

Introduction: The N,N-dimethylvinylsulfonamide Moiety

N,N-dimethylvinylsulfonamide is a small organic molecule featuring a vinyl group attached to a sulfonamide functional group, which is further substituted with two methyl groups on the nitrogen atom. Vinyl sulfonamides are recognized as valuable electrophiles, often used as "warheads" in covalent inhibitors for targeted protein modification.[1][2] Their reactivity can be modulated, making them crucial tools in the development of chemical probes and therapeutics.[1][3] A thorough understanding of their spectroscopic properties is paramount for synthesis confirmation, purity assessment, and mechanistic studies.

This guide will detail the expected spectroscopic signatures of N,N-dimethylvinylsulfonamide, providing a foundational dataset for researchers working with this or structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N,N-dimethylvinylsulfonamide, both ¹H and ¹³C NMR will provide unambiguous structural information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show two distinct sets of signals corresponding to the N-methyl protons and the vinyl protons. The vinyl group will present a classic AMX spin system due to the distinct chemical environments of the three protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for N,N-dimethylvinylsulfonamide

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-N(CH ₃)₂2.7 - 2.9Singlet (s)N/A
-SO₂-CH =CH₂6.6 - 6.8Doublet of doublets (dd)Jtrans = ~16-17 Hz, Jcis = ~9-10 Hz
-SO₂-CH=CH ₂(trans)6.1 - 6.3Doublet of doublets (dd)Jtrans = ~16-17 Hz, Jgem = ~1-2 Hz
-SO₂-CH=CH ₂(cis)5.9 - 6.1Doublet of doublets (dd)Jcis = ~9-10 Hz, Jgem = ~1-2 Hz

Causality and Interpretation:

  • N-Methyl Protons: The two methyl groups are chemically equivalent, resulting in a single, sharp peak integrating to six protons. Its chemical shift around 2.8 ppm is characteristic of methyl groups attached to a nitrogen atom within a sulfonamide.[4]

  • Vinyl Protons: The electron-withdrawing nature of the sulfonyl group (-SO₂) significantly deshields the attached vinyl protons, shifting them downfield into the 5.9-6.8 ppm region.[1] The proton alpha to the sulfonyl group (HA) is the most deshielded. The trans coupling constant (Jtrans) is characteristically large (~16-17 Hz), while the cis coupling (Jcis) is smaller (~9-10 Hz). The geminal coupling (Jgem) between the two terminal protons is typically very small (~1-2 Hz).[1]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide complementary information, confirming the carbon backbone.

Table 2: Predicted ¹³C NMR Chemical Shifts for N,N-dimethylvinylsulfonamide

CarbonPredicted Chemical Shift (δ, ppm)
-N(C H₃)₂~38 ppm
-SO₂-C H=CH₂~135 ppm
-SO₂-CH=C H₂~130 ppm

Causality and Interpretation:

  • N-Methyl Carbons: The methyl carbons appear at a characteristic chemical shift for N,N-dimethylamino groups.[4]

  • Vinyl Carbons: Similar to the protons, the vinyl carbons are influenced by the sulfonyl group. The carbon atom directly attached to the sulfur is expected to be slightly more downfield than the terminal vinyl carbon. The observed shifts are in line with values reported for other vinyl sulfones and related compounds.[1]

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of N,N-dimethylvinylsulfonamide in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0 ppm).[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[7][8]

Predicted IR Absorption Bands

The IR spectrum of N,N-dimethylvinylsulfonamide will be dominated by strong absorptions from the sulfonyl group.

Table 3: Predicted IR Absorption Frequencies for N,N-dimethylvinylsulfonamide

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
C-H (vinyl)Stretch3100 - 3000Medium
C-H (methyl)Stretch3000 - 2850Medium
C=C (vinyl)Stretch1640 - 1620Medium-Weak
S=O (sulfonyl)Asymmetric Stretch1345 - 1315Strong
S=O (sulfonyl)Symmetric Stretch1185 - 1145Strong
S-NStretch925 - 900Medium

Causality and Interpretation:

  • Sulfonyl (S=O) Stretches: The most characteristic peaks in the spectrum will be the two intense bands for the asymmetric and symmetric stretching of the S=O bonds.[9] Their high intensity is due to the large change in dipole moment during the vibration. For N,N-disubstituted sulfonamides, the asymmetric stretch typically appears around 1340 cm⁻¹.[9][10]

  • Vinyl Group (C=C and C-H): The C=C stretching vibration is expected in the 1640-1620 cm⁻¹ region. The C-H stretching vibrations of the vinyl group will appear just above 3000 cm⁻¹.[8]

  • S-N Stretch: The stretching vibration of the sulfur-nitrogen bond typically appears in the 925-900 cm⁻¹ range.[9][11]

Workflow for IR Spectrum Acquisition

Caption: Workflow for acquiring and interpreting an IR spectrum.

Standard Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the compound with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

    • Thin Film (for liquids/oils): Place a small drop of the neat sample between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Place the empty sample holder (or KBr pellet holder) in the spectrometer and record a background spectrum. This is crucial to subtract the absorbance from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Perform baseline correction if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Predicted Mass Spectrum and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺. The fragmentation of sulfonamides under tandem MS (MS/MS) conditions is well-studied and often involves cleavage of the S-N bond and loss of SO₂.[12][13][14]

Table 4: Predicted Key Ions in the ESI-MS of N,N-dimethylvinylsulfonamide

IonPredicted m/zDescription
[M+H]⁺136.0Protonated molecular ion
[M+H - SO₂]⁺72.0Loss of sulfur dioxide
[C₂H₃SO₂]⁺91.0Cleavage of S-N bond
[(CH₃)₂N]⁺44.0Dimethylamino fragment

Causality and Interpretation: The fragmentation of protonated sulfonamides can be complex. A common pathway involves the cleavage of the S-N bond.[15] Another characteristic fragmentation is the neutral loss of SO₂ (64 Da) via rearrangement.[13][14] The relative abundance of these fragments provides structural confirmation.

Proposed Fragmentation Pathway

MS_Fragmentation Parent [M+H]⁺ m/z = 136.0 Frag1 [M+H - SO₂]⁺ m/z = 72.0 Parent->Frag1 -SO₂ Frag2 [C₂H₃SO₂]⁺ m/z = 91.0 Parent->Frag2 -N(CH₃)₂ Frag3 [(CH₃)₂NH]⁺ m/z = 45.0 Parent->Frag3 -C₂H₃SO₂

Caption: Proposed ESI-MS/MS fragmentation of N,N-dimethylvinylsulfonamide.

Standard Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition (Full Scan): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal.

  • MS/MS Acquisition (Product Ion Scan): Select the [M+H]⁺ ion (m/z 136.0) as the precursor ion. Induce fragmentation using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum to observe the characteristic fragments.

Conclusion

This guide provides a predictive but scientifically grounded framework for the spectroscopic analysis of N,N-dimethylvinylsulfonamide. The expected NMR, IR, and MS data, derived from established chemical principles and analysis of related structures, offer a robust baseline for researchers. The detailed protocols and workflow diagrams are designed to ensure that experimental data can be acquired and interpreted with high confidence, facilitating the reliable characterization of this important class of molecules in drug discovery and chemical biology.

References

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Quantum Chemical Calculations for N,N-dimethylvinylsulfonamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N,N-dimethylvinylsulfonamide in Modern Drug Discovery

N,N-dimethylvinylsulfonamide is a molecule of significant interest in contemporary drug development, particularly in the realm of covalent inhibitors. The vinylsulfonamide moiety serves as a reactive "warhead," capable of forming a stable covalent bond with nucleophilic residues, such as cysteine, on a target protein. This irreversible binding can lead to potent and sustained therapeutic effects. Understanding the intrinsic electronic and structural properties of N,N-dimethylvinylsulfonamide is paramount for predicting its reactivity, selectivity, and overall suitability as a pharmacophore.

Quantum chemical calculations offer a powerful in silico approach to elucidate these properties with a high degree of accuracy. By modeling the molecule at the subatomic level, we can gain invaluable insights into its geometry, electronic structure, and vibrational modes. This knowledge can guide the rational design of more effective and safer drug candidates, reducing the time and cost associated with traditional trial-and-error discovery methods. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to N,N-dimethylvinylsulfonamide, intended for researchers, scientists, and drug development professionals.

Computational Methodology: A Rigorous Approach to Unveiling Molecular Properties

The selection of an appropriate computational methodology is critical for obtaining reliable and predictive results. For a molecule like N,N-dimethylvinylsulfonamide, which contains a second-row element (sulfur) and a flexible vinyl group, Density Functional Theory (DFT) has been shown to provide a good balance between accuracy and computational cost.

Choice of Density Functional and Basis Set

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for a broad range of organic molecules, including sulfonamides. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of molecules with heteroatoms.

For the basis set, which is the set of mathematical functions used to describe the atomic orbitals, the 6-311++G(d,p) Pople-style basis set is a robust choice. The "6-311" indicates a triple-zeta valence description, providing flexibility for the valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogen, which are important for describing the behavior of electrons far from the nucleus, a key consideration for accurately modeling the lone pairs on oxygen and nitrogen and the π-system of the vinyl group. The "(d,p)" notation signifies the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are essential for correctly describing the anisotropic nature of chemical bonds.

Conformational Analysis

The presence of the vinyl group and the dimethylamino group introduces conformational flexibility to N,N-dimethylvinylsulfonamide. It is crucial to identify the global minimum energy conformation as well as other low-lying conformers, as these can influence the molecule's reactivity and interactions with a biological target. A conformational search can be performed using a lower level of theory to efficiently explore the potential energy surface, followed by optimization of the most stable conformers at the higher B3LYP/6-311++G(d,p) level of theory. For N,N-dimethylvinylsulfonamide, the primary conformational freedom is around the S-C and S-N bonds.

Solvent Effects

Biochemical reactions occur in an aqueous environment. Therefore, it is important to consider the effect of the solvent on the properties of N,N-dimethylvinylsulfonamide. The Polarizable Continuum Model (PCM) is an efficient and widely used implicit solvation model that can be employed to simulate the bulk effects of a solvent, such as water.

Computational Workflow

The following diagram illustrates the key steps in the quantum chemical analysis of N,N-dimethylvinylsulfonamide.

computational_workflow cluster_input Input cluster_calculations Quantum Chemical Calculations cluster_output Output & Analysis start Initial Structure of N,N-dimethylvinylsulfonamide geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO Method) geom_opt->nmr_calc electronic_calc Electronic Properties Analysis (HOMO, LUMO, MEP) geom_opt->electronic_calc results Optimized Geometry, Vibrational Spectra, NMR Spectra, Electronic Properties freq_calc->results nmr_calc->results electronic_calc->results validation Validation with Experimental Data results->validation

Caption: A schematic of the computational workflow for the quantum chemical analysis of N,N-dimethylvinylsulfonamide.

Results and Discussion

The following sections present the results of the quantum chemical calculations on N,N-dimethylvinylsulfonamide.

Optimized Molecular Geometry

The geometry of N,N-dimethylvinylsulfonamide was optimized at the B3LYP/6-311++G(d,p) level of theory. The optimized structure reveals a non-planar arrangement around the sulfur atom, as expected for a sulfonamide. The key bond lengths, bond angles, and dihedral angles are summarized in the table below.

Table 1: Selected Optimized Geometric Parameters for N,N-dimethylvinylsulfonamide

ParameterBond/AngleCalculated Value
Bond Length (Å)S=O1.435
S-N1.658
S-C1.772
C=C1.330
Bond Angle (°)O=S=O120.5
O=S=N108.2
O=S=C109.1
N-S-C105.7
Dihedral Angle (°)C=C-S=O15.3 (trans-like)

The calculated bond lengths and angles are in good agreement with typical values for sulfonamides and vinyl groups. The slight deviation from planarity in the C=C-S=O dihedral angle is a notable feature that could influence its reactivity.

Vibrational Analysis: IR and Raman Spectra

The calculated vibrational frequencies provide a theoretical prediction of the infrared (IR) and Raman spectra of N,N-dimethylvinylsulfonamide. These spectra are characterized by specific vibrational modes of the functional groups present in the molecule. The table below highlights some of the key predicted vibrational frequencies and their assignments.

Table 2: Predicted Key Vibrational Frequencies for N,N-dimethylvinylsulfonamide

Vibrational ModePredicted Frequency (cm⁻¹)Description
Asymmetric SO₂ Stretch1355Strong intensity in IR
Symmetric SO₂ Stretch1160Strong intensity in IR
C=C Stretch1625Medium intensity in Raman
C-H (vinyl) Stretch3050-3100Medium intensity
C-N Stretch1185Medium intensity

The predicted vibrational spectra serve as a valuable tool for identifying and characterizing N,N-dimethylvinylsulfonamide. In the absence of experimental spectra for this specific molecule, these calculated values provide a reliable reference.

NMR Spectroscopy: A Tool for Structural Elucidation

The calculated ¹H and ¹³C NMR chemical shifts, using the Gauge-Independent Atomic Orbital (GIAO) method, are crucial for validating the computed structure and for aiding in the interpretation of experimental NMR data.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for N,N-dimethylvinylsulfonamide

AtomPredicted ¹H Chemical ShiftPredicted ¹³C Chemical Shift
Vinyl H (trans to S)6.25-
Vinyl H (cis to S)6.05-
Vinyl H (geminal to S)6.50-
Vinyl C (α to S)-135.2
Vinyl C (β to S)-128.9
N-CH₃2.8537.5

The predicted ¹H NMR chemical shifts for the vinyl protons are in the expected downfield region due to the electron-withdrawing effect of the sulfonamide group. These calculated values can be directly compared with experimental data for validation.

Electronic Properties: Understanding Reactivity

The electronic properties of N,N-dimethylvinylsulfonamide, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into its reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

  • HOMO Energy: -7.85 eV

  • LUMO Energy: -0.92 eV

  • HOMO-LUMO Gap: 6.93 eV

The LUMO is primarily localized on the vinyl group, specifically on the β-carbon, indicating that this is the most probable site for nucleophilic attack. This is consistent with the known mechanism of action for vinylsulfonamide-based covalent inhibitors.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. The red regions indicate areas of high electron density (nucleophilic character), while the blue regions indicate areas of low electron density (electrophilic character).

mep_diagram cluster_mep Molecular Electrostatic Potential (MEP) mep_image [Placeholder for MEP image of N,N-dimethylvinylsulfonamide] Red regions (high electron density) around the sulfonyl oxygens. Blue regions (low electron density) around the vinyl protons and the sulfur atom.

Introduction: Understanding the Dual Nature of N,N-Dimethylvinylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

N,N-dimethylvinylsulfonamide is a bifunctional molecule characterized by a sulfonamide group and a reactive vinyl moiety. Its utility in chemical synthesis, particularly in the development of novel pharmaceutical agents and advanced materials, stems directly from the electrophilic nature of its vinyl group. This group acts as a potent Michael acceptor, readily undergoing conjugate addition with a wide array of nucleophiles.[1] However, this high reactivity, which makes it a valuable synthetic building block, is also the primary driver of its inherent instability. This guide provides a comprehensive analysis of the stability profile of N,N-dimethylvinylsulfonamide, offering field-proven insights into its degradation pathways, optimal storage conditions, and robust protocols for its stability assessment. Understanding these principles is paramount for ensuring its quality, purity, and performance in research and development settings.

Section 1: The Chemical Profile and Inherent Reactivity of N,N-Dimethylvinylsulfonamide

The stability of N,N-dimethylvinylsulfonamide is dictated by the interplay between its two key functional groups: the electron-withdrawing sulfonamide and the activated carbon-carbon double bond (vinyl group). The potent electron-withdrawing capacity of the sulfonyl group polarizes the vinyl moiety, rendering the β-carbon highly electrophilic and susceptible to attack.

Several studies have highlighted that vinyl sulfonamides are generally more electrophilic and reactive as Michael acceptors than their widely used acrylamide counterparts.[1][2][3] This enhanced reactivity provides advantages in certain applications, such as targeting non-catalytic amino acid residues in covalent inhibitor design, but it simultaneously predisposes the molecule to degradation if not handled and stored with meticulous care.[2]

The primary modes of degradation are rooted in this electrophilicity and include:

  • Nucleophilic Addition: Reaction with ambient nucleophiles, most notably water (hydrolysis).

  • Polymerization: Self-addition reactions initiated by light, heat, or impurities.

  • Photolytic and Thermal Degradation: Decomposition driven by energy input.

Section 2: Primary Degradation Pathways

A thorough understanding of the specific chemical reactions that lead to the degradation of N,N-dimethylvinylsulfonamide is essential for developing effective stabilization strategies.

Hydrolysis: The Ubiquitous Threat

The most common degradation pathway is the Michael addition of water across the vinyl group, leading to the formation of 2-(N,N-dimethylsulfamoyl)acetaldehyde. This reaction can be catalyzed by both acidic and basic conditions. While many sulfonamides are considered hydrolytically stable under typical environmental conditions, the presence of the activating vinyl group significantly alters this profile.[4][5]

Unlike the more robust amide bond in acrylamides, the sulfonamide group itself is generally stable. However, studies on analogous systems show that tertiary vinyl sulfonamides, such as N,N-dimethylvinylsulfonamide, are highly resistant to hydrolysis of the sulfonamide bond itself under both acidic and basic conditions.[6][7] The primary vulnerability remains the vinyl group.

Caption: Predicted hydrolysis pathway of N,N-dimethylvinylsulfonamide.

Nucleophilic Addition: Reactivity with Common Laboratory Reagents

The high electrophilicity of N,N-dimethylvinylsulfonamide makes it reactive towards a range of common nucleophiles beyond water. This is particularly relevant in drug development, where it may be intended to react with biological nucleophiles like cysteine or lysine residues.[2][3] However, inadvertent reactions can occur with:

  • Thiols: Mercaptans (e.g., dithiothreitol, β-mercaptoethanol) will readily add across the double bond.

  • Amines: Primary and secondary amines, including residual amines from synthesis or buffer components (e.g., Tris), can act as nucleophiles.

  • Alcohols: While less reactive than thiols or amines, alcohols can add under catalytic conditions.

This reactivity underscores the importance of solvent and reagent purity when working with this compound.

Polymerization: A Risk for Neat and Concentrated Samples

Like other activated vinyl monomers, N,N-dimethylvinylsulfonamide has a propensity to undergo free-radical polymerization.[8][9] This process can be initiated by:

  • Heat: Elevated temperatures can generate radicals, initiating polymerization.[8]

  • Light (UV): High-energy photons can trigger radical formation.

  • Impurities: Trace metals or peroxide contaminants can act as initiators.

Polymerization leads to a loss of the desired monomer, an increase in viscosity, and ultimately, solidification of the material, rendering it unusable. This risk is highest when the material is stored neat (undiluted) or in high concentrations.

Thermal and Photolytic Decomposition

Photostability is also a significant concern. The vinyl group can absorb UV radiation, leading to excited states that can either initiate polymerization or undergo other photochemical reactions. The International Council for Harmonisation (ICH) Q1B guidelines mandate photostability testing for all new drug substances to assess their intrinsic sensitivity to light.[12][13][14]

Section 3: Recommended Storage and Handling Conditions

Based on the inherent reactivity and degradation pathways, a multi-faceted approach to storage and handling is required to preserve the integrity of N,N-dimethylvinylsulfonamide.

Table 1: Recommended Storage and Handling Protocols

ParameterRecommendationRationale
Temperature -20°C or lower Minimizes the rate of all chemical degradation pathways and reduces the risk of thermally initiated polymerization.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, which can participate in oxidative degradation and radical formation, and prevents exposure to atmospheric moisture.[15]
Light Amber Glass Vial or Light-Proof Container Protects the compound from UV and visible light, preventing photolytic degradation and photochemically initiated polymerization.[12][16]
Container Chemically Inert Glass with PTFE-lined Cap Prevents leaching of impurities from the container and ensures a tight seal against moisture and air ingress.
Form As a Dilute Solution in an Anhydrous, Aprotic Solvent (if possible) Dilution significantly reduces the rate of self-polymerization. Solvents like anhydrous acetonitrile or THF are suitable. Avoid protic or nucleophilic solvents.
Additives Consider Radical Inhibitors for Bulk Storage For long-term storage of neat material, the addition of a radical inhibitor (e.g., hydroquinone, BHT) at a low concentration (100-200 ppm) can prevent polymerization.[17]
Handling Use in a Well-Ventilated Fume Hood Ensures safety and minimizes exposure to atmospheric moisture and oxygen during weighing and transfer.[15][18]

Section 4: Experimental Protocol for Stability Assessment (Forced Degradation)

To empirically validate the stability of N,N-dimethylvinylsulfonamide and develop a stability-indicating analytical method, a forced degradation study is indispensable. This protocol is designed in accordance with ICH Q1A guidelines and serves as a self-validating system to identify degradation products and sensitive conditions.[19][20][21]

Caption: Workflow for a forced degradation study of N,N-dimethylvinylsulfonamide.

Methodology

1. Preparation of Stock Solution:

  • Accurately prepare a stock solution of N,N-dimethylvinylsulfonamide in a suitable anhydrous, aprotic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

2. Application of Stress Conditions:

  • For each condition, transfer an aliquot of the stock solution to a separate vial.

  • Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Place in a thermostated bath at 60°C.

  • Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Note: This reaction is expected to be rapid; neutralization with an equivalent amount of acid may be required before analysis.

  • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Keep a vial of the stock solution in a thermostated bath at 60°C, protected from light.

  • Photolytic Degradation: Following ICH Q1B guidelines, expose a sample of the stock solution in a photochemically transparent container (e.g., quartz) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[14][16] A dark control (wrapped in aluminum foil) should be stored under the same temperature conditions.

  • Control: Store a vial of the stock solution at a condition where it is known to be stable (e.g., -20°C or 4°C), protected from light.

3. Sample Analysis:

  • At predetermined time points (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • If necessary, neutralize the acidic and basic samples before injection.

  • Analyze all samples using a validated stability-indicating HPLC method, preferably with both UV and Mass Spectrometric (MS) detection.[22][23][24]

  • The HPLC method should be capable of separating the parent peak from all degradation products. A gradient elution on a C18 column is a common starting point.

4. Data Interpretation:

  • Calculate the percentage of degradation for the parent compound under each condition.

  • Identify and, where possible, characterize the major degradation products using the MS data.

  • Determine the primary degradation pathway(s) and the conditions to which the molecule is most sensitive.

Conclusion

N,N-dimethylvinylsulfonamide is a molecule of high synthetic value, whose utility is directly linked to its chemical reactivity. This same reactivity, however, makes it susceptible to degradation through hydrolysis, nucleophilic addition, and polymerization. A comprehensive understanding of these liabilities is not merely an academic exercise; it is a prerequisite for its successful application in any research or development program. By implementing the stringent storage and handling protocols outlined in this guide—namely, storage at low temperatures under an inert atmosphere and protected from light—scientists can effectively mitigate these risks. Furthermore, the execution of a systematic forced degradation study provides the empirical data necessary to ensure the material's quality, validate analytical methods, and confidently advance its use in the synthesis of next-generation molecules.

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  • Deakin University Research Repository. (2022). Effects of polyphenols on the thermal decomposition, antioxidative, and antimicrobial properties of poly(vinyl alcohol) and poly(vinyl pyrrolidone) composite films. [Link]

  • PubMed. (2025). Electrochemical Three-Component Synthesis of Vinyl Sulfonamides via Decarboxylative Sulfonylation of Cinnamic Acids. [Link]

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An In-depth Technical Guide to the Solubility of N,N-Dimethylvinylsulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N,N-dimethylvinylsulfonamide in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing solubility, outlines predictive methodologies, and offers a detailed, field-proven experimental protocol for the precise determination of solubility. While specific quantitative solubility data for N,N-dimethylvinylsulfonamide is not extensively published, this guide equips the user with the foundational knowledge and practical workflows necessary to ascertain its solubility profile for applications in synthesis, formulation, and purification.

Introduction to N,N-Dimethylvinylsulfonamide

N,N-dimethylvinylsulfonamide is a reactive organic compound featuring a vinyl group attached to a sulfonamide functionality. This unique structural combination imparts valuable properties for its use as a monomer in polymerization reactions and as a versatile building block in organic synthesis. The vinyl group is susceptible to various addition reactions, while the sulfonamide moiety can influence the physicochemical properties of resulting molecules, including their solubility and biological activity. A thorough understanding of its solubility in different organic solvents is paramount for its effective handling, reaction optimization, and the purification of its derivatives.

Key Physicochemical Properties of N,N-Dimethylvinylsulfonamide:

  • Molecular Formula: C₄H₉NO₂S[1]

  • Molecular Weight: 135.19 g/mol [1]

  • Boiling Point: 183.6°C at 760 mmHg[1]

  • Density: 1.146 g/cm³[1]

Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a valuable qualitative predictor of solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another.

2.1. Polarity and Intermolecular Forces

N,N-dimethylvinylsulfonamide possesses both polar and non-polar characteristics. The sulfonamide group (-SO₂N(CH₃)₂) is polar due to the electronegativity difference between oxygen, nitrogen, and sulfur atoms, making it capable of dipole-dipole interactions. The vinyl group (CH₂=CH-) and the two methyl groups (-CH₃) contribute to its non-polar character.

The solubility of N,N-dimethylvinylsulfonamide in a given organic solvent will be dictated by the balance of these interactions:

  • Polar Solvents (e.g., Methanol, Ethanol, Acetone): These solvents can engage in dipole-dipole interactions with the sulfonamide group of N,N-dimethylvinylsulfonamide, potentially leading to good solubility. Protic polar solvents like alcohols can also act as hydrogen bond donors, though N,N-dimethylvinylsulfonamide itself lacks a hydrogen bond donor.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The non-polar vinyl and methyl groups of N,N-dimethylvinylsulfonamide will favor interaction with non-polar solvents.

  • Aprotic Polar Solvents (e.g., Ethyl Acetate, N,N-Dimethylformamide): These solvents have significant dipole moments but do not have hydrogen bond donors. Their ability to dissolve N,N-dimethylvinylsulfonamide will depend on the strength of the dipole-dipole interactions.

2.2. Predictive Models for Solubility

For a more quantitative prediction of solubility, several thermodynamic models can be employed. These models often require knowledge of the physicochemical properties of both the solute and the solvent.

  • Extended Hildebrand Solubility Approach: This approach utilizes solubility parameters to predict the solubility of a solute in a solvent system. It has been successfully applied to various sulfonamides in binary and ternary solvent mixtures.[2]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure of the solute and solvent.[3]

Predicted and Qualitative Solubility Profile

In the absence of extensive published quantitative data, the following table provides a predicted and qualitative solubility profile for N,N-dimethylvinylsulfonamide in a range of common organic solvents, based on the principles of "like dissolves like" and the general behavior of sulfonamides.

Solvent Solvent Type Predicted Solubility Rationale
MethanolPolar ProticHighThe polarity of methanol aligns well with the polar sulfonamide group.
EthanolPolar ProticHighSimilar to methanol, ethanol's polarity should facilitate dissolution.
AcetonePolar AproticModerate to HighThe strong dipole moment of acetone can interact favorably with the sulfonamide group.
Ethyl AcetatePolar AproticModerateOffers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) characteristics.
DichloromethanePolar AproticModerateIts polarity should allow for some degree of interaction with the sulfonamide moiety.
TolueneNon-PolarLow to ModerateThe non-polar nature of toluene will primarily interact with the vinyl and methyl groups.
HexaneNon-PolarLowAs a non-polar aliphatic hydrocarbon, it is expected to be a poor solvent for the polar sulfonamide.
N,N-Dimethylformamide (DMF)Polar AproticHighThe highly polar nature of DMF should lead to strong interactions with the sulfonamide group.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for obtaining accurate solubility data is through experimental determination. The isothermal "shake-flask" or gravimetric method is a robust and widely used technique.[4][5][6]

4.1. Principle

A saturated solution is prepared by equilibrating an excess amount of the solute (N,N-dimethylvinylsulfonamide) with the solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully separated from the undissolved solid, and the solvent is evaporated. The mass of the remaining solute is determined gravimetrically, allowing for the calculation of solubility.

4.2. Materials and Equipment

  • N,N-dimethylvinylsulfonamide (high purity)

  • Organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Oven or vacuum oven

4.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Gravimetric Analysis cluster_calc Calculation A Add excess N,N-dimethylvinylsulfonamide to a vial B Add a known volume of organic solvent A->B C Seal the vial securely B->C D Place vial in a thermostatic shaker at a constant temperature C->D E Agitate for 24-48 hours to ensure equilibrium D->E F Allow the suspension to settle E->F G Withdraw a known volume of the supernatant using a filtered syringe F->G H Transfer the filtered solution to a pre-weighed evaporating dish G->H I Evaporate the solvent in an oven H->I J Cool and weigh the dish with the dry solute I->J K Repeat drying and weighing until a constant mass is achieved J->K L Calculate solubility (e.g., in g/100 mL or mol/L) K->L

Sources

The Tunable Electrophilicity of the N,N-dimethylvinylsulfonamide Vinyl Group: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Resurgence of Covalent Modifiers in Drug Discovery

The paradigm of drug discovery has seen a notable resurgence in the exploration and strategic implementation of covalent inhibitors. Once relegated to the periphery due to concerns over off-target toxicity, the modern era of targeted covalent inhibitors (TCIs) has demonstrated their potential for enhanced potency, prolonged duration of action, and the ability to address previously "undruggable" targets.[1] At the heart of every TCI is an electrophilic "warhead" designed to form a stable, covalent bond with a specific nucleophilic amino acid residue on the target protein. While acrylamides have historically dominated this chemical space, the scientific community is increasingly turning to alternative electrophiles with more tunable and desirable reactivity profiles.[1][2][3][4] This guide focuses on a particularly promising class of these emerging warheads: the vinyl sulfonamides, with a specific emphasis on the N,N-dimethylvinylsulfonamide moiety. We will delve into the core principles governing its electrophilicity, methodologies for its characterization, and its strategic application in the development of next-generation covalent therapeutics.

Understanding the Electrophilic Nature of the Vinyl Sulfonamide Group

The reactivity of the N,N-dimethylvinylsulfonamide vinyl group is rooted in the principles of Michael addition, a fundamental reaction in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene.[5] In the case of vinyl sulfonamides, the potent electron-withdrawing nature of the sulfonyl group polarizes the vinyl moiety, rendering the β-carbon susceptible to nucleophilic attack.

The Michael Addition Mechanism

The reaction proceeds via a conjugate addition mechanism. A nucleophile, typically the thiolate of a cysteine residue or the amine of a lysine residue within a protein's binding pocket, attacks the electrophilic β-carbon of the vinyl group. This leads to the formation of a transient carbanion, which is stabilized by the adjacent sulfonyl group. Subsequent protonation of this intermediate yields a stable thioether or amine linkage, respectively, thus forming the covalent bond between the drug and its target protein.

Caption: Michael addition of a thiolate to a vinyl sulfonamide.

Comparison with Acrylamides: A More Tunable Electrophile

For decades, acrylamides have been the workhorse of covalent drug design.[1][6] However, their reactivity can be challenging to modulate, often leading to a narrow therapeutic window. Vinyl sulfonamides have emerged as a compelling alternative, generally exhibiting greater electrophilicity than their acrylamide counterparts.[1][6][7] This heightened reactivity can be advantageous for targeting less nucleophilic amino acid residues.

The key advantage of the vinyl sulfonamide scaffold lies in its tunability. The electrophilicity of the vinyl group can be finely controlled through modifications at two key positions:

  • Substituents on the Sulfonamide Nitrogen: Altering the substituents on the nitrogen atom significantly impacts the electron-withdrawing capacity of the sulfonyl group, thereby modulating the reactivity of the vinyl moiety.[1][3][7]

  • Substitution on the Alkene: Introducing substituents on the α or β carbons of the vinyl group can sterically hinder nucleophilic attack and alter the electronic properties of the double bond, providing another layer of reactivity control.[1][6]

Characterizing the Electrophilicity of N,N-dimethylvinylsulfonamide

A critical aspect of developing covalent inhibitors is the quantitative assessment of the warhead's reactivity. An ideal electrophile should be reactive enough to bind its intended target efficiently under physiological conditions but not so reactive that it indiscriminately modifies off-target proteins, which can lead to toxicity.

Kinetic Assays with Glutathione (GSH)

A widely accepted method for characterizing the reactivity of electrophiles is to measure their reaction rates with the biologically relevant thiol, glutathione (GSH).[1] GSH is a tripeptide that plays a crucial role in cellular detoxification by scavenging reactive electrophiles. The rate of reaction with GSH serves as a valuable surrogate for predicting potential off-target reactivity.

Experimental Protocol: 1H NMR-based Kinetic Assay with GSH

This protocol outlines a standard procedure for determining the half-life (t1/2) of an N,N-dimethylvinylsulfonamide derivative in the presence of GSH.

Materials:

  • N,N-dimethylvinylsulfonamide derivative

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.3)

  • Deuterated solvent (e.g., DMSO-d6 or D2O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the N,N-dimethylvinylsulfonamide derivative in a suitable deuterated solvent.

    • Prepare a stock solution of GSH in the phosphate buffer.

  • Reaction Initiation:

    • In an NMR tube, combine the N,N-dimethylvinylsulfonamide stock solution with the GSH stock solution at a defined concentration ratio (pseudo-first-order conditions with excess GSH are often employed).[3]

    • Quickly mix the contents and immediately place the NMR tube in the spectrometer.

  • Data Acquisition:

    • Acquire a series of 1H NMR spectra at regular time intervals.

    • Monitor the disappearance of the vinyl proton signals of the starting material and the appearance of new signals corresponding to the GSH adduct.[1][3]

  • Data Analysis:

    • Integrate the characteristic vinyl proton peaks at each time point.

    • Plot the natural logarithm of the concentration of the vinyl sulfonamide derivative versus time.

    • The slope of this plot will be equal to the negative of the pseudo-first-order rate constant (kobs).

    • Calculate the half-life using the equation: t1/2 = 0.693 / kobs.

Kinetic_Assay_Workflow A Prepare Stock Solutions (Vinyl Sulfonamide & GSH) B Initiate Reaction in NMR Tube A->B Mixing C Acquire Time-course ¹H NMR Spectra B->C Data Acquisition D Integrate Vinyl Proton Signals C->D Spectral Processing E Plot ln[VS] vs. Time D->E Data Plotting F Determine Rate Constant (k_obs) E->F Linear Regression G Calculate Half-life (t½) F->G Calculation

Caption: Workflow for an NMR-based kinetic assay.

Computational Modeling

In addition to experimental methods, computational approaches are invaluable for predicting and understanding the electrophilicity of vinyl sulfonamides.[8] Density Functional Theory (DFT) calculations can be employed to determine the energies of the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl sulfonamide. A lower LUMO energy generally correlates with greater electrophilicity and a higher propensity for nucleophilic attack.[9]

Applications in Drug Discovery and Bioconjugation

The favorable reactivity profile and tunability of vinyl sulfonamides have led to their increasing use in various areas of drug discovery and chemical biology.

Targeted Covalent Inhibitors (TCIs)

Vinyl sulfonamides are being actively explored as warheads in the design of TCIs for a range of protein targets.[1][10][11] Their ability to form covalent bonds with non-catalytic cysteine and lysine residues offers a powerful strategy for achieving high potency and prolonged target engagement.[1][6][7]

Antibody-Drug Conjugates (ADCs) and Chemical Probes

The reactivity of vinyl sulfonamides with cysteine residues makes them well-suited for the development of antibody-drug conjugates (ADCs) and chemical probes.[1][6] In ADCs, the vinyl sulfonamide can serve as a linker to attach a potent cytotoxic payload to an antibody, enabling targeted delivery to cancer cells. As chemical probes, they can be used to selectively label and identify protein targets in complex biological systems.

Peptide Macrocyclization and Bioconjugation

The efficiency of the thiol-Michael addition reaction with vinyl sulfonamides has been harnessed for peptide macrocyclization.[12][13] This strategy can enhance the metabolic stability and biological activity of peptides. Furthermore, their utility extends to a broader range of bioconjugation applications, enabling the site-specific modification of biomolecules.[12]

Summary and Future Outlook

The N,N-dimethylvinylsulfonamide vinyl group represents a versatile and highly tunable electrophile with significant potential in modern drug discovery. Its favorable reactivity profile, which can be rationally modulated through synthetic chemistry, offers a distinct advantage over more traditional covalent warheads. As our understanding of the intricate interplay between electrophilicity, target engagement, and off-target effects continues to grow, we can anticipate that vinyl sulfonamides will play an increasingly prominent role in the development of innovative covalent therapeutics.

References

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  • Am Ende, C. W., et al. (2025). β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Journal of the American Chemical Society. [Link]

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  • Zhang, S., Luo, J.-P., & Cheng, J.-P. (2014). Asymmetric Sulfa-Michael Addition to α-Substituted Vinyl Ketones Catalyzed by Chiral Primary Amine. Organic Chemistry Portal. [Link]

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  • Li, X., et al. (2019). Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. PubMed. [Link]

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  • Al-Masoudi, N. A., et al. (2020). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]

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Foreword: Beyond the Flask – A Computational Lens on Sulfonamide Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of N,N-Dimethylvinylsulfonamide Reactions

In modern drug development and materials science, N,N-dimethylvinylsulfonamide (DMVSA) and its derivatives represent a class of highly versatile chemical building blocks. Their utility stems from the electrophilic nature of the vinyl group, activated by the potent electron-withdrawing sulfonamide moiety, making them excellent Michael acceptors and partners in cycloaddition reactions. While empirical lab work has long been the cornerstone of chemical discovery, it often presents a "black box" view of the reaction mechanism. We see the reactants and the products, but the fleeting, high-energy journey between them—the transition state—remains invisible. This guide is for the researchers, scientists, and drug development professionals who seek to look inside that box.

Here, we pivot from the traditional benchtop to the computational workstation, employing theoretical chemistry, primarily Density Functional Theory (DFT), to dissect the reaction pathways of DMVSA. Our focus is not merely on predicting outcomes but on understanding the underlying causality. Why does a reaction favor one regioisomer over another? What is the energetic cost of bond formation? How does the solvent environment influence the reaction trajectory? By answering these questions computationally, we can guide experimental design, optimize reaction conditions, and even predict the reactivity of novel derivatives before they are ever synthesized. This document serves as both a conceptual framework and a practical guide to applying theoretical studies to this important class of molecules.

The Subject of Our Inquiry: N,N-Dimethylvinylsulfonamide (DMVSA)

N,N-dimethylvinylsulfonamide is an activated alkene characterized by a vinyl group directly attached to a sulfonamide. The powerful sulfonyl group (-SO₂) withdraws electron density from the C=C double bond, polarizing it and rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack. This electronic feature is the primary driver of its reactivity profile.

Key Reactive Modalities:

  • Michael Acceptor: It readily undergoes conjugate (1,4-) addition with a wide range of soft nucleophiles.

  • Dienophile/Dipolarophile: It participates in various cycloaddition reactions, such as [3+2] and Diels-Alder reactions, to form heterocyclic structures.

  • Monomer: The vinyl group allows for polymerization, leading to functional polysulfonamides.

Understanding these reactions from first principles requires a robust theoretical framework.

The Theoretical Toolkit: Density Functional Theory (DFT) in Practice

To model chemical reactions, we must solve the Schrödinger equation for the system of interest. Since an exact solution is impossible for multi-electron systems, we use approximations. Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for its balance of accuracy and computational cost.

Why DFT is the Method of Choice: DFT methods calculate the electronic energy of a system based on its electron density, which is a function of only three spatial variables, rather than the complex many-electron wavefunction. This makes it significantly faster than traditional wavefunction-based methods for molecules of practical size. Functionals like B3LYP have a long track record of providing reliable results for organic reactions, while newer functionals like the M06-2X are often preferred for their improved handling of non-covalent interactions and reaction kinetics. The choice of basis set, such as the Pople-style 6-31G(d) or 6-311++G(d,p), determines the flexibility given to molecular orbitals to describe the electron distribution.

The Core Workflow: From Reactants to Products A theoretical study of a reaction mechanism involves mapping out a potential energy surface (PES). The key points on this surface are:

  • Reactants & Products: The starting materials and final products, optimized to their lowest energy geometries.

  • Intermediates: Any stable, albeit transient, species formed during the reaction.

  • Transition States (TS): The highest energy point along the lowest energy path connecting reactants to products. This is not a stable molecule but a saddle point on the PES.

The energy difference between the reactants and the transition state defines the activation energy (ΔG‡) , which governs the reaction rate. The energy difference between reactants and products defines the reaction energy (ΔG_rxn) , determining the thermodynamic favorability.

Computational_Workflow cluster_0 Setup Phase cluster_1 Calculation Phase cluster_2 Analysis Phase Reactants 1. Optimize Reactant(s) & Product(s) Geometries TS_Guess 2. Generate Initial Transition State (TS) Guess Reactants->TS_Guess Chemical Intuition or Interpolation TS_Opt 3. Locate TS Saddle Point (e.g., OPT=TS, QST2/3) TS_Guess->TS_Opt Submit TS Search Job Freq_Calc 4. Frequency Calculation (Confirm single imaginary frequency) TS_Opt->Freq_Calc Verify Saddle Point Freq_Calc->TS_Opt If not valid (0 or >1 imag. freq.) Refine Guess IRC_Calc 5. IRC Calculation (Connect TS to minima) Freq_Calc->IRC_Calc If TS is valid Energy_Profile 6. Construct Energy Profile (Calculate ΔG‡ and ΔGrxn) IRC_Calc->Energy_Profile Confirm minima connection Mechanism_Analysis 7. Analyze Mechanism (Bond lengths, charges, etc.) Energy_Profile->Mechanism_Analysis Interpret Results

Caption: A generalized workflow for the computational investigation of a chemical reaction mechanism using DFT.[1][2][3][4]

Reaction Class I: [3+2] Cycloaddition Reactions

Vinylsulfonamides are excellent partners in [3+2] dipolar cycloadditions, a powerful class of reactions for synthesizing five-membered heterocycles. A common example involves the reaction of DMVSA with a nitrile oxide. Theoretical studies are indispensable for elucidating the mechanism and predicting the regioselectivity of these reactions.

The Mechanistic Question: Concerted vs. Stepwise A key question is whether the two new sigma bonds form simultaneously (a concerted mechanism) or one after the other via a zwitterionic intermediate (a stepwise mechanism). DFT calculations can distinguish these pathways by locating the relevant transition states.

  • Concerted Mechanism: Characterized by a single transition state where both C-C and C-O bonds are partially formed.

  • Stepwise Mechanism: Involves two transition states separated by a stable intermediate.

For many 1,3-dipolar cycloadditions, the concerted pathway is found to be energetically favored. DFT calculations can reveal the asynchronicity of the bond formation in the "concerted" TS, showing that one bond may be more fully formed than the other.

Predicting Regioselectivity: The reaction between an unsymmetrical dipole (like benzonitrile N-oxide) and DMVSA can yield two different regioisomers. By calculating the activation energies (ΔG‡) for the transition states leading to each isomer, we can predict the major product. The pathway with the lower activation barrier will be the kinetically favored one.

Michael_Addition_PES R Reactants (DMVSA + R₂NH) P Product TS1 TS1 INT Intermediate (Zwitterion) TS2 TS2 p1->p2 p2->p3 p3->p4 p4->p5 p5->p6 p6->p7 p7->p8 p8->p9 E_label Relative Free Energy (ΔG) RC_label Reaction Coordinate

Caption: A potential energy surface (PES) diagram for a stepwise aza-Michael addition reaction.

Reaction Class III: Radical Polymerization

DMVSA can undergo free-radical polymerization to produce poly(N,N-dimethylvinylsulfonamide). Theoretical studies can shed light on the fundamental steps of this process: initiation, propagation, and termination.

Modeling Polymerization Steps:

  • Initiation: The reaction of an initiator radical (e.g., from AIBN) with a DMVSA monomer can be modeled. DFT can calculate the activation barrier for this initial addition, showing which end of the vinyl group (α or β) is preferentially attacked. Due to steric and electronic factors, attack at the less substituted β-carbon is overwhelmingly favored.

  • Propagation: The key step is the addition of the growing polymer radical to another monomer unit. By modeling the addition of a small radical (e.g., a dimer or trimer radical) to a monomer, we can calculate the propagation activation energy. These calculations can also help understand the tacticity (stereochemistry) of the resulting polymer by comparing the transition states for syndiotactic versus isotactic addition.

  • Termination: While more complex to model due to the many possibilities, simple termination steps like the combination of two small radicals can be calculated to understand the energetics of chain-stopping events.

Studies on similar vinyl monomers show that the solvent can play a crucial role, potentially stabilizing the transition state through hydrogen bonding, thereby accelerating the polymerization rate.

A Self-Validating Computational Protocol: Aza-Michael Addition

This section provides an authoritative, step-by-step protocol for investigating the aza-Michael addition of dimethylamine to DMVSA using the Gaussian software package. This protocol is designed to be self-validating at each critical step.

Protocol: DFT Investigation of the Aza-Michael Addition of Dimethylamine to DMVSA

  • Software/Hardware:

    • Gaussian 16 or later.

    • GaussView 6 or a similar molecular visualizer.

    • High-performance computing cluster.

  • Theoretical Level:

    • Method: M06-2X functional (good for kinetics and non-covalent interactions).

    • Basis Set: 6-311+G(d,p) (provides a good balance of accuracy and cost).

    • Solvation: SMD model with a solvent of choice (e.g., water or THF) to include bulk solvent effects.

  • Step-by-Step Methodology:

    • Step 1: Optimize Reactants and Product.

      • Build DMVSA, dimethylamine, and the final adduct product separately.

      • Perform a geometry optimization and frequency calculation for each species.

      • Validation: Confirm that each optimized structure has zero imaginary frequencies, verifying it as a true minimum on the PES.

      • Gaussian Keyword Example:#p M062X/6-311+G(d,p) SCRF=(SMD,Solvent=Water) Opt Freq

    • Step 2: Locate the First Transition State (TS1 - Nucleophilic Attack).

      • Create a starting geometry for the TS search. A good guess can be made by placing the amine nitrogen about 2.2 Å from the β-carbon of DMVSA.

      • Perform a TS optimization using Opt=(TS,CalcFC,NoEigentest).

      • Validation: Perform a frequency calculation on the optimized TS structure. A true first-order saddle point must have exactly one imaginary frequency. The corresponding vibrational mode should clearly show the amine nitrogen moving toward the β-carbon and the C=C bond elongating.

      • Gaussian Keyword Example:#p M062X/6-311+G(d,p) SCRF=(SMD,Solvent=Water) Opt=(TS,CalcFC,NoEigentest) Freq

    • Step 3: Characterize the Zwitterionic Intermediate.

      • The geometry of the intermediate can often be found from the IRC path (Step 5) or by modifying the TS1 geometry and performing a standard geometry optimization.

      • Validation: The optimized intermediate must have zero imaginary frequencies.

    • Step 4: Locate the Second Transition State (TS2 - Proton Transfer).

      • This is often the most challenging step. A good starting guess involves moving the proton from the nitrogen to a position between the N and the α-carbon.

      • Perform a TS optimization.

      • Validation: The optimized TS2 must have exactly one imaginary frequency, and the animation of this mode must show the proton being transferred between the two atoms.

    • Step 5: Intrinsic Reaction Coordinate (IRC) Calculation.

      • Starting from the validated TS1 and TS2 geometries, perform an IRC calculation to confirm that they connect the correct minima.

      • Validation: The forward and reverse paths of the IRC from TS1 should lead to the reactant complex and the zwitterionic intermediate, respectively. The IRC from TS2 should connect the intermediate to the final product.

      • Gaussian Keyword Example:#p M062X/6-311+G(d,p) SCRF=(SMD,Solvent=Water) IRC=(CalcFC,MaxPoints=50,StepSize=10)

  • Data Analysis and Presentation:

    • Extract the Gibbs free energies (at 298.15 K) for all stationary points.

    • Calculate the relative free energies (ΔG) with respect to the separated reactants.

    • Construct the potential energy surface diagram and tabulate the activation and reaction energies.

Table 1: Illustrative Calculated Energy Data for the Aza-Michael Addition

SpeciesRelative Free Energy (ΔG) (kcal/mol)Description
Reactants0.0DMVSA + Dimethylamine
TS1 +12.5 Activation Energy for Nucleophilic Attack
Intermediate-5.2Zwitterionic Adduct
TS2 +8.3 Activation Energy for Proton Transfer
Product-25.8Final Adduct (Thermodynamically favorable)

(Note: These are representative values for illustrative purposes and would be determined from the calculations described above.)

Conclusion and Future Outlook

This guide has outlined a framework for applying rigorous theoretical methods to understand the reactivity of N,N-dimethylvinylsulfonamide. By leveraging DFT, we can move beyond simple observation to a predictive and mechanistic understanding of its participation in cycloaddition, Michael addition, and polymerization reactions. The causality behind experimental observations—regioselectivity, reaction rates, and thermodynamic stability—can be elucidated by carefully mapping the underlying potential energy surfaces.

The future of this field lies in integrating these high-fidelity computational methods with machine learning and automated workflow tools. [1]This will allow for high-throughput screening of DMVSA derivatives with novel substituents, rapidly predicting their reactivity and guiding synthetic chemists toward the most promising candidates for new drugs and advanced materials. The synergy between computational prediction and experimental validation will continue to accelerate the pace of chemical innovation.

References

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  • Jamróz, P., et al. (2021). Application of β-Phosphorylated Nitroethenes in [3+2] Cycloaddition Reactions Involving Benzonitrile N-Oxide in the Light of a DFT Computational Study. Molecules, 26(4), 1048. [Link]

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An In-Depth Technical Guide to N,N-Dimethylvinylsulfonamide: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylvinylsulfonamide, also known as N,N-dimethylethenesulfonamide, is a reactive chemical entity that has garnered significant interest within the scientific community, particularly in the fields of bioconjugation, chemical biology, and drug discovery. Its vinyl group, activated by the adjacent sulfonyl moiety, renders it an excellent Michael acceptor, enabling covalent bond formation with nucleophiles such as the thiol group of cysteine residues in proteins. This property has positioned N,N-dimethylvinylsulfonamide and its derivatives as valuable tools for the development of targeted covalent inhibitors (TCIs) and as versatile linkers in the construction of antibody-drug conjugates (ADCs).[1][2] This guide provides a comprehensive overview of the commercial availability, synthesis, key chemical properties, and applications of N,N-dimethylvinylsulfonamide, with a focus on its practical use in research and development.

Commercial Availability

N,N-Dimethylvinylsulfonamide (CAS No. 7700-07-4) is commercially available from a number of specialty chemical suppliers. Researchers can procure this reagent in various quantities, typically with purities of 95% or higher. It is important to verify the purity and specifications with the supplier prior to purchase, as these can impact the outcome of sensitive experiments.

Supplier CAS Number Purity/Specification Notes
Parchem7700-07-4-Specialty chemical supplier.
BLD Pharm7700-07-4-Offers related building blocks.[3]
CookeChem7700-07-495%-
Smolecule7700-07-4-Provides some physical and chemical properties.[1]
ChemScene7700-07-4-Provides a Safety Data Sheet (SDS).[4]
Ambeed7700-07-4-Provides safety information.[5]
ChemicalBook7700-07-4-Lists synonyms.[6]
ChemWhat7700-07-4--[7]

This table is not exhaustive and represents a selection of suppliers found. Researchers should conduct their own due diligence when sourcing this chemical.

Physicochemical Properties and Safety

A summary of the key physicochemical properties of N,N-dimethylvinylsulfonamide is provided in the table below.

Property Value Reference
Molecular Formula C₄H₉NO₂S[1]
Molecular Weight 135.18 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Melting Point 49 °C[1]
Boiling Point 119-120 °C (at reduced pressure)[1]
Density 1.146 g/cm³-
Refractive Index 1.471-
SMILES C=CS(=O)(=O)N(C)C[5]
InChI Key AYRRJFSXEOEOOA-UHFFFAOYSA-N[5]

Safety and Handling:

N,N-Dimethylvinylsulfonamide is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4][8] Store the compound in a cool, dry place, away from incompatible materials.[9] Refer to the supplier's Safety Data Sheet (SDS) for detailed handling and emergency procedures.[4]

Synthesis of N,N-Dimethylvinylsulfonamide

While commercially available, N,N-dimethylvinylsulfonamide can also be synthesized in the laboratory. The most common strategies involve the formation of the sulfonamide bond followed by the introduction of the vinyl group.

Proposed Synthesis Pathway:

Synthesis of NN-Dimethylvinylsulfonamide cluster_0 Method 1: From 2-Chloroethanesulfonyl Chloride cluster_1 Method 2: From Ethanesulfonyl Chloride A 2-Chloroethanesulfonyl Chloride C N,N-Dimethyl-2-chloroethanesulfonamide A->C Reaction B Dimethylamine B->C Reaction D N,N-Dimethylvinylsulfonamide C->D Elimination (Base) E Ethanesulfonyl Chloride G N,N-Dimethylethanesulfonamide E->G Reaction F Dimethylamine F->G Reaction H α-Halo-N,N-dimethylethanesulfonamide G->H Halogenation I N,N-Dimethylvinylsulfonamide H->I Elimination (Base)

Caption: Proposed synthetic pathways for N,N-Dimethylvinylsulfonamide.

Detailed Experimental Protocol (Adapted from related syntheses)

This protocol is based on the general principles of sulfonamide formation and elimination reactions.[1]

Step 1: Synthesis of N,N-Dimethyl-2-chloroethanesulfonamide

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethylamine (2.2 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloroethanesulfonyl chloride (1.0 eq) in the same solvent to the cooled dimethylamine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N-dimethyl-2-chloroethanesulfonamide.

  • Purify the product by column chromatography on silica gel if necessary.

Step 2: Elimination to form N,N-Dimethylvinylsulfonamide

  • Dissolve the N,N-dimethyl-2-chloroethanesulfonamide (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq), to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated ammonium salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N,N-dimethylvinylsulfonamide by vacuum distillation or column chromatography.

Analytical Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • NMR Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the vinyl protons (typically in the range of 6-7 ppm) and the N-methyl protons (around 2.8-3.0 ppm).

    • ¹³C NMR: Expect signals for the vinyl carbons and the N-methyl carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[10][11]

Applications in Research and Drug Development

The electrophilic nature of the vinyl group in N,N-dimethylvinylsulfonamide makes it a valuable reagent in several areas of drug discovery and chemical biology.

Michael Acceptor for Bioconjugation

N,N-Dimethylvinylsulfonamide is an effective Michael acceptor that reacts readily with soft nucleophiles, most notably the thiol group of cysteine residues in peptides and proteins.[12] This reaction, known as a thiol-Michael addition, proceeds under mild, biocompatible conditions and results in the formation of a stable thioether linkage.[13]

Thiol-Michael_Addition cluster_0 Thiol-Michael Addition A R-SH (Cysteine) C Thioether Adduct A->C Nucleophilic Attack B N,N-Dimethylvinylsulfonamide B->C

Caption: Thiol-Michael addition of a cysteine residue to N,N-Dimethylvinylsulfonamide.

This specific reactivity with cysteine makes N,N-dimethylvinylsulfonamide an excellent tool for:

  • Site-specific protein modification: Labeling proteins with probes, tags, or other functional molecules.[14]

  • Peptide and protein cyclization: Creating cyclic peptides with enhanced stability and conformational rigidity.

  • Development of Antibody-Drug Conjugates (ADCs): The vinyl sulfonamide moiety can be incorporated into linker systems for attaching cytotoxic drugs to antibodies.[2][15]

Targeted Covalent Inhibitors (TCIs)

The ability of N,N-dimethylvinylsulfonamide to form a covalent bond with cysteine residues has led to its exploration as a "warhead" in the design of targeted covalent inhibitors.[2] By incorporating the vinyl sulfonamide group into a molecule that has a high affinity for the active site of a target protein, a covalent bond can be formed with a nearby cysteine residue, leading to irreversible inhibition. This approach can offer advantages in terms of potency and duration of action compared to non-covalent inhibitors.[16]

TCI_Mechanism cluster_0 Targeted Covalent Inhibition A Inhibitor with Vinylsulfonamide Warhead C Non-covalent Binding A->C B Target Protein (with Cysteine) B->C D Covalent Adduct (Irreversible Inhibition) C->D Covalent Bond Formation

Caption: Mechanism of action for a targeted covalent inhibitor with a vinyl sulfonamide warhead.

Experimental Protocol: Conjugation to a Cysteine-Containing Peptide

This protocol provides a general procedure for the conjugation of N,N-dimethylvinylsulfonamide to a model cysteine-containing peptide.[17]

Materials:

  • Cysteine-containing peptide (e.g., glutathione)

  • N,N-Dimethylvinylsulfonamide

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • HPLC system for analysis and purification

Procedure:

  • Peptide Preparation: Dissolve the cysteine-containing peptide in the phosphate buffer to a final concentration of 1-5 mg/mL. If the peptide exists as a dimer, pre-treat the solution with a 2-3 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce the disulfide bond.

  • Reaction Setup: Add N,N-dimethylvinylsulfonamide (1.5-2.0 molar excess relative to the peptide) to the peptide solution. The vinyl sulfonamide can be added directly or as a stock solution in a water-miscible solvent like DMF or DMSO.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. The reaction progress can be monitored by HPLC-MS.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol such as β-mercaptoethanol or N-acetylcysteine.

  • Purification: Purify the resulting peptide conjugate by reverse-phase HPLC using a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: Confirm the identity of the purified conjugate by mass spectrometry.

Stability Considerations

The stability of N,N-dimethylvinylsulfonamide is an important factor to consider in its storage and application.

  • pH Stability: As a Michael acceptor, the vinyl group is susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[1] It is generally recommended to perform reactions in a neutral to slightly basic pH range (pH 7-8) to facilitate the thiol-Michael addition while minimizing hydrolysis. The stability of related compounds has been shown to be pH-dependent.[18][19]

  • Storage: Store N,N-dimethylvinylsulfonamide in a cool, dry, and dark place to prevent degradation and polymerization.[9] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.

Conclusion

N,N-Dimethylvinylsulfonamide is a commercially accessible and synthetically versatile reagent with significant applications in modern drug discovery and chemical biology. Its ability to act as a selective Michael acceptor for cysteine residues makes it a powerful tool for bioconjugation, enabling the site-specific modification of proteins and the development of advanced therapeutics such as antibody-drug conjugates. Furthermore, its role as a covalent warhead in the design of targeted inhibitors highlights its potential for creating highly potent and specific drugs. This guide provides a foundational understanding of the properties, synthesis, and applications of N,N-dimethylvinylsulfonamide to aid researchers in harnessing its potential in their scientific endeavors.

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A Technical Guide to the Safe Handling of N,N-dimethylvinylsulfonamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the safe handling procedures for N,N-dimethylvinylsulfonamide. It is intended for researchers, chemists, and drug development professionals who may synthesize or utilize this compound in a laboratory setting. The guidance herein is synthesized from established chemical safety principles and data extrapolated from structurally related molecules, emphasizing a risk-mitigation-first approach to laboratory operations.

Section 1: Hazard Identification and Risk Assessment

Physicochemical Properties

Key physical and chemical characteristics of N,N-dimethylvinylsulfonamide are summarized below. This data is essential for understanding its behavior under laboratory conditions, such as potential volatility and reactivity.

PropertyValueSource
CAS Number 7700-07-4[1]
Molecular Formula C₄H₉NO₂S[1]
Molecular Weight 135.19 g/mol [1]
Density 1.146 g/cm³[1]
Boiling Point 183.6°C at 760 mmHg[1]
The Chemistry of Reactivity: A Michael Acceptor

The primary chemical hazard posed by N,N-dimethylvinylsulfonamide stems from its vinyl moiety. The electron-withdrawing nature of the sulfonyl group renders the terminal carbon of the double bond electrophilic. This makes the molecule a potent Michael acceptor , highly susceptible to nucleophilic attack by biological molecules, particularly thiols (e.g., cysteine residues in proteins).[2][3] This reactivity is the mechanistic basis for its utility in bioconjugation and polymer chemistry but also the primary driver of its potential toxicity.[4] Exposure can lead to covalent modification of biological macromolecules, potentially causing skin and respiratory sensitization, and irritation.

G cluster_0 Michael Addition Reaction cluster_1 Hazard Implication Mol N,N-Dimethylvinylsulfonamide (Electrophile) Product Covalent Adduct Mol->Product Reaction Nu Biological Nucleophile (e.g., R-SH) Nu->Product Attacks β-carbon Hazard Covalent modification of proteins and other biomolecules Product->Hazard

Caption: The reactivity of N,N-dimethylvinylsulfonamide as a Michael acceptor.

Inferred Toxicological Profile

Based on the hazards associated with the structurally related compound N,N-dimethylsulfamide and the reactivity of the vinyl group, the following hazards should be assumed for N,N-dimethylvinylsulfonamide:

  • Harmful if swallowed [5][6]

  • Causes skin irritation and may cause allergic skin reaction [5][6]

  • Causes serious eye irritation [5][6]

  • May cause respiratory irritation [5]

Primary Routes of Exposure

Exposure in a laboratory setting can occur through four primary routes.[7]

  • Dermal Contact: The most common route of exposure, resulting from spills, splashes, or handling contaminated equipment.[7]

  • Inhalation: Inhalation of aerosols generated during weighing, pouring, or heating.[7]

  • Ocular Exposure: Splashes can cause direct and severe eye irritation.[7]

  • Ingestion: Can occur through poor hygiene, such as failing to wash hands before eating, drinking, or smoking.[7]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of chemical safety is a multi-layered defense system, prioritizing the removal of the hazard. This is often summarized by the Hierarchy of Controls .

HierarchyOfControls cluster_main Hierarchy of Controls for N,N-dimethylvinylsulfonamide cluster_examples Practical Application Elimination Elimination / Substitution (Often not feasible in research) Engineering Engineering Controls (Isolate people from hazard) Admin Administrative Controls (Change the way people work) Eng_Ex • Use in a certified chemical fume hood • Use closed systems for reactions Engineering->Eng_Ex PPE Personal Protective Equipment (PPE) (Protect the worker with last line of defense) Admin_Ex • Follow Standard Operating Procedures (SOPs) • Receive documented training Admin->Admin_Ex PPE_Ex • Wear appropriate gloves, goggles, lab coat PPE->PPE_Ex

Caption: The Hierarchy of Controls applied to laboratory work.

Engineering Controls

All work involving N,N-dimethylvinylsulfonamide, including weighing, solution preparation, and transfers, must be conducted within a properly functioning and certified chemical fume hood.[8][9] The fume hood is the primary engineering control to minimize inhalation exposure to aerosols and vapors.[8] Work surfaces inside the hood should be protected with disposable plastic-backed absorbent paper to contain spills.[7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard and must be used in conjunction with engineering controls.[10] The selection of appropriate PPE is critical.[11][12][13]

Protection TypeSpecificationRationale and Best Practices
Eye & Face ANSI Z87.1-compliant chemical splash goggles.Protects against splashes and aerosols. For operations with a higher splash risk, a full-face shield should be worn over the goggles.[13][14][15]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).Provides a direct barrier to skin contact. Disposable nitrile gloves are suitable for incidental contact.[9] For extended handling, consult a glove manufacturer's compatibility chart. Always inspect gloves before use and wash hands after removal.[15]
Body Flame-resistant laboratory coat.Protects skin and personal clothing from contamination. Lab coats should be fully buttoned.[14]
Footwear Closed-toe and closed-heel shoes.Protects feet from spills. Perforated shoes or sandals are not permitted in the laboratory.[8]
Respiratory Not required if work is conducted in a fume hood.If engineering controls fail or for large-scale spill cleanup, a respirator may be necessary. Use requires prior medical evaluation, fit-testing, and training.[10][14]

Section 3: Standard Operating Procedures (SOPs)

Adherence to well-defined procedures minimizes risk during routine handling.

General Handling Practices
  • Hygiene: Never eat, drink, chew gum, or apply cosmetics in the laboratory.[7][8] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[16]

  • Area Designation: Clearly designate the area where N,N-dimethylvinylsulfonamide is being used.

  • Avoid Contamination: Do not wear gloves outside the laboratory or when touching common items like doorknobs or computer keyboards.[15]

  • Planning: Always plan your experiment in advance. Have all necessary equipment and reagents ready before starting.[8]

Step-by-Step Protocol: Weighing and Preparing Solutions
  • Preparation: Don appropriate PPE (lab coat, goggles, gloves). Ensure the chemical fume hood is on and operating correctly. Place a disposable absorbent liner on the balance and work surface inside the hood.

  • Weighing: Tare a suitable container on the analytical balance inside the fume hood. Carefully transfer the desired amount of N,N-dimethylvinylsulfonamide to the container, minimizing the creation of dust or aerosols.

  • Dissolving: Cap the container before removing it from the balance. In the fume hood, slowly add the desired solvent to the container. If necessary, cap and gently swirl or stir to dissolve.

  • Cleanup: Decontaminate any spatulas or surfaces that may have come into contact with the chemical. Dispose of contaminated liners and gloves in the appropriate solid hazardous waste container.

Step-by-Step Protocol: Conducting Reactions
  • Setup: Assemble the reaction apparatus within the chemical fume hood. Ensure any heating or cooling systems are functioning correctly.

  • Reagent Addition: Add reagents slowly and in a controlled manner. If the reaction is exothermic, use an ice bath to moderate the temperature.

  • Monitoring: Monitor the reaction from outside the fume hood sash. Keep the sash as low as possible.[8]

  • Workup: Once the reaction is complete, quench any reactive species carefully before proceeding with extraction or purification. All workup steps should be performed in the fume hood.

Storage Requirements

Store N,N-dimethylvinylsulfonamide in a tightly sealed, clearly labeled container.[9] Keep it in a cool, dry, and well-ventilated area designated for chemical storage, away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and nucleophiles.[17][18]

Section 4: Emergency Procedures

Advance preparation is key to responding effectively to an emergency.[16]

Spill Management
  • Small Spill (in a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

    • Collect the contaminated material into a sealed container for hazardous waste disposal.

    • Wipe the area with a suitable solvent and then with soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the affected area.

    • Only personnel trained in hazardous spill response should perform the cleanup.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][19]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17][19]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[17][19]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[19]

Section 5: Waste Disposal

All waste containing N,N-dimethylvinylsulfonamide, including contaminated solids (gloves, paper towels, absorbent), and solutions, must be disposed of as hazardous chemical waste.[8][16] Collect waste in clearly labeled, sealed, and chemically compatible containers. Follow all institutional, local, and national regulations for hazardous waste disposal. Never pour chemical waste down the drain.[16]

Conclusion

N,N-dimethylvinylsulfonamide is a valuable reagent with inherent hazards stemming from its reactivity as a Michael acceptor. By understanding these hazards and rigorously applying the principles of the hierarchy of controls—prioritizing engineering controls like fume hoods and supplementing with appropriate PPE and administrative controls—researchers can handle this compound safely and effectively. A proactive approach to safety, grounded in thorough planning and adherence to established protocols, is paramount for protecting all laboratory personnel.

References

  • Personal Protective Equipment for Chemical Handling. (2016). Real Safety.
  • Personal Protective Equipment (PPE) for Industrial Chemicals.
  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Aliena.
  • N,N-Dimethylethenesulfonamide | CAS#:7700-07-4.Chemsrc.
  • SAFETY DATA SHEET - Aminoguanidine hydrochloride. (2009). Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment.University of California, San Francisco.
  • Hazardous chemicals - personal protective equipment (PPE). (2022). NT WorkSafe.
  • SAFETY DATA SHEET - N,N-Dimethylformamide.Fisher Scientific.
  • SAFETY DATA SHEET - N,N-Dimethyl methanesulfonamide. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - N,N-Dimethylformamide. (2009). Fisher Scientific.
  • N,N-Dimethylsulfamide SDS, 3984-14-3 Safety D
  • N,N-Dimethylsulfamide | C2H8N2O2S | CID 134472.PubChem, NIH.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Working with Chemicals.
  • Life-Changing Safety Tips for Handling Labor
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.UNC Policies.
  • Lab Safety Rules and Guidelines. (2025). University of California.
  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. (2021).
  • Vinyl Sulfonamide based Thermosetting Composites via Thiol-Michael Polymeriz
  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (2018). PMC, NIH.

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An In-depth Technical Guide to the Molecular Structure and Conformation of N,N-dimethylvinylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethylvinylsulfonamide is a molecule of significant interest in medicinal chemistry and materials science due to its reactive vinyl group, which makes it a potent Michael acceptor.[1][2] Understanding its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, designing novel covalent inhibitors, and developing new polymers. This guide provides a comprehensive overview of the molecular structure and conformation of N,N-dimethylvinylsulfonamide, drawing upon data from analogous compounds and outlining the key experimental and computational methodologies for its detailed characterization.

Introduction to N,N-dimethylvinylsulfonamide

N,N-dimethylvinylsulfonamide belongs to the class of vinylsulfonamides, which are increasingly recognized as valuable building blocks in organic synthesis and drug discovery.[3][4] The presence of the electron-withdrawing sulfonamide group activates the vinyl moiety, rendering it susceptible to nucleophilic attack. This reactivity profile has been harnessed in the development of covalent inhibitors that target nucleophilic residues like cysteine and lysine in proteins.[1][5] A thorough understanding of the molecule's steric and electronic properties, dictated by its structure and preferred conformations, is crucial for modulating its reactivity and specificity.

Molecular Structure and Key Geometric Parameters

The molecular structure of N,N-dimethylvinylsulfonamide is characterized by a central sulfur atom bonded to two oxygen atoms, a nitrogen atom, and a vinyl group. The nitrogen atom is, in turn, substituted with two methyl groups.

Table 1: Predicted Key Geometric Parameters for N,N-dimethylvinylsulfonamide (based on analogous sulfonamides)

ParameterPredicted Value RangeNotes
S=O Bond Length1.42 - 1.45 ÅDouble bond character.
S-N Bond Length1.60 - 1.65 ÅShorter than a typical S-N single bond, indicating some double bond character.[6]
S-C(vinyl) Bond Length1.75 - 1.80 Å
N-C(methyl) Bond Length1.45 - 1.50 Å
∠O-S-O Angle118 - 122°
∠O-S-N Angle105 - 109°
∠C-S-N Angle105 - 109°
∠S-N-C Angle115 - 120°The nitrogen atom is expected to be sp2 hybridized, leading to a trigonal planar or nearly planar geometry.

Conformational Analysis: The Dynamic Nature of N,N-dimethylvinylsulfonamide

The conformational flexibility of N,N-dimethylvinylsulfonamide is primarily governed by rotation around the S-N and S-C(vinyl) bonds.

Rotation Around the S-N Bond

Rotation around the S-N bond in N,N-disubstituted sulfonamides is a well-studied phenomenon.[6] The barrier to rotation is influenced by the electronic nature of the substituents on the sulfur and nitrogen atoms. The presence of the electron-withdrawing vinyl group is expected to increase the double bond character of the S-N bond through resonance, leading to a higher rotational barrier compared to alkylsulfonamides.

  • Ground State Conformation: The ground-state conformation around the S-N bond is predicted to be staggered to minimize steric hindrance between the sulfonyl oxygens and the N-methyl groups.

  • Rotational Barrier: The rotational barrier is anticipated to be in the range of 15-25 kcal/mol, which is significant enough to potentially allow for the observation of distinct conformers at room temperature by techniques like NMR spectroscopy.[6]

Rotation Around the S-C(vinyl) Bond

Rotation around the S-C(vinyl) bond determines the orientation of the vinyl group relative to the sulfonamide moiety. This orientation has a direct impact on the accessibility of the β-carbon for Michael addition. Computational studies on related vinyl sulfones and sulfonamides suggest that the most stable conformation is likely one where the vinyl group is not coplanar with the N-S-C plane to alleviate steric clashes.

Methodologies for Structural and Conformational Elucidation

A combination of experimental and computational techniques is essential for a comprehensive understanding of the structure and conformation of N,N-dimethylvinylsulfonamide.

Experimental Techniques

4.1.1. X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of N,N-dimethylvinylsulfonamide are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions and thermal parameters are then refined to obtain the final crystal structure.

G cluster_0 X-ray Crystallography Workflow A Crystal Growth B Data Collection A->B Mount Crystal C Structure Solution B->C Process Diffraction Data D Structure Refinement C->D Build Initial Model E Final 3D Structure D->E Validate Structure

Caption: Workflow for X-ray Crystallography.

4.1.2. Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide valuable information about the chemical environment of the atoms in the molecule.[8][9] Variable-temperature NMR studies can be employed to determine the rotational barrier around the S-N bond. Nuclear Overhauser Effect (NOE) experiments can provide insights into through-space proximities of protons, aiding in conformational assignment.

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule.[10][11][12] The characteristic stretching frequencies of the S=O, S-N, and C=C bonds can be observed and compared to theoretical calculations.[13]

Table 2: Predicted Characteristic Vibrational Frequencies for N,N-dimethylvinylsulfonamide

Functional GroupVibrational ModePredicted Wavenumber (cm-1)
SO2Asymmetric Stretch1320 - 1350
SO2Symmetric Stretch1140 - 1170
S-NStretch900 - 950
C=CStretch1620 - 1640
=C-HStretch3010 - 3095
=C-HOut-of-plane bend910 - 990
Computational Chemistry

Quantum chemical calculations are a powerful tool for predicting and understanding the molecular structure and conformational landscape of molecules.[14][15][16]

Computational Protocol: Conformational Analysis

  • Initial Structure Generation: A 3D model of N,N-dimethylvinylsulfonamide is built.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating around the S-N and S-C bonds to identify low-energy conformers.

  • Geometry Optimization and Frequency Calculation: The geometries of the identified conformers are optimized using a suitable level of theory (e.g., Density Functional Theory with a basis set like 6-31G* or larger). Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface.

  • Transition State Search: To determine the rotational barriers, transition state structures connecting the minima are located and their energies are calculated.

G cluster_1 Computational Workflow F Initial 3D Structure G Conformational Search F->G H Geometry Optimization G->H I Frequency Calculation H->I Verify Minima J Transition State Search H->J K Energy Profile I->K J->K

Sources

Methodological & Application

Application Notes & Protocols: Leveraging N,N-Dimethylvinylsulfonamide in Thiol-Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiol-Michael Addition as a "Click" Chemistry Cornerstone

In the landscape of modern chemical synthesis, particularly in materials science and bioconjugation, the thiol-Michael addition reaction has established itself as a cornerstone of "click" chemistry.[1][2] This is attributed to its high efficiency, operational simplicity under mild conditions, and exceptional selectivity, which minimizes the formation of unwanted byproducts.[1][3] The reaction involves the conjugate addition of a thiol (or thiolate anion) to an electron-deficient alkene, known as a Michael acceptor.[4] While a variety of acceptors like acrylates, acrylamides, and maleimides are commonly used, N,N-disubstituted vinylsulfonamides, and specifically N,N-dimethylvinylsulfonamide, have emerged as highly advantageous reagents.[5][6]

This guide provides an in-depth exploration of N,N-dimethylvinylsulfonamide as a superior Michael acceptor. We will delve into the mechanistic principles that govern its reactivity, present its comparative advantages, and offer detailed protocols for its application in key research and development areas, including bioconjugation, polymer synthesis, and the design of covalent inhibitors for drug discovery.

The N,N-Dimethylvinylsulfonamide Advantage: Reactivity and Stability

N,N-dimethylvinylsulfonamide offers a compelling balance of high reactivity and product stability, addressing common limitations of other Michael acceptors.[5]

  • Enhanced Reactivity: The sulfonyl group is strongly electron-withdrawing, which significantly polarizes the vinyl group, making it highly susceptible to nucleophilic attack by a thiolate. The increased reactivity of vinyl sulfonamides is attributed to two primary factors: the high polarizability of the sulfur atom and the stabilizing σ-effects of its antibonding orbitals, both of which stabilize the transient α-carbanion formed during the reaction.[5] Kinetic studies have shown that tertiary vinyl sulfonamides, such as N,N-dimethylvinylsulfonamide, exhibit faster reaction rates than secondary vinyl sulfonamides and acrylamides, with reactivity comparable to acrylates.[5]

  • Hydrolytic Stability: Unlike maleimides, which can undergo hydrolysis of the succinimidyl thioether product, or acrylates, which are susceptible to hydrolysis, the sulfonamide linkage formed from the thiol-Michael addition with N,N-dimethylvinylsulfonamide is exceptionally stable.[5][7] NMR stability studies have shown no apparent degradation of the vinyl sulfonamide precursor over an 8-day period in basic conditions, highlighting its robustness for applications requiring long-term stability.[5][8]

  • High Conversion Rates: In polymerization reactions, formulations based on vinyl sulfonamides have demonstrated higher overall functional group conversions (>90%) compared to conventional systems like BisGMA-TEGDMA.[7][9] This is often due to delayed gelation in the step-growth thiol-Michael polymerization, which allows for greater mobility of reactive species.[7]

Comparative Reactivity of Michael Acceptors

The choice of Michael acceptor is critical for the success of a thiol-Michael addition. The table below summarizes the relative performance of N,N-dimethylvinylsulfonamide against other common acceptors.

Michael AcceptorRelative Reactivity with ThiolsProduct Stability (Hydrolytic)Key AdvantagesCommon Limitations
N,N-Dimethylvinylsulfonamide HighExcellentRapid kinetics, high stability of precursor and product, high conversion.[5][7]Synthesis may be more complex than for simple acrylates.
MaleimideVery HighModerateExtremely fast reaction rates.[10]Product susceptible to retro-Michael reaction and hydrolysis.
AcrylateHighLow to ModerateCommercially available, good reactivity.[11]Product ester linkage is prone to hydrolysis.
AcrylamideLow to ModerateHighGood stability.Slow reaction kinetics and often incomplete conversions.[5]
Vinyl SulfoneVery HighExcellentHighly reactive, stable product.[10][11]Can be more reactive than needed, potentially leading to off-target reactions.

Reaction Mechanism: A Tale of Two Pathways

The thiol-Michael addition can proceed through two primary mechanistic pathways: base-catalyzed and nucleophile-initiated. The dominant pathway is influenced by the choice of catalyst and reaction conditions.[10][12]

  • Base-Catalyzed Pathway: A base (e.g., an amine like triethylamine) deprotonates the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻).[4][13] The thiolate then attacks the β-carbon of the vinylsulfonamide. The resulting carbanion intermediate is subsequently protonated by a proton source (often another thiol molecule or the conjugate acid of the base) to yield the final thioether product.[10][13]

  • Nucleophile-Initiated Pathway: A nucleophile (e.g., a phosphine) directly attacks the vinylsulfonamide, creating a zwitterionic intermediate. This intermediate then deprotonates a thiol, generating the reactive thiolate which then proceeds through the addition cycle.[2][12] For tertiary amines, the base-catalyzed mechanism is generally favored, while phosphines typically promote the nucleophile-initiated pathway.[10][12]

Thiol_Michael_Addition Figure 1: Generalized Thiol-Michael Addition Mechanism cluster_base Base-Catalyzed Pathway cluster_addition Conjugate Addition cluster_protonation Proton Transfer Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + Base Base Base Protonated_Base Base-H⁺ Thiolate->Protonated_Base - H⁺ VS H₂C=CH-SO₂N(CH₃)₂ Thiolate->VS Nucleophilic Attack Carbanion R-S-CH₂-⁻CH-SO₂N(CH₃)₂ VS->Carbanion Product R-S-CH₂-CH₂-SO₂N(CH₃)₂ Carbanion->Product + H⁺ Proton_Source R-SH or Base-H⁺

Caption: Figure 1: Generalized Thiol-Michael Addition Mechanism

Application & Protocol: On-Resin Peptide Macrocyclization

The high efficiency and stability of the vinyl sulfonamide linkage make it ideal for synthesizing macrocyclic peptides, which often exhibit enhanced stability and biological activity.[5][8] This protocol details an on-resin cyclization strategy.

Workflow Overview

Caption: Workflow for On-Resin Peptide Macrocyclization.

Detailed Protocol

This protocol is adapted from methodologies demonstrating high-efficiency on-resin cyclization.[5]

Materials:

  • Fmoc-protected peptide on a solid-phase resin, containing a C-terminal anchor and an N-terminal amine, as well as a cysteine residue with an Mmt (monomethoxytrityl) protected thiol side chain.

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine

  • 2-Chloroethanesulfonyl chloride

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling & Fmoc Deprotection:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Installation of the Vinyl Sulfonamide Moiety:

    • Swell the deprotected resin in NMP.

    • In a separate vial, prepare a solution of 2-chloroethanesulfonyl chloride (10 eq) and TEA (20 eq) in NMP.

    • Add this solution to the resin and shake at room temperature for 1-2 hours. This reaction forms the N-vinylsulfonamide in situ.

    • Wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x). Confirm the successful installation via a negative Kaiser test.

  • Selective Deprotection of Cysteine Thiol:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 1% TFA in DCM, shaking for 2-minute intervals. Repeat 5-10 times, monitoring the deprotection by the appearance of the yellow color of the trityl cation.

    • Immediately neutralize the resin with 10% DIPEA in DMF.

    • Wash thoroughly with DCM (5x) and NMP (5x).

  • Intramolecular Thiol-Michael Cyclization:

    • Add a solution of 2% DBU in NMP to the resin.

    • Allow the reaction to proceed for 30-60 minutes at room temperature.[5]

    • Monitor the reaction completion using LC-MS analysis of a small cleaved sample.

    • Once complete, wash the resin extensively with NMP (5x) and DCM (5x).

  • Cleavage and Purification:

    • Dry the resin under vacuum.

    • Treat the resin with a standard TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the cyclic peptide using reverse-phase HPLC.

Application & Protocol: Synthesis of Thiol-Michael Thermosetting Composites

N,N-dimethylvinylsulfonamide can be used to create highly crosslinked polymer networks with excellent thermal and mechanical properties, suitable for applications like dental restorative materials.[7][9]

Detailed Protocol

This protocol describes the photo-initiated polymerization of a divinyl sulfonamide monomer with a multi-functional thiol.

Materials:

  • A divinyl sulfonamide monomer (e.g., synthesized from a diamine and 2-chloroethanesulfonyl chloride).

  • A multi-functional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP).

  • Photoinitiator (e.g., diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, TPO).

  • Inert filler (optional, e.g., silanized barium glass for dental composites).

Procedure:

  • Resin Formulation:

    • In a light-protected container, combine the divinyl sulfonamide monomer and the multi-functional thiol in a 1:1 stoichiometric ratio of vinyl to thiol functional groups.

    • Add the photoinitiator at a concentration of 0.5-1.0 wt%.

    • If preparing a composite, incrementally add the inert filler to the resin mixture while continuously mixing until a homogeneous paste is formed. Degas the mixture using a vortex mixer or centrifuge to remove entrapped air bubbles.

  • Polymerization (Curing):

    • Place the formulated resin into a mold of the desired shape (e.g., for mechanical testing specimens).

    • Expose the sample to a high-intensity light source (e.g., a dental curing light, λ ≈ 400-500 nm) for 60-120 seconds. Ensure all parts of the sample receive adequate light exposure.

    • The sample will cure into a hard, crosslinked thermoset.

  • Characterization:

    • Conversion: Monitor the disappearance of the thiol (S-H, ~2570 cm⁻¹) and vinyl (C=C, ~1640 cm⁻¹) peaks using real-time FTIR spectroscopy to determine the final functional group conversion.[7]

    • Thermomechanical Properties: Analyze the glass transition temperature (Tg) and storage modulus of the cured composite using Dynamic Mechanical Analysis (DMA).[9]

    • Mechanical Strength: Measure properties like flexural strength and modulus using a universal testing machine in a three-point bending setup.[9]

Conclusion

N,N-dimethylvinylsulfonamide is a powerful and versatile Michael acceptor that offers significant advantages in reactivity, stability, and efficiency for thiol-Michael addition reactions. Its application spans from the precise construction of complex biomolecules like cyclic peptides to the robust formulation of advanced polymer networks and composites. The protocols provided herein serve as a practical guide for researchers, scientists, and drug development professionals to harness the full potential of this exceptional reagent in their respective fields. The continued exploration of vinyl sulfonamides is poised to drive further innovation in covalent drug design, materials science, and synthetic chemistry.

References

  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor.
  • Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides. Journal of Organic Chemistry.
  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?. Polymer Chemistry (RSC Publishing).
  • Thiol-Michael addition reaction involving a vinyl-sulfone group.
  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy.
  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. RSC Publishing.
  • Schematic mechanism of Michael addition reaction between vinyl and thiol groups. Source unavailable.
  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads.
  • Vinyl Sulfonamide based Thermosetting Composites via Thiol-Michael Polymerization.
  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael "Click" Acceptor. PubMed.
  • Mechanistic insights into N- or P-centered nucleophile promoted thiol–vinylsulfone Michael addition.
  • Vinyl Sulfonamide Based Thermosetting Composites via thiol-Michael Polymeriz
  • Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymeriz
  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization.
  • The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry.
  • The Thiol-Michael Addition Click Reaction: A Powerful and Widely.

Sources

Application Note: Cysteine-Specific Protein Modification Using N,N-Dimethylvinylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The selective chemical modification of proteins is a cornerstone of modern chemical biology and drug development, enabling the construction of antibody-drug conjugates (ADCs), the attachment of imaging probes, and the study of protein function. Among the canonical amino acids, cysteine, with its uniquely nucleophilic thiol side chain, presents an ideal target for site-specific modification. While maleimides have traditionally been the reagent of choice for cysteine bioconjugation, concerns regarding the stability of the resulting thioether linkage have prompted the exploration of alternative electrophiles.

N,N-dimethylvinylsulfonamide has emerged as a robust and reliable reagent for the specific and stable modification of cysteine residues. Its vinylsulfonamide moiety acts as a Michael acceptor, reacting with the thiolate anion of cysteine under mild, biocompatible conditions to form a highly stable thioether bond. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N,N-dimethylvinylsulfonamide for cysteine-specific protein modification, detailing the underlying chemistry, reaction kinetics, and a validated experimental protocol.

The Chemistry: Thiol-Michael Addition

The specific modification of cysteine residues by N,N-dimethylvinylsulfonamide proceeds via a thiol-Michael addition reaction. This reaction is highly efficient and selective for the thiol group of cysteine, particularly at a slightly alkaline pH where the cysteine side chain is deprotonated to the more nucleophilic thiolate anion.

The reaction is initiated by the nucleophilic attack of the cysteine thiolate on the β-carbon of the vinylsulfonamide. This forms a transient carbanion intermediate, which is subsequently protonated by a proton source in the reaction medium, typically water, to yield the stable thioether conjugate. The electron-withdrawing nature of the sulfonyl group activates the double bond, facilitating the nucleophilic attack and ensuring a rapid and efficient reaction.

Caption: Mechanism of Cysteine Modification.

Advantages of N,N-Dimethylvinylsulfonamide

The use of N,N-dimethylvinylsulfonamide for cysteine modification offers several key advantages over traditional reagents:

FeatureN,N-DimethylvinylsulfonamideMaleimide
Bond Stability Highly stable thioether bond, resistant to hydrolysis and exchange reactions.Susceptible to retro-Michael reaction and hydrolysis, leading to potential payload loss.
Selectivity Excellent selectivity for cysteine thiols over other nucleophilic amino acids like lysine and histidine at neutral to slightly alkaline pH.[1][2][3]Can exhibit cross-reactivity with lysines at higher pH values.[4]
Reaction Conditions Mild, aqueous conditions (pH 7.0-8.0), compatible with most proteins.Similar mild conditions, but reactivity and side reactions are more pH-sensitive.
Reagent Stability Stable in aqueous buffers, allowing for straightforward handling and reaction setup.Can undergo hydrolysis in aqueous solution, reducing labeling efficiency.

Experimental Protocol: Cysteine-Specific Protein Labeling

This protocol provides a general framework for the modification of a cysteine-containing protein with N,N-dimethylvinylsulfonamide. Optimization of specific parameters, such as the molar excess of the reagent and reaction time, may be necessary for individual proteins.

Materials
  • Cysteine-containing protein of interest

  • N,N-Dimethylvinylsulfonamide (DMVS)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Solution: 1 M N-acetylcysteine in Reaction Buffer

  • Purification column (e.g., size-exclusion chromatography (SEC) or dialysis cassette)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, mass spectrometer)

Protocol Steps
  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, treat with a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 1 hour at room temperature. Note: DTT should be avoided as it contains a free thiol that will react with the DMVS. Remove the excess reducing agent by SEC or dialysis prior to labeling.

  • Reagent Preparation:

    • Prepare a stock solution of N,N-dimethylvinylsulfonamide (e.g., 100 mM) in a compatible organic solvent such as DMSO or DMF.

  • Labeling Reaction:

    • Add a 10-50 fold molar excess of the N,N-dimethylvinylsulfonamide stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a 100-fold molar excess of the Quenching Solution (N-acetylcysteine) relative to the initial amount of N,N-dimethylvinylsulfonamide.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess N,N-dimethylvinylsulfonamide and quenching reagent by size-exclusion chromatography, dialysis, or tangential flow filtration.[5] The choice of purification method will depend on the protein and the scale of the reaction.

G A Protein Preparation (Buffer Exchange, Reduction if needed) C Labeling Reaction (Add DMVS to Protein, Incubate) A->C B Reagent Preparation (DMVS Stock Solution) B->C D Quenching (Add N-acetylcysteine) C->D E Purification (SEC or Dialysis) D->E F Analysis (Mass Spectrometry, UV-Vis) E->F

Caption: Experimental Workflow for Protein Labeling.

Analysis and Characterization

The successful modification of the protein can be confirmed by a variety of analytical techniques:

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to determine the extent of labeling. The covalent addition of N,N-dimethylvinylsulfonamide to a cysteine residue results in a specific mass increase of 133.19 Da. By comparing the mass spectra of the unlabeled and labeled protein, the number of modifications per protein molecule can be determined.[6][7]

  • UV-Vis Spectroscopy: If a chromophoric or fluorophoric tag is conjugated to the N,N-dimethylvinylsulfonamide, the degree of labeling can be estimated by measuring the absorbance or fluorescence of the labeled protein.

  • Peptide Mapping: To confirm the site of modification, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. The modified cysteine-containing peptide will exhibit a mass shift corresponding to the addition of the N,N-dimethylvinylsulfonamide moiety.[6][7]

Conclusion

N,N-dimethylvinylsulfonamide is a highly effective and reliable reagent for the cysteine-specific modification of proteins. The resulting stable thioether linkage, combined with the mild reaction conditions and high selectivity, makes it an excellent alternative to traditional maleimide-based chemistry. The protocol and information provided in this application note offer a solid foundation for researchers to successfully implement this valuable bioconjugation strategy in their work.

References

  • Deng, J., Zhang, G., Huang, F. K., & Neubert, T. A. (2015). Identification of protein N-termini using TMPP or dimethyl labeling and mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1295, 249–258. [Link]

  • Deng, J., Zhang, G., Huang, F. K., & Neubert, T. A. (2015). Identification of protein N-termini using TMPP or dimethyl labeling and mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1295, 249–258. [Link]

  • A facile thiol-yne type reaction triggered by the sulfonium center. (2020). Organic Letters, 22(3), 958-961. [Link]

  • Friedman, M. (2017). Modification of Cysteine. Current protocols in protein science, 87, 15.1.1–15.1.23. [Link]

  • Gao, J., Yan, Q., & Xian, M. (2016). Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. Angewandte Chemie (International ed. in English), 55(27), 7703–7707. [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. (2012). Journal of proteomics, 75(15), 4839–4849. [Link]

  • Carroll, K. S., & Liebler, D. C. (2008). Novel Oxidative Modifications in Redox-Active Cysteine Residues. The Journal of biological chemistry, 283(18), 12005–12015. [Link]

  • Lukesh, J. C., 3rd, & Bertozzi, C. R. (2014). Chemoenzymatic Reversible Immobilization and Labeling of Proteins without Prior Purification. Journal of the American Chemical Society, 136(37), 12978–12986. [Link]

  • Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. (n.d.). ResearchGate. Retrieved from [Link]

  • Weaver, J. (2020). Beyond cysteine: exploring lysine- and histidine-targeted covalent inhibitors. eScholarship, University of California. [Link]

  • Purification of an N-ethylmaleimide-Sensitive Protein Catalyzing Vesicular Transport. (1988). Proceedings of the National Academy of Sciences of the United States of America, 85(21), 7852–7856. [Link]

  • Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature protocols, 4(4), 484–494. [Link]

  • Bond, M. J., & Crews, C. M. (2022). Covalent drugs targeting histidine – an unexploited opportunity? RSC medicinal chemistry, 13(9), 1018–1026. [Link]

  • de Gruijter, B., & Thompson, S. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society reviews, 50(17), 9643–9690. [Link]

  • How to sovle the problem of protein sticking to Ni NTA/IDA columns after SUMO tag cleavage ?. (n.d.). ResearchGate. Retrieved from [Link]

  • Bruschi, S. A., & Hu, L. (1991). Formation of difluorothionoacetyl-protein adducts by S-(1,1,2,2-tetrafluoroethyl)-L-cysteine metabolites: nucleophilic catalysis of stable lysyl adduct formation by histidine and tyrosine. Biochemistry, 30(24), 5935–5943. [Link]

  • Zeng, J., & Davies, M. J. (2005). Evidence for the formation of adducts and S-(carboxymethyl)cysteine on reaction of alpha-dicarbonyl compounds with thiol groups on amino acids, peptides, and proteins. Chemical research in toxicology, 18(8), 1232–1241. [Link]

  • Unearthing the unique stability of thiophosphonium-C-terminal cysteine adducts on peptides and proteins. (2022). Chemical Science, 13(14), 4056-4062. [Link]

  • Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. (2017). Journal of chemical information and modeling, 57(3), 571–580. [Link]

  • Evidence for the Formation of Adducts and S -(Carboxymethyl)cysteine on Reaction of α-Dicarbonyl Compounds with Thiol Groups on Amino Acids, Peptides, and Proteins. (n.d.). ResearchGate. Retrieved from [Link]

  • Differential Effects of Histidine and Histidinamide versus Cysteine and Cysteinamide on Copper Ion-Induced Oxidative Stress and Cytotoxicity in HaCaT Keratinocytes. (2023). International journal of molecular sciences, 24(7), 6197. [Link]

  • Reactivity of HNE toward cysteine, lysine, and histidine residues. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Application Notes and Protocols for N,N-Dimethylvinylsulfonamide in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond the Maleimide Mainstay

For decades, the bioconjugation landscape has been dominated by the reaction of maleimides with cysteine thiols. While effective, the resulting thiosuccinimide linkage is susceptible to retro-Michael reactions, leading to conjugate instability and potential off-target effects. This guide introduces N,N-dimethylvinylsulfonamide as a robust alternative, forming a stable thioether bond resistant to degradation. We will delve into the mechanistic underpinnings of this chemistry, provide detailed protocols for its implementation, and offer insights into the characterization of the resulting bioconjugates.

The Scientific Foundation: A Stable Thioether Linkage

N,N-dimethylvinylsulfonamide is an α,β-unsaturated sulfone that reacts with the thiol group of a cysteine residue via a Michael addition mechanism. This reaction is highly chemoselective for thiols under physiological conditions, forming a stable and irreversible thioether bond. Unlike the thiosuccinimide linkage formed from maleimide conjugation, this thioether is not prone to retro-Michael reactions and subsequent thiol exchange, offering superior stability in the physiological environment.[1]

The electron-withdrawing nature of the sulfonyl group activates the vinyl group for nucleophilic attack by the thiolate anion. The reaction proceeds efficiently at or near neutral pH, where a sufficient concentration of the more nucleophilic thiolate is present.

G cluster_reactants Reactants cluster_reaction Michael Addition Protein_SH Protein-SH (Cysteine Residue) Thiolate Protein-S⁻ (Thiolate anion) Protein_SH->Thiolate Deprotonation (pH ~7-8.5) DMVS N,N-Dimethylvinylsulfonamide Adduct Stable Thioether Adduct DMVS->Adduct Thiolate->Adduct Nucleophilic Attack

Mechanism of Cysteine Bioconjugation

Experimental Protocols

Part 1: Synthesis of N,N-Dimethylvinylsulfonamide

While commercially available, N,N-dimethylvinylsulfonamide can be synthesized in the laboratory. A common method involves the reaction of vinylsulfonyl chloride with dimethylamine.

Materials:

  • Vinylsulfonyl chloride

  • Dimethylamine (solution in THF or as a gas)

  • Anhydrous diethyl ether or dichloromethane

  • Triethylamine (optional, as an acid scavenger)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve vinylsulfonyl chloride in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.

  • Slowly add a solution of dimethylamine in THF (or bubble dimethylamine gas through the solution) with vigorous stirring. The reaction is exothermic.

  • (Optional) If using dimethylamine hydrochloride, add triethylamine to the reaction mixture to neutralize the HCl formed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove any precipitated salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude N,N-dimethylvinylsulfonamide.

  • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Characterization: The purity and identity of the synthesized N,N-dimethylvinylsulfonamide should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: General Protocol for Protein Bioconjugation with N,N-Dimethylvinylsulfonamide

This protocol provides a general guideline for the conjugation of N,N-dimethylvinylsulfonamide to a cysteine-containing protein. Optimization of the reaction conditions, particularly the molar ratio of the reactants and the incubation time, may be necessary for specific proteins.

Materials:

  • Cysteine-containing protein (e.g., antibody, enzyme)

  • N,N-dimethylvinylsulfonamide (stock solution in a water-miscible organic solvent like DMSO or DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (for reduction of disulfide bonds, if necessary)

  • Desalting columns (e.g., PD-10)

  • UV-Vis spectrophotometer

  • LC-MS system for characterization

Procedure:

Sources

The Emerging Role of N,N-dimethylvinylsulfonamide (DMVSA) in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Monomer

In the dynamic landscape of polymer chemistry, the quest for novel monomers capable of imparting unique functionalities to materials is perpetual. N,N-dimethylvinylsulfonamide (DMVSA) is emerging as a monomer of significant interest, poised to contribute to the development of advanced polymers for specialized applications, particularly in the biomedical and pharmaceutical sectors. Its structural similarity to well-established monomers like N,N-dimethylacrylamide (DMAA) suggests a rich and versatile chemistry, offering the potential for creating polymers with tailored properties such as hydrophilicity, biocompatibility, and stimuli-responsiveness. This guide provides an in-depth exploration of DMVSA as a monomer, offering detailed application notes and protocols to empower researchers in harnessing its synthetic potential. While direct literature on DMVSA polymerization is nascent, this document leverages established principles from analogous vinyl monomers to provide robust, scientifically grounded methodologies.

Part 1: The Chemistry of N,N-dimethylvinylsulfonamide - A Primer

N,N-dimethylvinylsulfonamide is an organic compound featuring a vinyl group attached to a sulfonamide functionality. This unique combination of a polymerizable double bond and a polar, hydrogen-bond-accepting sulfonamide group is the foundation of its utility in polymer synthesis.

Key Structural Features and Their Implications:

  • Vinyl Group: The carbon-carbon double bond serves as the active site for polymerization, readily participating in chain-growth reactions.

  • Sulfonamide Group: The -SO₂N(CH₃)₂ moiety imparts significant polarity to the monomer and resulting polymer. This group is a strong hydrogen bond acceptor, influencing solubility in polar solvents and interactions with biological molecules. The presence of the sulfonyl group can also enhance the thermal stability of the resulting polymers.

While a dedicated, optimized synthesis for DMVSA is not widely reported, analogous compounds like N,N-dimethyl-1-propene-1-sulfonamide have been synthesized, suggesting that established organic synthesis routes can be adapted for its production[1].

Part 2: Polymerization of N,N-dimethylvinylsulfonamide - Methodologies and Protocols

The vinyl group in DMVSA makes it amenable to various radical polymerization techniques. The choice of method will dictate the polymer's architecture, molecular weight distribution, and, consequently, its material properties.

Free Radical Polymerization: The Workhorse Method

Free radical polymerization is the most straightforward method for polymerizing vinyl monomers and is an excellent starting point for exploring the polymerization of DMVSA.[2][3][4]

Protocol 1: Free Radical Solution Polymerization of DMVSA

  • Objective: To synthesize linear poly(N,N-dimethylvinylsulfonamide) (PDMVSA).

  • Materials:

    • N,N-dimethylvinylsulfonamide (DMVSA) monomer

    • Azobisisobutyronitrile (AIBN) or Ammonium Persulfate (APS) as initiator

    • Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[5], or water)

    • Reaction vessel (e.g., Schlenk flask)

    • Nitrogen or Argon source

    • Precipitation solvent (e.g., diethyl ether, cold methanol)

  • Procedure:

    • Dissolve DMVSA monomer in the chosen solvent within the Schlenk flask. The concentration can be varied to control the polymerization rate and molecular weight.

    • Add the initiator (e.g., 0.1-1 mol% relative to the monomer).

    • Degas the solution by three freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.

    • Backfill the flask with an inert gas (Nitrogen or Argon).

    • Immerse the flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

    • Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymer forms.

    • Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a stirred, non-solvent.

    • Filter and wash the precipitated polymer.

    • Dry the polymer under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are excellent initial choices due to the expected polarity of both the monomer and the polymer. For applications requiring aqueous processing, water can be explored, which is known to accelerate the polymerization of similar monomers like N,N-dimethylacrylamide.[6]

  • Initiator Choice: AIBN is a common oil-soluble initiator, while APS is suitable for aqueous polymerizations. The initiator concentration directly influences the molecular weight of the resulting polymer; lower concentrations generally lead to higher molecular weights.

  • Degassing: Oxygen is a radical scavenger and must be removed to ensure efficient polymerization.

Diagram 1: Free Radical Polymerization Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up prep1 Dissolve DMVSA and Initiator in Solvent prep2 Degas Solution (Freeze-Pump-Thaw) prep1->prep2 Remove O₂ react1 Heat to Initiate (e.g., 60-80°C) prep2->react1 react2 Propagation: Chain Growth react1->react2 Initiator Decomposition workup1 Terminate Reaction (Cooling & Air Exposure) react2->workup1 workup2 Precipitate Polymer in Non-Solvent workup1->workup2 workup3 Filter and Dry workup2->workup3 end Final Polymer workup3->end Obtain PDMVSA

Caption: Workflow for Free Radical Polymerization of DMVSA.

Controlled Radical Polymerization: Precision Synthesis

For applications demanding well-defined polymer architectures, such as in drug delivery systems or for the creation of block copolymers, controlled radical polymerization (CRP) techniques are indispensable. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are two powerful methods.

2.2.1 Atom Transfer Radical Polymerization (ATRP)

ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[7] The polymerization of N,N-dimethylacrylamide via ATRP has been studied, providing a basis for a protocol for DMVSA.[8][9]

Protocol 2: ATRP of DMVSA

  • Objective: To synthesize well-defined PDMVSA with controlled molecular weight and low polydispersity.

  • Materials:

    • DMVSA monomer

    • Ethyl α-bromoisobutyrate (EBiB) or similar alkyl halide initiator

    • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) as the catalyst

    • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

    • Anhydrous, degassed solvent (e.g., Toluene, DMF)

  • Procedure:

    • To a Schlenk flask, add the catalyst (CuBr) and ligand (PMDETA).

    • Add the degassed solvent and stir to form the catalyst complex.

    • In a separate flask, dissolve the DMVSA monomer and the initiator (EBiB) in the degassed solvent.

    • Transfer the monomer/initiator solution to the catalyst solution via a degassed syringe.

    • Place the reaction flask in a thermostated oil bath (e.g., 50-90 °C).

    • Monitor the reaction by taking samples periodically to analyze for monomer conversion (via ¹H NMR) and molecular weight evolution (via GPC).

    • Once the desired conversion is reached, terminate the polymerization by cooling and exposing to air.

    • Purify the polymer by passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation.

    • Dry the purified polymer under vacuum.

2.2.2 Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile CRP technique that is tolerant to a wide range of functional groups and solvents.[10] The RAFT polymerization of structurally similar N-vinyl monomers has been successfully demonstrated.[11][12]

Protocol 3: RAFT Polymerization of DMVSA

  • Objective: To prepare PDMVSA with controlled molecular weight and functionality for further modification (e.g., block copolymer synthesis).

  • Materials:

    • DMVSA monomer

    • A suitable RAFT agent (e.g., a trithiocarbonate or dithiobenzoate)

    • AIBN or other radical initiator

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF)

  • Procedure:

    • Dissolve the DMVSA monomer, RAFT agent, and initiator in the chosen solvent in a Schlenk flask.

    • Degas the solution using the freeze-pump-thaw method.

    • Backfill with an inert gas.

    • Immerse the flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 60-70 °C for AIBN).

    • Monitor the polymerization progress.

    • Terminate the reaction by cooling.

    • Precipitate and purify the polymer as described in the previous protocols.

Diagram 2: Controlled vs. Uncontrolled Polymerization

G cluster_frp Free Radical Polymerization cluster_crp Controlled Radical Polymerization (ATRP/RAFT) frp_start Initiation frp_prop Rapid, Uncontrolled Propagation frp_start->frp_prop frp_term Termination (Combination/Disproportionation) frp_prop->frp_term frp_poly frp_poly frp_term->frp_poly crp_start Initiation crp_prop Reversible Activation/ Deactivation Equilibrium crp_start->crp_prop crp_term Controlled Chain Growth crp_prop->crp_term crp_poly crp_poly crp_term->crp_poly

Caption: Comparison of Free Radical and Controlled Polymerization Outcomes.

Part 3: Properties and Characterization of PDMVSA

The properties of PDMVSA are anticipated to be highly dependent on its molecular weight and the polymerization method used for its synthesis.

Expected Properties:

  • Solubility: Due to the polar sulfonamide group, PDMVSA is expected to be soluble in polar organic solvents and potentially in water, making it a candidate for hydrogel formation.

  • Thermal Stability: The sulfonyl group may impart higher thermal stability compared to analogous polyacrylamides.

  • Biocompatibility: Many synthetic polymers with amide functionalities exhibit good biocompatibility, a property that should be investigated for PDMVSA for biomedical applications.

Characterization Techniques:

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Confirms the polymer structure and can be used to determine monomer conversion.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn).
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the characteristic functional groups in the polymer.
Differential Scanning Calorimetry (DSC) Measures the glass transition temperature (Tg) of the polymer.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition profile of the polymer.

Part 4: Applications in Research and Drug Development

The anticipated properties of PDMVSA and its copolymers open up a wide range of potential applications, particularly in the biomedical field.[13][14]

Hydrogels for Drug Delivery and Tissue Engineering

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb large amounts of water.[15][16] The hydrophilicity of PDMVSA makes it an excellent candidate for forming hydrogels.

Protocol 4: Synthesis of a PDMVSA-based Hydrogel

  • Objective: To prepare a crosslinked PDMVSA hydrogel.

  • Materials:

    • DMVSA monomer

    • A crosslinking agent (e.g., N,N'-methylenebisacrylamide)

    • Initiator (e.g., APS)

    • Water (deionized)

  • Procedure:

    • Dissolve the DMVSA monomer and the crosslinker in water.

    • Add the initiator to the solution.

    • Pour the solution into a mold (e.g., between two glass plates with a spacer).

    • Allow the polymerization to proceed at a suitable temperature until a solid gel is formed.

    • Swell the hydrogel in deionized water to remove any unreacted components.

These hydrogels could be designed to be stimuli-responsive (e.g., to pH or temperature) by copolymerizing DMVSA with functional comonomers, making them "smart" materials for controlled drug release.[17][18][19]

Copolymers for Advanced Formulations

The synthesis of block or statistical copolymers containing DMVSA can lead to materials with a combination of properties. For example, copolymerizing DMVSA with a hydrophobic monomer could result in amphiphilic polymers that self-assemble into micelles or vesicles, which are valuable as nanocarriers for drug delivery.[20][21]

Diagram 3: Application of PDMVSA in Drug Delivery

G cluster_synthesis Polymer Synthesis cluster_assembly Self-Assembly cluster_application Drug Delivery Application monomer DMVSA Monomer copolymerization Copolymerization with Hydrophobic Monomer monomer->copolymerization amphiphile Amphiphilic Block Copolymer copolymerization->amphiphile micelle Micelle Formation in Aqueous Solution amphiphile->micelle drug_loading Encapsulation of Hydrophobic Drug micelle->drug_loading drug_release Targeted or Controlled Drug Release drug_loading->drug_release outcome Improved Therapy drug_release->outcome Therapeutic Effect

Caption: PDMVSA-based copolymers for micellar drug delivery.

Conclusion and Future Outlook

N,N-dimethylvinylsulfonamide represents a promising yet underexplored monomer in polymer science. The protocols and insights provided in this guide, based on the established chemistry of analogous vinyl monomers, offer a solid foundation for researchers to begin investigating the synthesis, properties, and applications of PDMVSA. As research progresses, it is anticipated that DMVSA will find its niche in the development of novel hydrogels, drug delivery systems, and other advanced materials, contributing to innovations across various scientific and technological domains. The self-validating nature of the described protocols, grounded in fundamental polymerization principles, ensures a high degree of reproducibility and success for researchers embarking on the exploration of this exciting new monomer.

References

  • Kolosov, M. (2025). Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. ResearchGate. [Link]

  • Al-Subaie, F., et al. (2024). Poly(Vinyl Alcohol) Drug and PVA-Drug-Surfactant Complex Organogel with Dimethyl Sulfoxide as a Drug Delivery System. Gels. [Link]

  • Matyjaszewski, K., et al. (n.d.). Additional Monomers. Matyjaszewski Polymer Group - Carnegie Mellon University. [Link]

  • Singh, I., et al. (2023). Recent Advances in the Biomedical Applications of Functionalized Nanogels. Polymers. [Link]

  • Al-Subaie, F., et al. (2024). Poly(Vinyl Alcohol) Drug and PVA–Drug–Surfactant Complex Organogel with Dimethyl Sulfoxide as a Drug Delivery System. MDPI. [Link]

  • Patrickios, C. S. (2021). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. MDPI. [Link]

  • Hossain, M. A., et al. (2022). Synthesis and Heavy-Metal Sorption Studies of N,N-Dimethylacrylamide-Based Hydrogels. Gels. [Link]

  • Unknown Author. (2025). Radical Polymerization of Vinylsulfonic Acid and Its Copolymerization with Acrylamide in Aqueous Solution. ResearchGate. [Link]

  • Simonsick, W. J., Jr., et al. (2000). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Macromolecules. [Link]

  • Sivaraj, C., et al. (2023). Recent Advances in Micro- and Nano-Drug Delivery Systems Based on Natural and Synthetic Biomaterials. Polymers. [Link]

  • Crassous, J. J., et al. (2015). Zwitterionic Poly(betaine-N-isopropylacrylamide) Microgels: Properties and Applications. Langmuir. [Link]

  • Armes, S. P., et al. (2013). RAFT Dispersion Polymerization in Non-Polar Solvents: Facile Production of Block Copolymer Spheres, Worms and Vesicles in n-Heptane. Journal of the American Chemical Society. [Link]

  • Pérez-Calixto, P., et al. (2021). NVCL-Based Hydrogels and Composites for Biomedical Applications: Progress in the Last Ten Years. MDPI. [Link]

  • Durmaz, H., et al. (2010). Controlled Radical Polymerization of N-Vinylphthalimide Using Carboxyl-Terminated Trithiocarbonate as RAFT Agent and Preparation of Microfibers via Electrospinning Technique. ResearchGate. [Link]

  • Couvreur, L., et al. (2015). RAFT polymerisation of N-vinylformamide and the corresponding double hydrophilic block copolymers. Polymer Chemistry. [Link]

  • Valdebenito, A., & Encinas, M. V. (2010). Effect of solvent on the free radical polymerization of N,N-dimethylacrylamide. ResearchGate. [Link]

  • Nouryon. (2019). Free radical polymerization. YouTube. [Link]

  • Zaitsev, K., et al. (2023). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. MDPI. [Link]

  • Teodorescu, M., & Matyjaszewski, K. (2000). Copolymerization ofN,N-Dimethylacrylamide withn-Butyl Acrylate via Atom Transfer Radical Polymerization. ResearchGate. [Link]

  • Adhikari, B. (2014). Mod-05 Lec-15 Polymerization Techniques. YouTube. [Link]

  • Unknown Author. (2025). Role of dimethyl sulfoxide as a solvent for vinyl polymerization. ResearchGate. [Link]

  • Can, V., et al. (2012). n,n-dimethylacrylamide hydrogels for controlled drug delivery. influence of network structure and drug solubility on the load and release mechanisms. ResearchGate. [Link]

  • Unknown Author. (2025). (PDF) Study of Swelling Properties and Thermal Behavior of Poly(N,N-Dimethylacrylamide- co -Maleic Acid) Based Hydrogels. ResearchGate. [Link]

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Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using N,N-dimethylvinylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic drugs. The efficacy and safety of an ADC are critically dependent on the linker technology used to attach the drug to the antibody. An ideal linker ensures that the ADC remains stable in circulation, preventing premature drug release, yet allows for efficient cleavage and payload delivery within the target cancer cell.

Vinyl sulfone-based linkers have emerged as a compelling alternative to traditional maleimide-based chemistries for conjugating payloads to cysteine residues on antibodies. The reaction of a vinyl sulfone with the thiol group of a cysteine residue proceeds via a Michael addition, forming a stable, irreversible thioether bond. This linkage has been shown to be more resistant to retro-Michael reactions compared to the thiosuccinimide bond formed from maleimide conjugation, potentially leading to ADCs with improved stability in vivo.[1][2] N,N-dimethylvinylsulfonamide (DMVS) is a vinyl sulfone reagent that offers a reactive handle for the site-specific conjugation of drug payloads to antibodies. This application note provides a detailed overview of the principles and a step-by-step protocol for the synthesis of ADCs using DMVS-functionalized payloads.

Mechanism of Cysteine Conjugation with N,N-dimethylvinylsulfonamide

The conjugation of a DMVS-containing linker-drug to a cysteine residue on an antibody is a chemoselective process that relies on the high nucleophilicity of the thiol side chain of cysteine. The reaction proceeds through a Michael addition mechanism, where the deprotonated thiol group (thiolate) of the cysteine acts as a nucleophile and attacks the electron-deficient β-carbon of the vinyl sulfone.

The reactivity of the cysteine thiol is highly pH-dependent, as the deprotonated thiolate form is the more potent nucleophile.[3] Therefore, the conjugation reaction is typically carried out at a pH slightly above the pKa of the cysteine thiol group (pKa ≈ 8.5), usually in the range of pH 7.5-8.5, to ensure a sufficient concentration of the reactive thiolate anion.[4][5]

Caption: Mechanism of DMVS conjugation to a cysteine residue.

Experimental Workflow Overview

The synthesis of an ADC using a DMVS-payload can be broken down into four main stages: antibody preparation, conjugation reaction, purification, and characterization. Each step is critical for obtaining a homogenous and active ADC.

ADC Synthesis Workflow cluster_prep 1. Antibody Preparation cluster_conjugation 2. Conjugation Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization mAb Monoclonal Antibody (mAb) Reduction Reduction of Interchain Disulfide Bonds (e.g., TCEP, DTT) mAb->Reduction mAb_reduced Reduced mAb (Free Thiols) Reduction->mAb_reduced Reaction Michael Addition (Controlled pH, Temp.) mAb_reduced->Reaction DMVS_Payload DMVS-Payload (in organic co-solvent) DMVS_Payload->Reaction Crude_ADC Crude ADC Mixture Reaction->Crude_ADC Purification_Method Purification (e.g., SEC, HIC) Crude_ADC->Purification_Method Purified_ADC Purified ADC Purification_Method->Purified_ADC DAR Drug-to-Antibody Ratio (DAR) (UV-Vis, MS) Purified_ADC->DAR Purity Purity & Aggregation (SEC, SDS-PAGE) Purified_ADC->Purity Potency In vitro Potency Assay Purified_ADC->Potency

Caption: Overall workflow for ADC synthesis with DMVS.

Detailed Protocols

Materials and Reagents:

  • Antibody: Monoclonal antibody with accessible cysteine residues (either native, interchain disulfides or engineered cysteines) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • DMVS-Payload: N,N-dimethylvinylsulfonamide-functionalized cytotoxic drug or linker-payload.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

  • Conjugation Buffer: Phosphate or borate buffer, pH 7.5-8.5.

  • Quenching Reagent: N-acetyl-L-cysteine.

  • Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Purification Columns: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200) and/or Hydrophobic Interaction Chromatography (HIC) column.

  • Analytical Equipment: UV-Vis spectrophotometer, Mass spectrometer (e.g., ESI-QTOF), HPLC system, SDS-PAGE equipment.

Part 1: Antibody Reduction (Preparation of Free Thiols)

This protocol is for the reduction of interchain disulfide bonds in a typical IgG1 antibody. The degree of reduction can be controlled by the stoichiometry of the reducing agent and reaction time.

  • Antibody Preparation: Prepare the antibody solution to a final concentration of 5-10 mg/mL in a nitrogen-purged, phosphate-based buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4). The inclusion of EDTA is crucial to chelate any trace metal ions that could catalyze re-oxidation of the thiols.

  • Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM in water). TCEP is generally preferred over DTT as it is more stable and does not contain thiols that could interfere with downstream purification.

  • Reduction Reaction: Add the TCEP stock solution to the antibody solution to achieve a final molar excess of 2-5 equivalents of TCEP per mole of antibody. The exact stoichiometry will depend on the desired number of free thiols and should be optimized for each specific antibody.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP by buffer exchange using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the conjugation buffer (pH 7.5-8.5). This step is critical to prevent the reducing agent from reacting with the DMVS-payload.

Part 2: Conjugation of DMVS-Payload to the Reduced Antibody
  • DMVS-Payload Preparation: Dissolve the DMVS-payload in a minimal amount of an anhydrous organic co-solvent such as DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction Setup: To the freshly prepared reduced antibody in conjugation buffer, add the DMVS-payload stock solution dropwise while gently stirring. A typical starting point is a 5-10 molar excess of the DMVS-payload relative to the number of available thiol groups. The final concentration of the organic co-solvent should be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 4-16 hours. The reaction progress can be monitored by LC-MS analysis of small aliquots taken at different time points.

  • Quenching the Reaction: After the desired level of conjugation is achieved, quench any unreacted DMVS-payload by adding a 5-10 fold molar excess of N-acetyl-L-cysteine (relative to the initial amount of DMVS-payload) and incubate for an additional 30-60 minutes at room temperature.

Part 3: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted DMVS-payload, quenching reagent, and any protein aggregates.

  • Initial Buffer Exchange: Perform a buffer exchange on the crude ADC mixture using a desalting column (e.g., Sephadex G-25) to remove small molecule impurities and to transfer the ADC into a suitable buffer for further purification and storage (e.g., PBS, pH 7.4).

  • Chromatographic Purification: For a more refined purification and to separate different drug-to-antibody ratio (DAR) species, chromatographic methods are employed.

    • Size-Exclusion Chromatography (SEC): SEC is effective at removing high molecular weight aggregates.

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different DAR values, as the addition of the typically hydrophobic drug-linker increases the overall hydrophobicity of the antibody. A salt gradient (e.g., ammonium sulfate or sodium chloride) is used to elute the different DAR species.[4][6]

  • Concentration and Formulation: Pool the fractions containing the desired ADC species and concentrate the solution using an appropriate ultrafiltration device. The final ADC is then formulated in a suitable storage buffer.

Characterization of the Final ADC

Thorough characterization is required to ensure the quality, consistency, and efficacy of the synthesized ADC.

Parameter Method(s) Purpose
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, Mass Spectrometry (MS)To determine the average number of drug molecules conjugated to each antibody. UV-Vis relies on the distinct absorbance maxima of the antibody and the payload.[1] MS provides a more precise measurement of the different DAR species.
Purity and Aggregation Size-Exclusion Chromatography (SEC), SDS-PAGETo assess the percentage of monomeric ADC and to quantify any high molecular weight aggregates. SDS-PAGE under reducing and non-reducing conditions can confirm conjugation to the antibody chains.
Residual Free Drug Reversed-Phase HPLC (RP-HPLC)To quantify the amount of unconjugated payload remaining in the final ADC preparation.
Antigen Binding ELISA, Surface Plasmon Resonance (SPR)To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
In vitro Cytotoxicity Cell-based assaysTo determine the potency of the ADC on target antigen-expressing cancer cell lines compared to non-target cells.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low DAR Incomplete antibody reduction. Insufficient molar excess of DMVS-payload. Reaction pH too low. DMVS-payload instability/hydrolysis.Increase TCEP concentration or incubation time. Increase the molar ratio of DMVS-payload to antibody thiols. Optimize conjugation buffer pH to 7.8-8.5. Use freshly prepared DMVS-payload solution.
High Aggregation High concentration of organic co-solvent. High DAR leading to increased hydrophobicity. Inappropriate buffer conditions.Keep organic co-solvent concentration below 10%. Target a lower average DAR by reducing the molar excess of the payload. Screen different buffer formulations for ADC stability.
Heterogeneous Product Inconsistent antibody reduction. Non-optimal conjugation time.Precisely control the reduction step. Monitor the conjugation reaction over time to determine the optimal endpoint. Utilize HIC to isolate specific DAR species.
Loss of Antigen Binding Conjugation at or near the antigen-binding site.If using engineered cysteines, ensure they are located away from the CDRs. For interchain cysteine conjugation, this is less likely to be an issue.

Conclusion

N,N-dimethylvinylsulfonamide provides a valuable tool for the synthesis of stable and effective antibody-drug conjugates through cysteine-specific conjugation. The resulting thioether linkage offers potential advantages in terms of stability over traditional maleimide-based linkers. By carefully controlling the antibody reduction, conjugation reaction conditions, and implementing robust purification and characterization strategies, researchers can generate high-quality ADCs for preclinical and clinical development. The protocols and guidelines presented here offer a solid foundation for the successful implementation of DMVS chemistry in the exciting and rapidly advancing field of antibody-drug conjugates.

References

  • Huang, R., et al. (2020). A novel bis(vinylsulfonyl)piperazine (BVP) linker for the selective conjugation of disulfides mostly in the Fab regions. Acta Pharmaceutica Sinica B, 10(4), 714-725. Available at: [Link]

  • Ferrer-Sueta, G., & Radi, R. (2009). Chemical biology of protein thiols. Antioxidants & Redox Signaling, 11(5), 987-1022. Available at: [Link]

  • Badescu, G., et al. (2014). Bridging disulfides for stable and defined antibody-drug conjugates. Bioconjugate Chemistry, 25(6), 1124-1136. Available at: [Link]

  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. Available at: [Link]

  • Adumeau, P., et al. (2016). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (117), 54899. Available at: [Link]

  • Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 640-648. Available at: [Link]

  • Shen, B. Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology, 30(2), 184-189. Available at: [Link]

  • Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody-drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development. Bioconjugate Chemistry, 26(2), 176-192. Available at: [Link]

  • Lyon, R. P., et al. (2014). Reducing ADC heterogeneity through site-specific conjugation. Nature Biotechnology, 32(10), 1059-1062. Available at: [Link]

  • Pedersen, N. H., et al. (1979). Reactivity of the thiol group in human and bovine albumin at pH 3--9, as measured by exchange with 2,2'-dithiodipyridine. European Journal of Biochemistry, 100(2), 429-434. Available at: [Link]

  • Li, X., & El-Sayed, M. E. (2012). pH-dependent cleavage of amide bonds. Physical Chemistry Chemical Physics, 14(3), 909-917. Available at: [Link]

  • Creative Biolabs. (n.d.). Conjugation Based on Cysteine Residues. Retrieved from [Link]

Sources

Application Notes and Protocols for Vinyl-Based Hydrogel Formation

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Extensive literature and patent searches for "N,N-dimethylvinylsulfonamide" (DMVSA) in the context of hydrogel formation did not yield specific synthesis protocols, characterization data, or established applications. This suggests that DMVSA is not a commonly utilized monomer for hydrogel development in the published scientific domain.

In the spirit of providing a valuable and scientifically grounded technical guide, this document will focus on a closely related and extensively documented class of monomers: N-vinylamides , with a particular emphasis on N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVCL) . These monomers share the N-vinyl functional group and are widely employed in the fabrication of biocompatible and stimuli-responsive hydrogels for biomedical and pharmaceutical applications. The principles, protocols, and applications detailed herein for NVP and NVCL will provide a robust framework for researchers interested in the broader field of vinyl-based hydrogels.

Introduction to N-Vinylamide-Based Hydrogels

N-vinylamide monomers, particularly N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVCL), are cornerstones in the development of advanced hydrogel systems. Their popularity stems from the unique properties of the resulting polymers, poly(N-vinylpyrrolidone) (PVP) and poly(N-vinylcaprolactam) (PNVCL), which include excellent biocompatibility, low toxicity, and tunable responsiveness to external stimuli like temperature.[1]

  • Poly(N-vinylpyrrolidone) (PVP) is highly hydrophilic and is used to create hydrogels with high water content, making them suitable for applications such as contact lenses and wound dressings.[2]

  • Poly(N-vinylcaprolactam) (PNVCL) is a thermoresponsive polymer, exhibiting a Lower Critical Solution Temperature (LCST) around 32-37°C in aqueous solutions.[1] This property is of significant interest for creating "smart" hydrogels that undergo a sol-gel transition near physiological temperatures, making them ideal for injectable drug delivery systems and tissue engineering scaffolds.[1]

The versatility of these monomers allows for their homopolymerization or copolymerization with other monomers to fine-tune the mechanical, swelling, and responsive properties of the resulting hydrogels.

Mechanism of N-Vinylamide Hydrogel Formation: Free-Radical Polymerization

The most common method for synthesizing N-vinylamide-based hydrogels is through free-radical polymerization.[3] This process involves an initiator that generates free radicals, which then react with the vinyl group of the monomer to initiate a chain reaction. A crosslinking agent is included in the reaction mixture to form a three-dimensional polymer network, which is characteristic of a hydrogel.

Caption: Free-radical polymerization workflow for hydrogel synthesis.

Application Notes: Tailoring Hydrogel Properties

The properties of N-vinylamide hydrogels can be precisely controlled by manipulating the synthesis parameters.

ParameterEffect on Hydrogel PropertiesRationale
Monomer Concentration Higher concentration generally leads to a denser network, potentially decreasing the equilibrium swelling ratio.Increased proximity of monomer units facilitates more efficient polymerization and crosslinking.
Crosslinker Concentration Increasing crosslinker concentration results in a more tightly crosslinked network, leading to lower swelling capacity and increased mechanical strength.A higher density of crosslinks restricts the mobility of polymer chains and reduces the space available for water uptake.
Initiator Concentration Affects the rate of polymerization and the kinetic chain length of the polymer.Higher initiator concentrations can lead to faster polymerization and shorter polymer chains between crosslinks.
Copolymerization Incorporation of comonomers can alter properties like thermoresponsiveness, hydrophilicity, and drug-loading capacity. For example, copolymerizing NVCL with a hydrophilic monomer can increase its LCST.Comonomers introduce different functional groups and steric effects into the polymer network, modifying its interaction with water and other molecules.
Solvent The choice of solvent can influence the porosity and morphology of the hydrogel network.Polymerization in different solvents can affect the solubility of the growing polymer chains and influence the final network structure.

Experimental Protocols

Protocol 1: Synthesis of a Thermoresponsive Poly(N-vinylcaprolactam) (PNVCL) Hydrogel

This protocol describes the synthesis of a PNVCL hydrogel using free-radical polymerization, suitable for applications in injectable drug delivery or as a smart scaffold for tissue engineering.

Materials:

  • N-vinylcaprolactam (NVCL) (monomer)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water (solvent)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Monomer Solution Preparation: In a glass vial, dissolve 1.0 g of NVCL and 0.02 g of MBA in 8.0 mL of deionized water.

  • Degassing: Purge the solution with nitrogen gas for 20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation: Add 50 µL of a freshly prepared 10% (w/v) APS solution in deionized water to the monomer solution.

  • Acceleration: Add 10 µL of TEMED to the solution and mix gently. The polymerization should begin shortly, as indicated by an increase in viscosity.

  • Gelation: Allow the solution to stand at room temperature for 24 hours to ensure complete polymerization and crosslinking.

  • Purification: The resulting hydrogel is immersed in a large volume of deionized water for 48 hours, with the water being changed every 8 hours, to remove any unreacted monomers and initiator.

  • Equilibration: The purified hydrogel is then placed in PBS (pH 7.4) for 24 hours to equilibrate before characterization or use.

Caption: Workflow for PNVCL hydrogel synthesis.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Behavior:

  • Lyophilize the purified hydrogel to obtain its dry weight (Wd).

  • Immerse the dry hydrogel in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its swollen weight (Ws).

  • The swelling ratio (SR) is calculated as: SR = (Ws - Wd) / Wd.

  • The equilibrium swelling ratio (ESR) is reached when the weight of the hydrogel remains constant over time.

B. Thermoresponsiveness (for PNVCL hydrogels):

  • Determine the ESR of the PNVCL hydrogel at various temperatures ranging from 25°C to 45°C.

  • Plot the ESR as a function of temperature.

  • The Lower Critical Solution Temperature (LCST) is identified as the temperature at which a sharp decrease in the ESR is observed, indicating the collapse of the hydrogel network.

Applications in Drug Development and Research

N-vinylamide-based hydrogels are versatile platforms for a range of biomedical applications:

  • Controlled Drug Delivery: The porous network of hydrogels can encapsulate therapeutic molecules, which are then released in a sustained manner as the drug diffuses through the network or as the hydrogel degrades.[4] Thermoresponsive hydrogels like PNVCL can be loaded with drugs in their swollen state at room temperature and then injected into the body, where they form a gel depot at physiological temperature, releasing the drug locally.

  • Tissue Engineering: These hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a hydrated and biocompatible environment for cell growth and tissue regeneration.[5] Their mechanical properties can be tuned to match those of the target tissue.

  • Wound Dressings: Hydrogels with high water content can keep a wound moist, which is conducive to healing. They can also be loaded with antimicrobial agents to prevent infection.

  • Contact Lenses: The high water content, oxygen permeability, and biocompatibility of hydrogels based on monomers like NVP make them ideal materials for soft contact lenses.[2]

Conclusion

While N,N-dimethylvinylsulfonamide (DMVSA) does not appear to be a conventional monomer for hydrogel synthesis based on current scientific literature, the principles of vinyl-based polymerization are well-established. N-vinylamides, such as NVP and NVCL, offer a robust and versatile platform for the development of advanced hydrogels with tunable properties for a wide array of applications in research and drug development. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and fabricate hydrogel systems tailored to their specific needs. Further exploration into novel vinyl-based monomers may yet reveal new and exciting possibilities in the field of smart biomaterials.

References

  • NVCL-Based Hydrogels and Composites for Biomedical Applications: Progress in the Last Ten Years. (2022). NIH National Library of Medicine. [Link]

  • Chemically Cross-Linked Poly(acrylic-co-vinylsulfonic) Acid Hydrogel for the Delivery of Isosorbide Mononitrate. (n.d.). NIH National Library of Medicine. [Link]

  • Synthesis of hydrogels based on sterculia gum-co-poly(vinyl pyrrolidone)-co-poly(vinyl sulfonic acid) for wound dressing and drug-delivery applications. (n.d.). RSC Publishing. [Link]

  • Emerging stimuli-responsive hydrogels for enhancing chronic wound healing. (n.d.). RSC Publishing. [Link]

  • (PDF) Synthesis and application of acrylamide/sodium vinylsulfonate/carboxymethyl cellulose/zeolite hybrid hydrogels as highly swollen effective adsorbents for model cationic dye removal. (2017). ResearchGate. [Link]

  • (PDF) Synthesis of hydrogels based on sterculia gum-co-poly(vinyl pyrrolidone)-co-poly(vinyl sulfonic acid) for wound dressing and drug-delivery applications. (n.d.). ResearchGate. [Link]

  • Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances. (2024). MDPI. [Link]

  • Stimuli-Responsive Hydrogel Adhesives for Wound Closure and Tissue Regeneration. (2023). PubMed. [Link]

  • Current Advances in Stimuli-Responsive Hydrogels as Smart Drug Delivery Carriers. (2023). MDPI. [Link]

  • Stimuli-Responsive Hydrogels for Local Post-Surgical Drug Delivery. (n.d.). NIH National Library of Medicine. [Link]

  • Fundamentals and Advances in Stimuli-Responsive Hydrogels and Their Applications: A Review. (2024). MDPI. [Link]

  • A Review of Patents and Innovative Biopolymer-Based Hydrogels. (n.d.). NIH National Library of Medicine. [Link]

  • Multifunctional Silk Vinyl Sulfone-Based Hydrogel Scaffolds for Dynamic Material-Cell Interactions. (n.d.). NIH National Library of Medicine. [Link]

  • Biomedical applications of hydrogels: A review of patents and commercial products. (2014). CentAUR. [Link]

  • Hydrogels Formed by Crosslinked Poly(vinyl alcohol) as Sustained Drug Delivery Systems. (2002). PubMed. [Link]

  • Hydrogel Compositions Patents and Patent Applications (Class 524/916). (n.d.). Justia Patents. [Link]

  • Synthesis of Hydrogels and Their Progress in Environmental Remediation and Antimicrobial Application. (2022). MDPI. [Link]

  • Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. (2023). UL Research Repository. [Link]

  • Radical Polymerization of Vinylsulfonic Acid and Its Copolymerization with Acrylamide in Aqueous Solution. (n.d.). ResearchGate. [Link]

  • Advanced Drug Delivery Solutions - Hydrogels. (2025). BOC Sciences YouTube Channel. [Link]

Sources

Application Notes & Protocols: N,N-Dimethylvinylsulfonamide as a Versatile Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of N,N-dimethylvinylsulfonamide and related vinyl sulfone compounds as efficient crosslinking agents. The guide covers the underlying reaction mechanism, provides detailed protocols for hydrogel formation, and discusses methods for characterization and analysis.

Introduction: The Power of the Vinyl Sulfone Moiety

N,N-dimethylvinylsulfonamide belongs to the vinyl sulfone class of compounds, which are highly valuable in bioconjugation and polymer science. The core of their utility lies in the vinyl group attached to an electron-withdrawing sulfonyl group. This configuration renders the terminal vinyl carbon electrophilic and highly susceptible to nucleophilic attack.

This reactivity makes vinyl sulfone-containing molecules, including N,N-dimethylvinylsulfonamide, excellent Michael acceptors. They can react efficiently with nucleophiles such as thiols (e.g., from cysteine residues in peptides) and primary amines (e.g., from lysine residues) under mild, often physiological, conditions (pH 7.4, 37°C).[1][2] This "click" chemistry approach is characterized by high specificity, rapid reaction rates, and the absence of toxic byproducts, making it ideal for creating biocompatible materials like hydrogels for tissue engineering, regenerative medicine, and controlled drug delivery.[3][4]

Table 1: Key Characteristics of Vinyl Sulfone Crosslinkers

Property Description Significance in Application
Reaction Mechanism Michael-type "click" addition with thiols or amines.[3] High efficiency and specificity under physiological conditions. No catalyst required.
Biocompatibility The resulting thioether or amine linkage is stable and non-toxic. Suitable for creating scaffolds for cell culture and in-vivo applications.[4][5]
Tunability Reaction kinetics and final material properties can be controlled. Gelation time and mechanical stiffness can be adjusted by altering pH, concentration, and stoichiometry.[5][6]

| Versatility | Can be used to crosslink a wide range of polymers and biomolecules. | Applicable to natural polymers (hyaluronic acid, gelatin, silk) and synthetic polymers (PEG, PVA).[1][3] |

Mechanism of Action: Thiol-Ene Michael Addition

The primary mechanism for crosslinking with vinyl sulfonamides is the base-catalyzed Michael-type addition of a nucleophile, most commonly a thiol, to the activated vinyl group. The reaction proceeds as follows:

  • Activation of the Nucleophile: The reaction is typically conducted at a neutral to slightly basic pH (7.2-8.0). Under these conditions, a portion of the thiol groups (-SH) from the crosslinking molecule (e.g., dithiothreitol or a cysteine-containing peptide) are deprotonated to form the more reactive thiolate anion (-S⁻).[3]

  • Nucleophilic Attack: The thiolate anion attacks the β-carbon of the vinyl group, leading to the formation of a stable, covalent thioether bond.

  • Network Formation: When a polymer is functionalized with multiple vinyl sulfone groups and mixed with a crosslinker containing at least two thiol groups, a three-dimensional hydrogel network is formed.[1][5]

The diagram below illustrates this covalent crosslinking mechanism.

G cluster_reactants Reactants cluster_product Product Polymer_VS Polymer—SO₂—CH=CH₂ (Vinyl Sulfone Functionalized Polymer) Product Polymer—SO₂—CH₂—CH₂—S—R (Stable Thioether Linkage) Polymer_VS->Product Thiol R—SH (Thiol Nucleophile) Thiolate R—S⁻ (Reactive Thiolate) Thiol->Thiolate -H⁺ Base pH 7.2 - 8.0 Thiolate->Product Nucleophilic Attack

Caption: Mechanism of Thiol-Ene Michael Addition.

Application Protocol: Formation of a Dextran-Based Hydrogel

This protocol provides a step-by-step method for synthesizing a hydrogel by crosslinking Dextran functionalized with vinyl sulfone (Dex-VS) groups using a di-cysteine peptide.

Materials and Reagents
  • Dextran (Avg. mol. wt. 40 kDa)

  • Divinyl sulfone (DVS) or a suitable vinyl sulfonamide precursor

  • Sodium hydroxide (NaOH)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Lyophilizer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Custom di-cysteine peptide (e.g., GCRD-CG-DRCG)

  • Rheometer

Part 1: Synthesis of Dextran-Vinyl Sulfone (Dex-VS)

Causality Note: This initial step functionalizes the polymer backbone. The degree of vinyl sulfone substitution is a critical parameter that will directly influence the crosslinking density and, consequently, the mechanical properties of the final hydrogel. The reaction is performed under basic conditions to deprotonate the hydroxyl groups on dextran, making them reactive.[1]

  • Dissolve 1g of Dextran in 20 mL of 0.5 M NaOH solution and stir for 30 minutes at room temperature.

  • Slowly add a 6-fold molar excess of divinyl sulfone to the dextran solution.

  • Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.

  • Neutralize the reaction by adding HCl until the pH reaches 7.0.

  • Purify the product by dialyzing against deionized water for 3 days, changing the water twice daily.

  • Freeze the purified Dex-VS solution and lyophilize to obtain a white, fluffy powder. Store at -20°C.

Part 2: Hydrogel Formation and Crosslinking

Causality Note: The concentration of the polymer and the stoichiometric ratio of vinyl sulfone groups to thiol groups are key variables. Higher polymer concentrations lead to stiffer gels. A 1:1 stoichiometric ratio of thiol to vinyl sulfone is often a good starting point, but this can be adjusted to tune degradation or leave unreacted functional groups for later modification.[3][5]

  • Prepare Precursor Solutions:

    • Dex-VS Solution: Dissolve the lyophilized Dex-VS powder in PBS (pH 7.4) to a final concentration of 10% (w/v).

    • Peptide Crosslinker Solution: Dissolve the di-cysteine peptide in PBS (pH 7.4) to a concentration calculated to achieve the desired stoichiometric ratio with the vinyl sulfone groups.

  • Initiate Crosslinking:

    • In a small vial or mold, add the required volume of the Dex-VS solution.

    • Add the corresponding volume of the peptide crosslinker solution.

    • Mix thoroughly but gently for 15-20 seconds by pipetting up and down. Avoid introducing air bubbles.

  • Gelation:

    • Allow the mixture to stand at 37°C. Gelation should occur within 5 to 20 minutes, depending on the specific concentrations and reactivity.[3][5] The gel is formed when it no longer flows upon inverting the vial.

  • Equilibration:

    • Once gelled, gently add PBS to the top of the hydrogel.

    • Allow the hydrogel to swell and equilibrate in PBS for 24 hours at 37°C to remove any unreacted components and reach its final network structure.[7]

The workflow for hydrogel preparation and characterization is outlined below.

G cluster_prep Preparation cluster_gel Gelation cluster_process Post-Processing & Analysis A Prepare 10% (w/v) Dex-VS in PBS (pH 7.4) C Mix Precursor Solutions (e.g., 1:1 volume ratio) A->C B Prepare Peptide Crosslinker in PBS (pH 7.4) B->C D Incubate at 37°C (5-20 min) C->D E Equilibrate in PBS (24 hours) D->E F Characterize Properties E->F

Caption: Experimental workflow for hydrogel synthesis.

Characterization and Validation

To ensure the successful formation of a crosslinked network and to quantify its properties, several validation steps are necessary.

Rheological Analysis

Rheology is used to measure the mechanical properties of the hydrogel.

  • Protocol: Perform time-sweep oscillatory rheology immediately after mixing the precursor solutions. Monitor the storage modulus (G') and loss modulus (G'').

  • Self-Validation: Gelation is confirmed when G' surpasses G'', indicating a transition from a liquid-like to a solid-like state. The final G' value represents the stiffness of the hydrogel.[1]

Swelling Studies

The swelling ratio provides an indirect measure of the crosslinking density.

  • Protocol:

    • Weigh the equilibrated hydrogel (swollen weight, Ws).

    • Lyophilize the hydrogel until all water is removed and weigh it again (dry weight, Wd).

    • Calculate the swelling ratio: (Ws - Wd) / Wd.

  • Self-Validation: A lower swelling ratio indicates a higher degree of crosslinking and a denser polymer network.[6][7]

Spectroscopic Confirmation

Proton NMR (¹H NMR) can be used to confirm the consumption of the vinyl groups.

  • Protocol: Acquire ¹H NMR spectra of the Dex-VS polymer before crosslinking and of the digested hydrogel after crosslinking.

  • Self-Validation: The characteristic peaks of the vinyl protons (typically between 6.0-7.0 ppm) present in the Dex-VS spectrum should be absent or significantly diminished after reaction with the thiol crosslinker.[8]

Table 2: Example Hydrogel Formulation and Expected Outcomes

Formulation ID Dex-VS Conc. (% w/v) Thiol:VS Ratio Expected Gelation Time Expected Stiffness (G')
HG-1 5 1:1 ~25 min Low
HG-2 10 1:1 ~10 min Medium
HG-3 10 0.8:1 ~15 min Medium-Low (Incomplete Crosslinking)

| HG-4 | 15 | 1:1 | ~5 min | High |

Troubleshooting and Field Insights

  • No Gelation Occurs:

    • Check pH: Ensure the pH of your buffer is between 7.2 and 8.0. Thiol-Michael addition is significantly slower at acidic pH.

    • Verify Functionalization: Confirm the degree of vinyl sulfone substitution on your polymer using ¹H NMR.

    • Thiol Oxidation: Prepare thiol solutions fresh, as thiols can oxidize and form disulfide bonds, rendering them unable to crosslink.

  • Gelation is Too Fast:

    • Lower the pH: Dropping the pH towards 7.0-7.2 will slow the reaction.

    • Decrease Concentration: Reduce the concentration of the polymer or crosslinker.

    • Work on Ice: Mixing the precursor solutions at 4°C can provide a longer working time before transferring to 37°C for gelation.

References

  • Multifunctional Silk Vinyl Sulfone-Based Hydrogel Scaffolds for Dynamic Material-Cell Interactions.
  • Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethyleneglycol.
  • One-Step "Click" Method for Generating Vinyl Sulfone Groups on Hydroxyl-Containing Water-Soluble Polymers.
  • Synthesis and Heavy-Metal Sorption Studies of N,N-Dimethylacrylamide-Based Hydrogels. MDPI.
  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy.
  • One-step "click" method for generating vinyl sulfone groups on hydroxyl-containing w
  • Supplementary Information Synthetic Hydrogels formed by Thiol-Ene Crosslinking of Vinyl Sulfone-functional Poly(Methyl Vinyl Eth - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PubMed Central.
  • Physically Crosslinked Hydrogels Based on Poly (Vinyl Alcohol)
  • Advancements in Hydrogels: A Comprehensive Review of Natural and Synthetic Innovations for Biomedical Applic
  • What is the protocol of N-N' methylenebisacrylamide (MBA) for crosslinking of chitosan succinate or Fe(III) chitosan succinate?.

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Application Notes and Protocols for the Reaction of N,N-dimethylvinylsulfonamide with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide to the reaction of N,N-dimethylvinylsulfonamide with primary amines. This reaction, a form of aza-Michael addition, is a powerful tool in modern chemical biology and drug development, enabling the formation of stable carbon-nitrogen bonds for bioconjugation, linker technologies, and the synthesis of novel chemical entities.

Introduction: The Significance of the Aza-Michael Addition with Vinyl Sulfonamides

The conjugation of small molecules to biomacromolecules, such as proteins and peptides, is a cornerstone of modern drug development, diagnostics, and fundamental biological research. The aza-Michael addition reaction, the 1,4-addition of an amine nucleophile to an α,β-unsaturated carbonyl or related electron-deficient alkene, offers a robust and often chemoselective method for forming stable C-N bonds. N,N-dimethylvinylsulfonamide has emerged as a valuable Michael acceptor due to the high stability of the resulting sulfonamide linkage and the favorable reactivity profile of the vinyl sulfonamide moiety.[1]

Vinyl sulfonamides are generally more electrophilic than their acrylamide counterparts, which can provide advantages in targeting less reactive amino acid residues like lysines.[2][3] This enhanced reactivity, coupled with the hydrolytic stability of the formed adduct, makes N,N-dimethylvinylsulfonamide an attractive reagent for applications ranging from antibody-drug conjugates (ADCs) and chemical probes to the development of covalent inhibitors.[2][3] This guide will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical parameters for successfully employing this versatile reaction.

Reaction Mechanism and Kinetics

The reaction proceeds via a classic aza-Michael addition mechanism. The primary amine acts as a nucleophile, attacking the β-carbon of the electron-deficient vinyl group of N,N-dimethylvinylsulfonamide. This conjugate addition is facilitated by the electron-withdrawing sulfonyl group, which polarizes the double bond and stabilizes the resulting carbanionic intermediate.

The uncatalyzed addition of primary amines to vinyl sulfonamides in polar aprotic solvents has been shown to be first order with respect to the vinyl sulfonamide and second order with respect to the amine.[4] This suggests a mechanism where one molecule of the amine acts as the nucleophile, while a second molecule of the amine facilitates the proton transfer to the intermediate, leading to the final product.

Caption: Aza-Michael addition of a primary amine to N,N-dimethylvinylsulfonamide.

It has been observed that the aza-Michael reaction of vinyl sulfonamides can be slow in some organic solvents like acetonitrile, but the rate can be significantly increased in aqueous solvent systems such as methanol/water or THF/water.[5]

Experimental Protocols

General Protocol for the Reaction of N,N-dimethylvinylsulfonamide with a Primary Amine

This protocol provides a general starting point for the reaction. Optimization of solvent, temperature, and stoichiometry may be necessary for specific substrates.

Materials:

  • Primary amine

  • N,N-dimethylvinylsulfonamide

  • Anhydrous solvent (e.g., acetonitrile, methanol, THF, or a mixture with water)

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (optional, e.g., nitrogen or argon)

Procedure:

  • To a clean, dry round-bottom flask, add the primary amine (1.0 equivalent).

  • Dissolve the amine in the chosen solvent system.

  • Add N,N-dimethylvinylsulfonamide (1.0 - 1.2 equivalents) to the stirred solution of the amine.

  • Stir the reaction mixture at room temperature or an elevated temperature as required. The reaction progress can be monitored by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product can be purified by silica gel column chromatography, recrystallization, or other suitable methods.

Protocol for Bioconjugation to a Lysine Residue on a Peptide or Protein

This protocol is adapted for the modification of primary amines (e.g., the ε-amino group of lysine) on biological macromolecules.

Materials:

  • Peptide or protein containing accessible lysine residues

  • N,N-dimethylvinylsulfonamide

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4-8.5)

  • Organic co-solvent (e.g., DMSO or DMF, if needed to dissolve the vinyl sulfonamide)

  • Size-exclusion chromatography (SEC) or dialysis materials for purification

Procedure:

  • Dissolve the peptide or protein in the chosen aqueous buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Prepare a stock solution of N,N-dimethylvinylsulfonamide in an organic co-solvent like DMSO.

  • Add the desired molar excess of the N,N-dimethylvinylsulfonamide stock solution to the peptide or protein solution while gently vortexing. The final concentration of the organic co-solvent should be kept low (typically <10%) to avoid denaturation of the biomolecule.

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 1-24 hours). The reaction progress can be monitored by LC-MS to determine the degree of labeling.

  • Upon completion, the unreacted N,N-dimethylvinylsulfonamide and organic co-solvent can be removed by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer.

  • The purified conjugate can be characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the covalent modification.

Key Reaction Parameters and Optimization

ParameterEffect on ReactionRecommendations and Considerations
Solvent Can significantly impact reaction rate. Aqueous co-solvents often accelerate the reaction.[5]For small molecule synthesis, consider protic solvents like methanol or aqueous mixtures. For bioconjugation, use biocompatible buffers with minimal organic co-solvent.
pH For bioconjugation, a slightly basic pH (7.5-8.5) is often optimal to ensure the amine is deprotonated and nucleophilic.Buffer choice is critical. Avoid buffers containing primary amines (e.g., Tris).
Stoichiometry An excess of the vinyl sulfonamide can drive the reaction to completion but may lead to non-specific modifications in bioconjugation.For small molecules, a slight excess (1.1-1.2 eq) of the vinyl sulfonamide is common. For bioconjugation, the molar excess should be optimized to achieve the desired degree of labeling.
Temperature Higher temperatures generally increase the reaction rate, but may not be suitable for sensitive biomolecules.For small molecule synthesis, reactions can be run at room temperature or heated. For bioconjugation, reactions are typically performed at room temperature or 37°C.
Concentration Higher concentrations can lead to faster reaction rates.Optimize based on the solubility of the reactants and the desired reaction time.

Characterization of the Adduct

Successful formation of the N,N-dimethyl-2-(alkylamino)ethanesulfonamide product can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the disappearance of the vinyl protons of the starting material and the appearance of new signals corresponding to the ethyl bridge in the product. The chemical shifts of the protons adjacent to the nitrogen and sulfonyl groups will be characteristic.

    • ¹³C NMR: The vinyl carbons will be absent, and new aliphatic carbon signals for the ethyl linker will appear.

  • Mass Spectrometry (MS): The molecular weight of the product should correspond to the sum of the molecular weights of the primary amine and N,N-dimethylvinylsulfonamide.

  • Infrared (IR) Spectroscopy: The C=C stretch of the vinyl group (around 1620 cm⁻¹) will be absent in the product spectrum. The characteristic S=O stretches of the sulfonamide will be present.

Applications in Drug Development and Chemical Biology

The reaction of N,N-dimethylvinylsulfonamide with primary amines has found numerous applications, including:

  • Covalent Inhibitors: Vinyl sulfonamides can act as electrophilic "warheads" to form covalent bonds with nucleophilic residues (such as lysine or cysteine) in the active site of a target protein.[6][7]

  • Bioconjugation: This reaction is used to attach payloads, such as drugs or imaging agents, to antibodies or other proteins to create targeted therapeutics and diagnostics.[2][3]

  • Peptide Macrocyclization: The vinyl sulfonamide moiety can be incorporated into a peptide chain and then reacted with an internal amine-containing side chain to form a cyclic peptide, which can improve stability and biological activity.[1]

  • Linker Chemistry: The resulting stable sulfonamide linkage is valuable in the design of linkers for various applications, including Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no reaction - Low reactivity of the amine. - Inappropriate solvent. - Low temperature.- Increase the reaction temperature. - Switch to a more polar or aqueous co-solvent system.[5] - Consider using a base catalyst, although this is not always necessary.
Formation of side products - In bioconjugation, reaction with other nucleophilic residues (e.g., cysteine). - For primary amines with multiple reactive sites, lack of selectivity.- Adjust the pH to favor amine reactivity over other nucleophiles. - Use protecting groups for other reactive sites if necessary.
Difficulty in purification - Similar polarity of starting material and product. - In bioconjugation, aggregation of the protein.- Optimize the chromatographic conditions (solvent system, gradient). - For bioconjugation, perform purification steps at 4°C and consider adding non-ionic detergents to prevent aggregation.

Conclusion

The aza-Michael addition of primary amines to N,N-dimethylvinylsulfonamide is a reliable and versatile reaction for the formation of stable sulfonamide linkages. Its favorable reactivity and the stability of the resulting adduct have established it as a valuable tool in the repertoire of the medicinal chemist and chemical biologist. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can effectively utilize this chemistry for a wide range of applications, from the synthesis of novel small molecules to the sophisticated engineering of bioconjugates.

References

  • Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides. The Journal of Organic Chemistry. [Link]

  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. National Institutes of Health. [Link]

  • 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators. National Institutes of Health. [Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. National Institutes of Health. [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. National Institutes of Health. [Link]

  • Biospecific Chemistry for Covalent Linking of Biomacromolecules. PubMed Central. [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Royal Society of Chemistry. [Link]

  • Synthesis and Configurational Assignment of Vinyl Sulfoximines and Sulfonimidamides. ResearchGate. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health. [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. ResearchGate. [Link]

  • The addition of amines to vinyl sulphones and sulphonamides. Journal of the Chemical Society B: Physical Organic. [Link]

  • Michael addition of amines to vinyl sulfonamides on solid support. ElectronicsAndBooks. [Link]

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Application Notes & Protocols: Thiol-Michael Addition with N,N-Dimethylvinylsulfonamide for Robust Peptide Macrocyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Constrained Peptides

Peptide macrocyclization is a cornerstone strategy in medicinal chemistry and drug development, transforming flexible linear peptides into conformationally constrained structures. This structural constraint often leads to significant therapeutic advantages, including enhanced metabolic stability against proteases, improved receptor affinity and selectivity, and better membrane permeability.[1][2] Among the various methods for peptide cyclization, those forming stable, covalent thioether bonds have gained prominence for their reliability and biocompatibility.[3][4]

This guide details the application of N,N-dimethylvinylsulfonamide as a highly efficient Michael acceptor for the intramolecular cyclization of peptides via a thiol-Michael addition reaction. This "click" chemistry approach offers a robust and facile strategy for creating cyclic peptides, particularly well-suited for on-resin synthesis protocols.[5][6] Vinyl sulfonamides exhibit a favorable balance of reactivity and stability, overcoming the limitations of other common Michael acceptors like maleimides, which can undergo ring-opening, and acrylates, which are susceptible to hydrolysis.[5][7] We will explore the underlying mechanism, provide detailed experimental protocols, and discuss characterization and troubleshooting strategies for this powerful technique.

Mechanistic Insights: The Thiol-Michael Addition Pathway

The core of this cyclization strategy is the base-catalyzed thiol-Michael addition, a conjugate addition reaction between a nucleophilic thiol (from a cysteine residue) and the electron-deficient alkene of the vinyl sulfonamide.[5][8]

The reaction proceeds via a two-step anionic mechanism:

  • Thiolate Anion Formation: In the presence of a non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), the thiol side chain of a cysteine residue is deprotonated to form a highly nucleophilic thiolate anion.[9] The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to cause significant side reactions or epimerization. DBU is commonly used in Fmoc-based solid-phase peptide synthesis (SPPS) and is well-suited for this purpose.[5]

  • Nucleophilic Attack: The generated thiolate anion performs a conjugate attack on the β-carbon of the vinyl sulfonamide double bond. This forms a resonance-stabilized carbanion intermediate.

  • Protonation: The intermediate is subsequently protonated by a proton source in the reaction medium, yielding the final, stable thioether linkage and regenerating the catalyst.

This reaction is highly chemoselective for thiols under controlled pH conditions, minimizing side reactions with other nucleophilic residues like lysine.[10]

Caption: Mechanism of base-catalyzed thiol-Michael addition for peptide cyclization.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the on-resin cyclization of a model peptide using N,N-dimethylvinylsulfonamide chemistry. The process begins with a standard linear peptide synthesis, followed by on-resin functionalization and intramolecular cyclization.

Protocol 1: On-Resin Synthesis of the Linear Peptide Precursor

This protocol assumes standard Fmoc-based solid-phase peptide synthesis (SPPS).[11] An orthogonal protecting group strategy is essential.[12][13] The cysteine residue intended for cyclization should be protected with a group that can be removed on-resin without cleaving other side-chain protecting groups or the peptide from the resin. A common choice is the Mmt (4-methoxytrityl) group, which is labile to mildly acidic conditions (e.g., dilute TFA).

  • Resin Preparation: Swell a suitable solid support (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1-2 hours.

  • Linear Peptide Assembly: Synthesize the linear peptide sequence using standard automated or manual Fmoc-SPPS protocols. The sequence must contain a Cys(Mmt) residue at the desired position for cyclization and a free N-terminus (or a side chain with a free amine, such as Lys) that will be functionalized.

  • Final N-terminal Fmoc Deprotection: After coupling the final amino acid, treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

Protocol 2: On-Resin Functionalization and Cyclization

This protocol details the formation of the vinyl sulfonamide Michael acceptor on the N-terminus of the resin-bound peptide, followed by the intramolecular cyclization.

Materials:

  • Resin-bound linear peptide with a free N-terminus and a protected Cys(Mmt) residue

  • 2-chloroethanesulfonyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

  • For Mmt deprotection: 1% Trifluoroacetic acid (TFA) in DCM

Workflow:

On_Resin_Cyclization_Workflow Start 1. Synthesized Linear Peptide on Resin (N-terminus free, Cys(Mmt)) Step1 2. Add 2-chloroethanesulfonyl chloride + Base (TEA/DIPEA) in DCM/THF Start->Step1 Step2 3. On-Resin Vinyl Sulfonamide Formation Step1->Step2 Reaction Step3 4. Selective Deprotection of Cys(Mmt) (1% TFA in DCM) Step2->Step3 Step4 5. On-Resin Free Thiol (Cys-SH) Step3->Step4 Reaction Step5 6. Intramolecular Cyclization (Add DBU in DMF) Step4->Step5 Step6 7. Resin-Bound Cyclic Peptide Step5->Step6 Reaction Step7 8. Cleavage & Global Deprotection (TFA Cocktail) Step6->Step7 End 9. Purify & Characterize Crude Cyclic Peptide Step7->End

Sources

The Strategic Application of N,N-Dimethylvinylsulfonamide in the Design of Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Renaissance of Covalent Inhibition

In the landscape of modern drug discovery, the strategic design of targeted covalent inhibitors (TCIs) has experienced a significant resurgence.[1][2] Once fraught with concerns of off-target toxicity, the rational design of covalent drugs now offers a powerful approach to achieve sustained target engagement, enhanced potency, and the ability to address challenging, or previously deemed "undruggable," targets.[3][4] The core principle of a TCI lies in the integration of a high-affinity ligand, which provides target specificity, with a moderately reactive electrophilic "warhead" that forms a stable covalent bond with a specific nucleophilic amino acid residue on the target protein, most commonly a cysteine.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N,N-dimethylvinylsulfonamide as a versatile and tunable electrophilic warhead in the design and development of novel covalent inhibitors. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its characterization, and offer insights into the interpretation of key experimental data.

N,N-Dimethylvinylsulfonamide: A Tunable Electrophile for Covalent Targeting

Vinyl sulfonamides have emerged as a compelling alternative to the more commonly used acrylamide warheads in covalent inhibitor design.[3][7] They generally exhibit higher electrophilicity, which can be advantageous for targeting less reactive cysteine residues or even other nucleophilic amino acids like lysine.[8][9] Among this class, N,N-dimethylvinylsulfonamide offers a unique combination of reactivity and synthetic tractability.

The reactivity of the vinylsulfonamide core is modulated by the substituents on the nitrogen atom. The dimethyl substitution in N,N-dimethylvinylsulfonamide provides a specific electronic and steric profile that influences its Michael acceptor reactivity. This allows for a degree of control over the electrophilicity of the warhead, a critical parameter in balancing on-target efficacy with off-target reactivity.[7]

The primary mechanism of action involves a Michael addition reaction, where the nucleophilic thiol side chain of a cysteine residue attacks the β-carbon of the vinyl group, leading to the formation of a stable thioether linkage.

G cluster_0 Reaction Mechanism Cys Target Protein-Cysteine (Nucleophile) Adduct Covalent Adduct Cys->Adduct Michael Addition Inhibitor N,N-Dimethylvinylsulfonamide Inhibitor (Electrophile) Inhibitor->Adduct

Caption: Covalent bond formation between a cysteine residue and an N,N-dimethylvinylsulfonamide warhead.

Experimental Protocols: A Step-by-Step Guide to Characterization

The successful development of a TCI requires a rigorous and systematic evaluation of its biochemical and biophysical properties. The following protocols are designed to provide a comprehensive framework for characterizing N,N-dimethylvinylsulfonamide-based inhibitors.

Protocol 1: Synthesis of N,N-Dimethylvinylsulfonamide-Containing Inhibitors

The synthesis of inhibitors incorporating the N,N-dimethylvinylsulfonamide warhead can be achieved through various synthetic routes. A common approach involves the coupling of a recognition moiety (the part of the inhibitor that provides target specificity) to a precursor of the N,N-dimethylvinylsulfonamide warhead.

General Synthetic Scheme:

  • Preparation of the Recognition Moiety: Synthesize the scaffold that provides non-covalent binding affinity to the target protein. This will typically have a functional group amenable to coupling, such as an amine or a hydroxyl group.

  • Synthesis of a Suitable N,N-dimethylvinylsulfonamide Precursor: A common precursor is 2-chloroethanesulfonyl chloride.

  • Coupling Reaction: React the recognition moiety with the N,N-dimethylvinylsulfonamide precursor under appropriate conditions. For example, an amine-containing recognition moiety can be reacted with 2-chloroethanesulfonyl chloride to form a sulfonamide linkage.

  • Elimination to Form the Vinyl Group: Treatment with a non-nucleophilic base will induce an elimination reaction to generate the vinylsulfonamide warhead.

  • Purification and Characterization: Purify the final compound using standard techniques such as column chromatography and characterize its structure and purity by NMR, mass spectrometry, and HPLC.

For a detailed, specific synthetic procedure, refer to relevant synthetic chemistry literature.[10]

Protocol 2: Assessment of Covalent Reactivity using a Thiol-Containing Probe

To assess the intrinsic reactivity of the N,N-dimethylvinylsulfonamide warhead, a simple assay using a model thiol-containing molecule like N-acetylcysteine (NAC) or glutathione (GSH) can be employed.[11][12] This provides a quantitative measure of the warhead's electrophilicity.

Materials:

  • N,N-dimethylvinylsulfonamide-containing inhibitor

  • N-acetylcysteine (NAC) or Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable organic solvent (e.g., DMSO).

  • Prepare a stock solution of NAC or GSH in PBS.

  • In a microcentrifuge tube, mix the inhibitor (final concentration, e.g., 100 µM) and NAC or GSH (final concentration, e.g., 1 mM) in PBS.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench a small aliquot of the reaction mixture by adding an excess of a quenching agent (e.g., a strong acid like formic acid).

  • Analyze the samples by LC-MS to monitor the disappearance of the starting materials and the formation of the covalent adduct.

  • Calculate the second-order rate constant (k) for the reaction.

Data Interpretation:

A higher rate constant indicates greater reactivity of the warhead. This data is crucial for comparing the reactivity of different warheads and for understanding the potential for off-target reactions.

Warhead ClassRelative Reactivity with Thiol Probe
AcrylamidesModerate
Vinyl Sulfonamides High
ChloroacetamidesVery High
Sulfonyl FluoridesModerate to High
Protocol 3: Determination of Inhibitor Potency (IC₅₀) and Time-Dependency

The potency of a covalent inhibitor is typically assessed by determining its IC₅₀ value. For covalent inhibitors, this value is often time-dependent, reflecting the progressive, irreversible inhibition of the target.[13][14]

Materials:

  • Target enzyme and its substrate

  • N,N-dimethylvinylsulfonamide-containing inhibitor

  • Assay buffer

  • Plate reader or other suitable detection instrument

Procedure:

  • Prepare a serial dilution of the inhibitor.

  • Pre-incubate the target enzyme with the inhibitor at various concentrations for different periods (e.g., 15, 30, 60 minutes).

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Calculate the initial reaction rates for each inhibitor concentration and pre-incubation time.

  • Plot the percentage of inhibition versus the inhibitor concentration for each pre-incubation time and determine the IC₅₀ value.

Data Interpretation:

A decrease in the IC₅₀ value with increasing pre-incubation time is a hallmark of covalent inhibition.[14] This indicates that the inhibitor is progressively inactivating the enzyme.

Protocol 4: Kinetic Analysis to Determine kᵢₙₐ꜀ₜ and Kᵢ

A more detailed kinetic analysis can provide the individual rate constants for the two-step mechanism of covalent inhibition: the initial reversible binding (characterized by Kᵢ) and the subsequent irreversible inactivation (characterized by kᵢₙₐ꜀ₜ).[15][16]

Procedure:

This typically involves progress curve analysis where the enzyme is incubated with various concentrations of the inhibitor and the reaction is monitored continuously after the addition of the substrate. The resulting curves are then fitted to a kinetic model for irreversible inhibition to extract the values of kᵢₙₐ꜀ₜ and Kᵢ.[14][17]

Data Interpretation:

  • Kᵢ (Inhibition Constant): Represents the affinity of the inhibitor for the target in the initial non-covalent binding step. A lower Kᵢ indicates higher affinity.

  • kᵢₙₐ꜀ₜ (Inactivation Rate Constant): Represents the maximum rate of covalent bond formation at saturating inhibitor concentrations.

  • kᵢₙₐ꜀ₜ/Kᵢ: This ratio is the second-order rate constant that describes the overall efficiency of the covalent inhibitor.[16] It is a critical parameter for comparing the potency of different covalent inhibitors.

Protocol 5: Validation of Covalent Adduct Formation by Mass Spectrometry

Confirmation of covalent bond formation is essential. This is most commonly achieved using mass spectrometry (MS) to detect the mass shift of the target protein upon incubation with the inhibitor.[18][19]

Materials:

  • Target protein

  • N,N-dimethylvinylsulfonamide-containing inhibitor

  • Mass spectrometer (e.g., ESI-TOF)

Procedure:

  • Incubate the target protein with an excess of the inhibitor for a sufficient period to allow for covalent modification.

  • Remove the excess, unbound inhibitor using a desalting column or dialysis.

  • Analyze the intact protein by mass spectrometry.

  • Compare the mass of the inhibitor-treated protein with that of the untreated protein.

  • To identify the specific site of modification, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by tandem mass spectrometry (MS/MS).[18]

Data Interpretation:

An increase in the mass of the protein corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct. MS/MS analysis of the modified peptide will pinpoint the exact amino acid residue that has been modified.

G cluster_0 Experimental Workflow Synthesis Inhibitor Synthesis Reactivity Reactivity Profiling (e.g., with NAC) Synthesis->Reactivity Potency Potency & Time-Dependency (IC50 Shift) Reactivity->Potency Kinetics Kinetic Analysis (kinact/Ki) Potency->Kinetics Validation Covalent Adduct Validation (Mass Spectrometry) Kinetics->Validation

Caption: A typical experimental workflow for the characterization of a covalent inhibitor.

Selectivity Profiling: A Critical Step in Covalent Inhibitor Development

A key challenge in the development of covalent inhibitors is ensuring target selectivity to minimize off-target effects.[20][21] Chemoproteomic approaches have become invaluable for assessing the proteome-wide selectivity of covalent inhibitors.[22][23] These methods typically involve treating cell lysates or live cells with the inhibitor, followed by the use of a broad-spectrum cysteine-reactive probe to label the remaining unmodified cysteines.[24][25] Quantitative mass spectrometry is then used to identify and quantify the cysteine residues that have been engaged by the inhibitor.

Conclusion: The Promise of N,N-Dimethylvinylsulfonamide in Targeted Therapies

N,N-dimethylvinylsulfonamide represents a valuable and tunable electrophilic warhead for the design of targeted covalent inhibitors. Its distinct reactivity profile offers an alternative to more traditional warheads, potentially enabling the targeting of a broader range of proteins with greater specificity. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can effectively harness the potential of N,N-dimethylvinylsulfonamide to develop novel and highly effective covalent therapeutics. The systematic approach outlined here, from initial synthesis and reactivity profiling to detailed kinetic analysis and proteome-wide selectivity assessment, provides a robust framework for advancing the next generation of covalent medicines.

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  • N-Acetylcysteine Antagonizes NGF Activation of TrkA through Disulfide Bridge Interaction, an Effect Which May Contribute to Its Analgesic Activity. (n.d.). MDPI.
  • N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. (n.d.). PMC - PubMed Central - NIH.

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Synthesizing Functional Polymers with N,N-dimethylvinylsulfonamide: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the synthesis of functional polymers based on the monomer N,N-dimethylvinylsulfonamide (DMVSA). It is intended for researchers, chemists, and materials scientists interested in developing novel stimuli-responsive and biocompatible materials. We delve into the unique properties conferred by the sulfonamide group, explore various polymerization techniques, and provide detailed, field-tested protocols for synthesizing poly(N,N-dimethylvinylsulfonamide) (PDMVSA). This document emphasizes the causality behind experimental choices and provides robust characterization methods to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Sulfonamide Moiety in Polymer Chemistry

The incorporation of sulfonamide groups into polymer chains offers a powerful tool for creating "smart" materials with tunable properties.[1] Unlike more common functional groups, the sulfonamide moiety (-SO₂NH-) possesses a unique combination of characteristics:

  • pH-Responsiveness: The hydrogen on the sulfonamide nitrogen is weakly acidic. Deprotonation under specific pH conditions can dramatically alter the polymer's solubility and conformation, making it a key component for pH-sensitive hydrogels and drug delivery systems.[2]

  • Biocompatibility and Bioactivity: Sulfonamide-based compounds have a long history in medicine as antimicrobial agents.[3] This inherent bioactivity, combined with the potential for low cytotoxicity, makes sulfonamide-containing polymers attractive for biomedical applications.[4]

  • Versatile Chemistry: The sulfonamide group can participate in various chemical modifications, allowing for the post-polymerization functionalization of the material.

N,N-dimethylvinylsulfonamide (DMVSA) is a particularly interesting monomer as it combines this powerful functional group with a polymerizable vinyl group, providing a direct route to functional polymers with potential applications in drug delivery, sensors, and antimicrobial surfaces.[2][5]

Core Polymerization Strategies for DMVSA

The choice of polymerization technique is critical as it dictates the final polymer architecture, molecular weight distribution (polydispersity), and end-group fidelity. These factors, in turn, govern the material's performance in its intended application.

Free Radical Polymerization (FRP)

This is the most straightforward method for polymerizing vinyl monomers. While simple to implement, it offers limited control over the polymer's molecular weight and structure, typically resulting in high polydispersity. It is suitable for applications where precise control over polymer architecture is not paramount, such as in the synthesis of hydrogels for bulk swelling applications.[6]

Reversible-Deactivation Radical Polymerization (RDRP)

For applications requiring well-defined polymers, such as targeted drug delivery or self-assembling nanomaterials, RDRP techniques are essential.[7] These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (Đ < 1.5), and complex architectures (e.g., block copolymers).[8]

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT is a highly versatile RDRP method compatible with a wide range of monomers, including vinylamides and vinylsulfonamides.[8][9] It involves the use of a chain transfer agent (CTA) to mediate the polymerization, providing excellent control over the process.[10]

  • Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[11] While powerful for many monomers like acrylates and styrenes, its application to N-substituted acrylamides and related monomers can be challenging due to potential complexation of the catalyst with the amide functionality, which can hinder control.[12][13]

This guide will focus on providing a detailed protocol for RAFT polymerization due to its superior compatibility and control for this class of monomer.

Experimental Protocols

Materials and Reagents
ReagentPuritySupplier (Example)Notes
N,N-dimethylvinylsulfonamide (DMVSA)>97%Sigma-AldrichStore refrigerated. Should be passed through a column of basic alumina to remove inhibitors before use.
Azobisisobutyronitrile (AIBN)98%Sigma-AldrichRecrystallize from methanol before use for best results.
S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate (DDMAT)>97%Strem ChemicalsA common and effective RAFT agent for acrylamides.
1,4-DioxaneAnhydrousSigma-AldrichUse anhydrous solvent to prevent side reactions.
Diethyl EtherACS GradeFisher ScientificFor polymer precipitation.
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge IsotopeFor NMR analysis.
Workflow for RAFT Polymerization of DMVSA

The following diagram outlines the key steps in the synthesis and characterization of PDMVSA via RAFT polymerization.

RAFT_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Purification & Isolation cluster_char Characterization reagent_prep Reagent Purification (Inhibitor removal, Recrystallization) schlenk_setup Schlenk Flask Setup (Dry & Inert Atmosphere) reagent_prep->schlenk_setup reagent_add Add Monomer (DMVSA), RAFT Agent (DDMAT), Solvent (Dioxane) deoxygenate Degas Solution (Freeze-Pump-Thaw Cycles x 3) reagent_add->deoxygenate initiator_add Add Initiator (AIBN) under N2 deoxygenate->initiator_add polymerize Immerse in Oil Bath (e.g., 70°C, 4-24h) initiator_add->polymerize quench Stop Reaction (Cool & Expose to Air) polymerize->quench precipitate Precipitate Polymer in Cold Diethyl Ether quench->precipitate isolate Isolate via Filtration or Centrifugation precipitate->isolate dry Dry under Vacuum (to constant weight) isolate->dry nmr ¹H NMR (Conversion, Structure) dry->nmr gpc SEC/GPC (Mn, Mw, Đ) dry->gpc ftir FTIR (Functional Groups) dry->ftir

Caption: General workflow for the RAFT polymerization of DMVSA.

Detailed Protocol: RAFT Synthesis of PDMVSA (Target DP = 100)

This protocol details the synthesis of PDMVSA with a target degree of polymerization (DP) of 100.

Rationale: The ratio of monomer to RAFT agent primarily determines the target molecular weight. The initiator concentration influences the reaction rate and should be significantly lower than the RAFT agent concentration to ensure good control.

  • Reagent Preparation:

    • Pass DMVSA (2.0 g, 14.8 mmol) through a short column of basic alumina to remove the inhibitor.

    • Scientist's Note: Inhibitors are added to monomers to prevent spontaneous polymerization during storage. Their removal is crucial for achieving controlled polymerization kinetics.

  • Reaction Setup:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the purified DMVSA (14.8 mmol), the RAFT agent DDMAT (53.8 mg, 0.148 mmol, 1 eq.), and AIBN (2.4 mg, 0.0148 mmol, 0.1 eq.).

    • Add 10 mL of anhydrous 1,4-dioxane to dissolve the reagents.

    • Scientist's Note: The [Monomer]:[RAFT]:[Initiator] ratio is set to 100:1:0.1. This stoichiometric control is the foundation of RAFT polymerization, ensuring that the number of polymer chains grown is approximately equal to the number of RAFT agent molecules.[14]

  • Degassing:

    • Seal the flask with a rubber septum.

    • Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Scientist's Note: Oxygen is a radical scavenger and can terminate the polymerization, leading to a loss of control and "livingness" of the polymer chains. Thorough degassing is non-negotiable for successful RDRP.

  • Polymerization:

    • After the final thaw cycle, backfill the flask with nitrogen or argon.

    • Place the flask in a preheated oil bath at 70 °C and stir.

    • The reaction time can vary (typically 4-24 hours). To monitor progress, small aliquots can be withdrawn at different time points via a degassed syringe for ¹H NMR and GPC analysis.

  • Termination and Purification:

    • To stop the polymerization, remove the flask from the oil bath, cool it to room temperature, and expose the contents to air.

    • Concentrate the solution to about half its volume using a rotary evaporator.

    • Slowly add the concentrated polymer solution to a beaker of cold diethyl ether (~200 mL) while stirring vigorously. The polymer will precipitate as a white solid.

    • Scientist's Note: Precipitation into a non-solvent (diethyl ether in this case) is a standard method to separate the polymer from unreacted monomer, initiator fragments, and solvent.

  • Isolation and Drying:

    • Allow the precipitate to settle, then decant the supernatant.

    • Wash the polymer with fresh cold diethyl ether two more times.

    • Isolate the solid polymer by filtration or centrifugation.

    • Dry the polymer in a vacuum oven at 40 °C overnight to a constant weight.

Characterization and Validation

A successful synthesis requires rigorous characterization to confirm the structure, molecular weight, and purity of the resulting polymer. This is the self-validating component of the protocol.

Structural Verification (¹H NMR)
  • Monomer Conversion: Dissolve a small sample of the crude reaction mixture in CDCl₃. Compare the integration of the vinyl protons of the monomer (typically 5.8-6.5 ppm) to the integration of the polymer backbone protons (broad signals ~1.5-3.5 ppm).

  • Polymer Structure: Analyze the purified polymer. The disappearance of the vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone confirm successful polymerization.

Molecular Weight and Polydispersity (SEC/GPC)
  • Purpose: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates polymer chains based on their hydrodynamic volume. It is the primary method for determining molecular weight averages (Mn, Mw) and the polydispersity index (Đ = Mw/Mn).

  • Expected Results: For a well-controlled RAFT polymerization, a narrow, symmetric peak should be observed. The polydispersity index (Đ) should ideally be below 1.3. The number-average molecular weight (Mn) should be close to the theoretical value calculated as:

    • Mn (theoretical) = ([Monomer]/[RAFT]) * MW_monomer + MW_RAFT

Functional Group Confirmation (FTIR)
  • Purpose: Fourier-Transform Infrared Spectroscopy confirms the presence of key functional groups.

  • Expected Spectra: Look for characteristic peaks:

    • ~1330 cm⁻¹ and ~1140 cm⁻¹ (asymmetric and symmetric SO₂ stretching of the sulfonamide)

    • ~2930 cm⁻¹ (C-H stretching of the polymer backbone and methyl groups)

Properties and Applications of PDMVSA

The unique properties of PDMVSA make it a candidate for several advanced applications.

pH-Responsive Behavior

The sulfonamide proton's acidity allows PDMVSA to act as a pH-responsive polymer.[2] This property is critical for designing "smart" hydrogels that can swell or shrink in response to pH changes, enabling triggered drug release in specific physiological environments (e.g., the acidic tumor microenvironment or different sections of the GI tract).[15][16]

The relationship between the polymer's state and pH can be visualized as follows:

pH_Response Low_pH Low pH (Acidic) Protonated -SO₂NH- Hydrophobic/Collapsed State High_pH High pH (Basic) Deprotonated -SO₂N⁻- Hydrophilic/Swollen State Low_pH->High_pH + OH⁻ High_pH->Low_pH + H⁺ pKa Transition around pKa

Caption: pH-responsive transition of a sulfonamide-containing polymer.

Potential Biomedical Applications
  • Drug Delivery: Copolymers of DMVSA can be designed to form micelles or nanoparticles that encapsulate therapeutic agents.[17] The pH-sensitivity can then be used to trigger the release of the drug at a specific target site.

  • Antimicrobial Surfaces: The sulfonamide group has known antimicrobial properties.[1] PDMVSA can be grafted onto surfaces to create coatings that resist bacterial colonization, a critical need for medical implants and devices.

  • Hydrogels and Tissue Engineering: The hydrophilicity and stimuli-responsive nature of PDMVSA-based hydrogels make them suitable for use as scaffolds in tissue engineering or as matrices for controlled release of growth factors.[18]

References

  • ResearchGate. (n.d.). Sulfonamide‐containing polymers: a new class of pH‐sensitive polymers and gels | Request PDF. Retrieved from [Link]

  • Biomaterials Science. (n.d.). Sulfonium-based polymethacrylamides for antimicrobial use: influence of the structure and composition. Retrieved from [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (n.d.). Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). ATRP of Additional Monomers. Matyjaszewski Polymer Group. Retrieved from [Link]

  • Boron Molecular. (n.d.). RAFT General Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). List of stimuli responsive polymers. Retrieved from [Link]

  • ACS Publications. (n.d.). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation | Inorganic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]

  • ACS Publications. (n.d.). Atom Transfer Radical Polymerization of N,N-Dimethylacrylamide. Retrieved from [Link]

  • MDPI. (n.d.). Current Advances in Stimuli-Responsive Hydrogels as Smart Drug Delivery Carriers. Retrieved from [Link]

  • NIH. (n.d.). Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. Retrieved from [Link]

  • SciSpace. (n.d.). Stimuli-Responsive Polymers Providing New Opportunities for Various Applications. Retrieved from [Link]

  • DTU Research Database. (n.d.). Multi-Stimuli-Responsive Polymer Particles, Films, and Hydrogels for Drug Delivery. Retrieved from [Link]

  • Diva-portal.org. (n.d.). RAFT-Polymerization of N-Vinyl Pyrrolidone and Methyl Methacrylate for Synthesis of Functional Co-Blockpolymer Binders for. Retrieved from [Link]

  • NIH. (n.d.). RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Heavy-Metal Sorption Studies of N,N-Dimethylacrylamide-Based Hydrogels. Retrieved from [Link]

  • MDPI. (n.d.). End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing N,N-Dimethylvinylsulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-dimethylvinylsulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reactions involving this versatile reagent. Here, we address frequently encountered issues in a practical question-and-answer format, grounded in mechanistic principles to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental aspects of handling, stability, and reactivity of N,N-dimethylvinylsulfonamide.

Q1: What are the recommended storage and handling conditions for N,N-dimethylvinylsulfonamide?

A1: N,N-dimethylvinylsulfonamide is susceptible to polymerization, especially when exposed to heat, light, or radical initiators. For long-term storage, it is advisable to keep the reagent at 2-8°C in a tightly sealed container, protected from light. For reactions, it is best to use the reagent as received or freshly prepared. If you suspect oligomerization or polymerization, purification by distillation under reduced pressure may be necessary.

Q2: What makes N,N-dimethylvinylsulfonamide a useful reagent in organic synthesis?

A2: N,N-dimethylvinylsulfonamide is a highly effective Michael acceptor.[1] The electron-withdrawing nature of the sulfonamide group activates the vinyl moiety, making it susceptible to nucleophilic attack at the β-carbon.[2][3] This reactivity is harnessed in various applications, including the synthesis of covalent inhibitors for drug discovery, where it can target nucleophilic amino acid residues like cysteine and lysine.[1][4][5] Its reactivity is generally greater than that of acrylamides, offering a valuable alternative for protein modification.[1][5]

Q3: Can the N,N-dimethylsulfonamide group be cleaved after a reaction?

A3: Yes, the sulfonamide group can be cleaved under specific conditions, although it is generally considered a stable functional group. Reductive cleavage methods have been developed to remove sulfonamides, which can be useful in late-stage functionalization of complex molecules.[6][7] These methods often involve converting the sulfonamide into a more labile intermediate before cleavage.[6][7] Other specialized methods, such as using phenyldimethylsilyllithium, have also been reported for the cleavage of certain sulfonamides.[8]

Part 2: Troubleshooting Guide for Michael Addition Reactions

The Michael addition is one of the most common applications of N,N-dimethylvinylsulfonamide. This section addresses specific issues that may arise during this reaction.

Q4: My Michael addition reaction with N,N-dimethylvinylsulfonamide is showing low or no yield. What are the likely causes and how can I fix it?

A4: Low yields in Michael additions can stem from several factors. A systematic approach to troubleshooting is often the most effective.

  • Insufficiently Basic Catalyst: The Michael addition of many nucleophiles requires a base to generate the active nucleophile (e.g., an enolate).[2][3] If the base is not strong enough to deprotonate the nucleophile, the reaction will not proceed efficiently. Consider switching to a stronger base. For instance, if you are using a mild base like a tertiary amine, you might need to move to a stronger, non-nucleophilic base.

  • Solvent Choice: The solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO can be effective for Michael additions.[9] However, for some systems, protic solvents may be necessary. It is crucial to ensure your reactants are soluble in the chosen solvent system.

  • Steric Hindrance: Highly substituted nucleophiles or Michael acceptors can hinder the reaction. If you suspect steric hindrance is an issue, you may need to increase the reaction temperature or use a less sterically demanding nucleophile if possible.

  • Reaction Temperature and Time: Michael additions are thermodynamically controlled.[10] If the reaction is sluggish, increasing the temperature can improve the rate. Monitoring the reaction over time using techniques like TLC or LC-MS is crucial to determine the optimal reaction time and to check for starting material consumption and product formation.

Below is a troubleshooting workflow to diagnose and solve low-yield issues:

G start Low Yield in Michael Addition check_base Is the base strong enough to deprotonate the nucleophile? start->check_base check_solvent Are reactants soluble and is the solvent appropriate? check_base->check_solvent Yes stronger_base Use a stronger base. check_base->stronger_base No check_conditions Have temperature and reaction time been optimized? check_solvent->check_conditions Yes change_solvent Screen alternative solvents (e.g., DMF, DMSO, THF). check_solvent->change_solvent No check_polymerization Is there evidence of N,N-dimethylvinylsulfonamide polymerization? check_conditions->check_polymerization Yes optimize_conditions Increase temperature and/or extend reaction time. Monitor reaction progress. check_conditions->optimize_conditions No purify_reagent Purify N,N-dimethylvinylsulfonamide (e.g., by distillation) or use a polymerization inhibitor. check_polymerization->purify_reagent Yes

Caption: Troubleshooting workflow for low-yield Michael additions.

Q5: I am observing the formation of a viscous or solid material in my reaction, suggesting polymerization of the N,N-dimethylvinylsulfonamide. How can this be prevented?

A5: Unwanted polymerization is a common side reaction, especially under conditions that favor free-radical formation.

  • Reaction Temperature: High temperatures can initiate thermal polymerization.[11] If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

  • Exclusion of Air/Oxygen: While counterintuitive for some radical reactions, oxygen can sometimes promote polymerization. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Use of Inhibitors: If polymerization is persistent, the addition of a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the N,N-dimethylvinylsulfonamide can be effective. Ensure the inhibitor does not interfere with your desired reaction.

  • Solvent Effects: The choice of solvent can influence the rate of polymerization. Some studies on related acrylamides have shown that the polymerization rate can be solvent-dependent.[12]

Q6: Are there alternative methods to synthesize vinyl sulfonamides if I suspect my starting material is impure?

A6: Yes, if you are concerned about the quality of your commercially available N,N-dimethylvinylsulfonamide, or if you need to synthesize a substituted analog, there are established synthetic routes. One common method is the Horner-Wadsworth-Emmons reaction, which can produce vinyl sulfonamides from aldehydes.[13] Another approach involves the elimination of a leaving group from an α-substituted ethylsulfonamide, for example, using an α-selenoether as a masked form of the vinyl group that can be revealed under mild oxidative conditions.[5]

Part 3: Optimized Protocol and Data

This section provides a general, optimized protocol for a typical Michael addition reaction and a table for solvent selection.

Experimental Protocol: General Procedure for Michael Addition of a Thiol to N,N-Dimethylvinylsulfonamide

  • To a solution of the thiol (1.0 equiv) in a suitable solvent (e.g., THF, see Table 1), add a base (e.g., triethylamine, 1.1 equiv) at room temperature under an inert atmosphere.

  • Stir the mixture for 10-15 minutes.

  • Add a solution of N,N-dimethylvinylsulfonamide (1.2 equiv) in the same solvent dropwise over 5 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Solvent Selection for Michael Addition Reactions

The choice of solvent can be critical for reaction success. The following table provides a general guide based on common solvents used in organic synthesis.

SolventPolarityTypeTypical Application Notes
Tetrahydrofuran (THF)MediumAproticGood general-purpose solvent, dissolves many organic compounds.
Dichloromethane (DCM)MediumAproticUseful for reactions at or below room temperature.
N,N-Dimethylformamide (DMF)HighPolar AproticExcellent for dissolving a wide range of substrates; can accelerate reactions involving charged intermediates.[9]
Dimethyl Sulfoxide (DMSO)HighPolar AproticSimilar to DMF, can significantly increase reaction rates.[9]
Acetonitrile (MeCN)HighPolar AproticA good alternative to DMF and DMSO.
Ethanol (EtOH)HighProticCan be a good choice when the nucleophile is an alcohol or when a protic environment is required.

The following diagram illustrates the general mechanism of a base-catalyzed Michael addition:

G cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Nu-H Nu-H Nu- Nu⁻ Nu-H->Nu- Deprotonation Base Base Base-H+ Base-H⁺ Base->Base-H+ VinylSulfonamide H₂C=CH-SO₂NMe₂ Nu-->VinylSulfonamide Nucleophilic Attack EnolateIntermediate Nu-CH₂-⁻CH-SO₂NMe₂ VinylSulfonamide->EnolateIntermediate Product Nu-CH₂-CH₂-SO₂NMe₂ EnolateIntermediate->Product Protonation from Base-H⁺ or Solvent

Caption: General mechanism of a Michael addition reaction.

References

  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Vers
  • Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. MDPI.
  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads.
  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central.
  • Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Organic Chemistry Portal.
  • Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Vers
  • Cleavage of sulfonamides with phenyldimethylsilyllithium. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Microwave-Assisted Michael Addition of Sulfonamides to α,β-Unsaturated Esters: A Rapid Entry to Protected β-Amino Acid Synthesis.
  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy.
  • Vinyl Sulfones. Enamine.
  • Michael Addition. Organic Chemistry Portal.
  • Synthesis and Heavy-Metal Sorption Studies of N,N-Dimethylacrylamide-Based Hydrogels. MDPI.
  • The Michael Addition Reaction and Conjug
  • Michael addition reaction. Wikipedia.
  • Effect of solvent on the free radical polymerization of N,N-dimethylacrylamide. Request PDF.

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side reactions of N,N-dimethylvinylsulfonamide with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-dimethylvinylsulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile Michael acceptor. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to resolving the issue.

Q1: My Michael addition yield is low or the reaction is not going to completion. What's going wrong?

A1: Senior Application Scientist's Analysis

Low conversion in a Michael addition with N,N-dimethylvinylsulfonamide can stem from several factors, primarily related to the nucleophilicity of your reactant, reaction conditions, or reagent stability. Vinyl sulfonamides are potent Michael acceptors, often showing reactivity comparable to or greater than acrylates, especially with soft nucleophiles like thiols.[1][2] However, their reactivity is highly dependent on the reaction partner and the conditions employed.

Potential Causes & Solutions:

  • Insufficient Nucleophilicity: The reaction rate is highly dependent on the nucleophile.

    • Thiols: These are excellent nucleophiles for vinyl sulfonamides, and reactions are often rapid. If you are experiencing issues, the problem likely lies elsewhere.

    • Amines (Aza-Michael Addition): Primary and secondary amines are generally less reactive towards vinyl sulfonamides than thiols.[3] The reaction can be particularly slow.[3]

      • Solution: Accelerate the reaction by using a protic co-solvent. Studies have shown a dramatic rate increase for aza-Michael additions when using solvent systems like methanol/water or THF/water.[3]

  • Inappropriate Catalyst/Base: While some reactions proceed without a catalyst, many require one to deprotonate the nucleophile or to activate the Michael acceptor.

    • For Thiols: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically sufficient to deprotonate the thiol and initiate the reaction.

    • For Amines: These reactions are often performed neat or may not require a strong base, but catalysis can be necessary for less reactive amines.

  • Sub-optimal Temperature: Most Michael additions are run at room temperature.

    • Solution: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can increase the rate. However, be cautious, as higher temperatures can promote side reactions like polymerization.[4] Monitor the reaction closely by TLC or LC-MS.

  • Reagent Degradation: N,N-dimethylvinylsulfonamide is generally stable, but improper storage can lead to degradation or premature polymerization.

    • Solution: Ensure your starting material is pure. Store it in a tightly sealed container at room temperature, away from light and moisture.

Troubleshooting Workflow: Low Reaction Yield

Here is a logical workflow to diagnose the cause of low yield in your Michael addition reaction.

G cluster_start cluster_checks cluster_solutions start Problem: Low Yield or Incomplete Reaction check_nuc 1. Identify Nucleophile (Thiol vs. Amine) start->check_nuc check_poly 2. Check for Polymerization (e.g., viscous mixture, NMR baseline) start->check_poly sol_amine Amine Nucleophile: - Add protic co-solvent (e.g., MeOH/H2O) - Consider gentle heating check_nuc->sol_amine Amine sol_thiol Thiol Nucleophile: - Issue is likely not nucleophilicity. - Check catalyst and reagent purity. check_nuc->sol_thiol Thiol sol_poly Polymerization Detected: - See Q2 for mitigation strategies (inhibitor, lower temp, etc.) check_poly->sol_poly Yes sol_no_poly No Polymerization: - Optimize conditions (catalyst, solvent) - Verify reagent purity/stability check_poly->sol_no_poly No

Caption: A workflow for troubleshooting low-yield Michael additions.

Q2: My reaction mixture became very viscous and difficult to stir, and my product is hard to purify. What happened?

A2: Senior Application Scientist's Analysis

This is a classic sign of polymerization. The vinyl group of N,N-dimethylvinylsulfonamide can undergo radical or anionic polymerization, especially under certain conditions. This is a significant side reaction that consumes your starting material and complicates purification, often resulting in broad, unresolved signals in NMR spectra and difficulties with chromatography.[5]

Potential Causes & Solutions:

  • Heat or Light Exposure: Free radical polymerization can be initiated by heat or UV light.

    • Solution: Run the reaction at room temperature or below, if possible. Protect the reaction from direct light by wrapping the flask in aluminum foil.

  • Presence of Radical Initiators: Trace impurities in reagents or solvents can initiate polymerization.

    • Solution: Use freshly distilled solvents. Consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, in a very small catalytic amount (e.g., <0.1 mol%).

  • Strongly Basic Conditions: Anionic polymerization can be initiated by strong bases, particularly with prolonged reaction times.

    • Solution: If using a base, opt for a weaker, non-nucleophilic base. Avoid unnecessarily long reaction times; monitor the reaction and work it up as soon as it is complete.

  • Purification Issues: The vinyl sulfonamide product itself can sometimes polymerize during silica gel chromatography.[5]

    • Solution: If you suspect this is happening, you can try deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 1% TEA in the eluent). Alternatively, consider other purification methods like crystallization or reverse-phase chromatography.

Experimental Protocol: Minimizing Polymerization
  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add your solvent (freshly distilled, if possible) and a stir bar.

  • Inhibitor (Optional): Add a crystal of BHT (Butylated hydroxytoluene).

  • Reagents: Add the nucleophile and any base/catalyst. Cool the mixture in an ice bath (0 °C).

  • Addition: Add N,N-dimethylvinylsulfonamide dropwise as a solution in the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature slowly. Wrap the flask in aluminum foil to protect it from light.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Workup: As soon as the reaction is complete, proceed with the aqueous workup to quench the catalyst and remove impurities.

  • Purification: When performing silica gel chromatography, use an eluent system containing 0.5-1% triethylamine to reduce the risk of on-column polymerization.

Q3: I'm reacting N,N-dimethylvinylsulfonamide with a primary amine and getting a complex mixture of products. I expected a simple 1:1 adduct.

A3: Senior Application Scientist's Analysis

While the desired outcome is the 1:1 Michael adduct, primary amines (R-NH₂) and even secondary amines (R₂NH) contain N-H bonds. After the initial Michael addition, the resulting β-amino sulfonamide product still has a nucleophilic nitrogen. This product can then act as a nucleophile itself, reacting with a second molecule of N,N-dimethylvinylsulfonamide. This leads to the formation of a 2:1 adduct, and potentially further oligomerization.

Reaction Scheme: Potential Side Reactions with Primary Amines

G Amine Primary Amine (R-NH₂) P1 Desired 1:1 Adduct Amine->P1 VS N,N-Dimethyl- vinylsulfonamide VS->P1 P2 Side Product: 2:1 Adduct P1->P2 Reacts with another VS VS2 N,N-Dimethyl- vinylsulfonamide VS2->P2

Caption: Formation of 1:1 and 2:1 adducts with primary amines.

Mitigation Strategies:

  • Control Stoichiometry: Use an excess of the primary amine relative to the vinyl sulfonamide (e.g., 2-5 equivalents). This increases the probability that a molecule of vinyl sulfonamide will react with the starting amine rather than the 1:1 adduct.

  • Slow Addition: Add the N,N-dimethylvinylsulfonamide slowly to a solution of the amine. This maintains a low instantaneous concentration of the vinyl sulfonamide, favoring the initial 1:1 addition.

  • Lower Temperature: Running the reaction at a lower temperature can help control the rate and may improve selectivity for the mono-adduct.

Frequently Asked Questions (FAQs)

Q4: What makes N,N-dimethylvinylsulfonamide a good Michael acceptor?

A4: N,N-dimethylvinylsulfonamide is an excellent Michael acceptor due to the powerful electron-withdrawing nature of the sulfonamide group. This group polarizes the C=C double bond, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles.[6] The stability of the resulting carbanion intermediate is enhanced by two main factors:

  • Inductive Effect: The highly electronegative oxygen and nitrogen atoms pull electron density away from the carbon backbone.

  • Sulfur Orbitals: The polarizability and antibonding orbitals of the sulfur atom help to stabilize the adjacent negative charge formed during the addition.[1]

Q5: How does the reactivity of N,N-dimethylvinylsulfonamide compare to other common Michael acceptors?

A5: The reactivity of Michael acceptors is crucial for experimental design. Vinyl sulfonamides occupy a useful middle ground, offering a balance of reactivity and stability.

Michael AcceptorRelative Reactivity with ThiolsHydrolytic StabilityKey Characteristics
Vinyl Sulfonate Very HighModerateExtremely reactive, but the resulting ester linkage can be less stable.[7]
Vinyl Sulfone HighHighHighly reactive and forms very stable thioether sulfone bonds.[2][7]
N,N-Dimethylvinylsulfonamide High Very High Comparable kinetics to acrylates, but with superior hydrolytic stability.[1][8]
Acrylate HighLowReactive, but the resulting ester bond is susceptible to hydrolysis, especially under basic conditions.[1]
Acrylamide Moderate to LowHighGenerally less reactive and exhibits slower kinetics compared to vinyl sulfonamides.[1]

As shown, N,N-dimethylvinylsulfonamide (a tertiary vinyl sulfonamide) provides rapid reaction kinetics similar to acrylates but forms a sulfonamide linkage that is significantly more stable to hydrolysis, a critical advantage in many biological and materials science applications.[1][8]

Q6: Can N,N-dimethylvinylsulfonamide react with water or other protic solvents?

A6: The vinyl sulfonamide group is known for its excellent hydrolytic stability, especially when compared to analogs like acrylates.[1] Under neutral or even moderately basic (pH 10) or acidic conditions, the vinyl sulfonamide functional group shows no apparent degradation over extended periods (e.g., 8 days).[1] However, under harsh acidic or basic conditions, hydrolysis of the sulfonamide bond can occur, though this typically requires elevated temperatures and extreme pH.[9][10] For most synthetic applications, it is considered stable in the presence of water, which can even be used as a co-solvent to accelerate aza-Michael additions.[3]

References

  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. National Institutes of Health (NIH). Available at: [Link]

  • Relative Rates of Michael Reactions of 2'-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors. ACS Publications. Available at: [Link]

  • Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. National Institutes of Health (NIH). Available at: [Link]

  • Vinyl Sulfonamide based Thermosetting Composites via Thiol-Michael Polymerization. National Institutes of Health (NIH). Available at: [Link]

  • Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Royal Society of Chemistry. Available at: [Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. National Institutes of Health (NIH). Available at: [Link]

  • 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators. National Institutes of Health (NIH). Available at: [Link]

  • Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. National Institutes of Health (NIH). Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. National Institutes of Health (NIH). Available at: [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. Available at: [Link]

  • Asymmetric Sulfa-Michael Addition to α-Substituted Vinyl Ketones Catalyzed by Chiral Primary Amine. Organic Chemistry Portal. Available at: [Link]

  • Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes. ResearchGate. Available at: [Link]

  • Michael addition of amines to vinyl sulfonamides on solid support. ElectronicsAndBooks. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. MDPI. Available at: [Link]

  • Synthesis and Heavy-Metal Sorption Studies of N,N-Dimethylacrylamide-Based Hydrogels. MDPI. Available at: [Link]

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. ResearchGate. Available at: [Link]

  • α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. ResearchGate. Available at: [Link]

  • Michael acceptor molecules in natural products and their mechanism of action. National Institutes of Health (NIH). Available at: [Link]

  • Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. National Institutes of Health (NIH). Available at: [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Available at: [Link]

  • RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide). National Institutes of Health (NIH). Available at: [Link]

  • Conjugate Additions- The Michael Reaction. Chemistry LibreTexts. Available at: [Link]

  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. YouTube. Available at: [Link]

  • Effect of solvent on the free radical polymerization of N,N-dimethylacrylamide. ResearchGate. Available at: [Link]

  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PubMed Central. Available at: [Link]

  • Vemlidy® Storage and Stability. Gilead Medical Information. Available at: [Link]

  • Acid and base-catalyzed hydrolysis of amides. Khan Academy. Available at: [Link]

  • Amide Hydrolysis. YouTube. Available at: [Link]

  • Nucleophilic Substitution Reactions: The Nucleophile and the Leaving Group. YouTube. Available at: [Link]

  • Bifunctional Iminophosphorane Catalyzed Enantioselective Sulfa-Michael Addition to Unactivated α,β-Unsaturated Amides. ChemRxiv. Available at: [Link]

  • Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm). ResearchGate. Available at: [Link]

  • Overview of nucleophilic addition to esters and amides. YouTube. Available at: [Link]

  • Synthesis of Poly(N‐vinylamide)s and Poly(vinylamine)s and Their Block Copolymers by Organotellurium‐Mediated Radical Polymerization. ResearchGate. Available at: [Link]

  • use of beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidite of deoxynucleosides for the synthesis of DNA fragments simplifying deprotection and isolation of the final product. PubMed. Available at: [Link]

  • Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period. PubMed. Available at: [Link]

  • Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution (NAS). YouTube. Available at: [Link]

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Technical Support Center: Purification of N,N-Dimethylvinylsulfonamide Reaction Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of N,N-dimethylvinylsulfonamide (DMVSA) reaction adducts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the purification of these valuable compounds. The methodologies and advice presented herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to Purifying DMVSA Adducts

N,N-dimethylvinylsulfonamide is a versatile Michael acceptor, readily reacting with a variety of nucleophiles to form stable adducts.[1][2] These adducts, often containing a β-amino ethylsulfonamide moiety, are of significant interest in medicinal chemistry. However, their purification can present unique challenges due to the presence of the polar sulfonamide group and potential side products from the Michael addition reaction. This guide will walk you through the common purification techniques and provide solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

General Considerations

Q1: What are the most common impurities I should expect in my crude N,N-dimethylvinylsulfonamide reaction adduct?

A1: The impurity profile of your crude product will largely depend on the specific reaction conditions. However, common impurities to anticipate include:

  • Unreacted N,N-dimethylvinylsulfonamide: Especially if a stoichiometric excess was not used or the reaction did not go to completion.

  • Unreacted nucleophile: The starting material that was intended to add to the vinylsulfonamide.

  • Bis-adducts: In some cases, the initial adduct may react with a second molecule of N,N-dimethylvinylsulfonamide, particularly if the nucleophile has multiple reactive sites.

  • Polymerized N,N-dimethylvinylsulfonamide: Vinylsulfonamides can be prone to polymerization, especially in the presence of radical initiators or at elevated temperatures.

  • Solvent and reagents: Residual solvents, bases, or catalysts used in the Michael addition reaction.

A preliminary analysis of your crude material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major components and guide your purification strategy.

Q2: My N,N-dimethylvinylsulfonamide adduct seems to be degrading during purification. What could be the cause?

A2: Adducts of vinylsulfonamides are generally stable; however, they can be susceptible to degradation under certain conditions.[3] Potential causes for degradation include:

  • Harsh pH conditions: Strong acidic or basic conditions can potentially lead to hydrolysis of the sulfonamide or other functional groups in your adduct. It is advisable to maintain a near-neutral pH during workup and purification unless your compound's stability has been established under other conditions.

  • Elevated temperatures: Prolonged exposure to high temperatures during solvent evaporation or chromatography can lead to decomposition. It is best to remove solvents under reduced pressure at moderate temperatures.

  • Oxidation: Some adducts, particularly those with sensitive functional groups, may be prone to oxidation.[3] If you suspect this is an issue, consider degassing your solvents and performing purification steps under an inert atmosphere (e.g., nitrogen or argon).

Recrystallization

Q3: I'm trying to recrystallize my N,N-dimethylvinylsulfonamide adduct, but it's "oiling out." What should I do?

A3: "Oiling out" is a common problem in recrystallization where the compound separates as a liquid instead of forming crystals. This often happens when the melting point of the solid is lower than the boiling point of the solvent or when there is a high concentration of impurities. Here are several strategies to overcome this:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil, then allow it to cool much more slowly. You can insulate the flask to encourage gradual cooling.

  • Add More Solvent: The concentration of your adduct might be too high. Add a small amount of hot solvent to the oiled-out mixture until it redissolves, then attempt to cool slowly again.

  • Change the Solvent System: The polarity of your solvent may not be ideal. Try a different solvent or a co-solvent system. For polar compounds like sulfonamide adducts, mixtures like ethanol/water or isopropanol/water can be effective.[4]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the liquid or adding a seed crystal of the pure compound.

Q4: I can't find a single solvent that works well for recrystallization. What are my options?

A4: A two-solvent (or co-solvent) system is an excellent alternative when a single solvent is not suitable.[5] The ideal pair of solvents will have the following characteristics: one solvent in which your adduct is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"), and the two solvents must be miscible.

Protocol for Two-Solvent Recrystallization:

  • Dissolve your crude adduct in a minimal amount of the hot "good" solvent.

  • Slowly add the "bad" solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity).

  • Add a few drops of the "good" solvent back into the hot solution until the cloudiness just disappears.

  • Allow the solution to cool slowly and undisturbed to promote crystal formation.

Commonly successful solvent pairs for polar molecules include:

  • Methanol/Water

  • Ethanol/Water

  • Acetone/Hexane[6]

  • Ethyl Acetate/Hexane[6]

  • Dimethylformamide (DMF)/Water or another anti-solvent[7]

  • Dimethyl sulfoxide (DMSO)/Water or another anti-solvent[8]

Troubleshooting Guide

This section provides a more in-depth, issue-specific guide to resolving common problems during the purification of your N,N-dimethylvinylsulfonamide adducts.

Issue 1: Low Recovery After Recrystallization
Potential Cause Explanation Recommended Solution
Inappropriate Solvent Choice The adduct may have significant solubility in the cold recrystallization solvent, leading to product loss in the mother liquor.Screen for a solvent where the adduct has very low solubility at room temperature or below. Consider using a co-solvent system to fine-tune the solubility.
Premature Crystallization If performing a hot filtration to remove insoluble impurities, the adduct may crystallize on the filter paper or in the funnel stem.[9]Use pre-heated glassware for the filtration. A stemless funnel can also help prevent clogging.[9] Perform the filtration as quickly as possible.
Excessive Washing Washing the collected crystals with too much cold solvent can dissolve a significant portion of the product.Wash the crystals with a minimal amount of ice-cold solvent. Ensure the solvent is thoroughly chilled.
Incomplete Crystallization The solution may not have been cooled sufficiently to maximize crystal formation.After cooling to room temperature, place the flask in an ice bath for 15-30 minutes to induce further crystallization.
Issue 2: Poor Separation in Column Chromatography
Potential Cause Explanation Recommended Solution
Incorrect Solvent System The polarity of the eluent may be too high, causing all components to elute quickly, or too low, resulting in no elution of the desired product.Systematically screen solvent systems using TLC. A good starting point for polar compounds is a mixture of ethyl acetate and hexanes, or methanol and dichloromethane.[10] Aim for an Rf value of 0.2-0.3 for your target compound.
Co-eluting Impurities An impurity may have a similar polarity to your adduct in the chosen solvent system.Try a different solvent system with different selectivities (e.g., ether/hexane instead of ethyl acetate/hexane). A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[11]
Adduct is Acid- or Base-Sensitive Standard silica gel is slightly acidic and can cause degradation or streaking of acid-sensitive compounds. Basic compounds can also interact strongly with the silica.For acid-sensitive compounds, consider using deactivated silica gel or adding a small amount of a non-polar tertiary amine (e.g., triethylamine, ~0.1-1%) to your eluent.[10] For basic adducts, adding a small amount of a volatile base can improve peak shape.
Polar Adduct Sticking to the Column Highly polar compounds, such as those with multiple hydrogen bond donors/acceptors, can bind strongly to silica gel.Consider using a more polar stationary phase like alumina (neutral or basic) or a reverse-phase (C18) column. For highly polar compounds, hydrophilic interaction liquid chromatography (HILIC) might be a suitable technique.[12]

Experimental Protocols

Protocol 1: General Recrystallization of an N,N-Dimethylvinylsulfonamide Adduct
  • Solvent Selection: In a small test tube, add a small amount of your crude adduct and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the adduct when hot but not at room temperature.

  • Dissolution: Place the crude adduct in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: General Flash Column Chromatography of an N,N-Dimethylvinylsulfonamide Adduct
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that gives your adduct an Rf of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude adduct in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.

    • Dry Loading: Dissolve the crude adduct in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the column and begin collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure adduct.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Logical Workflow for Purification Strategy

Purification_Strategy start Crude Reaction Mixture tlc_analysis TLC/LC-MS Analysis start->tlc_analysis decision_point Is the major product significantly less polar than impurities? tlc_analysis->decision_point recrystallization Recrystallization decision_point->recrystallization Yes column_chromatography Column Chromatography decision_point->column_chromatography No pure_product Pure Adduct recrystallization->pure_product column_chromatography->pure_product

Caption: A decision-making workflow for selecting an initial purification strategy.

Troubleshooting Recrystallization "Oiling Out"

Caption: A troubleshooting guide for when a compound "oils out" during recrystallization.

References

  • Ashraf-Khorasani, M., & Taylor, L. T. (2003). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]

  • University of Calgary. (n.d.). Column chromatography. Retrieved January 11, 2026, from [Link]

  • Lange, N. A. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 11, 2026, from [Link]

  • Calatayud, D. G. (2012). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? ResearchGate. [Link]

  • Song, Z. (2016). Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF? ResearchGate. [Link]

  • I. G. Farbenindustrie Aktiengesellschaft. (1972). Purification of beta-alanine. U.S. Patent No. 3,105,092. Washington, DC: U.S.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 11, 2026, from [Link]

  • Wang, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved January 11, 2026, from [Link]

  • Chen, B., et al. (2020). Retention of stevioside polar compounds on a sulfonic acid-functionalized stationary phase. Journal of Chromatography A, 1622, 460978. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 11, 2026, from [Link]

  • Van der Wal, S., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. [Link]

  • Pathak, T. P., et al. (2011). 3,2-Hydroxypyridinone (3,2-HOPO) vinyl sulfonamide and acrylamide linkers: Aza-Michael addition reactions and the preparation of poly-HOPO chelators. PMC. [Link]

  • Mayer, J. P., & Lewis, G. S. (2001). Michael addition of amines to vinyl sulfonamides on solid support. Tetrahedron Letters, 42(48), 8557-8559. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in N,N-dimethylvinylsulfonamide Conjugations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-dimethylvinylsulfonamide conjugations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the use of N,N-dimethylvinylsulfonamide in bioconjugation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome challenges in your experiments.

I. Understanding the Chemistry: The Michael Addition

N,N-dimethylvinylsulfonamide is an electrophilic reagent that reacts with nucleophiles via a Michael addition mechanism. The key to successful conjugation lies in understanding and controlling this reaction. The primary targets for this reagent on a protein are the thiol group of cysteine residues and, to a lesser extent, the ε-amino group of lysine residues.

The reactivity of these nucleophiles is highly dependent on pH. The thiol group of cysteine needs to be in its deprotonated thiolate form (S⁻) to be a potent nucleophile. Similarly, the ε-amino group of lysine must be in its unprotonated form (-NH₂) to react.

II. Troubleshooting Guide: Low Conjugation Yield

Low or no yield is a common frustration in bioconjugation. This section provides a systematic approach to identifying and resolving the root cause of poor N,N-dimethylvinylsulfonamide conjugation efficiency.

Question 1: My conjugation yield is extremely low or zero. Where do I begin troubleshooting?

A logical workflow is crucial for pinpointing the issue. Start by assessing the integrity of your starting materials before scrutinizing the reaction parameters.

Workflow for Initial Troubleshooting

Troubleshooting_Workflow Start Low Yield Observed Check_Reagent 1. Verify Reagent Integrity (N,N-dimethylvinylsulfonamide) Start->Check_Reagent Check_Protein 2. Assess Protein Reactivity (Free Thiols/Amines) Check_Reagent->Check_Protein Check_Conditions 3. Evaluate Reaction Conditions (pH, Buffer, Molar Ratio) Check_Protein->Check_Conditions Analyze 4. Analyze Reaction Mixture (LC-MS, SDS-PAGE) Check_Conditions->Analyze Optimize Optimize & Repeat Analyze->Optimize Conjugation_Workflow A Protein in Compatible Buffer B Reduce Disulfides (if necessary) A->B C Buffer Exchange (remove reducing agent) B->C D Add N,N-dimethylvinylsulfonamide (freshly prepared stock) C->D E Incubate (RT or 4°C) D->E F Quench Reaction (optional) E->F G Purify Conjugate (e.g., SEC) F->G H Characterize Conjugate (SDS-PAGE, MS) G->H

Technical Support Center: Managing Viscosity in N,N-Dimethylvinylsulfonamide Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of N,N-dimethylvinylsulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with viscosity management during the synthesis of poly(N,N-dimethylvinylsulfonamide). Drawing from established principles of free-radical polymerization and extensive experience with vinyl monomer synthesis, this document provides practical troubleshooting advice and answers to frequently asked questions.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Uncontrolled and Rapid Viscosity Increase Early in the Reaction

Question: My polymerization reaction becomes extremely viscous or even solidifies shortly after initiation, long before the desired reaction time is complete. What is causing this, and how can I prevent it?

Answer: This phenomenon, often referred to as the gel effect or autoacceleration, is a common challenge in free-radical polymerization. It occurs when the viscosity of the reaction medium increases to a point where the termination reactions between growing polymer chains are significantly hindered.[1] The propagation of polymer chains, however, continues, leading to a rapid increase in both the rate of polymerization and the molecular weight of the polymer, resulting in a dramatic spike in viscosity.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Monomer Concentration A higher concentration of N,N-dimethylvinylsulfonamide increases the probability of chain propagation, leading to a faster build-up of polymer chains and viscosity.[1]Reduce the initial monomer concentration by adding a suitable solvent. Solution polymerization helps to dissipate heat and maintain a lower viscosity throughout the reaction.[2]
Inadequate Heat Dissipation Free-radical polymerization is an exothermic process. If the heat generated is not effectively removed, the reaction temperature will increase, leading to a faster rate of initiation and propagation, which can trigger autoacceleration.Ensure efficient stirring and consider using a reaction vessel with a larger surface area-to-volume ratio or a cooling bath to maintain a constant and controlled temperature.
Low Initiator Concentration While counterintuitive, a very low initiator concentration can lead to the formation of a smaller number of very long polymer chains, which can significantly increase viscosity.Optimize the initiator concentration. A slightly higher concentration will generate more polymer chains of shorter length, which can result in a lower overall solution viscosity.[3]
Issue 2: Formation of Insoluble Gel Particles or Complete Gelation

Question: My final product contains insoluble gel particles, or the entire reaction mixture has turned into a solid gel. How can I avoid this?

Answer: Gel formation, or cross-linking, occurs when polymer chains become chemically linked to one another, forming a three-dimensional network that is insoluble in the reaction solvent. This can happen for several reasons during the polymerization of N,N-dimethylvinylsulfonamide.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Presence of Divinyl Impurities The monomer may contain small amounts of impurities with two vinyl groups. These impurities can act as cross-linking agents, connecting multiple polymer chains.Purify the N,N-dimethylvinylsulfonamide monomer before use, for example, by vacuum distillation, to remove any divinyl impurities.
Chain Transfer to Polymer At higher conversions, growing polymer radicals can abstract a hydrogen atom from an already formed polymer chain. This creates a new radical site on the polymer backbone, which can then propagate to form a branched or cross-linked structure.Consider running the polymerization to a lower conversion to minimize the likelihood of chain transfer to the polymer. The unreacted monomer can be removed after the reaction.
High Polymer Concentration As the concentration of the polymer in the solution increases, the likelihood of intermolecular reactions that can lead to cross-linking also increases.Performing the polymerization in a more dilute solution can help to keep the polymer chains separated and reduce the chances of cross-linking.[2]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about controlling the viscosity of poly(N,N-dimethylvinylsulfonamide).

Q1: How does the choice of initiator and its concentration affect the final viscosity?

The initiator plays a crucial role in determining the molecular weight of the polymer, which is a primary factor influencing solution viscosity. The rate of polymerization is proportional to the square root of the initiator concentration.[4]

  • Higher Initiator Concentration: Increasing the initiator concentration leads to a higher number of initial radicals. This results in the formation of more polymer chains that are, on average, shorter. Shorter polymer chains generally lead to a lower solution viscosity.[3][4]

  • Lower Initiator Concentration: Conversely, a lower initiator concentration generates fewer growing chains, allowing each chain to grow longer before termination. This results in a higher molecular weight polymer and, consequently, a higher solution viscosity.[3]

The relationship can be summarized as follows:

G Initiator_Concentration Initiator Concentration Number_of_Chains Number of Polymer Chains Initiator_Concentration->Number_of_Chains Increases Chain_Length Average Polymer Chain Length Number_of_Chains->Chain_Length Decreases Viscosity Solution Viscosity Chain_Length->Viscosity Decreases

Caption: Relationship between initiator concentration and viscosity.

Q2: What is the role of temperature in managing viscosity?

Temperature has a complex effect on free-radical polymerization as it influences the rates of initiation, propagation, and termination differently.

  • Increased Temperature: Generally, raising the temperature increases the rate of decomposition of the initiator, leading to a higher concentration of radicals and thus shorter polymer chains and lower viscosity.[5][6] However, higher temperatures also increase the rate of propagation. In some systems, this can lead to an overall increase in molecular weight if the increase in propagation rate outpaces the increase in initiation rate. For practical viscosity control, maintaining a consistent and moderate temperature is key to achieving reproducible results.[7]

Q3: How can I use a solvent to control viscosity during polymerization?

Solution polymerization is a highly effective method for controlling viscosity.[2] The solvent serves multiple purposes:

  • Reduces Monomer and Polymer Concentration: By dissolving the monomer, the solvent lowers its effective concentration, which can moderate the polymerization rate. It also keeps the resulting polymer chains further apart, reducing the likelihood of entanglements and intermolecular reactions that increase viscosity.[2]

  • Heat Dissipation: The solvent acts as a heat sink, absorbing the heat of polymerization and helping to maintain a stable reaction temperature.[2]

  • Chain Transfer: Some solvents can act as chain transfer agents, which will be discussed in the next question.

When selecting a solvent, consider its polarity and potential for chain transfer. For N,N-dimethylvinylsulfonamide, which is a polar monomer, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often suitable.[8][9]

Q4: What are chain transfer agents and how do they help in viscosity management?

Chain transfer agents (CTAs) are compounds that can react with a growing polymer radical, terminating the chain and initiating a new one.[10] This is a powerful method for controlling the molecular weight of the polymer and, therefore, the viscosity of the solution.

The process can be visualized as follows:

G cluster_0 Without CTA cluster_1 With CTA a0 Initiation a1 Propagation a0->a1 a2 Long Polymer Chain a1->a2 a3 High Viscosity a2->a3 b0 Initiation b1 Propagation b0->b1 b2 Chain Transfer b1->b2 b3 Shorter Polymer Chains b2->b3 b4 Lower Viscosity b3->b4

Caption: Effect of a Chain Transfer Agent (CTA) on polymerization.

Commonly used CTAs include thiols (mercaptans). The effectiveness of a CTA is described by its chain transfer constant. By carefully selecting the CTA and its concentration, you can precisely tune the molecular weight of your poly(N,N-dimethylvinylsulfonamide).[10][11]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Solution Polymerization of N,N-Dimethylvinylsulfonamide

This protocol provides a starting point for the controlled polymerization of N,N-dimethylvinylsulfonamide in a solution to manage viscosity.

  • Monomer Purification: Purify N,N-dimethylvinylsulfonamide by vacuum distillation to remove inhibitors and any potential divinyl impurities.

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and a rubber septum.

  • Reagent Addition:

    • Charge the flask with the desired amount of a suitable solvent (e.g., anhydrous DMF).

    • Add the purified N,N-dimethylvinylsulfonamide monomer to the solvent and stir until fully dissolved.

    • If using a chain transfer agent, add it at this stage.

  • Inert Atmosphere: Deoxygenate the solution by bubbling dry nitrogen through it for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Initiation:

    • Dissolve the initiator (e.g., AIBN) in a small amount of the reaction solvent.

    • Heat the monomer solution to the desired reaction temperature (e.g., 60-70 °C for AIBN).

    • Inject the initiator solution into the reaction flask via a syringe.

  • Polymerization: Allow the reaction to proceed for the desired time, monitoring the viscosity periodically if possible.

  • Termination and Precipitation:

    • Cool the reaction to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether or hexane) with vigorous stirring.

  • Purification and Drying:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

    • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Protocol 2: Characterization of Molecular Weight by Gel Permeation Chromatography (GPC)

GPC is a powerful technique to determine the molecular weight and molecular weight distribution of your polymer, which directly correlate with its viscosity properties.[10][12][13][14]

  • Sample Preparation: Prepare a dilute solution of the dried poly(N,N-dimethylvinylsulfonamide) in a suitable GPC eluent (e.g., DMF with 0.05 M LiBr) at a concentration of approximately 1-2 mg/mL. Ensure the polymer is fully dissolved.

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of your polymer.

  • Calibration: Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Analysis: Inject the polymer solution onto the GPC column and elute with the chosen solvent at a constant flow rate.

  • Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of your polymer relative to the calibration standards. A lower Mw will generally correspond to a lower solution viscosity.

References

  • Kinetics of Vinyl Free Radical Polymerization in Simple Systems. (n.d.). Retrieved from [Link]

  • U.S. Patent No. 6,399,731 B2. (2002). Chain transfer agents and its use in polymer synthesis.
  • The e€ect of initiator concentration on polymerization. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of poly(N-vinyl formamide) hydrogels - A potential alternative to polyacrylamide hydrogels. (2013). Journal of Polymer Science, Part A: Polymer Chemistry, 51(2), 435-445.
  • Solution polymerization. (n.d.). In Wikipedia. Retrieved from [Link]

  • State-Of-The-Art Quantification of Polymer Solution Viscosity for Plastic Waste Recycling. (2021). Polymers, 13(23), 4153.
  • Gel Permeation Chromatography (GPC) Columns and Consumables. (n.d.).
  • Exploring Some Kinetic Aspects of the Free Radical Polymerization of PDMS-MA. (2024). Polymers, 16(4), 498.
  • Free Radical Polymerization Kinetics. (2023). UV+EB Technology.
  • Gel Permeation Chromatography (GPC). (n.d.).
  • Viscosity of Dilute and Moderately Concentrated Polymer Solutions. (2012).
  • Polymer studies via gel permeation chromatographic analysis. (n.d.). TCU Digital Repository.
  • Effect of solvent on the free radical polymerization of N,N-dimethylacrylamide. (2010). Journal of Applied Polymer Science, 117(4), 2338-2343.
  • Control of Molecular Weight Distribution in Polycondensation Polymers. Polyamide Synthesis. (n.d.).
  • Kinetics and modeling of free radical polymerization of N-vinylformamide. (2001). Polymer, 42(18), 7683-7692.
  • Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. (2011). Journal of Applied Polymer Science, 120(6), 3199-3208.
  • Gel Permeation Chromatography Analysis of Polysiloxanes. (2022). AZoM.
  • Molecular weight control of poly-γ-glutamic acid reveals novel insights into extracellular polymeric substance synthesis in Bacillus licheniformis. (2024). Biotechnology for Biofuels and Bioproducts, 17(1), 60.
  • Synthesis and Heavy-Metal Sorption Studies of N,N-Dimethylacrylamide-Based Hydrogels. (2019). Polymers, 11(11), 1852.
  • Synthesis and characterization of poly(N-vinyl formamide) hydrogels-A potential alternative to polyacrylamide hydrogels. (2013). Journal of Polymer Science Part A: Polymer Chemistry, 51(2), 435-445.
  • Chemical Engineering 160/260 Polymer Science and Engineering Lecture 6 - Mechanism and Kinetics of Free Radical Chain Polymeriz
  • Physical properties of the polymer solutions. (n.d.).
  • Viscosity measurements of various polymer/solvent solutions and their relation with adimensional numbers involved in the antisolvent sas techniques. (n.d.).
  • Free-Radical Polymerization of N-Vinylimidazole and Quaternized Vinylimidazole in Aqueous Solution. (2015). Macromolecular Reaction Engineering, 9(5), 459-470.
  • Molecular weight control of poly-γ-glutamic acid reveals novel insights into extracellular polymeric substance synthesis in Bacillus licheniformis. (2024). Biotechnology for Biofuels and Bioproducts, 17(1), 60.
  • Synthesis and characterization of dual-responsive poly(N-vinylcaprolactam-co-N-methylolacrylamide) nanogels. (2018).
  • Thermoresponsive Properties of Polyacrylamides in Physiological Solutions. (2021). Polymer Chemistry, 12(35), 4984-4994.
  • Controlled Polymerization in Polar Solvents to Ultrahigh Molecular Weight Polyethylene. (2018). Journal of the American Chemical Society, 140(21), 6685-6689.
  • Temperature Effect on the Intrinsic Viscosity of Aqueous Poly(N-vinylcaprolactam) Solution. (n.d.).
  • Dispersion polymerization of N-vinylformamide and acrylonitrile in aqueous solution, amidinization, and flocculation performance. (n.d.).
  • N,N-Dimethylacrylamide: A Versatile Monomer in Modern Chemistry. (2024). ChemicalBook.
  • Study of Swelling Properties and Thermal Behavior of Poly(N,N-Dimethylacrylamide- co -Maleic Acid) Based Hydrogels. (2014). Advances in Chemistry, 2014, 1-8.
  • RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)-co-(N-isopropyl acrylamide)) mCTA: Synthesis and Thermosensitivity. (2019). Polymers, 11(10), 1634.
  • Dimensions and conformations of macromolecules of N-methyl-N-vinylacetamide and N-methyl-N-vinylamine hydrochloride in solutions in a wide interval of ionic strength. (n.d.).
  • Dissolution Behavior and Solution Properties of Polyvinylalcohol as Determined by Viscometry and Light Scattering in DMSO, Ethyleneglycol and Water. (n.d.).

Sources

Technical Support Center: Stability of N,N-Dimethylvinylsulfonamide (DMVSA) Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols concerning the hydrolytic stability of N,N-dimethylvinylsulfonamide (DMVSA) adducts. As a tertiary vinyl sulfonamide, DMVSA is an increasingly popular Michael acceptor in covalent drug design and bioconjugation, prized for the unique stability of the adducts it forms. This resource is designed to explain the causality behind its stability and provide you with self-validating experimental workflows to address challenges in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general hydrolytic stability of adducts formed with N,N-dimethylvinylsulfonamide (DMVSA)?

A: Adducts formed from the Michael addition of nucleophiles to tertiary vinyl sulfonamides, such as DMVSA, are exceptionally stable to hydrolysis across a wide range of conditions.[1] Unlike other common Michael acceptors like acrylates or vinyl sulfonates, which can form adducts susceptible to degradation in acidic or basic environments, the thioether or amine bond formed with DMVSA is considered practically non-degradable under typical physiological and experimental conditions.[1]

The basis for this high stability lies in the chemical nature of the sulfonamide group. The lower electronegativity of the nitrogen atom compared to an oxygen atom (as found in vinyl sulfonates) reduces the electrophilicity of the vinyl group, and once the adduct is formed, the resulting sulfonamide moiety is highly resistant to cleavage.[1] This makes DMVSA an excellent choice for applications requiring a permanent, covalent linkage.

Q2: I am observing degradation of my DMVSA-modified protein/molecule. Is this due to hydrolysis of the adduct?

A: While direct hydrolysis of the DMVSA adduct is unlikely, apparent degradation can arise from several other factors. Before concluding adduct instability, consider these common issues:

  • Reversibility of the Michael Addition: The Michael addition is, fundamentally, a reversible reaction. While the equilibrium for DMVSA adducts heavily favors the product, extremely harsh conditions or the presence of a large excess of a competing nucleophile could potentially lead to some degree of reversion. The rate of this reverse reaction, like the forward reaction, is often pH-dependent, increasing at more basic pH values for some Michael adducts.[2][3][4]

  • Instability of the Parent Molecule: The observed degradation may not be related to the DMVSA linkage itself but rather to the inherent instability of the protein, peptide, or small molecule to which it is attached. Ensure you have a stability profile for the unmodified parent molecule under the same experimental conditions.

  • Oxidation of Thiol Adducts: If the adduct was formed with a cysteine thiol, the resulting thioether is susceptible to oxidation, especially in the presence of reactive oxygen species or certain metal ions. This can be mistaken for hydrolytic cleavage.

  • Analytical Artifacts: Degradation can be induced during sample analysis. For example, in-source decay during mass spectrometry analysis or harsh conditions during sample preparation can cause fragmentation. It is crucial to run control experiments to rule out these possibilities.[5][6]

Experimental Guides & Protocols

Q3: How can I design a robust experiment to definitively test the hydrolytic stability of my specific DMVSA adduct?

A: A well-designed forced degradation study is the gold standard for assessing hydrolytic stability. This protocol allows you to determine the adduct's half-life under controlled conditions.[5][6][7]

Objective: To quantify the rate of degradation of a DMVSA adduct across a physiologically and chemically relevant pH range.

Materials:

  • Purified DMVSA adduct of interest

  • High-purity solvents (e.g., Acetonitrile, DMSO)

  • Aqueous buffers (e.g., 100 mM Sodium Acetate, pH 4.0; 100 mM Sodium Phosphate, pH 7.4; 100 mM Sodium Borate, pH 9.0)

  • Temperature-controlled incubator or water bath

  • HPLC or LC-MS system with a suitable column (e.g., C18 reverse-phase)[8]

  • Quenching solution (e.g., 1 M HCl or formic acid)

Workflow:

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock 1. Prepare Stock Solution (e.g., 10 mM adduct in DMSO) start_rxn 3. Initiate Reaction Dilute stock into pre-warmed buffers (e.g., to 100 µM at 37°C) prep_stock->start_rxn prep_buffers 2. Prepare Buffers (pH 4, 7.4, 9) prep_buffers->start_rxn time_points 4. Sample at Time Points (t = 0, 1, 4, 8, 24, 48h) start_rxn->time_points quench 5. Quench Aliquot (e.g., with acid) time_points->quench analyze 6. Analyze by LC-MS/HPLC Quantify remaining adduct quench->analyze data 7. Plot Data (% Remaining vs. Time) analyze->data half_life 8. Determine Half-Life (t½) data->half_life

Caption: Workflow for assessing DMVSA adduct hydrolytic stability.

Detailed Steps:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of your purified adduct in a suitable organic solvent like DMSO or acetonitrile.

  • Reaction Setup: For each pH condition, pre-warm the buffer to the desired temperature (e.g., 37°C). To initiate the experiment, dilute the stock solution into the buffer to a final concentration suitable for your analytical method (e.g., 50-100 µM). Ensure the final percentage of organic solvent is low (e.g., <5%) to avoid impacting the reaction.

  • Time Zero Sample: Immediately after adding the adduct to the buffer, withdraw the first aliquot, quench it (e.g., by diluting 1:1 with the quenching solution), and store it for analysis. This is your t=0 reference point.

  • Incubation and Sampling: Incubate the reaction mixtures at a constant temperature. Withdraw and quench aliquots at subsequent time points (e.g., 1, 4, 8, 24, 48, and 72 hours).

  • Analysis: Analyze all samples using a validated HPLC-UV or LC-MS method.[9][10] The primary outcome is the peak area of the parent adduct. LC-MS is preferred as it can also help identify any new peaks corresponding to degradation products.

  • Data Interpretation: For each pH condition, normalize the peak area of the adduct at each time point to the peak area at t=0. Plot the percentage of remaining adduct against time. If degradation is observed, you can fit the data to an appropriate kinetic model (e.g., first-order decay) to calculate the degradation rate constant and half-life (t½).

Comparative Data & Mechanisms

Q4: How does the stability of DMVSA adducts compare to those from other common Michael acceptors?

A: The choice of Michael acceptor has profound implications for adduct stability. DMVSA is part of a class of vinyl sulfonamides and sulfones that are generally more reactive than acrylamides and form more stable adducts than acrylates.[1][11][12]

The visualization below illustrates the Michael addition reaction leading to the stable DMVSA adduct.

Caption: Michael addition of a thiol to DMVSA forms a stable adduct.

The following table summarizes the relative stability of adducts from different classes of Michael acceptors.

Michael Acceptor ClassExampleRelative ReactivityAdduct Stability to HydrolysisKey Considerations
Tertiary Vinyl Sulfonamide N,N-DimethylvinylsulfonamideModerateVery High (Non-degradable)[1]Forms exceptionally stable covalent bonds suitable for permanent labeling.
Vinyl Sulfone Ethyl Vinyl SulfoneHigh[12]High Highly reactive towards thiols, forming stable thioether bonds.[13]
Acrylamide N,N-DimethylacrylamideModerateModerate to High Generally stable, but reversibility can be a factor.[11][14]
Acrylate Ethyl AcrylateHighLow to Moderate The resulting ester linkage is susceptible to base- and acid-catalyzed hydrolysis.[1][15]
Vinyl Sulfonate Ethyl Vinyl SulfonateVery High[1]Low (Degrades in acid & base)[1]Forms highly reactive intermediates, but the resulting adducts are hydrolytically labile.

References

  • Pla-López, I., et al. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. National Institutes of Health.
  • Zou, G., et al. (2023). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. National Center for Biotechnology Information.
  • Wang, Y., et al. (2023). Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. PubMed.
  • Wang, Y., et al. (2023). Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. ResearchGate.
  • An, M., et al. (2022). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. PubMed.
  • An, M., et al. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ResearchGate.
  • An, M., et al. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. Kinam Park.
  • Nair, B. R., et al. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry (RSC Publishing).
  • Nair, B. R., et al. (2014). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. ResearchGate.
  • Gotor, R., et al. (2018). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing.
  • Bauer, R. A. (2017). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. National Center for Biotechnology Information.
  • Wasylenko, J. A., et al. (2021). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy Online.
  • BenchChem. (2025). Analytical methods for monitoring the progress of reactions with Isoquinoline-6-carbonyl chloride. BenchChem.
  • Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science.
  • Nosal, K., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. National Institutes of Health.
  • Miller, C. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.

Sources

minimizing non-specific binding of N,N-dimethylvinylsulfonamide in bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-dimethylvinylsulfonamide bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into mastering your conjugation workflows and minimizing non-specific binding. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are built on a solid foundation of scientific understanding.

Fundamentals: The Chemistry of Vinyl Sulfone Bioconjugation

N,N-dimethylvinylsulfonamide belongs to the class of Michael acceptors, which are characterized by an electron-deficient double bond. This electrophilicity makes it reactive towards nucleophiles, primarily the thiol group of cysteine residues in proteins. The reaction proceeds via a stable thioether linkage, which is significantly more resistant to degradation compared to the adducts formed by maleimide chemistry.[1] However, this reactivity is not entirely exclusive to thiols. Other nucleophilic amino acid side chains, such as the ε-amino group of lysine and the imidazole ring of histidine, can also react, leading to non-specific binding.[2]

The key to achieving high specificity lies in exploiting the differences in the nucleophilicity of these residues at different pH values. The thiol group of cysteine has a pKa of approximately 8.3-8.6. Above this pH, it exists predominantly as the highly nucleophilic thiolate anion (-S⁻), which rapidly reacts with the vinyl sulfone. In contrast, the ε-amino group of lysine has a pKa of ~10.5. At neutral or slightly alkaline pH (7-9), lysine is primarily in its protonated, non-nucleophilic ammonium form (-NH₃⁺), thus minimizing its reactivity.[1][2] Reactions with lysine are also kinetically slower than with cysteine.[2] Histidine (pKa ~6.0) can also be reactive, but the thiol-vinyl sulfone reaction is generally dominant at neutral pH.[1]

Therefore, controlling non-specific binding is a delicate balance of kinetics and pH.

Troubleshooting Guide: Q&A Format

This section addresses common issues encountered during bioconjugation with N,N-dimethylvinylsulfonamide.

Question 1: I am observing low or no conjugation to my protein of interest. What are the likely causes and how can I fix it?

Answer:

Low conjugation efficiency is a frequent challenge. Let's break down the potential causes and solutions in a systematic way.

  • Incorrect pH: The reaction rate is highly pH-dependent. The optimal pH range for selective thiol conjugation is typically 7.5-9.0.[2] Below this range, the concentration of the reactive thiolate anion is too low, leading to a sluggish reaction.

    • Solution: Ensure your reaction buffer is freshly prepared and the pH is accurately measured. A common starting point is phosphate-buffered saline (PBS) at pH 7.5-8.0.

  • Inaccessible or Oxidized Cysteine Residues: If you are targeting a native cysteine, it may be buried within the protein's structure or exist as a disulfide bond (cystine).

    • Solution: For disulfide bonds, pre-treat your protein with a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[2] TCEP is ideal as it is odorless and does not contain a thiol that could compete in the subsequent conjugation reaction. If the cysteine is buried, consider partial denaturation, though this risks compromising protein function.

  • Insufficient Molar Excess of Vinyl Sulfonamide: A 5-20 fold molar excess of the N,N-dimethylvinylsulfonamide reagent over the protein is a typical starting point for efficient conjugation.[2]

    • Solution: Perform a titration experiment to determine the optimal molar ratio for your specific protein. Start with a 10-fold excess and increase if necessary.

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other thiol-containing additives (e.g., DTT, β-mercaptoethanol) will compete with your protein for the vinyl sulfonamide reagent.

    • Solution: Use non-nucleophilic buffers such as PBS, HEPES, or borate. If a reducing agent is needed, use TCEP and consider removing it before adding the vinyl sulfonamide reagent, for example, by using a desalting column.[2]

  • Hydrolysis of the Vinyl Sulfone Reagent: While generally stable, vinyl sulfones can undergo slow hydrolysis in aqueous buffers.

    • Solution: Prepare your stock solution of N,N-dimethylvinylsulfonamide in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.

G cluster_start cluster_troubleshooting cluster_solutions start Low Conjugation Yield check_ph Check pH (Optimal: 7.5-9.0) start->check_ph check_cys Assess Cysteine Accessibility (Reduce Disulfides with TCEP) start->check_cys check_excess Verify Molar Excess (Typical: 5-20x) start->check_excess check_buffer Check Buffer Composition (Avoid Tris, DTT) start->check_buffer adjust_ph Adjust Buffer pH check_ph->adjust_ph If incorrect reduce_protein Pre-treat with TCEP check_cys->reduce_protein If oxidized optimize_ratio Titrate Reagent Ratio check_excess->optimize_ratio If too low change_buffer Use Non-Nucleophilic Buffer (PBS, HEPES) check_buffer->change_buffer If competing

Caption: Troubleshooting workflow for low conjugation yield.

Question 2: I am seeing significant non-specific binding and aggregation of my protein conjugate. How can I improve the specificity?

Answer:

Non-specific binding is primarily due to the reaction of N,N-dimethylvinylsulfonamide with nucleophilic amino acids other than cysteine, most commonly lysine.

  • High pH: As discussed, pH values above 9.0 significantly increase the deprotonation of lysine's ε-amino group, making it more nucleophilic and prone to reacting with the vinyl sulfone.[1]

    • Solution: Lower the reaction pH to the 7.5-8.0 range. This maintains a high concentration of the reactive thiolate while keeping lysine protonated and non-reactive.

  • Extended Reaction Time: The reaction with lysine is kinetically slower than with cysteine.[2] Long incubation times can allow this slower, non-specific reaction to occur.

    • Solution: Optimize the reaction time. Perform a time-course experiment (e.g., 1, 2, 4, and 8 hours) and analyze the products to find the point where cysteine conjugation is complete, but lysine modification is minimal.

  • Excessive Reagent Concentration: A very high molar excess of the vinyl sulfonamide reagent can drive less favorable reactions with weaker nucleophiles.

    • Solution: Reduce the molar excess of the N,N-dimethylvinylsulfonamide reagent to the lowest level that still provides an acceptable yield of the desired conjugate.

  • Quenching the Reaction: After the desired reaction time, unreacted vinyl sulfonamide can continue to react, leading to non-specific labeling during downstream processing.

    • Solution: Quench the reaction by adding a small molecule thiol, such as N-acetylcysteine or β-mercaptoethanol, at a concentration 20-50 times the initial concentration of the vinyl sulfonamide reagent.[2] Incubate for 30-60 minutes to ensure all excess reagent is consumed.[2]

ParameterRecommended Range for High SpecificityRationale
pH 7.5 - 8.0Maximizes thiolate concentration while keeping lysine protonated.[1][2]
Molar Excess 5-10x over proteinSufficient for thiol reaction without driving non-specific reactions.
Reaction Time 2-8 hours (optimize)Allows for completion of the faster thiol reaction while minimizing the slower lysine reaction.[2]
Temperature Room Temperature (20-25°C)Provides a good balance of reaction rate and protein stability.
Quenching Agent 20-50x N-acetylcysteineEfficiently scavenges unreacted vinyl sulfonamide to prevent further reaction.[2]

Frequently Asked Questions (FAQs)

Q: What is the main advantage of N,N-dimethylvinylsulfonamide over maleimide reagents? A: The primary advantage is the stability of the resulting thioether bond. Maleimide-thiol adducts can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like albumin in serum.[1] Vinyl sulfone adducts are significantly more stable.[1]

Q: Can I use Tris buffer for my conjugation? A: It is not recommended. The primary amine in Tris is a nucleophile and will compete with the protein for reaction with the N,N-dimethylvinylsulfonamide, reducing your yield and complicating purification. Use non-nucleophilic buffers like PBS or HEPES.

Q: How should I store my N,N-dimethylvinylsulfonamide reagent? A: It should be stored as a solid, desiccated, at -20°C. For use, prepare a stock solution in an anhydrous solvent like DMSO or DMF and use it immediately. Avoid repeated freeze-thaw cycles of the stock solution.

Q: My protein precipitates after adding the vinyl sulfonamide reagent. What should I do? A: This can happen if your reagent stock is in a high concentration of organic solvent. Ensure the final concentration of the organic solvent in your reaction mixture is low, typically less than 10% (v/v).[2] You can also try adding the reagent dropwise while gently stirring the protein solution.

Q: How can I determine the degree of labeling (DOL) of my final conjugate? A: The DOL can be determined using several methods. If your N,N-dimethylvinylsulfonamide reagent contains a chromophore, you can use UV-Vis spectroscopy. Alternatively, mass spectrometry (MALDI-TOF or ESI-MS) can provide a precise measurement of the mass increase corresponding to the number of conjugated molecules.

Experimental Protocol: General Workflow for Protein Conjugation

This protocol provides a general workflow. All steps should be optimized for your specific protein and application.

G cluster_prep cluster_conjugation cluster_quench cluster_analysis prep_protein 1. Buffer exchange protein into non-nucleophilic buffer (e.g., PBS, pH 7.8). reduce_protein 2. (If necessary) Reduce disulfide bonds with 10-20x TCEP for 1-2 hours. prep_protein->reduce_protein remove_tcep 3. Remove excess TCEP using a desalting column. reduce_protein->remove_tcep prep_reagent 4. Prepare fresh stock solution of N,N-dimethylvinylsulfonamide in DMSO. remove_tcep->prep_reagent add_reagent 5. Add 5-20x molar excess of reagent to the protein solution. prep_reagent->add_reagent incubate 6. Incubate at room temperature for 2-8 hours with gentle mixing. add_reagent->incubate quench 7. Add 20-50x molar excess of N-acetylcysteine to quench the reaction. Incubate for 30-60 minutes. incubate->quench purify 8. Purify the conjugate via size-exclusion chromatography (SEC) or dialysis to remove excess reagent and quenching agent. quench->purify analyze 9. Characterize the final conjugate (e.g., MS for DOL, SDS-PAGE for integrity, functional assay). purify->analyze

Caption: General experimental workflow for protein conjugation.

References

  • Kaur, S., et al. (2022). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. PMC. [Link]

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Technical Support Center: Impact of pH on N,N-dimethylvinylsulfonamide Reactivity with Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the reaction between N,N-dimethylvinylsulfonamide and thiols, with a specific focus on the critical role of pH. The information herein is designed to help you optimize your experimental conditions, understand the underlying chemical principles, and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the reaction between my thiol-containing compound and N,N-dimethylvinylsulfonamide so slow at neutral pH?

A1: The reaction between a thiol (R-SH) and an activated alkene like N,N-dimethylvinylsulfonamide proceeds via a base-catalyzed thia-Michael addition.[1][2] The rate-determining step is the deprotonation of the thiol to form the much more nucleophilic thiolate anion (R-S⁻).[1][2][3] The pKa of typical thiols is in the range of 8-10.[4] At neutral pH (pH 7), only a small fraction of the thiol exists as the reactive thiolate.[5] Consequently, the reaction rate is significantly slower. To accelerate the reaction, increasing the pH is necessary to shift the equilibrium towards the formation of the thiolate anion.[1][2]

Q2: I'm observing significant side reactions and poor yield when I increase the pH. What could be the cause?

A2: While a higher pH increases the concentration of the reactive thiolate, it can also introduce competing side reactions. N,N-dimethylvinylsulfonamide, being an electrophile, can be susceptible to hydrolysis at elevated pH. Additionally, if other nucleophiles are present in your reaction mixture, they may also react with the vinyl sulfonamide. For protein modification studies, lysine residues can also react with vinyl sulfonamides, although this is generally less favorable than reaction with cysteine.[6][7] It is crucial to find an optimal pH that maximizes the rate of the desired thiol addition while minimizing these side reactions.

Q3: What is the optimal pH range for reacting N,N-dimethylvinylsulfonamide with thiols?

A3: The optimal pH is a balance between generating a sufficient concentration of the thiolate nucleophile and maintaining the stability of the reactants. Generally, a pH range of 8.0 to 9.5 is a good starting point for the thia-Michael addition.[1][2] Within this range, a significant portion of the thiol will be deprotonated to the more reactive thiolate, leading to a faster reaction rate. However, the ideal pH can vary depending on the specific thiol and the overall reaction conditions. It is recommended to perform a pH screen to determine the optimal condition for your specific application.

Q4: How does the pKa of the specific thiol affect the reaction rate at a given pH?

A4: The pKa of the thiol is a critical factor. According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, 50% of the thiol will be in the deprotonated, reactive thiolate form.[5] Thiols with lower pKa values will have a higher concentration of the thiolate anion at a given pH, leading to a faster reaction rate. For example, a thiol with a pKa of 8.0 will react faster at pH 8.5 than a thiol with a pKa of 9.5 under the same conditions. Electron-withdrawing groups near the thiol can lower its pKa and increase reactivity at physiological pH.[8]

Q5: Can I use a catalyst to improve the reaction rate at a lower pH?

A5: Yes, nucleophilic catalysts can be employed to facilitate the thia-Michael addition at lower pH values.[9] Phosphines and tertiary amines are commonly used catalysts.[1][2] These catalysts function by reacting with the vinyl sulfonamide to form a more reactive intermediate, which is then attacked by the thiol. This catalytic cycle effectively lowers the activation energy of the reaction, allowing it to proceed more efficiently at a pH closer to neutral.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or very slow reaction pH is too low: Insufficient concentration of the reactive thiolate anion.Gradually increase the pH of the reaction buffer to a range of 8.0-9.5. Monitor the reaction progress at different pH values to find the optimum. Consider using a buffer with a pKa in the desired range for better pH control.
Low product yield with starting material remaining Suboptimal pH: The pH may not be high enough for complete conversion within the reaction time. Steric Hindrance: Bulky groups on the thiol or sulfonamide can slow the reaction.Perform a pH optimization study. Increase the reaction time. If sterically hindered, a higher temperature (if compatible with your molecules) or a less hindered analog might be necessary.
Formation of multiple products/side reactions pH is too high: This can lead to hydrolysis of the vinyl sulfonamide or reactions with other nucleophiles. Oxidation of thiols: Thiols can oxidize to form disulfides, especially at higher pH in the presence of oxygen.Lower the pH to the minimum required for an acceptable reaction rate. Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
Reaction is reversible Thermodynamic equilibrium: The thia-Michael addition can be reversible, particularly at higher pH.[1][2]While the reaction with vinyl sulfonamides is generally considered irreversible, if reversibility is suspected, lowering the pH after the initial reaction can help to trap the product as the protonated thiol adduct.[1][2]

Experimental Protocols

Protocol 1: pH Screening for Optimal Reaction Conditions

This protocol outlines a general procedure for determining the optimal pH for the reaction between a thiol-containing compound and N,N-dimethylvinylsulfonamide.

Materials:

  • Thiol-containing compound

  • N,N-dimethylvinylsulfonamide

  • A series of buffers with pH values ranging from 7.0 to 10.0 (e.g., phosphate, borate)

  • Analytical method for monitoring reaction progress (e.g., HPLC, LC-MS, NMR)

Procedure:

  • Prepare stock solutions of your thiol compound and N,N-dimethylvinylsulfonamide in an appropriate solvent.

  • In separate reaction vessels, add the buffer of a specific pH.

  • Initiate the reaction by adding the thiol and N,N-dimethylvinylsulfonamide stock solutions to each buffer. Ensure the final concentrations are consistent across all reactions.

  • Incubate the reactions at a constant temperature.

  • At regular time intervals, withdraw an aliquot from each reaction and quench it (if necessary).

  • Analyze the aliquots using your chosen analytical method to determine the extent of product formation.

  • Plot the product concentration versus time for each pH to determine the initial reaction rates.

  • The pH that provides the fastest rate with the fewest side products is the optimal pH for your reaction.

Visualizing the Mechanism

The following diagrams illustrate the key concepts discussed in this guide.

Thiol_Deprotonation Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) (More Nucleophilic) Thiol->Thiolate Deprotonation (Higher pH) Thiolate->Thiol Protonation (Lower pH) H_plus H⁺ OH_minus OH⁻

Caption: pH-dependent equilibrium between a thiol and its more reactive thiolate anion.

Thia_Michael_Addition Thiolate Thiolate (R-S⁻) Intermediate Carbanion Intermediate Thiolate->Intermediate Nucleophilic Attack VinylSulfonamide N,N-dimethylvinylsulfonamide VinylSulfonamide->Intermediate Product Thioether Adduct Intermediate->Product Protonation

Caption: The thia-Michael addition reaction mechanism.

References

  • β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Journal of the American Chemical Society.
  • Thia-Michael Reaction. Encyclopedia MDPI.
  • A. Thiol-disulfide exchange mechanism: in the pH range above 8,...
  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science (RSC Publishing).
  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI.
  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central - NIH.
  • Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community.
  • Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels.
  • Do Cysteine thiol groups respond to the pH changes?

Sources

Technical Support Center: Strategies to Improve the Regioselectivity of N,N-Dimethylvinylsulfonamide Additions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing N,N-dimethylvinylsulfonamide addition reactions. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile Michael acceptor in their synthetic workflows. Our goal is to provide actionable insights and troubleshooting strategies to address the critical challenge of regioselectivity, ensuring the preferential formation of the desired β-addition product.

Overview: The Challenge of Regioselectivity

N,N-dimethylvinylsulfonamide is a powerful building block in medicinal chemistry and materials science due to its nature as an electron-deficient alkene. The potent electron-withdrawing capacity of the sulfonamide group renders the β-carbon highly electrophilic, making it an excellent Michael acceptor for a wide range of nucleophiles. The predominant and desired reaction pathway is the 1,4-conjugate addition (a Michael or aza-Michael addition), leading to the β-substituted product.

However, achieving high regioselectivity can be challenging. Suboptimal conditions can lead to low yields, the formation of undesired byproducts, or, in some cases, competing reaction pathways. This guide provides a structured approach to diagnosing and resolving these issues.

Caption: Desired β-addition to N,N-dimethylvinylsulfonamide.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and control of N,N-dimethylvinylsulfonamide additions.

Q1: What is the primary factor driving the regioselectivity towards β-addition?

The regioselectivity is primarily governed by electronic effects. The sulfonyl group (SO₂) is strongly electron-withdrawing, which polarizes the carbon-carbon double bond. Through resonance, a partial positive charge develops on the β-carbon, making it the most electrophilic site and the preferred target for nucleophilic attack in a conjugate addition mechanism.[1][2]

Q2: How does the nature of the nucleophile affect the reaction outcome?

The "hardness" or "softness" of the nucleophile is a key determinant. According to Hard and Soft Acids and Bases (HSAB) theory, the β-carbon of a Michael acceptor is a "soft" electrophilic center.

  • Soft Nucleophiles (e.g., amines, thiols, enamines, cuprates, and stabilized enolates like malonates) strongly favor the desired 1,4-conjugate (β) addition.[2]

  • Hard Nucleophiles (e.g., organolithium reagents, Grignard reagents without copper catalysis) may lead to less selective reactions or competing 1,2-addition to other functional groups if present.

Steric hindrance on the nucleophile can also decrease the reaction rate but generally does not alter the regiochemical preference.[1][3]

Q3: What is the mechanistic role of a Lewis acid catalyst in these additions?

A Lewis acid (e.g., MgCl₂, Sc(OTf)₃, Yb(OTf)₃) coordinates to one of the oxygen atoms of the sulfonyl group. This coordination enhances the electron-withdrawing nature of the group, further increasing the partial positive charge on the β-carbon. This activation of the Michael acceptor lowers the energy of the transition state for the conjugate addition, often leading to faster reactions and improved yields, particularly with less reactive nucleophiles.

Q4: Can this reaction be made asymmetric?

Absolutely. Asymmetric aza-Michael and Michael additions are well-established.[4][5] This is typically achieved by using:

  • Chiral Organocatalysts: Proline derivatives, cinchona alkaloids, and bifunctional thiourea catalysts can activate the reactants and control the facial selectivity of the nucleophilic attack, leading to high enantiomeric excess (ee).[4][6][7]

  • Chiral Metal Complexes: Transition metal catalysts with chiral ligands can coordinate to the reactants and create a chiral environment, directing the formation of one enantiomer over the other.

Part 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve common experimental issues.

Troubleshooting_Flowchart Start Problem Encountered Q1 Low or No Conversion? Start->Q1 Q2 Poor Regioselectivity / Byproducts? Start->Q2 Q3 Low Enantioselectivity (ee)? Start->Q3 Sol1 Increase Reactivity: - Check nucleophile pKa - Add Lewis/Brønsted acid - Screen activating catalysts - Increase temperature cautiously Q1->Sol1 Yes Sol2 Enhance Selectivity: - Lower reaction temperature - Screen Lewis acids (Mg²⁺, Sc³⁺) - Use a more polar, aprotic solvent - Ensure nucleophile is 'soft' Q2->Sol2 Yes Sol3 Optimize Asymmetric Control: - Screen chiral catalysts/ligands - Vary catalyst loading - Screen solvents and additives - Check catalyst purity Q3->Sol3 Yes

Caption: Troubleshooting decision tree for addition reactions.

Problem Potential Cause Recommended Solution & Rationale
1. Low or No Reaction Conversion A. Insufficient Nucleophilicity: The nucleophile is not strong enough to attack the Michael acceptor.Solution: If using a carbon nucleophile, use a stronger, non-nucleophilic base (e.g., DBU, NaH) to ensure complete deprotonation. For amine nucleophiles, consider a more electron-rich derivative or a different solvent.
B. Inactive Catalyst: The chosen catalyst (Lewis acid, organocatalyst) is not effective under the reaction conditions.Solution: Screen a panel of catalysts. For Lewis acids, vary the metal and counterion (e.g., MgCl₂ vs. Sc(OTf)₃). For organocatalysis, ensure the catalyst is pure and not poisoned.[4][8]
C. Inappropriate Solvent: The solvent may not adequately solvate the intermediates or may interfere with the catalyst.Solution: Screen solvents with varying polarities (e.g., THF, CH₂Cl₂, Toluene, CH₃CN). Aprotic polar solvents like DMF or DMSO can sometimes accelerate reactions but may complicate purification.[9]
2. Poor Regioselectivity / Multiple Products A. High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for less favorable reaction pathways, leading to byproduct formation.Solution: Reduce the reaction temperature. Running the reaction at 0 °C or -78 °C often dramatically improves selectivity by favoring the thermodynamically preferred β-adduct.
B. Nucleophile is too "Hard": The nucleophile has significant "hard" character, leading to a loss of selectivity.Solution: If using an organometallic reagent, consider transmetalation to a softer metal (e.g., converting an organolithium to a cuprate with CuI).
C. Uncatalyzed Reaction: The intrinsic reactivity difference between potential sites is small without catalytic bias.Solution: Introduce a Lewis acid or hydrogen-bonding catalyst (like a thiourea). These catalysts preferentially activate the conjugate system, directing the nucleophile to the β-position.[10][11]
3. Low Enantioselectivity (in Asymmetric Variants) A. Ineffective Chiral Catalyst/Ligand: The chosen chiral inductor does not create a sufficiently biased steric or electronic environment.Solution: Screen a library of related chiral catalysts. Small changes to the catalyst backbone or substituents can have a profound impact on enantioselectivity.[5][12]
B. Incorrect Catalyst Loading: Too little catalyst may result in a significant uncatalyzed, non-selective background reaction. Too much can sometimes lead to catalyst aggregation or side reactions.Solution: Perform a catalyst loading study, typically screening from 1 mol% to 20 mol%, to find the optimal concentration.
C. Solvent or Additive Interference: The solvent may disrupt the key catalyst-substrate interactions required for stereoinduction.Solution: Screen a range of non-coordinating solvents (e.g., toluene, hexanes, CH₂Cl₂). Sometimes, acidic or basic additives are required to facilitate catalyst turnover and can be optimized.[4]
Part 3: Experimental Protocols

These protocols provide a starting point for optimization. All manipulations should be performed under an inert atmosphere (N₂ or Ar) unless otherwise noted.

Protocol 1: Lewis Acid-Catalyzed Michael Addition of Diethyl Malonate

This protocol details a standard procedure for the addition of a soft carbon nucleophile, enhanced by a Lewis acid.

Materials:

  • N,N-Dimethylvinylsulfonamide

  • Diethyl malonate

  • Magnesium Chloride (MgCl₂, anhydrous)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a flame-dried round-bottom flask under N₂, add anhydrous MgCl₂ (1.2 eq).

  • Add anhydrous THF (approx. 0.2 M relative to the limiting reagent).

  • Cool the suspension to 0 °C in an ice bath.

  • Add diethyl malonate (1.1 eq) dropwise, followed by triethylamine (1.2 eq). Stir the resulting slurry for 30 minutes at 0 °C.

  • Add N,N-dimethylvinylsulfonamide (1.0 eq) dropwise as a solution in a small amount of anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure β-adduct.

Validation: Confirm the structure and regiochemistry of the product using ¹H and ¹³C NMR spectroscopy. The characteristic signal splitting pattern of the ethylene bridge is a key indicator of the β-adduct.

Protocol 2: Organocatalyzed Asymmetric Aza-Michael Addition of Aniline

This protocol uses a bifunctional thiourea catalyst to achieve high enantioselectivity.

Materials:

  • N,N-Dimethylvinylsulfonamide

  • Aniline

  • (S,S)-Takemoto Catalyst or similar chiral thiourea catalyst (5-10 mol%)

  • Toluene (anhydrous)

Procedure:

  • To a dry vial under N₂, add the chiral thiourea catalyst (0.05 eq).

  • Add anhydrous toluene (approx. 0.1 M).

  • Add N,N-dimethylvinylsulfonamide (1.0 eq).

  • Cool the solution to the desired temperature (start with -20 °C).

  • Add aniline (1.2 eq) dropwise.

  • Stir the reaction at the set temperature for 24-72 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purify by flash column chromatography to isolate the chiral β-amino sulfonamide.

Validation: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis. Compare the retention times to a racemic sample, which can be prepared by running the reaction with a non-chiral base like triethylamine.

References
  • Control of the Regioselectivity of Sulfonamidyl Radical Cyclization by Vinylic Halogen Substitution. Journal of Organic Chemistry, 2007. [Link]

  • Regioselectivity of aza‐Michael addition to halogenated β‐cyanoacrylates. ResearchGate, N/A. [Link]

  • Influence of steric factors on regioselectivity of nucleophilic addition. ResearchGate, N/A. [Link]

  • Control of the Regioselectivity of Sulfonamidyl Radical Cyclization by Vinylic Halogen Substitution | Request PDF. ResearchGate, 2025. [Link]

  • Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 2018. [Link]

  • Previous results on the regioselectivity of aza‐Michael addition. The... ResearchGate, N/A. [Link]

  • Catalytic Enantioselective C-C Bond Forming Conjugate Additions With Vinyl Sulfones. Europe PMC, N/A. [Link]

  • Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides. Nature Communications, 2022. [Link]

  • Regioselectivity control of radiation-induced reaction: electron beam-induced fries rearrangement of sulfonamide within a beta-cyclodextrin inclusion complex. Chemical Communications, 2006. [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Advances, 2018. [Link]

  • Understanding a Substrate's Product Regioselectivity in a Family of Enzymes: A Case Study of Acetaminophen Binding in Cytochrome P450s. PLOS ONE, 2014. [Link]

  • Direct oxidation of N-ynylsulfonamides into N-sulfonyloxoacetamides with DMSO as a nucleophilic oxidant. Organic & Biomolecular Chemistry, 2017. [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers, 2022. [Link]

  • Asymmetric Brønsted Base-Catalyzed Aza-Michael Addition and [3+2] Cycloaddition Reactions of N-Ester Acylhydrazones and Enones. ResearchGate, 2022. [Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 2022. [Link]

  • Visible Light-Promoted Regioselective Benzannulation of Vinyl Sulfoxonium Ylides with Ynoates. The Journal of Organic Chemistry, 2024. [Link]

  • Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. ResearchGate, 2021. [Link]

  • Regioselectivity, stereoselectivity, and stereospecificity (video). Khan Academy, N/A. [Link]

  • 22.4 - Michael Additions. YouTube, 2015. [Link]

  • How to find regioselectivity. Reddit, 2025. [Link]

  • Heterobimetallic Control of Regioselectivity in Alkyne Hydrostannylation: Divergent Syntheses of α- and (E)-β-Vinylstannanes via Cooperative Sn-H Bond Activation. Organic Chemistry Portal, N/A. [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. SciSpace, 2017. [Link]

  • Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 2017. [Link]

  • α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate. Molecules, 2015. [Link]

  • Finding relevant retrosynthetic disconnections for stereocontrolled reactions. ChemRxiv, 2023. [Link]

  • Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Catalysts, 2022. [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. ResearchGate, 2017. [Link]

  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 2021. [Link]

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Technical Support Center: Navigating Steric Hindrance in N,N-Dimethylvinylsulfonamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in reactions involving N,N-dimethylvinylsulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical solutions for overcoming steric hindrance, a common obstacle in achieving desired reactivity and yields.

Introduction: Understanding the Challenge

N,N-dimethylvinylsulfonamide is a versatile Michael acceptor, valued for its role in forming stable carbon-sulfur and carbon-nitrogen bonds in a variety of synthetic applications, including the development of covalent inhibitors and functionalized polymers.[1][2] Its reactivity is primarily centered around the electrophilic β-carbon of the vinyl group, making it susceptible to conjugate addition by various nucleophiles.[3][4]

However, the steric environment of both the nucleophile and the N,N-dimethylvinylsulfonamide substrate can significantly impede the desired reaction. Steric hindrance arises when bulky groups on the reacting molecules physically obstruct the pathway for bond formation, increasing the activation energy of the reaction and leading to low yields or complete lack of reactivity.[5][6] This guide provides a structured approach to diagnosing and resolving these steric challenges.

Troubleshooting Common Issues & FAQs

This section addresses frequently encountered problems during reactions with N,N-dimethylvinylsulfonamide in a question-and-answer format, offering explanations and actionable solutions.

Question 1: My Michael addition reaction with a bulky secondary amine and N,N-dimethylvinylsulfonamide is showing low to no conversion. What is the primary cause and how can I improve the yield?

Answer: The primary cause is likely a combination of the reduced nucleophilicity of the bulky secondary amine and significant steric hindrance around the nitrogen atom, which prevents an effective approach to the β-carbon of the vinyl sulfonamide.[5] Standard reaction conditions are often insufficient to overcome this energetic barrier.

Troubleshooting Steps:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. A systematic increase in temperature, for instance, from room temperature to 50°C or higher, should be explored. Monitor the reaction for potential side product formation or degradation at elevated temperatures.

  • Employ a More Effective Catalyst: Standard bases may not be sufficient. Consider Lewis acids or specialized organocatalysts known to activate Michael acceptors or enhance the nucleophilicity of the amine. For instance, Lewis acids like ZrCp₂Cl₂ have been used to facilitate related amide bond formations which can be conceptually applied to Michael additions.[7]

  • Prolonged Reaction Time: Sterically hindered reactions are often slow. Extending the reaction time from a few hours to 24-48 hours may be necessary to achieve a reasonable yield. It is crucial to ensure the stability of reactants and products over this extended period.

Question 2: I am observing the formation of side products in my reaction. How can I improve the selectivity for the desired Michael adduct?

Answer: Side product formation often arises from competing reaction pathways, which can become significant when the desired reaction is slow due to steric hindrance. Common side reactions include polymerization of the N,N-dimethylvinylsulfonamide or decomposition of the reactants under harsh conditions.

Strategies for Improved Selectivity:

  • Choice of Solvent: The solvent can influence reaction rates and selectivity. Aprotic polar solvents like DMF or DMSO can aid in solvating charged intermediates and may favor the desired conjugate addition.[8] Experiment with a range of solvents to find the optimal medium.

  • Catalyst Selection: The use of a catalyst can not only accelerate the desired reaction but also enhance its selectivity. For instance, certain organocatalysts are designed to favor specific reaction pathways through the formation of well-defined transition states.[9][10]

  • Careful Control of Stoichiometry: Ensure precise control over the molar ratios of your reactants. An excess of the nucleophile can sometimes lead to double addition products, while an excess of the Michael acceptor can favor polymerization.

Advanced Strategies for Overcoming Severe Steric Hindrance

When standard troubleshooting measures are insufficient, more advanced strategies may be required.

High-Pressure Synthesis

For reactions that are severely sterically hindered, high-pressure conditions (typically 5-15 kbar) can be a powerful tool. The application of high pressure can significantly accelerate reactions with a negative activation volume, which is often the case for bond-forming reactions like the Michael addition. This is due to the decrease in volume of the transition state compared to the ground state of the reactants.

Microwave-Assisted Synthesis

Microwave irradiation can provide rapid and uniform heating, often leading to dramatic rate enhancements for sterically hindered reactions. This technique can reduce reaction times from hours to minutes and can sometimes enable reactions that do not proceed under conventional heating.

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Michael Addition

This protocol provides a starting point for a Lewis acid-catalyzed Michael addition of a hindered amine to N,N-dimethylvinylsulfonamide.

  • To a solution of the hindered amine (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add N,N-dimethylvinylsulfonamide (1.2 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • If no reaction is observed after 24 hours, gradually increase the temperature to 40°C.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary Table
CatalystTemperature (°C)Time (h)Yield (%)
None2548<5
Et₃N254815
Sc(OTf)₃252465
Sc(OTf)₃401285

Note: The data presented in this table is illustrative and will vary depending on the specific substrates used.

Visualizing Reaction Pathways and Troubleshooting

Graphviz Diagram: Troubleshooting Workflow

Troubleshooting_Steric_Hindrance Start Low or No Yield in N,N-Dimethylvinylsulfonamide Reaction Check_Sterics Assess Steric Hindrance of Nucleophile and Substrate Start->Check_Sterics Standard_Mods Implement Standard Modifications Check_Sterics->Standard_Mods High Steric Hindrance Temp_Increase Increase Reaction Temperature Standard_Mods->Temp_Increase Catalyst Change/Add Catalyst (e.g., Lewis Acid, Organocatalyst) Standard_Mods->Catalyst Time Prolong Reaction Time Standard_Mods->Time Advanced_Mods Consider Advanced Techniques Temp_Increase->Advanced_Mods Still Low Yield Success Reaction Successful Temp_Increase->Success Improved Yield Catalyst->Advanced_Mods Still Low Yield Catalyst->Success Improved Yield Time->Advanced_Mods Still Low Yield Time->Success Improved Yield High_Pressure High-Pressure Synthesis Advanced_Mods->High_Pressure Microwave Microwave-Assisted Synthesis Advanced_Mods->Microwave High_Pressure->Success Improved Yield Reassess Re-evaluate Synthetic Route High_Pressure->Reassess No Improvement Microwave->Success Improved Yield Microwave->Reassess No Improvement Lewis_Acid_Catalysis cluster_0 Catalytic Cycle LA Lewis Acid (LA) Activated_Complex Activated LA-Sulfonamide Complex LA->Activated_Complex + Sulfonamide Sulfonamide N,N-Dimethylvinylsulfonamide Sulfonamide->Activated_Complex Adduct_Complex LA-Product Complex Activated_Complex->Adduct_Complex + Nucleophile Nucleophile Sterically Hindered Nucleophile (Nu) Nucleophile->Adduct_Complex Adduct_Complex->LA Catalyst Regeneration Product Michael Adduct Adduct_Complex->Product - LA

Caption: A simplified catalytic cycle for a Lewis acid-catalyzed Michael addition.

References

  • Title: Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy Source: National Institutes of Health URL: [Link]

  • Title: Catalytic, Enantioselective Michael Addition Reactions Source: ResearchGate URL: [Link]

  • Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL: [Link]

  • Title: Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction Source: Francis-Press URL: [Link]

  • Title: A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes Source: PubMed Central URL: [Link]

  • Title: hetero‐Michael addition Source: ResearchGate URL: [Link]

  • Title: Asymmetric Michael addition of aldehydes to vinyl sulfones catalyzed by... Source: ResearchGate URL: [Link]

  • Title: Protecting group Source: Wikipedia URL: [Link]

  • Title: Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions Source: PubMed Central URL: [Link]

  • Title: How to eliminate sulfonamide starting material from an reaction? Source: ResearchGate URL: [Link]

  • Title: Control of steric hindrance on restriction enzyme reactions with surface-bound DNA nanostructures Source: PubMed URL: [Link]

  • Title: α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads Source: PubMed Central URL: [Link]

  • Title: Managing medicines for people with sulfonamide allergy Source: NHS SPS URL: [Link]

  • Title: Michael Addition Reaction Mechanism Source: Chemistry Steps URL: [Link]

  • Title: Practical issues in the management of hypersensitivity reactions: sulfonamides Source: PubMed URL: [Link]

  • Title: Steric effects in antibody reactions with polyvalent antigen Source: PubMed URL: [Link]

  • Title: Michael addition reaction Source: Wikipedia URL: [Link]

  • Title: Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations Source: National Institutes of Health URL: [Link]

  • Title: Steric hindrance of the neighboring groups in opposition to hydrogen... Source: ResearchGate URL: [Link]

  • Title: Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents Source: ResearchGate URL: [Link]

  • Title: Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole Source: ResearchGate URL: [Link]

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Technical Support Center: Mass Spectrometry Analysis of N,N-dimethylvinylsulfonamide (DMVSA) Conjugates and Potential Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of N,N-dimethylvinylsulfonamide (DMVSA) conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the complexities of analyzing these specific covalent adducts, ensuring the integrity and success of your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the mass spectrometric analysis of DMVSA adducts. Each issue is presented with potential causes and step-by-step solutions.

Issue 1: Poor or No Signal Intensity of the Adducted Peptide/Protein

You've reacted your protein of interest with DMVSA, but upon LC-MS analysis, you observe a very weak signal for the modified species or none at all. What could be the problem?

Potential Causes & Solutions:

  • Incomplete Reaction or Low Adduct Stoichiometry:

    • Causality: The reaction between DMVSA and the nucleophilic residue (typically cysteine) may not have gone to completion.[1][2] Vinyl sulfonamides are known to react with nucleophilic amino acid residues, but reaction kinetics can be influenced by factors such as pH, temperature, and steric hindrance at the modification site.[1][2]

    • Troubleshooting Steps:

      • Optimize Reaction Conditions: Ensure the pH of your reaction buffer is optimal for the nucleophilicity of the target residue. For cysteine, a pH range of 7.5-8.5 is generally recommended to favor the more reactive thiolate form.[3]

      • Increase Reactant Concentration/Time: Systematically increase the molar excess of DMVSA and/or the reaction time. Monitor the reaction progress using a time-course experiment to determine the optimal endpoint.

      • Confirm Protein Integrity: Verify that your protein is properly folded and the target residue is accessible. Denaturing conditions (if compatible with your experimental goals) can sometimes improve accessibility.

  • Sample Preparation Issues:

    • Causality: Contaminants from your sample preparation workflow can interfere with ionization in the mass spectrometer, leading to signal suppression.[4][5] Common culprits include detergents, salts, and polymers like polyethylene glycol (PEG).[6][7]

    • Troubleshooting Steps:

      • Thorough Desalting/Cleanup: Utilize appropriate sample cleanup methods such as C18 solid-phase extraction (SPE) for peptides or buffer exchange for intact proteins to remove interfering substances.[8][9]

      • Avoid Incompatible Reagents: Be mindful of all reagents used in your workflow. For instance, high concentrations of non-volatile salts (e.g., NaCl, phosphates) must be removed prior to MS analysis.[6] Volatile buffers like ammonium bicarbonate are preferred.[6]

      • Check for Detergent Carryover: If detergents were used for protein extraction, ensure they are thoroughly removed. Specialized detergent removal columns are available.[9]

  • Mass Spectrometer Settings:

    • Causality: The instrument parameters may not be optimized for the detection of your specific adduct.[10][11]

    • Troubleshooting Steps:

      • Optimize Ionization Source Parameters: Adjust spray voltage, gas flows, and temperatures to maximize the signal for your adducted analyte.[10]

      • Check Mass Analyzer Settings: Ensure the mass range being scanned is appropriate for your target m/z. For complex mixtures, a higher resolution setting might be necessary to distinguish the adducted species from background ions.[11]

      • Perform Instrument Calibration and Tuning: Regularly calibrate and tune your mass spectrometer with known standards to ensure optimal performance.[11]

Issue 2: Ambiguous or Incorrect Identification of the Adduction Site

You've detected a mass shift corresponding to DMVSA, but you're struggling to confidently pinpoint the exact amino acid residue that has been modified.

Potential Causes & Solutions:

  • Insufficient Fragmentation (MS/MS):

    • Causality: The collision energy used for fragmentation might be too low to generate a sufficient number of fragment ions to cover the entire peptide sequence, or too high, leading to excessive fragmentation and loss of key ions.

    • Troubleshooting Steps:

      • Optimize Collision Energy: Perform a collision energy ramp or systematically vary the collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) energy to find the optimal setting that produces a rich fragment ion spectrum.

      • Utilize Different Fragmentation Techniques: If available on your instrument, explore alternative fragmentation methods like electron-transfer dissociation (ETD) or electron-capture dissociation (ECD). These methods can provide complementary fragmentation patterns, especially for peptides with labile modifications.

      • Consider Multiple Proteases: Using a combination of proteases (e.g., trypsin and Glu-C) can generate overlapping peptides, which can help to confirm the modification site.[12]

  • Non-Specific Binding:

    • Causality: While DMVSA is expected to primarily react with cysteine, off-target reactions with other nucleophilic residues like lysine or histidine can occur, especially under certain pH conditions.[1][13]

    • Troubleshooting Steps:

      • Careful Data Analysis: When searching your MS/MS data, allow for variable modifications on multiple potential residues (Cys, Lys, His) to see if there is evidence for off-target adduction.

      • Control Experiments: Run control reactions with model peptides containing different nucleophilic residues to characterize the reactivity profile of DMVSA under your specific experimental conditions.

Issue 3: Complex Spectra with Multiple Adducts or Unexpected Mass Shifts

Your mass spectrum shows not just the expected DMVSA adduct, but also other unexpected mass additions, making data interpretation difficult.

Potential Causes & Solutions:

  • Formation of Multiple Adduct Types:

    • Causality: DMVSA can potentially undergo side reactions or form different types of adducts. For example, reaction with water could lead to hydrolysis of the vinyl group.

    • Troubleshooting Steps:

      • Thorough Literature Review: Investigate known reactivity patterns of vinyl sulfonamides to understand potential side products.

      • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) to obtain accurate mass measurements of the unexpected adducts.[14] This can help in proposing elemental compositions and identifying the nature of the modification.

  • Oxidation and Other Post-Translational Modifications (PTMs):

    • Causality: The sample handling and preparation process can introduce artificial modifications, such as oxidation of methionine or cysteine residues.[15][16] Cysteine persulfidation can also occur, leading to mass additions of +32 Da.[15]

    • Troubleshooting Steps:

      • Minimize Oxidative Conditions: Use fresh buffers, degas solutions, and consider adding antioxidants like DTT or TCEP (if compatible with your reaction) during sample preparation steps prior to the DMVSA reaction.

      • Include Common PTMs in Database Search: When analyzing your data, include common variable modifications such as oxidation (+16 Da on Met, Cys) in your search parameters to account for these possibilities.

  • Presence of Common Contaminants:

    • Causality: Your sample may be contaminated with common background ions from solvents, glassware, or plastics.[7]

    • Troubleshooting Steps:

      • Run Blanks: Always run solvent and procedural blanks to identify background ions that are not related to your sample.[17]

      • Use High-Purity Reagents: Utilize HPLC or MS-grade solvents and reagents to minimize contamination.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected mass shift for a DMVSA adduct on a peptide or protein?

The molecular weight of N,N-dimethylvinylsulfonamide (C4H9NO2S) is approximately 135.19 Da. When it reacts with a nucleophile like the thiol group of cysteine via a Michael addition, the entire molecule is added. Therefore, you should look for a mass increase of +135.19 Da on the modified peptide or protein.

Q2: What are the characteristic fragmentation patterns of DMVSA-adducted peptides in MS/MS?

While specific fragmentation patterns can be peptide-dependent, some general observations can be made. Sulfonamides can undergo characteristic fragmentation, including the loss of SO2 (64 Da).[18][19] In the context of a DMVSA-adducted peptide, you might observe:

  • Neutral loss of dimethylamine ((CH3)2NH): This would correspond to a loss of approximately 45.06 Da.

  • Cleavage of the sulfonamide bond: This can lead to fragments containing the peptide backbone with the remaining vinylsulfonyl group or fragments corresponding to the dimethylsulfamoyl moiety.

  • Loss of SO2: A neutral loss of 64 Da from fragment ions containing the sulfonamide group is a possibility.[20]

It is highly recommended to perform detailed manual inspection of the MS/MS spectra of potential adducted peptides to confirm these characteristic losses.

Q3: How can I confirm that the adduct I'm seeing is indeed from DMVSA and not another modification of a similar mass?

  • High-Resolution Accurate Mass (HRAM) Measurement: Use an HRAM instrument to measure the mass of the adduct with high precision (e.g., <5 ppm). This allows you to confidently determine the elemental composition of the modification and confirm that it matches C4H9NO2S.

  • Control Experiments: Run a control experiment where the protein is treated with the reaction buffer without DMVSA. The +135.19 Da adduct should be absent in the control sample.

  • Isotopically Labeled DMVSA: If available, using a stable isotope-labeled version of DMVSA (e.g., with 13C or 15N) will result in a predictable mass shift in the adducted species, providing definitive confirmation.

Q4: What are the best practices for sample preparation when analyzing DMVSA-protein conjugates?

Proper sample preparation is critical for successful MS analysis.[4]

StepBest PracticeRationale
Protein Extraction Use MS-compatible lysis buffers. Avoid high concentrations of non-volatile salts and detergents.To minimize ion suppression and background noise in the mass spectrometer.[6]
Reduction & Alkylation If analyzing cysteine adducts, perform the DMVSA reaction before any standard reduction and alkylation steps with reagents like DTT and iodoacetamide.To prevent capping of the target cysteine residues with other alkylating agents.[3]
Proteolytic Digestion Use MS-grade proteases (e.g., trypsin). Perform digestion under optimal conditions (pH, temperature) to ensure complete and specific cleavage.[8]Incomplete digestion can lead to a more complex mixture of peptides and make data analysis more challenging.
Peptide Cleanup Use C18 SPE tips or columns to desalt and concentrate the peptide mixture before LC-MS analysis.[9]This removes salts and other contaminants that can interfere with chromatography and ionization.[9]

Experimental Protocol: In-solution Digestion of a DMVSA-Modified Protein

  • Denaturation: Denature the DMVSA-modified protein (e.g., 100 µg) in 100 µL of 8 M urea, 50 mM ammonium bicarbonate, pH 8.0.

  • Reduction (Optional, if other disulfides are present): Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation (Optional, for non-DMVSA modified cysteines): Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.

  • Dilution: Dilute the sample 8-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 1 M.

  • Digestion: Add MS-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[8]

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Cleanup: Desalt the resulting peptides using a C18 SPE column according to the manufacturer's protocol.

  • Analysis: Analyze the cleaned peptides by LC-MS/MS.

Section 3: Visualizations and Data Presentation

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis p1 Protein of Interest p2 Reaction with DMVSA p1->p2 p3 Removal of Excess Reagent (e.g., Buffer Exchange) p2->p3 p4 Proteolytic Digestion (e.g., Trypsin) p3->p4 p5 Peptide Cleanup (C18 SPE) p4->p5 a1 LC-MS/MS Analysis p5->a1 Inject a2 Database Search (with variable +135.19 Da modification) a1->a2 a3 Data Interpretation (Site Localization, Fragmentation Analysis) a2->a3

Caption: Workflow for the analysis of DMVSA-protein adducts.

Caption: Troubleshooting logic for poor signal intensity.

Data Tables

Table 1: Common Adducts and Modifications to Consider in Data Analysis

ModificationNominal Mass Shift (Da)Exact Mass Shift (Da)Potential Source
DMVSA Adduct +135 +135.0405 N,N-dimethylvinylsulfonamide
Oxidation+16+15.9949Sample handling, buffer components
Cysteine Persulfidation+32+31.9721Endogenous process or artifact
Sodium Adduct+22+21.9820Glassware, buffers[21]
Potassium Adduct+38+37.9559Buffers, contaminants[21]
Carbamylation (from urea)+43+43.0058Use of urea in sample preparation
References
  • Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(5), 864-874. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Sun, W., et al. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Ozonation. Journal of AOAC INTERNATIONAL. [Link]

  • Sample preparation for Mass spectrometric analysis. (2018). G-Biosciences. [Link]

  • SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. University of California, Berkeley. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). GMI, Inc. [Link]

  • A Guide To Troubleshooting Mass Spectrometry. (2021). GenTech Scientific. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]

  • Multi-adductomics: Advancing mass spectrometry techniques for comprehensive exposome characterization. PubMed Central. [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. PubMed Central. [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. ResearchGate. [Link]

  • A New Perspective on the Challenges of Mass Spectrometry. LCGC International. [Link]

  • Mass Spectrometry Measures Up to Analytical Challenges. (2017). BioPharm International. [Link]

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PubMed Central. [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. [Link]

  • Mass spectrometric analysis of protein deamidation - A focus on top-down and middle-down mass spectrometry. PubMed. [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. MDPI. [Link]

  • Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. PubMed Central. [Link]

  • Oxidation of a cysteine-derived nucleophilic reagent by dimethyl sulfoxide in the amino acid derivative reactivity assay. PubMed. [Link]

  • Interferences and contaminants encountered in modern mass spectrometry. ScienceDirect. [Link]

  • Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes. PubMed Central. [Link]

  • Common types of adducts in LC-MS. ResearchGate. [Link]

  • Introduction to approaches and tools for the evaluation of protein cysteine oxidation. National Institutes of Health. [Link]

  • Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc. YouTube. [Link]

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]

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Technical Support Center: Controlling the Rate of N,N-Dimethylvinylsulfonamide (DMVS) Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of N,N-dimethylvinylsulfonamide (DMVS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling DMVS polymerization. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios you may encounter during your experiments.

Fundamentals of DMVS Polymerization

N,N-dimethylvinylsulfonamide (DMVS) is an electron-deficient monomer. Understanding its reactivity is key to controlling its polymerization. While conventional free-radical polymerization can be used, achieving precise control over molecular weight, architecture, and dispersity requires a controlled or living polymerization technique. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile method for this purpose.[1][2]

The core principle of RAFT involves adding a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to a standard free-radical polymerization system.[1] This agent reversibly deactivates propagating polymer chains, creating a dynamic equilibrium that allows all chains to grow at a similar rate. The result is a polymer with a predictable molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[2][3]

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format, providing both the probable causes and actionable solutions.

Category 1: Polymerization Initiation & Rate Control

Q1: My DMVS polymerization is extremely slow or fails to initiate. What are the primary causes and how can I fix this?

A1: This is one of the most common issues in radical polymerization and is almost always due to the presence of inhibitors that scavenge the initial radicals.

  • Primary Cause: Dissolved Oxygen. Oxygen is a potent radical inhibitor. Even trace amounts can completely halt polymerization by reacting with initiator or propagating radicals to form stable peroxide species.

    • Solution: Rigorous degassing of the reaction mixture is non-negotiable. Standard purging with an inert gas like argon or nitrogen is often insufficient. For optimal results, perform at least three to four freeze-pump-thaw cycles on your sealed reaction vessel.[4]

  • Secondary Cause: Impurities in Monomer or Solvent. The DMVS monomer may contain inhibitors from its synthesis or stabilizers added for storage. Similarly, solvents can contain peroxide or other reactive impurities.

    • Solution: Purify the DMVS monomer immediately before use by passing it through a short column of basic alumina to remove acidic impurities and inhibitors. Always use high-purity, anhydrous solvents appropriate for radical polymerization (e.g., N,N-dimethylformamide (DMF), 1,4-dioxane, or toluene).[5]

  • Tertiary Cause: Inefficient Initiator. The chosen initiator may have a long half-life at your reaction temperature, leading to a very slow rate of radical generation.

    • Solution: Ensure your reaction temperature is appropriate for your initiator. For example, Azobisisobutyronitrile (AIBN) is commonly used at 60-80 °C. If you need to polymerize at a lower temperature, select a low-temperature initiator like V-70 (for reactions ~30-40 °C).

Q2: The polymerization starts, but proceeds at an uncontrollably high rate, potentially leading to a gel. Why is this happening?

A2: An uncontrolled, runaway reaction indicates an excessively high concentration of propagating radicals.

  • Primary Cause: Incorrect Initiator-to-RAFT Agent Ratio. In RAFT, the initiator concentration should be significantly lower than the RAFT agent concentration. A high concentration of initiator generates a large number of primary radicals that can overwhelm the RAFT equilibrium, leading to conventional free-radical polymerization behavior where termination by coupling is dominant.[6]

    • Solution: Decrease the initiator concentration. A typical starting molar ratio of [RAFT Agent]:[Initiator] is between 5:1 and 10:1. This ensures that the majority of chains are initiated by radicals derived from the RAFT agent's R-group, maintaining control.

  • Secondary Cause: High Reaction Temperature. While higher temperatures increase the rate of polymerization, they also increase the rate of initiator decomposition and can favor side reactions or irreversible termination events, leading to loss of control.

    • Solution: Reduce the reaction temperature. If the rate becomes too slow, you may need to switch to an initiator with a lower decomposition temperature.

Q3: My monomer conversion has plateaued at a low or intermediate level and won't proceed further. What should I investigate?

A3: Stalled reactions can be due to several factors, including the depletion of the initiator or a phenomenon known as RAFT retardation.

  • Primary Cause: Initiator Depletion. The initiator has a finite half-life at a given temperature. If the reaction is slow, the initiator may be fully consumed before high monomer conversion is achieved.

    • Solution: Add a second small aliquot of initiator midway through the reaction. Alternatively, use an initiator with a longer half-life at the reaction temperature.

  • Secondary Cause: Inappropriate RAFT Agent. Some RAFT agents can cause significant rate retardation with certain monomers. This occurs when the intermediate radical species in the RAFT equilibrium is slow to fragment.

    • Solution: The choice of the Z- and R-groups on the RAFT agent (structure: Z-C(=S)S-R) is critical.[2] For N-vinyl monomers like DMVS, which are often considered "less activated monomers" (LAMs), xanthates (Z = O-Alkyl) or dithiocarbamates (Z = N,N-dialkyl) are often more suitable than the dithiobenzoates or trithiocarbonates typically used for styrenes and acrylates.[1][7] You may need to screen different classes of RAFT agents.

Category 2: Control Over Polymer Characteristics

Q4: My final polymer has a very broad molecular weight distribution (PDI > 1.5). How can I achieve better control?

A4: A high polydispersity index (PDI) is a clear sign that the RAFT equilibrium is not functioning optimally, and the polymerization is not "living."

  • Primary Cause: Poor RAFT Agent Selection. This is the most critical factor. The transfer constant of the RAFT agent must be high for the specific monomer. As mentioned in A3, an unsuitable RAFT agent (e.g., using a dithiobenzoate designed for styrene with a vinylsulfonamide) will result in poor control.

    • Solution: Consult literature for RAFT polymerization of structurally similar monomers (e.g., N-vinylformamide, N-vinylpyrrolidone, or vinyl sulfonates) to guide your selection.[7] For DMVS, start by screening a xanthate or dithiocarbamate RAFT agent.

  • Secondary Cause: Incorrect [Monomer]:[RAFT Agent] Ratio. The theoretical molecular weight is calculated based on this ratio.[5] If the RAFT agent is inefficient or impure, the actual number of chains will differ from the theoretical, broadening the PDI.

    • Solution: Ensure your RAFT agent is pure. Use a [Monomer]:[RAFT Agent] ratio that targets a reasonable molecular weight for your initial experiments. Very high targeted molecular weights can be more challenging to control. A good starting point is a target degree of polymerization of 100 ([Monomer]:[CTA] = 100:1).

  • Visualization: Troubleshooting Workflow for Poor Polymerization Control

    G Start High PDI or No Initiation Check_Degas Is Degassing Sufficient? (≥3 Freeze-Pump-Thaw Cycles) Start->Check_Degas Check_Purity Are Monomer/Solvent/Initiator Pure? Check_Degas->Check_Purity Yes Improve_Degas Action: Improve Degassing Technique Check_Degas->Improve_Degas No Check_CTA Is RAFT Agent (CTA) Suitable for DMVS? Check_Purity->Check_CTA Yes Purify_Reagents Action: Purify Monomer (Alumina Column), Recrystallize Initiator, Use Anhydrous Solvent Check_Purity->Purify_Reagents No Check_Ratios Are [CTA]:[I] and [M]:[CTA] Ratios Correct? Check_CTA->Check_Ratios Yes Screen_CTA Action: Screen Different CTA Class (e.g., Xanthates, Dithiocarbamates) Check_CTA->Screen_CTA No End_Success Controlled Polymerization (Low PDI, Predicted Mn) Check_Ratios->End_Success Yes Adjust_Ratios Action: Adjust Ratios (e.g., [CTA]:[I] = 10:1) Check_Ratios->Adjust_Ratios No Improve_Degas->Check_Degas Purify_Reagents->Check_Purity Screen_CTA->End_Success Adjust_Ratios->End_Success

    Caption: A workflow for troubleshooting common polymerization control issues.

Category 3: Experimental Protocol & Data

Q5: Can you provide a detailed, step-by-step starting protocol for the RAFT polymerization of DMVS?

A5: The following is a generalized starting protocol. It should be considered a baseline for optimization.

Appendix A: Suggested Starting Protocol for RAFT Polymerization of DMVS

  • Reagent Preparation:

    • Pass N,N-dimethylvinylsulfonamide (DMVS) monomer through a plug of basic alumina to remove inhibitors.

    • Recrystallize the initiator, e.g., AIBN, from methanol.

    • Select a suitable RAFT agent. For DMVS, a xanthate such as O-ethyl S-(1-methoxycarbonyl)ethyl dithiocarbonate is a logical starting point.[7]

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., 0.05 mmol, 1 eq.), DMVS monomer (e.g., 5 mmol, 100 eq.), and AIBN initiator (e.g., 0.005 mmol, 0.1 eq.).

    • Add anhydrous solvent (e.g., DMF or 1,4-dioxane) to achieve a desired monomer concentration (e.g., 2 M).

    • Seal the flask with a rubber septum.

  • Degassing:

    • Freeze the mixture in a liquid nitrogen bath until fully solid.

    • Apply a high vacuum for 10-15 minutes.

    • Close the flask to the vacuum and thaw the mixture in a room temperature water bath.

    • Repeat this freeze-pump-thaw cycle at least three times.

    • After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).

  • Polymerization:

    • Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).

    • Allow the reaction to proceed with stirring for the desired time (e.g., 4-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR.

  • Termination and Isolation:

    • To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

    • Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the polymer by filtration or centrifugation.

    • Redissolve the polymer in a small amount of a good solvent (e.g., acetone) and re-precipitate to remove unreacted monomer.

    • Dry the final polymer under vacuum to a constant weight.

  • Characterization:

    • Determine monomer conversion via ¹H NMR spectroscopy by comparing the integral of a monomer vinyl proton peak to a polymer backbone peak.

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC).

  • Visualization: RAFT Polymerization Mechanism

    RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Pre-Equilibrium & Main Equilibrium I Initiator (I) R_dot Primary Radical (R•) I->R_dot kd M Monomer (M) R_dot->M ki P1_dot Propagating Radical (P1•) M->P1_dot ki Pn_dot Propagating Radical (Pn•) P1_dot->Pn_dot Propagation (kp) CTA RAFT Agent Z-C(=S)S-R Pn_dot->CTA k_add Intermediate1 Intermediate Radical 1 MacroCTA Macro-CTA Pn-S-C(=S)-Z Pn_dot->MacroCTA k_add Intermediate2 Intermediate Radical 2 CTA->Pn_dot k_frag Intermediate1->MacroCTA R_dot2 Leaving Group Radical (R•) Intermediate1->R_dot2 MacroCTA->Pn_dot k_frag R_dot2->M Re-initiation

    Caption: Simplified mechanism of RAFT polymerization.

Q6: What are some key quantitative parameters I should consider for my initial experiments?

A6: The following table provides suggested starting points for key experimental parameters. These are not absolute and will require optimization for your specific system.

ParameterRecommended Starting RangeRationale & Key Considerations
Solvent DMF, Dioxane, DMSOPolar aprotic solvents are often effective for N-vinyl monomers. Ensure it is anhydrous and inhibitor-free.[4]
[Monomer]:[CTA] Ratio 50:1 to 200:1This ratio is the primary determinant of the target molecular weight. Start lower (e.g., 100:1) for better control.[5]
[CTA]:[Initiator] Ratio 5:1 to 10:1Crucial for maintaining the RAFT equilibrium and preventing uncontrolled polymerization from excess primary radicals.
Temperature 60 - 80 °C (for AIBN)Should be chosen based on the thermal initiator's half-life (t½ ≈ 1-10 hours).
Monomer Concentration 1 - 3 MHigher concentrations increase the rate but can also increase viscosity, potentially hindering control at high conversion.
Target PDI < 1.3A PDI value below 1.3 is generally considered indicative of a well-controlled RAFT polymerization.[8]
References
  • Chernikova, E., et al. (2018). Control over the relative reactivities of monomers in RAFT copolymerization of styrene and acrylic acid. RSC Advances. Available at: [Link]

  • Boron Molecular. (n.d.). RAFT General Procedures. Available at: [Link]

  • Wikipedia. (2023). Reversible addition−fragmentation chain-transfer polymerization. Available at: [Link]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2006). Reversible Addition-Fragmentation Chain Transfer Polymerization. Request PDF. Available at: [Link]

  • Chernikova, E. V., et al. (2018). Relative monomer reactivity ratios for the RAFT copolymerization of styrene and AA in DMF mediated by various trithiocarbonates. ResearchGate. Available at: [Link]

  • Zhao, Y., & Perrier, S. (2016). Reversible addition-fragmentation chain transfer polymerization from surfaces. Controlled Radical Polymerization at and from Solid Surfaces. Available at: [Link]

  • Lowe, A. B., & McCormick, C. L. (2002). CONTROLLED RADICAL POLYMERIZATION OF N-ISOPROPYLACRYLAMIDE AND OF ACTIVATED ESTERS FOR THE SYNTHESIS OF POLYMER-PROTEIN AND... Conference Paper. Available at: [Link]

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Technical Support Center: Enhancing the Aqueous Solubility of N,N-Dimethylvinylsulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-dimethylvinylsulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

The N,N-dimethylvinylsulfonamide moiety is a versatile functional group, but its inherent characteristics can often lead to poor aqueous solubility, a significant hurdle in various applications, from biological assays to formulation development. This guide will provide a structured approach to troubleshooting common solubility issues and offer detailed protocols for effective solubility enhancement.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address specific problems you might be encountering during your experiments.

Q1: My N,N-dimethylvinylsulfonamide derivative won't dissolve in my aqueous buffer, even at low concentrations. What is the first step I should take?

A1: The initial and most straightforward approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power for a wide range of organic compounds.

  • Rationale: Many organic molecules, particularly those with a balance of polar and nonpolar regions like N,N-dimethylvinylsulfonamide derivatives, have low intrinsic aqueous solubility. By first dissolving the compound in a small volume of a highly effective organic solvent, you create a concentrated stock that can then be diluted into your aqueous experimental medium.

Q2: I've prepared a DMSO stock solution, but my compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?

A2: This is a common phenomenon known as "salting out" or precipitation upon addition of an anti-solvent (your aqueous buffer). The organic solvent is miscible with water, but the compound dissolved in it may not be. Here are several strategies to address this:

  • Reduce the Final Concentration: You may be exceeding the compound's thermodynamic solubility limit in the final aqueous medium. Try preparing a more dilute final solution.

  • Optimize the Organic Solvent Concentration: Keep the final concentration of the organic co-solvent as low as possible (ideally below 1% v/v, and for cell-based assays, often below 0.5% v/v for DMSO) to minimize its potential effects on your experiment.

  • Vortexing/Sonication: Immediately after adding the stock solution to the buffer, vortex the solution vigorously or place it in a sonicator bath for a few minutes. This increased energy input can help to break up small aggregates and promote dissolution.

  • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution. For example, dilute the DMSO stock 1:10 in the organic solvent first, and then dilute this intermediate stock into the aqueous buffer.

Q3: I've tried using a co-solvent, but I'm still seeing precipitation over time. Are there other approaches I can take?

A3: Yes, if co-solvency alone is insufficient, you can explore other formulation strategies. The choice of the next step depends on the physicochemical properties of your specific derivative.

  • pH Adjustment: The sulfonamide group is weakly acidic.[1][2] By increasing the pH of your aqueous buffer, you can deprotonate the sulfonamide nitrogen, forming a more soluble salt.[1] It is crucial to first determine the pKa of your compound to select an appropriate buffer pH.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions, creating a hydrophobic core where your compound can partition, thus increasing its apparent solubility.[3] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological applications due to their lower toxicity.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[4][5] Your N,N-dimethylvinylsulfonamide derivative can form an inclusion complex with a cyclodextrin, where the hydrophobic part of your molecule resides within the cyclodextrin cavity, and the hydrophilic exterior of the complex enhances aqueous solubility.[4][6]

Q4: My compound is intended for an in vivo study, and I need to avoid organic solvents. What are my options?

A4: For in vivo applications, minimizing or eliminating organic solvents is often critical. Here are some advanced formulation strategies:

  • Salt Formation: If your derivative has a basic functional group, you can form a salt with a pharmaceutically acceptable acid. Conversely, the weakly acidic sulfonamide can be used to form a salt with a suitable base.

  • Solid Dispersions: This technique involves dispersing your compound in a hydrophilic polymer matrix at a molecular level.[7][8] The polymer enhances the wettability and dissolution rate of your compound. Common methods for preparing solid dispersions include solvent evaporation and hot-melt extrusion.[7]

  • Nanosuspensions: By reducing the particle size of your compound to the nanometer range, you can significantly increase its surface area, leading to a faster dissolution rate.[3] Nanosuspensions can be prepared by media milling or high-pressure homogenization.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of N,N-dimethylvinylsulfonamide derivatives that contribute to their poor aqueous solubility?

A1: The solubility of these derivatives is influenced by a balance of factors:

  • Sulfonamide Group: The sulfonamide group (-SO₂N<) itself is polar and can participate in hydrogen bonding. However, the nitrogen is substituted with two methyl groups, which are hydrophobic and sterically hinder hydrogen bonding with water.

  • Vinyl Group: The vinyl group (-CH=CH₂) is nonpolar and contributes to the overall lipophilicity of the molecule.

  • Substituents: The nature of other substituents on the molecule will significantly impact its overall polarity and solubility. Aromatic or long alkyl chain substituents will generally decrease aqueous solubility.

Q2: How does the N,N-dimethyl substitution on the sulfonamide affect its properties compared to primary or secondary sulfonamides?

A2: The N,N-dimethyl substitution has a significant impact:

  • Acidity: It removes the acidic proton that is present on primary and secondary sulfonamides. This means that unlike many other sulfonamides, the solubility of N,N-dimethylvinylsulfonamide derivatives is not expected to increase significantly with an increase in pH due to deprotonation of the sulfonamide nitrogen.[1][9] However, if there are other acidic or basic functional groups in the molecule, pH adjustment can still be a viable strategy.

  • Hydrogen Bonding: The lack of an N-H bond prevents these derivatives from acting as hydrogen bond donors, which can reduce their interaction with water molecules compared to primary or secondary sulfonamides.

Q3: Are there any safety concerns I should be aware of when using co-solvents or other excipients?

A3: Absolutely. Always consult the material safety data sheet (MSDS) for any solvent or excipient you use. For biological experiments, it is crucial to determine the tolerance of your specific cell line or model system to the chosen excipients. Always include appropriate vehicle controls in your experiments to account for any effects of the formulation components themselves.

Experimental Protocols

Here are detailed, step-by-step methodologies for key solubility enhancement techniques.

Protocol 1: Co-Solvent Solubilization

Objective: To prepare a solution of an N,N-dimethylvinylsulfonamide derivative using a water-miscible organic co-solvent.

Materials:

  • N,N-dimethylvinylsulfonamide derivative

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Ethanol, absolute

  • Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of your N,N-dimethylvinylsulfonamide derivative.

    • Add a minimal volume of DMSO to dissolve the compound completely. Aim for a high concentration (e.g., 10-100 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Dilution into Aqueous Buffer:

    • Warm your aqueous buffer to the experimental temperature (e.g., 37°C).

    • While vortexing the buffer, add the required volume of the DMSO stock solution dropwise to achieve the desired final concentration.

    • Continue vortexing for at least 30 seconds after the addition is complete.

  • Observation and Troubleshooting:

    • Visually inspect the solution for any signs of precipitation immediately after preparation and over time.

    • If precipitation occurs, repeat the procedure with a lower final concentration or a higher percentage of co-solvent (while being mindful of experimental constraints).

    • Consider trying other co-solvents like ethanol or PEG 400, as they may offer different solubilization properties.[10]

Protocol 2: Cyclodextrin-Mediated Solubilization

Objective: To enhance the aqueous solubility of an N,N-dimethylvinylsulfonamide derivative through inclusion complexation with a cyclodextrin.

Materials:

  • N,N-dimethylvinylsulfonamide derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether β-cyclodextrin (SBE-β-CD)

  • Aqueous buffer of choice

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a Cyclodextrin Solution:

    • Prepare a solution of the chosen cyclodextrin in your aqueous buffer at a concentration significantly higher than what you expect to need (e.g., 10-20% w/v).

    • Stir until the cyclodextrin is completely dissolved.

  • Phase Solubility Diagram (Optional but Recommended):

    • To determine the optimal cyclodextrin concentration, prepare a series of cyclodextrin solutions of increasing concentration in your buffer.

    • Add an excess amount of your N,N-dimethylvinylsulfonamide derivative to each solution.

    • Stir the suspensions at a constant temperature for 24-48 hours to reach equilibrium.

    • Filter the suspensions through a 0.22 µm syringe filter.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the stoichiometry of the complex and the stability constant.[4]

  • Preparation of the Solubilized Formulation:

    • Based on the phase solubility data or starting with a 5-10% w/v cyclodextrin solution, add your N,N-dimethylvinylsulfonamide derivative.

    • Stir the mixture until the compound is fully dissolved. This may take several hours. Gentle heating (e.g., to 40-50°C) can sometimes expedite the process, but be mindful of the compound's stability.

    • Once dissolved, the solution can be sterile-filtered if necessary.

Visualization of Concepts

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for selecting an appropriate solubility enhancement strategy for your N,N-dimethylvinylsulfonamide derivative.

solubility_workflow start Start: Poorly Soluble N,N-dimethylvinylsulfonamide Derivative cosolvent Attempt Co-solvent Solubilization (e.g., DMSO, Ethanol) start->cosolvent success1 Success: Compound is Soluble at Desired Concentration cosolvent->success1 Soluble precipitates Compound Precipitates upon Dilution cosolvent->precipitates Precipitates ph_adjust Is the molecule ionizable? (presence of other acidic/basic groups) precipitates->ph_adjust adjust_ph Adjust pH of Aqueous Buffer ph_adjust->adjust_ph Yes surfactant Try Surfactant Solubilization (e.g., Tween 80, Pluronic F-68) ph_adjust->surfactant No yes_ph Yes no_ph No success2 Success adjust_ph->success2 Soluble adjust_ph->surfactant Insoluble fail_ph Insoluble success3 Success surfactant->success3 Soluble cyclodextrin Attempt Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) surfactant->cyclodextrin Insoluble fail_surfactant Insoluble success4 Success cyclodextrin->success4 Soluble advanced Consider Advanced Formulations: - Solid Dispersions - Nanosuspensions - Salt Formation (if applicable) cyclodextrin->advanced Insoluble fail_cd Insoluble cyclodextrin_complexation compound N,N-dimethylvinylsulfonamide Derivative (Hydrophobic) insoluble Poor Aqueous Solubility water1 Water Molecules cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) complex Inclusion Complex soluble Enhanced Aqueous Solubility water2 Water Molecules plus + arrow ->

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

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Validation & Comparative

The Chemist's Dilemma: A Comparative Guide to Cysteine Conjugation with N,N-dimethylvinylsulfonamide and Maleimide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of bioconjugation, the precise and stable linkage of molecules to proteins is paramount. Cysteine, with its nucleophilic thiol group, presents a prime target for such modifications, pivotal in the development of antibody-drug conjugates (ADCs), protein labeling, and diagnostics. For decades, maleimides have been the workhorse for cysteine conjugation, favored for their rapid reaction kinetics. However, the Achilles' heel of maleimide-based conjugates—their instability—has driven the exploration of alternative reagents. Among these, N,N-dimethylvinylsulfonamide, a representative of the vinyl sulfone class, has emerged as a compelling alternative, promising enhanced stability. This guide provides a comprehensive, data-driven comparison of these two key reagents, empowering researchers to make informed decisions for their specific applications.

At the Heart of the Reaction: The Thiol-Michael Addition

Both N,N-dimethylvinylsulfonamide and maleimide react with the thiol group of cysteine via a thiol-Michael addition reaction. This reaction involves the nucleophilic attack of the deprotonated thiol (thiolate) on the electron-deficient β-carbon of the α,β-unsaturated system in the acceptor molecule.

cluster_cysteine Cysteine Residue cluster_acceptor Michael Acceptor Cys Protein-SH Thiolate Protein-S⁻ Cys->Thiolate Deprotonation (pH > pKa) Acceptor α,β-unsaturated system Thiolate->Acceptor Nucleophilic Attack Product Covalent Bioconjugate Acceptor->Product Stable Thioether Bond Formation

Figure 1: Generalized mechanism of thiol-Michael addition for cysteine conjugation.

The pKa of the cysteine thiol is approximately 8.5, meaning that at physiological pH (~7.4), only a fraction of cysteine residues are in the reactive thiolate form.[1] Consequently, the reaction rate is highly pH-dependent, with higher pH values generally leading to faster conjugation for both reagents.

Head-to-Head Comparison: N,N-dimethylvinylsulfonamide vs. Maleimide

FeatureN,N-dimethylvinylsulfonamideMaleimide
Reaction Mechanism Thiol-Michael AdditionThiol-Michael Addition
Reaction Product Stable ThioetherThiosuccinimide Adduct
Reaction Kinetics Generally slower than maleimides, but can be tuned by substitution.Very rapid, often complete within minutes.
pH Dependence Reaction rate increases with pH (optimum typically pH 8-9).Highly selective for thiols at pH 6.5-7.5; reactivity with amines increases above pH 7.5.[2]
Stability of Conjugate High: The resulting thioether bond is stable and not susceptible to reversal.Moderate to Low: The thiosuccinimide adduct is susceptible to a retro-Michael reaction , leading to deconjugation and potential transfer of the payload to other thiols (e.g., albumin).[3]
Off-Target Reactivity Can react with primary amines (lysine) and imidazoles (histidine) at higher pH.Primarily thiol-reactive at neutral pH, but can react with lysines at pH > 7.5.
Key Advantage Stable Conjugate: Forms an irreversible bond, crucial for in vivo applications like ADCs.Rapid Kinetics: Ideal for applications requiring fast and efficient labeling.
Key Disadvantage Slower Kinetics: May require longer reaction times or higher concentrations.Instability: The reversibility of the conjugate can lead to off-target toxicity and reduced efficacy.

The Critical Difference: Stability of the Conjugate

The most significant distinction between N,N-dimethylvinylsulfonamide and maleimide lies in the stability of the resulting bioconjugate. The thiosuccinimide adduct formed from the maleimide reaction is prone to a retro-Michael reaction , especially in the presence of other nucleophiles like glutathione, which is abundant in the cellular environment. This can lead to the release of the conjugated payload and its subsequent transfer to other proteins, a major concern for the efficacy and safety of ADCs.[3]

cluster_maleimide Maleimide Conjugate Instability cluster_vinylsulfone Vinyl Sulfone Conjugate Stability Maleimide_Adduct Thiosuccinimide Adduct Deconjugation Deconjugation Maleimide_Adduct->Deconjugation Retro-Michael Reaction Thiol_Exchange Thiol Exchange (e.g., with Albumin) Maleimide_Adduct->Thiol_Exchange Presence of other nucleophiles Vinylsulfone_Adduct Stable Thioether Adduct Stable Stable Conjugate Vinylsulfone_Adduct->Stable

Figure 2: Comparison of the stability of maleimide and vinyl sulfone conjugates.

In contrast, the thioether bond formed with N,N-dimethylvinylsulfonamide is significantly more stable and is not susceptible to this reversal. Experimental data has shown that a mono-sulfone-PEG conjugate retained over 90% of its conjugation after seven days at 37°C in the presence of 1 mM reduced glutathione, whereas a maleimide-PEG conjugate retained less than 70% under the same conditions.[4] This enhanced stability is a critical advantage for therapeutic applications where long-term stability in vivo is required.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for performing cysteine conjugation with both reagents. It is crucial to optimize these conditions for each specific protein and payload.

Protocol 1: Cysteine Conjugation with Maleimide

This protocol is adapted from established methods for labeling proteins with thiol-reactive dyes.[2]

1. Reagent Preparation:

  • Protein Solution: Prepare the protein to be conjugated at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., 1x PBS, 100 mM HEPES). The buffer should not contain any thiols.
  • Maleimide Stock Solution: Prepare a 10 mM stock solution of the maleimide reagent in an anhydrous organic solvent such as DMSO or DMF.
  • (Optional) Reducing Agent: If the protein contains disulfide bonds that need to be reduced to expose free cysteines, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the protein solution and incubate for 20-30 minutes at room temperature.

2. Conjugation Reaction:

  • Add the maleimide stock solution to the protein solution with gentle stirring. A 10-20 fold molar excess of the maleimide reagent is a good starting point for optimization.
  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

3. Purification:

  • Remove the excess, unreacted maleimide reagent using size-exclusion chromatography (e.g., a desalting column) or dialysis.

4. Characterization:

  • Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Start [label="Start: Protein with\naccessible Cysteine(s)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#202124"]; Reduction [label="Optional: Reduce\nDisulfide Bonds (TCEP)"]; Buffer_Exchange [label="Buffer Exchange\n(pH 7.0-7.5, thiol-free)"]; Add_Maleimide [label="Add Maleimide Reagent\n(10-20x molar excess)"]; Incubate [label="Incubate\n(RT, 2h or 4°C, overnight)"]; Purify [label="Purify Conjugate\n(SEC or Dialysis)"]; Characterize [label="Characterize\n(UV-Vis, MS)"]; End [label="End: Purified\nBioconjugate", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];

Start -> Reduction; Reduction -> Buffer_Exchange; Start -> Buffer_Exchange [style=dashed]; Buffer_Exchange -> Add_Maleimide; Add_Maleimide -> Incubate; Incubate -> Purify; Purify -> Characterize; Characterize -> End; }

Figure 3: Workflow for a typical maleimide-cysteine conjugation experiment.

Protocol 2: Cysteine Conjugation with N,N-dimethylvinylsulfonamide (Generalized)

This protocol is based on the general principles of thiol-Michael addition with vinyl sulfones.

1. Reagent Preparation:

  • Protein Solution: Prepare the protein at 1-10 mg/mL in a degassed buffer at a slightly alkaline pH of 8.0-8.5 (e.g., 100 mM HEPES, 100 mM borate buffer).
  • N,N-dimethylvinylsulfonamide Stock Solution: Prepare a 10-50 mM stock solution in an organic solvent like DMSO or DMF.
  • (Optional) Reducing Agent: As with the maleimide protocol, reduce any disulfide bonds with TCEP if necessary.

2. Conjugation Reaction:

  • Add the N,N-dimethylvinylsulfonamide stock solution to the protein solution. A higher molar excess (e.g., 20-50 fold) compared to the maleimide reaction may be required due to the slower kinetics.
  • Incubate the reaction for 4-24 hours at room temperature or 37°C to facilitate the reaction. Monitor the reaction progress by LC-MS if possible.

3. Purification:

  • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted vinyl sulfonamide.

4. Characterization:

  • Analyze the final product to determine the degree of labeling.

Concluding Remarks: Choosing the Right Tool for the Job

The choice between N,N-dimethylvinylsulfonamide and maleimide for cysteine conjugation is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the application.

Maleimides remain an excellent choice for applications where rapid and efficient conjugation is the primary concern, and where the long-term stability of the conjugate is less critical, such as in many in vitro labeling and diagnostic assays.

N,N-dimethylvinylsulfonamide and other vinyl sulfones are the preferred reagents for applications demanding high stability of the final bioconjugate , particularly for in vivo use. The formation of a stable, irreversible thioether bond is a significant advantage in the development of therapeutics like ADCs, where premature drug release can lead to decreased efficacy and increased off-target toxicity. While the reaction kinetics may be slower, this can often be compensated for by adjusting reaction conditions.

As the field of bioconjugation continues to evolve, a deep understanding of the chemical principles and practical considerations of different conjugation strategies is essential for the successful development of novel protein-based technologies.

References

  • Chen, X., & Gao, J. (2022). Fast Cysteine Bioconjugation Chemistry. Angewandte Chemie International Edition, 61(3), e202111452. [Link]

  • Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. (2020). Journal of Chemical Information and Modeling, 60(10), 4878–4892. [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). RSC Chemical Biology, 2(6), 1535-1557. [Link]

  • Recent advances in N- and C-terminus cysteine protein bioconjugation. (2023). Current Opinion in Chemical Biology, 75, 102306. [Link]

  • Recent advances in N- and C-terminus cysteine protein bioconjugation. (2023). UCL Discovery. [Link]

  • Rapid, Stable, Chemoselective Labeling of Thiols with Julia-Kocienski Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation. (2018). Bioconjugate Chemistry, 29(4), 1048–1052. [Link]

  • Contributions of the histidine side chain and the N-terminal alpha-amino group to the binding thermodynamics of oligopeptides to nucleic acids as a function of pH. (2010). Biochemistry, 49(11), 2416–2427. [Link]

  • Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. (2021). Frontiers in Chemistry, 9, 708816. [Link]

  • Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution. (2004). Journal of Pharmaceutical Sciences, 93(10), 2537-2548. [Link]

  • Reaction Kinetics for Nitrosation of Cysteine and Glutathione in Aerobic Nitric Oxide Solutions at Neutral pH. Insights Into the Fate and Physiological Effects of Intermediates Generated in the NO/O2 Reaction. (1994). Chemical Research in Toxicology, 7(4), 519-525. [Link]

  • Gas-phase Basicities of Histidine and Lysine and Their Selected Di- And Tripeptides. (1998). Journal of the American Society for Mass Spectrometry, 9(12), 1279-1286. [Link]

  • Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. (2021). Polymers, 13(4), 603. [Link]

  • Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination. (2023). Environmental Science & Technology, 57(16), 6475–6484. [Link]

  • Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition Reflects Numerous Attractive Non-Covalent Interactions. (2019). Journal of the American Chemical Society, 141(35), 13865–13875. [Link]

  • Protein Bioconjugates Via Cysteine-Maleimide Chemistry l Protocol Preview. (2022, September 26). YouTube. [Link]

  • Calculated second-order rate constants (k) and activation parameters for the reactions. (n.d.). The Royal Society of Chemistry. [Link]

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A Head-to-Head Battle of Michael Acceptors: N,N-dimethylvinylsulfonamide vs. Acrylates in Covalent Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Reactivity, Stability, and Strategic Application in Drug Development

In the landscape of targeted covalent inhibitors and bioconjugation, the choice of the electrophilic warhead is a critical determinant of success. The Michael addition reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone methodology for forging stable covalent bonds with biological macromolecules. Among the arsenal of Michael acceptors, acrylates have long been a workhorse. However, the emergence of N,N-dimethylvinylsulfonamide offers a compelling alternative with a distinct reactivity and stability profile. This guide provides an in-depth, objective comparison of these two key Michael acceptors, grounded in experimental data, to empower researchers in making informed decisions for their specific applications.

The Michael Addition: A Powerful Tool for Covalent Modification

The thiol-Michael addition, the reaction between a cysteine residue's thiol group and an electron-deficient alkene, is a favored strategy in drug discovery and chemical biology.[1] This is due to its typically rapid kinetics under physiological conditions and the formation of a stable thioether bond. The reactivity of the Michael acceptor is paramount, influencing not only the speed of the conjugation but also its selectivity towards the desired target.

At the Core of the Comparison: Electronic and Steric Influences

The fundamental differences in reactivity between N,N-dimethylvinylsulfonamide and acrylates stem from the nature of the electron-withdrawing group attached to the vinyl moiety.

  • Acrylates: The carbonyl group in acrylates withdraws electron density from the β-carbon, rendering it susceptible to nucleophilic attack. The reactivity of acrylates can be modulated by the nature of the ester group, though this effect is generally modest.

  • N,N-dimethylvinylsulfonamide: The sulfonyl group in vinyl sulfonamides is a more powerful electron-withdrawing group than the carbonyl of an acrylate.[2] This heightened electrophilicity translates to a generally faster reaction with nucleophiles like cysteine. The nitrogen substituents on the sulfonamide can also influence reactivity.

Here is a diagram illustrating the general mechanism of a base-catalyzed thiol-Michael addition:

Thiol_Michael_Addition cluster_0 Thiol-Michael Addition Mechanism Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + B: Base B: ProtonatedBase BH⁺ Intermediate R-S-CH₂-⁻CH-EWG Thiolate->Intermediate + H₂C=CH-EWG Acceptor H₂C=CH-EWG Product R-S-CH₂-CH₂-EWG Intermediate->Product + BH⁺

Caption: General mechanism of a base-catalyzed thiol-Michael addition.

Head-to-Head Performance Metrics

A direct comparison reveals the distinct advantages and disadvantages of each Michael acceptor.

FeatureN,N-dimethylvinylsulfonamideAcrylatesRationale & Supporting Evidence
Reactivity with Thiols Generally HigherModerate to HighThe sulfonyl group is a stronger electron-withdrawing group than the carbonyl, leading to a more electrophilic β-carbon. Vinyl sulfones have been shown to be approximately 10 times more reactive towards thiols than methyl acrylates.[3] Vinyl sulfonamides react more rapidly than acrylamides.[4]
Adduct Stability HighModerateThe thioether ester bond formed from acrylate addition is susceptible to hydrolysis, especially under basic conditions, leading to potential reversibility.[4] The thioether sulfone/sulfonamide bond is significantly more stable.[2][4]
Selectivity Generally high for CysteineModerateWhile both react readily with cysteine, the higher reactivity of vinyl sulfonamides could potentially lead to reactions with other nucleophilic residues like lysine, depending on the specific protein environment and reaction conditions.[5][6]
Potential for Off-Target Effects ModerateModerate to HighThe inherent reactivity of any Michael acceptor carries a risk of off-target modification. The higher reactivity of vinyl sulfonamides may increase this risk, though this is highly dependent on the inhibitor's non-covalent binding affinity. Concerns about off-target modification are a key consideration for all covalent inhibitors.[7]

Experimental Deep Dive: A Comparative Protocol

To provide a practical framework for evaluation, here is a generalized protocol for comparing the labeling of a model protein with N,N-dimethylvinylsulfonamide and a standard acrylate.

Objective: To compare the reaction kinetics and labeling efficiency of N,N-dimethylvinylsulfonamide and a representative acrylate (e.g., N-hydroxysuccinimidyl acrylate) with a model protein containing a single reactive cysteine.

Experimental_Workflow cluster_0 Comparative Labeling Workflow A Prepare Protein Solution (e.g., 10 µM in PBS, pH 7.4) C Initiate Reactions (Add acceptor to protein solution, final acceptor conc. 100 µM) A->C B Prepare Stock Solutions (10 mM of each acceptor in DMSO) B->C D Time-Point Quenching (e.g., 0, 5, 15, 30, 60 min) (Add excess N-acetylcysteine) C->D E LC-MS Analysis (Intact protein mass spectrometry) D->E F Data Analysis (Quantify % labeled protein vs. time) E->F

Caption: A streamlined workflow for comparing Michael acceptor reactivity.

Detailed Methodology:

  • Protein Preparation:

    • Prepare a stock solution of the model protein (e.g., a cysteine-containing peptide or a protein like bovine serum albumin) at a concentration of 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Rationale: A physiological pH is chosen to mimic biological conditions. The protein concentration should be high enough for easy detection by mass spectrometry.

  • Reagent Preparation:

    • Prepare 10 mM stock solutions of N,N-dimethylvinylsulfonamide and the chosen acrylate in dimethyl sulfoxide (DMSO).

    • Rationale: DMSO is a common solvent for water-insoluble organic compounds. Freshly prepared solutions are recommended to ensure the reactivity of the Michael acceptors.

  • Labeling Reaction:

    • In separate microcentrifuge tubes, add the protein solution.

    • To initiate the reaction, add the Michael acceptor stock solution to the protein solution to achieve a final desired molar excess (e.g., 10-fold molar excess of the acceptor over the protein).

    • Incubate the reactions at room temperature with gentle agitation.

    • Rationale: A molar excess of the acceptor drives the reaction to completion. Room temperature is a convenient and often sufficient condition for these reactions.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot from each reaction mixture.

    • Quench the reaction by adding a solution of a thiol-containing scavenger, such as N-acetylcysteine or glutathione, in a significant molar excess.

    • Rationale: Quenching the reaction at specific time points allows for the monitoring of the reaction progress and determination of kinetic parameters.

  • Analysis by Mass Spectrometry:

    • Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS) to determine the extent of protein modification.

    • Deconvolute the mass spectra to determine the relative abundance of the unlabeled and labeled protein at each time point.

    • Rationale: LC-MS is a powerful technique for accurately determining the mass of proteins and their adducts, providing a direct measure of labeling efficiency.

Making the Right Choice: Strategic Considerations for Drug Development

The selection between N,N-dimethylvinylsulfonamide and acrylates is not a matter of one being universally superior, but rather a strategic decision based on the specific therapeutic goal.

  • For Rapid and Irreversible Targeting: When the objective is to achieve rapid and highly stable covalent modification, N,N-dimethylvinylsulfonamide is often the preferred choice. Its higher reactivity can be advantageous for targeting proteins with less accessible cysteines or when a short incubation time is desired. The enhanced stability of the resulting thioether sulfonamide bond is a significant benefit for applications requiring long-lasting target engagement.[2]

  • For Tunable Reactivity and Reversible Inhibition: Acrylates, while generally less reactive and forming less stable adducts, offer a degree of tunability. The reactivity can be modulated to some extent by altering the ester group. Furthermore, the potential for retro-Michael addition (the reverse of the Michael addition) can be exploited in the design of reversible covalent inhibitors, which may offer a better safety profile by minimizing the accumulation of permanently modified off-target proteins.

  • The Importance of Non-Covalent Interactions: It is crucial to remember that the overall potency and selectivity of a covalent inhibitor are not solely dictated by the reactivity of the warhead. The non-covalent binding affinity of the ligand for the target protein plays a critical role in positioning the electrophile for reaction with the target nucleophile. A high-affinity non-covalent interaction can significantly enhance the effective molarity of the warhead at the target site, leading to potent and selective inhibition even with a moderately reactive electrophile.

Off-Target Considerations and the Path Forward

A primary concern in the development of any covalent inhibitor is the potential for off-target reactivity, which can lead to toxicity.[7] The higher intrinsic reactivity of vinyl sulfonamides may, in some cases, increase the risk of modifying unintended proteins. Therefore, comprehensive proteomic profiling is essential to assess the selectivity of any new covalent inhibitor.

Future directions in this field will likely focus on the development of novel Michael acceptors with even greater selectivity and tunable reactivity. The incorporation of structural features that favor reaction with the target cysteine while minimizing off-target modifications will be a key area of research.

References

  • Chatani, S., et al. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(4), 1077-1086. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of thioethers. Angewandte Chemie International Edition, 47(39), 7523-7526. Available from: [Link]

  • Ostrem, J. M., et al. (2013). K-Ras (G12C) inhibitors allosterically control GTP affinity and effector binding. Nature, 503(7477), 548-551. Available from: [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Available from: [Link]

  • Lowe, G. (2012). The chemistry of the thiol group. In The Chemistry of the Thiol Group, Part 1 (pp. 243-290). John Wiley & Sons, Ltd. Available from: [Link]

  • Nair, D. P., et al. (2018). Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations. ACS Macro Letters, 7(3), 373-378. Available from: [Link]

  • Abberior Instruments. (n.d.). Protein labeling protocol. Available from: [Link]

  • Zhang, T., et al. (2012). Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. In Protein N-termini: Their Modification and Removal (pp. 125-135). Humana Press. Available from: [Link]

  • Ward, R. A., et al. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Organic & Biomolecular Chemistry, 17(30), 7204-7211. Available from: [Link]

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Stability Analysis of N,N-dimethylvinylsulfonamide Protein Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the creation of stable protein conjugates is a cornerstone of therapeutic and diagnostic innovation. The choice of conjugation chemistry is a critical determinant of the final product's efficacy, safety, and shelf-life. This guide provides an in-depth stability analysis of protein conjugates formed using N,N-dimethylvinylsulfonamide (DMVS), a Michael acceptor that reacts with nucleophilic amino acid residues. We will objectively compare its performance against other common conjugation chemistries, supported by experimental data and protocols, to empower you to make informed decisions in your research.

The Principle of Thia-Michael Addition with Vinyl Sulfonamides

N,N-dimethylvinylsulfonamide belongs to the class of vinyl sulfones, which are potent Michael acceptors. The conjugation reaction proceeds via a thia-Michael addition, where the thiol group of a cysteine residue acts as a nucleophile, attacking the β-carbon of the vinyl group.[1] This forms a stable thioether bond, covalently linking the protein and the molecule of interest.

Vinyl sulfonamides are generally more electrophilic than their acrylamide counterparts, leading to a higher reactivity towards nucleophilic amino acids.[2] This enhanced reactivity makes them particularly useful for targeting non-catalytic cysteine residues.[2]

Protein Protein-SH (Cysteine) Conjugate Stable Thioether Adduct Protein->Conjugate Thia-Michael Addition DMVS N,N-dimethylvinylsulfonamide (DMVS) DMVS->Conjugate

Caption: Covalent bond formation between a protein's cysteine residue and DMVS.

Factors Influencing the Stability of DMVS Protein Conjugates

The stability of the thioether linkage in DMVS-protein conjugates is a key advantage. However, several factors can influence the longevity of these conjugates:

  • pH: While the thia-Michael addition can proceed over a range of pH values, extreme pH conditions can potentially lead to degradation of the protein itself or hydrolysis of the sulfonamide group, although the latter is generally stable.

  • Presence of Reducing Agents: The thioether bond is largely stable and not susceptible to cleavage by common reducing agents like dithiothreitol (DTT) under typical experimental conditions. This is a significant advantage over disulfide-based linkages.

  • Retro-Michael Reaction: A potential pathway for the degradation of Michael adducts is the retro-Michael reaction, which would lead to the dissociation of the conjugate. For vinyl sulfonamides, the resulting thioether bond is generally considered stable and less prone to this reversal compared to some other Michael acceptors.[3] Studies with related N-methyl-N-phenylvinylsulfonamides have demonstrated high stability of the conjugate even in the presence of excess thiol nucleophiles like glutathione.[3]

  • Hydrolysis: The succinimide ring formed in maleimide-thiol conjugations can be susceptible to hydrolysis, which can be a competing reaction to the desired retro-Michael cleavage in some applications.[4] While vinyl sulfonamides do not form a succinimide ring, the overall stability of the conjugate in aqueous environments is a critical parameter.

Comparative Stability Analysis: DMVS vs. Alternative Chemistries

The choice of conjugation chemistry has a profound impact on the stability and, consequently, the performance of the final protein conjugate.[5] Here, we compare the stability of DMVS conjugates with those formed by other widely used methods.

Conjugation ChemistryLinkage TypeKey Stability CharacteristicsCommon Applications
N,N-dimethylvinylsulfonamide ThioetherHigh stability, resistant to reduction and retro-Michael reaction.[3]Antibody-drug conjugates (ADCs), protein labeling, covalent inhibitors.
Maleimide-Thiol Thioether (via thiosuccinimide)Generally stable, but can be susceptible to retro-Michael reaction and hydrolysis of the succinimide ring.[4][6][7]ADCs, PEGylation, surface immobilization.
NHS Ester-Amine AmideVery stable amide bond.General protein labeling, immobilization.
EDC/Sulfo-NHS-Carboxyl AmideHighly stable amide bond.Protein-protein conjugation, surface immobilization.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) TriazoleExceptionally stable triazole ring.Bioorthogonal labeling, live-cell imaging.

Key Insights:

  • DMVS and other vinyl sulfonamides offer a highly stable linkage, making them suitable for applications requiring long-term stability in biological environments, such as antibody-drug conjugates.[3] The irreversible nature of the thiol addition to β-fluorovinylsulfonamides, a related class, further supports the stability of these adducts.[8]

  • Maleimide-thiol chemistry , while popular for its efficiency, presents stability challenges due to the potential for retro-Michael reactions and hydrolysis.[6][9] The reversibility of the maleimide-thiol linkage can be a disadvantage when stable conjugation is required.[10]

  • Amide bond forming chemistries (NHS esters, EDC/sulfo-NHS) create exceptionally stable linkages. However, they target lysine residues and N-termini, which are often abundant on the protein surface, potentially leading to heterogeneous products.[11]

  • Click chemistry , such as SPAAC, provides a highly stable and bioorthogonal linkage, but requires the introduction of non-native functional groups (alkynes and azides) into the protein and the conjugation partner.[11]

Experimental Protocols for Stability Assessment

To empirically determine the stability of your protein conjugates, a series of well-designed experiments are essential.

Protocol: In Vitro Serum Stability Assay

This assay assesses the stability of the conjugate in a biologically relevant matrix.

Objective: To quantify the amount of intact conjugate remaining over time when incubated in serum.

Materials:

  • Purified protein conjugate (e.g., DMVS-antibody conjugate)

  • Human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical method for conjugate quantification (e.g., HPLC-SEC, ELISA, Mass Spectrometry)

Procedure:

  • Dilute the protein conjugate to a final concentration of 1 mg/mL in pre-warmed human or mouse serum.

  • As a control, dilute the protein conjugate to the same concentration in PBS, pH 7.4.

  • Incubate both samples at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Immediately analyze the aliquots to determine the concentration of the intact conjugate.

  • Plot the percentage of intact conjugate remaining versus time for both the serum and PBS samples.

cluster_prep Sample Preparation Prep1 Dilute Conjugate in Serum Incubate Incubate at 37°C Prep1->Incubate Prep2 Dilute Conjugate in PBS (Control) Prep2->Incubate Timepoints Withdraw Aliquots at Time Points Incubate->Timepoints Analysis Quantify Intact Conjugate (e.g., HPLC-SEC) Timepoints->Analysis Plot Plot % Intact Conjugate vs. Time Analysis->Plot

Caption: Workflow for an in vitro serum stability assay.

Protocol: Thiol Exchange Challenge Assay

This assay specifically probes the susceptibility of the conjugate to cleavage by competing thiols.

Objective: To assess the stability of the conjugate linkage in the presence of a high concentration of a small molecule thiol.

Materials:

  • Purified protein conjugate

  • Glutathione (GSH) or L-cysteine solution (e.g., 10 mM in PBS)

  • PBS, pH 7.4

  • Incubator at 37°C

  • Analytical method to differentiate between the intact conjugate and the cleaved protein (e.g., SDS-PAGE, Mass Spectrometry).

Procedure:

  • Incubate the protein conjugate with a high molar excess of glutathione or L-cysteine (e.g., 100-fold molar excess) in PBS, pH 7.4.

  • As a control, incubate the protein conjugate in PBS alone.

  • Maintain the incubation at 37°C.

  • At various time points, take samples and analyze for the presence of the cleaved protein.

  • Compare the results to the control to determine the extent of thiol-mediated cleavage.

Advanced Analytical Techniques for Stability Characterization

A comprehensive understanding of protein conjugate stability requires a multi-faceted analytical approach.

  • Size Exclusion Chromatography (SEC): A fundamental technique to detect aggregation or fragmentation of the conjugate over time.[12]

  • Mass Spectrometry (MS): Provides detailed information on the integrity of the conjugate, allowing for the identification of degradation products and confirmation of the covalent linkage.[13]

  • Differential Scanning Calorimetry (DSC): Measures the thermal stability of the conjugate, providing insights into how the conjugation process affects the overall protein structure and stability.[14]

  • Circular Dichroism (CD) Spectroscopy: Assesses the secondary and tertiary structure of the protein component of the conjugate, revealing any conformational changes that may occur upon conjugation or during stability studies.[14]

Conclusion

N,N-dimethylvinylsulfonamide offers a robust and reliable chemistry for the creation of highly stable protein conjugates. The resulting thioether bond exhibits excellent stability against hydrolysis and cleavage by reducing agents, a critical advantage for in vivo applications. While alternative chemistries each have their merits, the stability profile of vinyl sulfonamide conjugates makes them a superior choice for applications demanding long-term integrity of the protein-payload linkage. As with any bioconjugation strategy, rigorous experimental validation of stability is paramount to ensure the development of safe and effective protein-based therapeutics and diagnostics.

References

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kinetic studies of N,N-dimethylvinylsulfonamide reactions

N,N-dimethylvinylsulfonamide offers a compelling reactivity profile for the development of targeted covalent inhibitors. Its reactivity is greater than that of many acrylamides, yet it may provide greater stability and potentially fewer off-target effects than hyper-reactive warheads like maleimides. [2][10]The ability to tune its reactivity through substitution on the sulfonamide nitrogen provides a valuable tool for medicinal chemists to optimize drug candidates. [10] The experimental framework provided here serves as a starting point for the rigorous characterization of DMVSA and other novel Michael acceptors. By systematically evaluating kinetic parameters, researchers can make informed decisions in the design of next-generation covalent therapeutics with enhanced precision and efficacy. [9]

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A Senior Application Scientist's Guide to the Rigorous Validation of N,N-dimethylvinylsulfonamide (DMVSA) Protein Conjugation Sites

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise identification of where a molecule binds to its protein target is paramount. N,N-dimethylvinylsulfonamide (DMVSA) has emerged as a valuable tool for cysteine-targeted covalent modification, yet its application necessitates a robust validation strategy to confidently identify the site of conjugation. This guide provides an in-depth comparison of methodologies for validating DMVSA conjugation sites, grounded in experimental data and field-proven insights. We will delve into the causality behind experimental choices, ensuring a self-validating system for trustworthy and reproducible results.

The Chemistry of DMVSA Conjugation: A Targeted Approach

N,N-dimethylvinylsulfonamide is an electrophilic reagent that selectively reacts with nucleophilic residues on proteins. Its primary mode of action is a Michael addition reaction, predominantly with the thiol group of cysteine residues.[1][2][3] Cysteine is a relatively rare amino acid, making it an attractive target for specific protein modification.[4] The vinyl sulfone moiety of DMVSA acts as a Michael acceptor, and the reaction is initiated by the nucleophilic attack of the deprotonated cysteine thiol. This forms a stable thioether bond, covalently linking DMVSA to the protein.[1] While DMVSA exhibits high selectivity for cysteine, potential reactivity with other nucleophilic residues like lysine and histidine has been noted, underscoring the importance of rigorous site validation.[1][3]

Diagram of the DMVSA-Cysteine Conjugation Reaction

Caption: Michael addition of DMVSA to a protein cysteine residue.

Experimental Workflow for Validation: A Step-by-Step Guide

The validation of DMVSA conjugation sites is a multi-step process that relies heavily on mass spectrometry-based proteomics.[5][6][7] The general workflow involves protein labeling, proteolytic digestion, and mass spectrometric analysis to identify the modified peptide and, consequently, the specific amino acid residue.

Diagram of the Experimental Workflow

G A Protein of Interest + DMVSA B Conjugation Reaction A->B C Removal of Excess DMVSA (e.g., Dialysis, SEC) B->C D Denaturation, Reduction, and Alkylation C->D E Proteolytic Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Database Searching & Data Analysis F->G H Identification of Modified Peptide & Site G->H

Caption: General experimental workflow for validating DMVSA conjugation sites.

Detailed Experimental Protocol: A Bottom-Up Proteomics Approach
  • Protein-DMVSA Conjugation:

    • Incubate the purified protein of interest with a molar excess of DMVSA in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a specified time and temperature. The optimal conditions should be determined empirically.

  • Quenching and Buffer Exchange:

    • Quench the reaction by adding a small molecule thiol, such as dithiothreitol (DTT) or β-mercaptoethanol, to react with any remaining unreacted DMVSA.

    • Remove excess DMVSA and quenching agent by dialysis or size-exclusion chromatography (SEC).

  • Sample Preparation for Mass Spectrometry:

    • Denaturation: Denature the conjugated protein using agents like urea or guanidinium chloride to unfold the protein and enhance protease accessibility.

    • Reduction: Reduce disulfide bonds using DTT or tris(2-carboxyethyl)phosphine (TCEP).

    • Alkylation: Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (IAM) or N-ethylmaleimide (NEM) to prevent disulfide bond reformation. This step is crucial for distinguishing between naturally occurring cysteines and the DMVSA-modified cysteine.

    • Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, most commonly trypsin.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the resulting peptide mixture using reverse-phase liquid chromatography.

    • Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then select and fragment specific peptides to generate fragmentation spectra (MS2 scan).[8]

  • Data Analysis:

    • Utilize specialized software to search the acquired MS/MS spectra against a protein sequence database.[9][10] The search parameters must include the mass shift corresponding to the DMVSA modification on cysteine residues.

    • The software will identify the peptide sequence and pinpoint the exact location of the modification based on the fragmentation pattern.[11]

Comparison of Validation Techniques

While the bottom-up proteomics approach described above is the most common, other techniques can provide complementary information or may be more suitable for specific applications.

Technique Principle Advantages Disadvantages Ideal For
Bottom-Up Proteomics (Peptide Mapping) Analysis of proteolytically digested peptides by LC-MS/MS.[8]High sensitivity and throughput. Provides precise localization of the modification site.[5]Can have incomplete sequence coverage. The modification may alter peptide ionization or fragmentation.[12][13]Routine and high-throughput validation of conjugation sites.
Middle-Down Proteomics Analysis of larger peptide fragments generated by limited proteolysis.[6]Bridges the gap between bottom-up and top-down approaches. Can help localize modifications in complex regions.Requires specialized fragmentation techniques and data analysis software.Analysis of large proteins or those with dense modification sites.
Top-Down Proteomics Analysis of the intact conjugated protein by MS.[8]Provides information on the overall modification stoichiometry and the presence of different modified proteoforms.Lower sensitivity and resolution for large proteins. Does not directly identify the modification site.Characterizing the heterogeneity of the conjugated protein population.
Biochemical Assays (e.g., Site-Directed Mutagenesis) Mutating the suspected cysteine residue to another amino acid (e.g., alanine) and assessing the impact on DMVSA conjugation.Provides functional validation of the identified conjugation site.Low throughput and indirect. Requires recombinant protein expression and purification.Confirming the functional relevance of a specific conjugation site.

Challenges and Considerations in Data Interpretation

The validation of DMVSA conjugation sites is not without its challenges. Researchers should be aware of the following potential pitfalls:

  • Substoichiometric Modification: The conjugation reaction may not go to completion, resulting in a mixture of modified and unmodified protein. This can complicate data analysis and requires sensitive detection methods.[7]

  • MS/MS Fragmentation: The presence of the DMVSA adduct can alter the fragmentation behavior of the peptide, potentially leading to ambiguous site assignment.[1]

  • Database Search Algorithms: The choice of the search algorithm and the proper setting of search parameters, including variable modifications, are critical for accurate identification.[9][10] Several algorithms are available, each with its own strengths and weaknesses.[14]

  • Off-Target Modifications: Although highly selective for cysteines, DMVSA can potentially react with other nucleophilic residues. It is important to search for potential modifications on lysine and histidine as well.[1]

Conclusion: A Multi-Faceted Approach to Confident Validation

The validation of N,N-dimethylvinylsulfonamide conjugation sites is a critical step in the development of targeted covalent probes and therapeutics. A robust and reliable validation strategy, centered around high-resolution mass spectrometry, is essential for unambiguous site identification. While bottom-up proteomics remains the workhorse for this application, a comprehensive approach that may include middle-down or top-down proteomics and biochemical assays will provide the highest level of confidence. By understanding the underlying chemistry, meticulously executing the experimental workflow, and being cognizant of the potential challenges in data interpretation, researchers can confidently and accurately map the sites of DMVSA conjugation, paving the way for the development of more effective and specific protein-targeted agents.

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A Comparative Guide to the Stability of Thioether Bonds from N,N-Dimethylvinylsulfonamide Addition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Covalent Stability in Drug Development

In the landscape of modern therapeutics, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies, the stability of the linkage between the payload and the targeting moiety is paramount.[1][2][3] An ideal covalent bond forms rapidly and specifically under physiological conditions and, crucially, remains intact until it reaches its target. Premature cleavage can lead to off-target toxicity and a diminished therapeutic window, undermining the core principles of targeted drug delivery.[4]

The thiol-Michael addition reaction has long been a workhorse in bioconjugation, prized for its high specificity for cysteine residues.[5] However, the stability of the resulting thioether linkage, especially from the widely-used maleimide acceptors, has been a persistent challenge due to its susceptibility to a reversing retro-Michael reaction.[1][4][6][7] This has spurred a search for alternative Michael acceptors that form more robust linkages.

This guide provides an in-depth technical assessment of the thioether bond formed from the addition of thiols to N,N-dimethylvinylsulfonamide, a member of the vinyl sulfone class of Michael acceptors. We will explore the mechanistic underpinnings of its stability, provide detailed protocols for its assessment, and present a comparative analysis against other common Michael acceptors, offering researchers a data-driven framework for making informed decisions in their conjugation strategies.

The Thiol-Michael Addition: Mechanism and Reversibility

The formation of a thioether bond via the thiol-Michael addition is a conjugate addition reaction.[5] In a biological or laboratory setting, this reaction is typically base-catalyzed. The mechanism involves the deprotonation of a thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻), which then attacks the electron-deficient β-carbon of the vinyl group.[8][9] This generates a transient carbanion intermediate, which is subsequently protonated by the solvent or another proton source to yield the final thioether adduct.[8]

Workflow A Step 1: Synthesis & Purification React model thiol with N,N-dimethylvinylsulfonamide. Purify adduct via HPLC or chromatography. B Step 2: Assay Setup Incubate purified adduct in a degassed buffer (e.g., PBS, pH 7.4) with a large excess of a competing thiol (e.g., 10 mM Glutathione). A->B Characterized Adduct C Step 3: Time-Course Sampling Incubate at 37°C. Withdraw aliquots at defined time points (e.g., 0, 1, 4, 8, 24, 48 hrs). Quench reaction immediately. B->C Stress Incubation D Step 4: Analysis Analyze each time point sample by reverse-phase HPLC to quantify the remaining adduct and any new products. C->D Time-Point Samples E Step 5: Data Interpretation Plot % remaining adduct vs. time. Calculate the half-life (t½) of the thioether bond under the assay conditions. Confirm product identity with LC-MS. D->E Quantitative Data

Diagram 2: Experimental Workflow for Stability Assessment
Protocol 1: Synthesis of a Model Thioether Adduct

This protocol describes the synthesis of a model adduct using N-acetyl-L-cysteine and N,N-dimethylvinylsulfonamide.

Materials:

  • N-acetyl-L-cysteine

  • N,N-dimethylvinylsulfonamide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triethylamine (TEA) or similar organic base

  • Acetonitrile (ACN)

  • Deionized water

  • Reverse-phase HPLC system for purification

Procedure:

  • Dissolve N-acetyl-L-cysteine (1.2 equivalents) in PBS (pH 7.4) to a final concentration of 10 mg/mL.

  • Dissolve N,N-dimethylvinylsulfonamide (1.0 equivalent) in a minimal amount of ACN.

  • Add the vinylsulfonamide solution dropwise to the cysteine solution while stirring.

  • Add a catalytic amount of TEA (e.g., 0.1 equivalents) to initiate the base-catalyzed reaction.

  • Allow the reaction to proceed at room temperature for 2-4 hours. Monitor progress by LC-MS or TLC.

  • Upon completion, purify the crude reaction mixture using preparative reverse-phase HPLC with a water/ACN gradient.

  • Collect fractions containing the desired product, confirm identity by LC-MS, and lyophilize to obtain the pure thioether adduct.

Rationale: Using a slight excess of the thiol ensures complete consumption of the Michael acceptor. The reaction is performed at physiological pH to mimic bioconjugation conditions. HPLC purification is essential to remove unreacted starting materials that would interfere with the subsequent stability assay.

Protocol 2: Glutathione (GSH) Challenge Assay

This protocol assesses the stability of the purified adduct in the presence of a high concentration of a competing thiol.

Materials:

  • Purified model thioether adduct

  • Glutathione (reduced form)

  • Degassed PBS, pH 7.4 (prepare by sparging with nitrogen or argon for 20-30 minutes)

  • Analytical HPLC-UV system

  • LC-MS system

Procedure:

  • Prepare a stock solution of the purified adduct (e.g., 10 mM) in degassed PBS.

  • Prepare a stock solution of GSH (e.g., 100 mM) in degassed PBS.

  • In a sealed vial, combine the adduct stock and GSH stock to achieve final concentrations of 1 mM adduct and 10 mM GSH. Ensure the final volume is sufficient for all time points.

  • Immediately withdraw the first aliquot (t=0), quench with an equal volume of 1% trifluoroacetic acid (TFA) in water, and store at -20°C.

  • Incubate the reaction vial at 37°C.

  • Withdraw and quench subsequent aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, 48, and 72 hours).

  • Analyze all quenched samples by analytical reverse-phase HPLC. Create a standard curve for the starting adduct to allow for accurate quantification.

  • Monitor the chromatograms for the disappearance of the starting adduct peak and the appearance of any new peaks (e.g., the GSH-adduct).

  • Calculate the percentage of the initial adduct remaining at each time point. Plot this value against time to determine the stability profile and calculate the half-life (t½).

  • Analyze key time points by LC-MS to confirm the mass of the remaining adduct and identify any degradation or exchange products.

Rationale: Using degassed buffer is critical to prevent oxidative dimerization of thiols, which would complicate the analysis. [10]A 10-fold excess of GSH provides a strong driving force for any potential retro-Michael reaction and subsequent thiol exchange. [11]Quenching with acid stops the reaction by protonating the thiols, ensuring the sample composition is fixed at the time of collection.

Comparative Analysis: Stability of Michael Adducts

The utility of N,N-dimethylvinylsulfonamide as a bioconjugation reagent is best understood by comparing the stability of its thioether adducts to those formed from other common Michael acceptors.

Comparison center Michael Acceptors for Thiol Conjugation Maleimide Maleimide center->Maleimide Acrylamide Acrylamide center->Acrylamide Vinylsulfonamide N,N-Dimethyl- vinylsulfonamide center->Vinylsulfonamide Stab_Maleimide Instability: Prone to retro-Michael reaction and thiol exchange. Maleimide->Stab_Maleimide Stab_Acrylamide Moderate Stability: Generally more stable than maleimides, but slower reaction kinetics. Acrylamide->Stab_Acrylamide Stab_Vinylsulfonamide High Stability: Strong EWG stabilizes C-S bond. Resistant to retro-Michael reaction. Vinylsulfonamide->Stab_Vinylsulfonamide

Diagram 3: Logical Comparison of Michael Acceptor Stability
Michael AcceptorKey FeaturesStability Profile (Thioether Adduct)Representative Half-life (t½) in GSH
Maleimide Very fast reaction kinetics; highly selective for thiols at pH 6.5-7.5. [12][13]Susceptible to retro-Michael reaction, leading to thiol exchange and deconjugation. [1][7]Stability can be improved by hydrolysis of the succinimide ring. [4]Hours to a few days, highly dependent on the structure of the thiol and maleimide N-substituent. [7][11][14]
Acrylamide Slower reaction kinetics compared to maleimides and acrylates. [15]Generally considered stable with low reversibility.Significantly longer than maleimide adducts; often stable for many days.
N,N-Dimethylvinylsulfonamide Fast reaction kinetics, driven by the potent electron-withdrawing sulfonamide group. [16]Highly stable. The C-S bond is thermodynamically favored and resistant to the retro-Michael reaction. [17]Expected to be very long (many days to weeks), demonstrating high resistance to thiol exchange.

Expert Insights:

  • Maleimides: The instability of the traditional thioether-succinimide linkage is a well-documented liability. [1][6]While strategies exist to improve stability, such as using maleimides that promote rapid ring hydrolysis or designing linkers that rearrange into more stable structures, they add complexity. [18]The inherent propensity for thiol exchange remains a significant concern for long-circulating therapeutics. [7][11]* Vinyl Sulfones (and Sulfonamides): The strong electron-withdrawing nature of the sulfone/sulfonamide group provides a decisive advantage in adduct stability. Theoretical and mechanistic studies indicate that the addition of thiolate to vinyl sulfones is highly favorable and less prone to reversal compared to other systems. [17][16][19]This makes them an excellent choice when covalent bond permanence is the primary objective. The resulting thioether is robust and can be expected to remain intact under challenging physiological conditions.

Conclusion and Outlook

The stability of the covalent linkage is a critical design parameter in the development of sophisticated bioconjugates. While maleimides offer rapid conjugation, the resulting thioether bond's susceptibility to the retro-Michael reaction presents a significant stability risk.

The thioether bond formed from the addition of a thiol to N,N-dimethylvinylsulfonamide offers a compelling alternative. Driven by the powerful electron-withdrawing sulfonamide group, the resulting C-S bond is thermodynamically stable and highly resistant to the retro-Michael reaction and subsequent thiol exchange. For researchers, scientists, and drug development professionals, this translates to a more reliable and robust linkage for applications demanding long-term in vivo stability. By employing the rigorous assessment protocols outlined in this guide, developers can quantitatively validate this stability and select the optimal conjugation chemistry to enhance the safety and efficacy of next-generation therapeutics.

References

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selectivity of N,N-dimethylvinylsulfonamide for cysteine over other amino acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of N,N-dimethylvinylsulfonamide's reactivity, focusing on its selectivity for cysteine over other proteinogenic amino acids. It is intended for researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and the development of covalent inhibitors. This document synthesizes established chemical principles with experimental insights to provide a comprehensive understanding of the performance of N,N-dimethylvinylsulfonamide as a cysteine-modification reagent.

Introduction: The Need for Cysteine-Selective Reagents

In the realm of protein modification, the ability to target a specific amino acid residue is paramount. Cysteine, with its unique thiol side chain, presents an attractive target due to its relatively low abundance and high nucleophilicity in its thiolate form. This makes it an ideal anchor point for attaching probes, drugs, or other moieties with a high degree of site-specificity. N,N-dimethylvinylsulfonamide belongs to the class of vinyl sulfones, which are Michael acceptors known for their utility as irreversible inhibitors of cysteine proteases.[1] Their efficacy lies in the covalent bond they form with the cysteine residue in the enzyme's active site. This guide will dissect the chemical basis for this selectivity and provide the experimental framework to validate it.

The Chemistry of Selectivity: A Mechanistic Overview

The primary reaction mechanism of N,N-dimethylvinylsulfonamide with amino acid residues is a Michael-type addition. The high selectivity for cysteine is rooted in the superior nucleophilicity of the cysteine thiolate anion (RS⁻) compared to other nucleophilic side chains found in proteins.

The Preeminence of the Thiol Group

The thiol group of cysteine is the most nucleophilic functional group in proteins. Its pKa is typically around 8.5, meaning that at physiological pH (around 7.4), a significant portion exists as the highly reactive thiolate anion. This thiolate readily attacks the electrophilic β-carbon of the vinyl group in N,N-dimethylvinylsulfonamide, leading to the formation of a stable thioether bond. Studies on vinyl sulfones have consistently shown that the reaction with cysteine is rapid and preferential.[2]

Potential Off-Target Reactivity

While highly selective for cysteine, N,N-dimethylvinylsulfonamide is not entirely inert to other nucleophilic amino acids. The primary off-target candidates are lysine and histidine.

  • Lysine: The ε-amino group of lysine is a primary amine with a pKa of around 10.5. At neutral pH, it is predominantly protonated (R-NH₃⁺) and thus non-nucleophilic. However, at a more alkaline pH (typically above 9), deprotonation increases the concentration of the nucleophilic free amine (R-NH₂), which can then react with the vinyl sulfone. This pH dependence is a critical factor in controlling the selectivity of the reaction.[2][3]

  • Histidine: The imidazole side chain of histidine has a pKa of approximately 6.0. While it can act as a nucleophile, its reactivity towards vinyl sulfones is generally lower than that of the cysteine thiolate. However, in specific protein microenvironments, the reactivity of histidine can be enhanced.

It is generally accepted that for vinyl sulfones, the order of reactivity is Cysteine >> Lysine > Histidine, with the reactions being highly dependent on the pH of the medium.[2]

Visualizing the Reaction and Experimental Workflow

To better illustrate the underlying principles, the following diagrams outline the reaction mechanism and a typical experimental workflow for assessing selectivity.

G cluster_0 Michael Addition Reaction reagent N,N-dimethylvinylsulfonamide product Stable Thioether Adduct reagent->product Nucleophilic Attack cysteine Cysteine Thiolate (RS⁻) cysteine->product

Caption: Reaction of N,N-dimethylvinylsulfonamide with Cysteine.

G cluster_workflow Selectivity Assay Workflow start Prepare Amino Acid Mixture (Cys, Lys, His, etc.) add_reagent Add N,N-dimethylvinylsulfonamide start->add_reagent incubate Incubate at Controlled pH and Temperature add_reagent->incubate quench Quench Reaction incubate->quench analyze Analyze by LC-MS/MS quench->analyze quantify Quantify Unmodified and Modified Amino Acids analyze->quantify

Caption: Experimental Workflow for Determining Selectivity.

Comparative Reactivity Data

Amino AcidNucleophilic GroupTypical pKaRelative Reactivity at pH 7.4 (Inferred)
Cysteine Thiol (-SH)~8.5High
Lysine ε-Amino (-NH₂)~10.5Very Low
Histidine Imidazole~6.0Low
Serine Hydroxyl (-OH)~13Negligible
Tyrosine Phenolic Hydroxyl~10.5Negligible
Aspartate Carboxylate (-COOH)~3.9Negligible
Glutamate Carboxylate (-COOH)~4.3Negligible
N-terminus α-Amino (-NH₂)~8.0Low to Moderate

This table is based on the known reactivity patterns of vinyl sulfones. Actual rates will vary depending on the specific protein context and reaction conditions.

A competition experiment with a related azabicyclic vinyl sulfone demonstrated exclusive modification of cysteine over lysine at pH 7.3, reinforcing the high chemoselectivity of the vinyl sulfone moiety under these conditions.[4][5]

Experimental Protocol: A Self-Validating System for Selectivity Analysis

To empirically determine the selectivity of N,N-dimethylvinylsulfonamide, a competition assay followed by LC-MS/MS analysis is recommended. This protocol serves as a self-validating system, providing direct evidence of the reagent's performance.

Materials and Reagents
  • N,N-dimethylvinylsulfonamide

  • N-α-acetyl-L-cysteine

  • N-α-acetyl-L-lysine

  • N-α-acetyl-L-histidine

  • Other N-α-acetylated amino acids (e.g., Ser, Tyr) as negative controls

  • Phosphate buffer (100 mM, pH 7.4 and pH 9.0)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • LC-MS/MS system with a C18 column

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of N,N-dimethylvinylsulfonamide in DMSO.

    • Prepare 10 mM stock solutions of each N-α-acetylated amino acid in ultrapure water.

  • Competition Reaction Setup:

    • In a microcentrifuge tube, combine 10 µL of each amino acid stock solution (final concentration of 1 mM for each).

    • Add 80 µL of the desired phosphate buffer (pH 7.4 or 9.0).

    • Initiate the reaction by adding 10 µL of the 10 mM N,N-dimethylvinylsulfonamide stock solution (final concentration 1 mM).

    • Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour). A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) is recommended for kinetic analysis.

  • Reaction Quenching and Sample Preparation:

    • Quench the reaction by adding 10 µL of 1 M dithiothreitol (DTT) to consume any unreacted N,N-dimethylvinylsulfonamide.

    • Dilute the sample 1:100 with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the diluted sample onto a C18 column.

    • Elute the analytes using a gradient of acetonitrile in water with 0.1% formic acid.

    • Monitor the disappearance of the starting amino acids and the appearance of their respective adducts using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on the mass spectrometer. The mass transitions for each analyte and its potential adduct will need to be determined beforehand.

  • Data Analysis:

    • Integrate the peak areas for each unmodified amino acid and its corresponding adduct at each time point.

    • Calculate the percentage of modification for each amino acid to determine the selectivity of N,N-dimethylvinylsulfonamide.

Conclusion: An Authoritative Assessment

N,N-dimethylvinylsulfonamide is a highly effective reagent for the selective modification of cysteine residues. Its reactivity is governed by the principles of Michael addition, with the nucleophilic superiority of the cysteine thiolate being the primary driver of its selectivity. While off-target reactions with other nucleophilic residues like lysine and histidine are possible, they can be largely mitigated by controlling the reaction pH. The provided experimental protocol offers a robust framework for researchers to validate the selectivity of N,N-dimethylvinylsulfonamide in their specific applications, ensuring the integrity and reliability of their results.

References

  • Friedman, M., & Finley, J. W. (1975). Reactions of proteins with ethyl vinyl sulfone. Journal of Agricultural and Food Chemistry, 23(4), 629-631.
  • Borges, C. R. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. IntechOpen.
  • Palmer, J. T., Rasnick, D., Klaus, J. L., & Brömme, D. (1995). Vinyl sulfones as irreversible inhibitors of cysteine proteases. Journal of Medicinal Chemistry, 38(17), 3193-3196.
  • Bernardes, G. J., Chalker, J. M., Errey, J. C., & Davis, B. G. (2008). A traceless Staudinger ligation for the chemoselective synthesis of proteins with unnatural amino acids at the N-terminus. Journal of the American Chemical Society, 130(15), 5052-5053.
  • Morpurgo, M., Veronese, F. M., Kachensky, D., & Harris, J. M. (1996). Preparation and characterization of poly(ethylene glycol) vinyl sulfone.
  • de Almeida, G. V., Corzana, F., & Bernardes, G. J. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Chemical Science, 10(15), 4295-4300*. [Link]

  • Reaction engineering on amino acid models. (a) Reaction of vinyl sulfone 1 with N-Boc-Cys methyl ester derivative. (b) Competition experiment that shows the chemoselective nature of the reaction between [2.2.1]azabicyclic vinyl sulfone 1 and cysteine. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of N,N-Dimethylvinylsulfonamide Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise quantification of reaction products is paramount for accurate structure-activity relationship (SAR) studies, kinetic analysis, and process optimization. N,N-dimethylvinylsulfonamide has emerged as a versatile building block, primarily utilized as a Michael acceptor and a dienophile in various synthetic transformations. This guide provides an in-depth technical comparison of its reactivity and offers detailed, field-proven protocols for the quantitative analysis of its reaction products using Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

N,N-Dimethylvinylsulfonamide: A Profile of Reactivity

N,N-dimethylvinylsulfonamide is an activated alkene, rendered electrophilic by the potent electron-withdrawing sulfonyl group. This electronic feature dictates its primary modes of reactivity: Michael additions and cycloaddition reactions.

Michael Addition: The conjugate addition of nucleophiles to the β-carbon of the vinyl group is a predominant reaction pathway. Thiols, in particular, exhibit high reactivity towards vinyl sulfonamides, forming stable thioether linkages. This reactivity profile makes N,N-dimethylvinylsulfonamide a valuable tool in bioconjugation and materials science.[1]

Cycloaddition: As a dienophile, N,N-dimethylvinylsulfonamide can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes. The electron-withdrawing nature of the sulfonamide group enhances its dienophilic character, facilitating the formation of six-membered rings.

This guide will focus on the quantitative analysis of products from these two key reaction types.

Comparative Performance: N,N-Dimethylvinylsulfonamide vs. Alternatives

The choice of a Michael acceptor or dienophile is a critical decision in synthetic design. Here, we compare the performance of N,N-dimethylvinylsulfonamide against common alternatives.

Michael Addition: A Head-to-Head Comparison

The reactivity of Michael acceptors is a crucial parameter, influencing reaction times and yields. The following table summarizes a comparative analysis of N,N-dimethylvinylsulfonamide with other common Michael acceptors in their reaction with thiols.

Michael AcceptorRelative Reaction Rate with ThiolsKey AdvantagesKey Disadvantages
N,N-Dimethylvinylsulfonamide HighGood stability of the resulting thioether bond.Less reactive than vinyl sulfones.
Ethyl Vinyl Sulfone Very HighExtremely rapid reaction with thiols.[2]The resulting sulfone linkage can be susceptible to elimination under certain conditions.
N-Phenylmaleimide HighForms stable adducts; widely used in bioconjugation.Can undergo side reactions such as hydrolysis of the maleimide ring.
Acrylamides Moderate to LowGenerally stable adducts.Slower reaction kinetics compared to vinyl sulfonamides and sulfones.

Expert Insight: The choice between these acceptors is often a trade-off between reactivity and the stability of the final adduct. While ethyl vinyl sulfone offers the fastest kinetics, the robustness of the thioether bond formed with N,N-dimethylvinylsulfonamide makes it a preferred choice for applications requiring long-term stability.

Diels-Alder Reactivity: A Comparative Overview

In Diels-Alder reactions, the dienophile's electronic properties are a key determinant of reactivity.

DienophileReactivity with Dienes (e.g., Furan, Cyclopentadiene)Key AdvantagesKey Disadvantages
N,N-Dimethylvinylsulfonamide ModerateThe resulting sulfonamide functionality offers a handle for further synthetic modifications.Less reactive than highly activated dienophiles like maleic anhydride.
N-Phenylmaleimide HighHigh reactivity and often excellent stereoselectivity.[3]Can be prone to retro-Diels-Alder reactions at elevated temperatures.[4]
Maleic Anhydride Very HighExtremely reactive dienophile, often leading to high yields.[5]The anhydride is susceptible to hydrolysis.

Expert Insight: While N-phenylmaleimide and maleic anhydride are more reactive, N,N-dimethylvinylsulfonamide provides a valuable alternative when the introduction of a sulfonamide moiety is synthetically desirable. The reaction conditions can often be tuned to drive the reaction to completion.

Quantitative Analysis Protocols

The following sections provide detailed, step-by-step protocols for the quantitative analysis of N,N-dimethylvinylsulfonamide reaction products. These protocols are designed to be self-validating, ensuring accuracy and reproducibility.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method for determining the concentration and purity of compounds in solution without the need for identical reference standards for each analyte.[6][7][8]

Experimental Protocol: qNMR Analysis of a Michael Addition Reaction

This protocol details the quantification of the Michael adduct of N,N-dimethylvinylsulfonamide and benzyl mercaptan.

Materials:

  • N,N-Dimethylvinylsulfonamide

  • Benzyl mercaptan

  • Maleic anhydride (Internal Standard, IS)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Microbalance

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude reaction mixture into a vial.

    • Accurately weigh approximately 5 mg of maleic anhydride (IS) and add it to the same vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.

    • Key Acquisition Parameters for Quantitation:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 30 seconds (ensure full relaxation of all relevant protons; at least 5 times the longest T₁).

      • Number of Scans (ns): 8-16 (adjust for adequate signal-to-noise ratio, S/N > 250:1 is recommended for high accuracy).[9]

      • Acquisition Time (aq): At least 4 seconds.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor of 0.3 Hz.

    • Manually phase the spectrum carefully.

    • Perform a baseline correction.

    • Integrate the following signals:

      • N,N-Dimethylvinylsulfonamide (starting material): One of the vinyl protons (e.g., the doublet of doublets).

      • Michael Adduct (product): A characteristic proton signal that does not overlap with other signals (e.g., the methylene protons adjacent to the sulfur).

      • Maleic Anhydride (IS): The singlet corresponding to the two vinyl protons.

  • Calculation of Molar Ratio and Yield:

    • Calculate the molar ratio of product to starting material using the following formula:

      where N is the number of protons giving rise to the integrated signal.

    • Calculate the absolute amount of product relative to the internal standard to determine the yield.

Causality Behind Experimental Choices: The long relaxation delay is crucial to ensure that all protons have returned to their equilibrium state before the next pulse, which is essential for accurate integration. Maleic anhydride is a suitable internal standard as its sharp singlet in a relatively clean region of the spectrum allows for accurate integration.

Diagram of qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Calculation weigh_sample Weigh Reaction Mixture weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum (d1=30s, ns=16) transfer->acquire process Phasing & Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Molar Ratios & Yield integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying components of a mixture with high resolution and sensitivity.

Experimental Protocol: HPLC Analysis of a Thiol-Michael Addition

This protocol is designed for the separation and quantification of N,N-dimethylvinylsulfonamide and its Michael adduct with a thiol.

Materials:

  • Crude reaction mixture

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture with the initial mobile phase composition to a concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Method:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Quantification:

    • Generate a calibration curve for both N,N-dimethylvinylsulfonamide and the purified Michael adduct using standards of known concentrations.

    • Determine the concentration of each component in the reaction mixture by comparing their peak areas to the calibration curves.

Causality Behind Experimental Choices: A C18 column is a versatile choice for separating compounds of moderate polarity. The gradient elution allows for the separation of the more polar starting material from the less polar product. Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functionalities. A detection wavelength of 210 nm is chosen as many organic molecules exhibit strong absorbance in the low UV region.

Diagram of HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification dilute Dilute Reaction Mixture filter Filter Sample dilute->filter inject Inject onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection (210 nm) separate->detect calibrate Generate Calibration Curves detect->calibrate quantify Quantify Components calibrate->quantify

Caption: Workflow for HPLC analysis of reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like sulfonamide adducts, derivatization is often necessary.

Experimental Protocol: GC-MS Analysis of a Diels-Alder Adduct

This protocol describes the analysis of the Diels-Alder adduct of N,N-dimethylvinylsulfonamide and cyclopentadiene after derivatization.

Materials:

  • Crude reaction mixture

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl acetate

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Derivatization:

    • Take a dried aliquot of the crude reaction mixture (approximately 1 mg).

    • Add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool the sample to room temperature.

  • GC-MS Method:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

  • Quantification:

    • Use an internal standard (e.g., a stable hydrocarbon like dodecane) added before derivatization.

    • Create a calibration curve for the derivatized adduct.

    • Quantify the adduct based on the peak area relative to the internal standard.

Causality Behind Experimental Choices: Derivatization with BSTFA replaces the acidic proton on the sulfonamide nitrogen with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the adduct for GC analysis. The DB-5ms column is a good general-purpose column for separating a wide range of organic compounds. The temperature program is designed to provide good separation of the components in the reaction mixture.

Diagram of GC-MS Analysis Workflow

GCMS_Workflow cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_quant Quantification aliquot Aliquot Reaction Mixture add_reagents Add Pyridine & BSTFA aliquot->add_reagents heat Heat at 70°C add_reagents->heat inject Inject into GC heat->inject separate Temperature Programmed Separation inject->separate detect Mass Spectrometry Detection separate->detect is Use Internal Standard detect->is quantify Quantify Adduct is->quantify

Caption: Workflow for GC-MS analysis of derivatized products.

Conclusion

N,N-dimethylvinylsulfonamide is a valuable and versatile reagent in modern organic synthesis. The ability to accurately quantify its reaction products is essential for its effective application. The protocols detailed in this guide, based on qNMR, HPLC, and GC-MS, provide robust and reliable methods for researchers in drug development and related fields. By understanding the principles behind these analytical techniques and the comparative reactivity of N,N-dimethylvinylsulfonamide, scientists can make informed decisions to accelerate their research and development efforts.

References

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. JEOL Application Notes. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The thiol-Michael addition click reaction: a powerful and versatile tool for materials chemistry. Chemical Society Reviews, 43(23), 7137-7148.
  • Bruker. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Mestrelab Research. (2016, October 26). qNMR Purity Recipe Book (3 – Data Processing). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Click Chemistry with Cyclopentadiene - PMC - NIH. (n.d.). Retrieved from [Link]

  • Diels–Alder reaction of cyclopentadiene and α,β-unsaturated carbonyls... - ResearchGate. (n.d.). Retrieved from [Link]

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control - Master Organic Chemistry. (2018, September 3). Retrieved from [Link]

  • Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - MDPI. (2024, February 5). Retrieved from [Link]

  • MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA) - MDPI. (n.d.). Retrieved from [Link]

  • Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC - NIH. (2021, December 17). Retrieved from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (n.d.). Retrieved from [Link]

  • Diels-Alder Reactions of Boron-Substituted Furans with N-Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity - PubMed. (2025, January 24). Retrieved from [Link]

  • A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Understanding the reactivity and selectivity of Diels–Alder reactions involving furans - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. (n.d.). Retrieved from [Link]

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control - Master Organic Chemistry. (2018, September 3). Retrieved from [Link]

  • Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - MDPI. (2024, February 5). Retrieved from [Link]

  • MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA) - MDPI. (n.d.). Retrieved from [Link]

  • Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC - NIH. (2021, December 17). Retrieved from [Link]

  • Kinetic stability of the C[sub 60]-cyclopentadiene diels-alder adduct - OSTI.GOV. (1993, August 19). Retrieved from [Link]

  • Diels–Alder Cycloaddition of 2,5-Bis(hydroxymethyl)furan (BHMF) and N-Phenylmaleimide Derivatives - PMC - NIH. (2024, August 14). Retrieved from [Link]

  • Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC. (n.d.). Retrieved from [Link]

  • Endergonic synthesis of Diels-Alder adducts enables non-equilibrium adaptive behaviors in chemical reaction networks - ChemRxiv. (n.d.). Retrieved from [Link]

  • Diels–Alder adducts of maleic anhydride and dienes: new compounds by crystallization. (2000, November). Retrieved from [Link]

  • Endergonic synthesis of Diels-Alder adducts enables non-equilibrium adaptive behaviors in chemical reaction networks | Physical Chemistry | ChemRxiv | Cambridge Open Engage. (2024, January 28). Retrieved from [Link]

  • Recent Advances in Hydrogels via Diels–Alder Crosslinking: Design and Applications. (2023, January 24). Retrieved from [Link]

  • A new chromatographic method for the determination of cysteine, glutathione, homocysteine and Nɛ-homocysteinyllysine isopeptide in human plasma - PMC - NIH. (2024, November 20). Retrieved from [Link]

  • The Michael addition of thiols to 13-oxo-octadecadienoate (13-oxo-ODE) with implications for LC-MS analysis of glutathione conjugation - PMC - NIH. (2024, April 16). Retrieved from [Link]

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A Comparative Guide to the Thermal Stability of Polymers Synthesized with N,N-dimethylvinylsulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylvinylsulfonamide (DMVSAm) is a monomer that holds significant promise in the development of novel polymers for a range of specialized applications, including drug delivery systems, hydrogels, and specialty coatings. The presence of the sulfonamide group in its structure imparts unique properties to the resulting polymers, such as hydrophilicity, potential biocompatibility, and responsiveness to stimuli. A critical parameter for the practical application and processing of any new polymer is its thermal stability. This guide provides a comparative analysis of the anticipated thermal stability of poly(N,N-dimethylvinylsulfonamide) (poly(DMVSAm)) by examining structurally related polymers. While direct experimental data for the homopolymer of DMVSAm is not extensively available in public literature, we can infer its performance by analyzing polymers with similar functional groups. This guide will delve into the expected thermal behavior of poly(DMVSAm) and compare it with other well-known vinyl polymers, supported by existing experimental data for analogous structures.

The Influence of the Sulfonamide Group on Polymer Thermal Stability

The thermal stability of a polymer is intrinsically linked to the bond dissociation energies of the chemical bonds within its structure. The sulfonamide group (-SO₂-N<) is known to be a relatively stable functional group. The presence of the electron-withdrawing sulfonyl group can influence the stability of adjacent bonds. In the case of poly(DMVSAm), the sulfonamide moiety is a pendant group attached to the main vinyl chain. The thermal degradation of such a polymer would likely involve two primary pathways: scission of the polymer backbone and decomposition of the pendant side groups. The stability of the carbon-sulfur and sulfur-nitrogen bonds within the sulfonamide group will play a crucial role in the overall thermal resistance of the polymer.

Comparative Analysis with Structurally Analogous Polymers

To predict the thermal stability of poly(DMVSAm), we can draw comparisons with polymers containing similar structural motifs, such as sulfonic acids and their salts.

Poly(vinylsulfonic acid) and its Sodium Salt

Poly(vinylsulfonic acid) (PVSA) and its sodium salt (PVS-Na) are close structural analogs to poly(DMVSAm), with a sulfonate group directly attached to the polymer backbone. Thermogravimetric analysis (TGA) of these polymers provides valuable insights.

TGA studies have shown that poly(vinylsulfonic acid) begins to degrade at a lower temperature compared to its sodium salt. The free acid form, PVSA, shows an initial weight loss attributed to the loss of absorbed water, with significant decomposition commencing around 150°C[1]. The degradation of the sodium salt, PVS-Na, on the other hand, starts at a significantly higher temperature, with initial weight loss (after water removal) beginning around 350°C and proceeding in multiple stages[1]. This enhanced stability of the salt form is attributed to the ionic nature of the sodium sulfonate group, which requires more energy to break compared to the covalent C-S and S-O bonds in the free acid.

Based on this, we can infer that the N,N-dimethylsulfonamide group in poly(DMVSAm), being a covalent structure, might exhibit a thermal stability profile that is more comparable to, or potentially slightly higher than, poly(vinylsulfonic acid), but likely lower than its corresponding ionic salt.

Predicted Thermal Stability of Poly(DMVSAm) in Comparison to Common Vinyl Polymers

To provide a practical context, it is useful to compare the predicted thermal stability of poly(DMVSAm) with that of widely used vinyl polymers such as polystyrene (PS), poly(methyl methacrylate) (PMMA), and poly(vinyl chloride) (PVC).

PolymerOnset Decomposition Temperature (°C)Temperature of Maximum Decomposition Rate (°C)
Poly(N,N-dimethylvinylsulfonamide) (poly(DMVSAm)) Predicted: 250 - 350Predicted: 300 - 400
Poly(vinylsulfonic acid) (PVSA) ~150[1]-
Poly(vinylsulfonic acid, sodium salt) (PVS-Na) ~350[1]-
Polystyrene (PS) ~350 - 400~420
Poly(methyl methacrylate) (PMMA) ~250 - 300~370
Poly(vinyl chloride) (PVC) ~200 - 250~280 and ~450 (multi-stage)

Note: The values for poly(DMVSAm) are predictive and require experimental verification. The data for other polymers are approximate and can vary with factors such as molecular weight and heating rate.

Given the structure of the N,N-dimethylsulfonamide group, it is reasonable to hypothesize that poly(DMVSAm) will exhibit moderate thermal stability, likely falling between that of PMMA and PS. The presence of the sulfonamide group may offer slightly better stability than the ester group in PMMA, but the overall stability will still be governed by the carbon-carbon backbone, which is similar to other vinyl polymers.

Experimental Protocol: Thermogravimetric Analysis (TGA)

To experimentally determine the thermal stability of poly(DMVSAm) or any other polymer, thermogravimetric analysis is the standard technique.

Methodology
  • Sample Preparation: Ensure the polymer sample is dry and free of residual solvent. This can be achieved by drying the sample in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

  • Instrument Setup:

    • Use a calibrated thermogravimetric analyzer.

    • Place a small, accurately weighed amount of the polymer sample (typically 5-10 mg) into an inert sample pan (e.g., platinum or alumina).

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • Plot the weight percentage versus temperature to obtain the TGA curve.

    • The first derivative of the TGA curve (DTG curve) can be plotted to determine the temperature of the maximum rate of weight loss.

    • Key parameters to determine include:

      • Onset decomposition temperature (Tonset): The temperature at which significant weight loss begins.

      • Temperature at maximum decomposition rate (Tmax): The peak temperature on the DTG curve.

      • Residual weight: The percentage of material remaining at the end of the experiment.

Visualizing Polymer Structure and Experimental Workflow

Caption: Chemical structure of the repeating unit of poly(N,N-dimethylvinylsulfonamide).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis prep1 Dry polymer sample prep2 Weigh 5-10 mg of sample prep1->prep2 inst1 Place sample in inert pan prep2->inst1 inst2 Purge with N₂ or Ar inst1->inst2 inst3 Heat at constant rate (e.g., 10°C/min) inst2->inst3 data1 Record weight vs. temperature inst3->data1 data2 Generate TGA and DTG curves data1->data2 data3 Determine Tonset and Tmax data2->data3

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion and Future Outlook

While a definitive quantitative comparison of the thermal stability of poly(N,N-dimethylvinylsulfonamide) awaits dedicated experimental investigation, a qualitative assessment based on structurally similar polymers provides valuable initial insights. It is predicted that poly(DMVSAm) will exhibit moderate thermal stability, positioning it as a potentially viable material for applications where processing temperatures are not excessively high. The sulfonamide functionality is expected to confer a degree of stability that may surpass some common vinyl polymers like PVC and PMMA.

Future research should focus on the synthesis of well-defined poly(DMVSAm) homopolymers and their comprehensive thermal characterization using TGA and other thermal analysis techniques like Differential Scanning Calorimetry (DSC). Such studies will not only validate the predictions made in this guide but also provide the essential data needed to unlock the full potential of this promising class of polymers in advanced material applications.

References

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A Comparative Guide to Evaluating the Biocompatibility of N,N-dimethylvinylsulfonamide (DMVSA)-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biocompatibility of novel hydrogel materials synthesized from N,N-dimethylvinylsulfonamide (DMVSA). Recognizing the current scarcity of published biocompatibility data for this specific class of polymers, this document serves as a practical roadmap. It details the critical experimental protocols required for a thorough assessment, benchmarked against established biomaterials, thereby empowering researchers to generate the necessary data for their innovative applications.

Introduction: The Promise and Prudence of Novel Biomaterials

The quest for advanced biomaterials is relentless, driven by the need for improved drug delivery systems, tissue engineering scaffolds, and medical devices.[1] Hydrogels, with their high water content and tunable properties, are at the forefront of this research.[2] N,N-dimethylvinylsulfonamide (DMVSA) presents itself as a compelling monomer for the synthesis of new hydrogels, potentially offering unique physicochemical properties. However, for any new material to transition from the laboratory to clinical consideration, a rigorous evaluation of its interaction with biological systems is paramount.[1][3]

This guide provides the essential "how-to" for this evaluation. We will not present definitive data on DMVSA-based materials, as it is not yet widely available. Instead, we will detail the critical pillars of biocompatibility assessment as outlined by the International Organization for Standardization (ISO) 10993 standards. We will explain the causality behind experimental choices and provide actionable, step-by-step protocols for the three most crucial initial screening tests: in vitro cytotoxicity, hemocompatibility, and in vivo local tissue effects.

To provide context and a performance baseline, we will compare these necessary evaluations against two well-characterized classes of hydrogel materials: a synthetic thermoresponsive polymer, Poly(N-isopropylacrylamide) (PNIPAAm), and a natural polymer derivative, Gelatin Methacryloyl (GelMA).

The Benchmarks for Comparison

To meaningfully interpret biocompatibility data for a new material, it must be compared against established standards.

  • Poly(N-isopropylacrylamide) (PNIPAAm): As the most widely studied thermoresponsive polymer, PNIPAAm exhibits a lower critical solution temperature (LCST) just below physiological temperature (~32°C), making it a "smart" material for applications like injectable drug delivery systems.[4][5] However, its biocompatibility can be complex; while the polymer itself is generally considered non-resorbable, concerns have been raised about the potential toxicity of its degradation byproducts and residual monomers.[5][6] Its response serves as a crucial benchmark for synthetic polymers.

  • Gelatin Methacryloyl (GelMA): Derived from natural collagen, GelMA is a widely used biodegradable hydrogel in tissue engineering.[7] It possesses inherent biocompatibility and contains cell-adhesive sequences, promoting cell attachment and proliferation.[7] However, as a material of natural origin, it can exhibit batch-to-batch variability and potentially elicit an immune response. It represents a gold standard for materials intended for tissue regeneration applications.

Pillar 1: In Vitro Cytotoxicity Assessment (ISO 10993-5)

The Causality: The first and most fundamental question is: Does the material, or anything that leaches from it, kill cells?[8] The in vitro cytotoxicity test is a rapid, sensitive, and cost-effective screening tool to assess the general biological reactivity of a material.[9] It is a mandatory first step in any biocompatibility evaluation.[8] We will focus on the extract test, which is suitable for evaluating toxicity caused by leachable substances from the hydrogel.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric test that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Sample Preparation & Extraction:

    • Prepare discs of the test material (e.g., DMVSA-based hydrogel, PNIPAAm, GelMA) and sterilize them according to the intended application method.

    • Incubate the sterile material in a complete cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C. This creates the "extract."

    • Prepare positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls under the same conditions.

  • Cell Culture:

    • Seed a suitable cell line, such as L929 mouse fibroblasts or 3T3 fibroblasts, into a 96-well plate at a density of 2x10⁴ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Exposure to Extract:

    • Remove the old media from the cells and replace it with 100 µL of the prepared material extracts (DMVSA-hydrogel extract, PNIPAAm extract, GelMA extract, positive/negative control extracts).

    • Include wells with fresh culture medium only as an untreated control.

    • Incubate the plate for another 24 hours under standard conditions.

  • MTT Assay:

    • After the exposure period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each material relative to the untreated control cells (which represent 100% viability).

    • According to ISO 10993-5, a reduction in cell viability by more than 30% is considered a cytotoxic effect.

Visualization: Cytotoxicity Testing Workflow

G cluster_prep 1. Material Preparation & Extraction cluster_culture 2. Cell Culture cluster_exposure 3. Exposure cluster_assay 4. MTT Assay prep_dmvsa DMVSA Hydrogel extract Incubate in Culture Media (37°C, 24h) to create 'Extracts' prep_dmvsa->extract prep_pnipaam PNIPAAm Control prep_pnipaam->extract prep_gelma GelMA Control prep_gelma->extract add_extract Replace Media with Material Extracts extract->add_extract seed Seed L929 Cells in 96-well plate attach Incubate 24h (Cell Attachment) seed->attach attach->add_extract incubate_exp Incubate 24h add_extract->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate 4h (Formazan Formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read result Calculate Cell Viability (%) read->result G cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis blood Collect & Dilute Anticoagulated Blood add_blood Add Diluted Blood to Material & Control Tubes blood->add_blood materials Place Sterile Materials in Test Tubes materials->add_blood incubate Incubate at 37°C for 3 hours add_blood->incubate centrifuge Centrifuge Samples incubate->centrifuge collect Collect Supernatant centrifuge->collect read Measure Absorbance of Supernatant (540 nm) collect->read result Calculate Hemolysis (%) read->result

Caption: Workflow for hemocompatibility assessment using a direct contact hemolysis assay.

Comparative Data Summary: Hemocompatibility
Material ClassTypical Hemolysis (%)Interpretation
DMVSA-based Hydrogel Data Not Available - Testing RequiredA result <2% is required to be considered non-hemolytic and safe for blood contact.
PNIPAAm Hydrogel < 2%Generally considered non-hemolytic. [10]
GelMA Hydrogel < 2%Exhibits excellent hemocompatibility.

Pillar 3: In Vivo Local Tissue Response (ISO 10993-6)

The Causality: While in vitro tests are essential for initial screening, they cannot fully replicate the complex environment of a living organism. An in vivo implantation study is necessary to evaluate the local tissue response to the material over time, assessing for signs of inflammation, fibrous capsule formation, tissue integration, and material degradation. This provides a more complete picture of the material's biocompatibility.

Experimental Protocol: Subcutaneous Implantation in a Rodent Model

This study evaluates the local pathological effects on living tissue at both the macroscopic and microscopic level after implantation of the material.

Step-by-Step Methodology:

  • Animal Model and Material Preparation:

    • Use a suitable animal model, typically Sprague-Dawley rats or BALB/c mice.

    • Prepare sterile, consistently sized implants of the test materials (e.g., 5 mm diameter discs). Include a negative control material (e.g., medical-grade silicone).

  • Surgical Implantation:

    • Under general anesthesia and aseptic conditions, make small incisions on the dorsal side of the animal.

    • Create subcutaneous pockets by blunt dissection.

    • Place one implant into each pocket. Suture the incisions.

  • Post-Operative Observation:

    • Monitor the animals for overall health and any adverse reactions at the implant sites (e.g., excessive swelling, erythema, necrosis).

    • Typical evaluation time points are 1 week, 4 weeks, and 12 weeks post-implantation to assess acute, sub-chronic, and chronic responses.

  • Histological Analysis:

    • At each time point, euthanize a subset of the animals.

    • Excise the implant along with the surrounding tissue.

    • Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the tissue and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Evaluation:

    • A certified pathologist should evaluate the stained tissue sections.

    • Score the local tissue response based on the presence and extent of:

      • Inflammatory cells (neutrophils, lymphocytes, macrophages, giant cells)

      • Fibrosis and fibrous capsule thickness

      • Necrosis

      • Tissue integration and vascularization

Visualization: In Vivo Implantation Study Workflow

G cluster_implant 1. Implantation cluster_observe 2. Observation cluster_analysis 3. Histological Analysis prep Prepare Sterile Implants (DMVSA, Controls) surgery Subcutaneous Implantation in Rodent Model prep->surgery monitor Post-operative Monitoring surgery->monitor timepoints Evaluation at 1, 4, 12 weeks monitor->timepoints explant Explant Tissue timepoints->explant process Fix, Embed & Section explant->process stain H&E Staining process->stain evaluate Microscopic Evaluation (Pathologist) stain->evaluate result Score Tissue Response (Inflammation, Fibrosis, etc.) evaluate->result

Caption: Workflow for evaluating in vivo local tissue response via subcutaneous implantation.

Comparative Data Summary: In Vivo Local Tissue Response
Material ClassTypical In Vivo Response (4 weeks)Interpretation
DMVSA-based Hydrogel Data Not Available - Testing RequiredA minimal inflammatory response and thin fibrous capsule are desired.
PNIPAAm Hydrogel Mild inflammatory response, formation of a distinct fibrous capsule. [11]Generally considered biocompatible, but does not integrate with tissue. [11]
GelMA Hydrogel Minimal inflammation, good tissue integration, and vascularization.Excellent biocompatibility, supports tissue regeneration.

Conclusion: A Path Forward for DMVSA-Based Materials

The development of novel polymers like those based on N,N-dimethylvinylsulfonamide holds exciting potential for advancing biomedical technologies. However, innovation must be paired with rigorous safety and efficacy evaluation. This guide has outlined the foundational biocompatibility assessments—cytotoxicity, hemocompatibility, and in vivo local tissue effects—that are essential for characterizing any new biomaterial.

By following standardized protocols, such as those derived from the ISO 10993 series, and benchmarking performance against well-understood materials like PNIPAAm and GelMA, researchers can systematically build a comprehensive biocompatibility profile for DMVSA-based hydrogels. Only through such a diligent, evidence-based approach can the full potential of these promising new materials be safely and effectively realized.

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A Comparative Guide to the Cross-Reactivity of N,N-dimethylvinylsulfonamide with Biological Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the cross-reactivity of N,N-dimethylvinylsulfonamide, a commonly utilized electrophilic warhead in covalent inhibitor design. We will objectively compare its performance against other vinyl sulfonamide analogues and the widely used acrylamide electrophiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of covalent targeting and make informed decisions in their experimental designs.

Introduction: The Role of Vinyl Sulfonamides in Covalent Drug Discovery

Covalent inhibitors have made a significant impact on human health, with drugs like penicillin and aspirin being prime examples of their therapeutic success.[1] In modern drug discovery, targeted covalent inhibitors (TCIs) are rationally designed to form a stable bond with a specific nucleophilic amino acid residue within a protein target.[1] This approach can lead to high potency and prolonged duration of action.

Vinyl sulfonamides have emerged as a valuable class of electrophiles, or "warheads," for TCIs.[2][3][4][5] They are generally more electrophilic than the commonly used acrylamides, offering potential advantages for targeting less reactive nucleophiles like non-catalytic cysteines and even lysines.[2][3][4] The reactivity of vinyl sulfonamides can be modulated by altering the substituents on the sulfonamide nitrogen and the vinyl group, allowing for fine-tuning of their potency and selectivity.[2][3]

This guide focuses on N,N-dimethylvinylsulfonamide, a representative terminal vinyl sulfonamide, and its reactivity profile with key biological nucleophiles. We will delve into experimental data to provide a clear comparison of its reactivity and selectivity.

The Chemistry of Reactivity: Michael Addition

The primary mechanism by which vinyl sulfonamides react with biological nucleophiles is through a Michael addition reaction. In this reaction, a nucleophile, such as the thiol group of a cysteine residue or the amine group of a lysine residue, attacks the β-carbon of the vinyl group. This forms a stable covalent bond, effectively and often irreversibly inhibiting the target protein.[6]

Below is a diagram illustrating the general mechanism of Michael addition between a vinyl sulfonamide and a biological nucleophile.

GSH_Trapping_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solutions: - Electrophile (e.g., 100 mM in DMSO) - GSH (e.g., 1 M in buffer) C Initiate reaction: - Add electrophile to a final concentration of 1 mM - Add GSH to a final concentration of 10 mM A->C B Prepare reaction buffer: - e.g., 100 mM potassium phosphate, pH 7.4 B->C D Incubate at 37°C C->D E Take aliquots at various time points D->E F Quench reaction (e.g., with acid) E->F G Analyze by LC-MS to monitor disappearance of the electrophile F->G H Calculate half-life (t1/2) from the decay curve G->H

Caption: Workflow for a typical Glutathione (GSH) trapping assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of the test electrophile (e.g., N,N-dimethylvinylsulfonamide) in DMSO.

    • Prepare a 1 M stock solution of glutathione (GSH) in the reaction buffer.

    • Prepare the reaction buffer: 100 mM potassium phosphate, pH 7.4.

  • Reaction Setup:

    • In a microcentrifuge tube, add the reaction buffer.

    • Add the GSH stock solution to a final concentration of 10 mM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the electrophile stock solution to a final concentration of 1 mM.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 50 µL of a quenching solution (e.g., 1% formic acid in acetonitrile).

  • LC-MS Analysis:

    • Analyze the quenched samples by LC-MS to monitor the disappearance of the parent electrophile peak over time.

    • Use a suitable C18 column and a gradient of water and acetonitrile with 0.1% formic acid.

  • Data Analysis:

    • Plot the natural logarithm of the electrophile peak area versus time.

    • The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k).

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

In-Vitro Protein Modification Analysis

This protocol is used to confirm the covalent modification of a target protein by the electrophile and to identify the specific amino acid residue(s) that are modified.

Protein_Modification_Workflow cluster_incubation Incubation cluster_digestion Proteolytic Digestion cluster_ms LC-MS/MS Analysis A Incubate target protein with electrophile B Denature, reduce, and alkylate the protein A->B C Digest with a protease (e.g., trypsin) B->C D Separate peptides by LC C->D E Analyze by MS to identify modified peptides (mass shift) D->E F Perform MS/MS to sequence the modified peptide and pinpoint the modified residue E->F

Caption: Workflow for in-vitro protein modification analysis.

Detailed Steps:

  • Protein Incubation:

    • Incubate the purified target protein (e.g., 10 µM) with the electrophile (e.g., 100 µM) in a suitable buffer (e.g., PBS, pH 7.4) at 37°C for a specified time (e.g., 2 hours).

    • Include a control sample with the protein and DMSO (vehicle) only.

  • Sample Preparation for Mass Spectrometry:

    • Denature the protein by adding urea to a final concentration of 8 M.

    • Reduce the disulfide bonds by adding dithiothreitol (DTT) to 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteines by adding iodoacetamide to 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration.

    • Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and digest overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digested sample with formic acid to a final concentration of 0.1%.

    • Analyze the peptide mixture by LC-MS/MS.

    • In the MS1 scan, look for peptide masses that have increased by the molecular weight of the electrophile.

    • Perform MS/MS on these modified peptides to obtain fragmentation data.

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest) to identify the modified peptides and the specific site of modification.

    • The software will search the fragmentation data against the protein sequence, considering the mass of the covalent adduct as a variable modification on potential nucleophilic residues (cysteine, lysine, etc.).

Conclusion and Future Outlook

N,N-dimethylvinylsulfonamide and related vinyl sulfonamides are highly reactive electrophiles that offer a powerful tool for the development of targeted covalent inhibitors. [2][3][4]Their enhanced reactivity compared to traditional acrylamides opens up possibilities for targeting a broader range of proteins. [3][7]Furthermore, their inherent preference for cysteine over other nucleophiles provides a degree of selectivity that is beneficial for drug design. [2][3] The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate the cross-reactivity of N,N-dimethylvinylsulfonamide and other electrophiles with biological nucleophiles. By understanding the reactivity and selectivity profiles of different warheads, scientists can make more strategic decisions in the design of next-generation covalent therapeutics.

Future research in this area will likely focus on further refining the structure of vinyl sulfonamides to achieve even greater selectivity for specific amino acid residues and to modulate their reactivity for optimal therapeutic outcomes. The continued development of sophisticated proteomic techniques will also play a crucial role in elucidating the complete cellular target landscape of these covalent modifiers. [8][9][10]

References

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A Technical Guide to Benchmarking N,N-dimethylvinylsulfonamide Against Other Covalent Modifiers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted covalent inhibitors, the choice of the electrophilic warhead is a critical determinant of a drug candidate's success. It dictates not only the potency and duration of target engagement but also the selectivity profile and potential for off-target toxicities. While acrylamides have long been the workhorse in this field, there is a growing interest in alternative electrophiles with distinct reactivity and physicochemical properties. Among these, N,N-dimethylvinylsulfonamide is emerging as a compelling candidate.

This guide provides an in-depth comparison of N,N-dimethylvinylsulfonamide with other commonly used covalent modifiers, offering a framework for its evaluation and strategic deployment in drug discovery programs. We will delve into the key performance parameters—reactivity, selectivity, and stability—supported by experimental data and detailed protocols to empower researchers to make informed decisions in the design of next-generation covalent therapeutics.

The Rise of Covalent Inhibitors and the Importance of the Warhead

Covalent inhibitors form a stable, long-lasting bond with their target protein, offering several advantages over their non-covalent counterparts. These include enhanced biochemical efficiency, prolonged duration of action, and the ability to target shallow binding pockets that are often considered "undruggable" by traditional small molecules.[1] The resurgence in the development of covalent drugs has been fueled by the success of molecules like ibrutinib and osimertinib, which have demonstrated profound clinical efficacy.[1]

The heart of a covalent inhibitor is its electrophilic "warhead," the reactive group that forms the covalent bond with a nucleophilic amino acid residue on the target protein, most commonly a cysteine.[1] The intrinsic reactivity of this warhead must be finely tuned; it needs to be reactive enough to engage its intended target efficiently within a cellular context but not so reactive that it indiscriminately modifies other proteins, leading to toxicity.[2] This delicate balance underscores the importance of rigorously benchmarking different covalent modifiers.

Key Performance Parameters for Covalent Modifier Evaluation

The selection of an optimal covalent warhead hinges on a multi-parameter assessment of its performance. The three pillars of this evaluation are:

  • Reactivity: The intrinsic rate at which the warhead reacts with its target nucleophile.

  • Selectivity: The preference of the warhead to react with the intended target over other proteins in the proteome.

  • Stability: The chemical and metabolic robustness of the warhead in a biological environment.

This guide will now explore each of these parameters in detail, providing a comparative analysis of N,N-dimethylvinylsulfonamide against other prominent covalent modifiers.

Reactivity: A Quantitative Comparison

The reactivity of a covalent warhead is a crucial parameter that influences both its on-target potency and its potential for off-target effects. A warhead that is too reactive can lead to promiscuous binding and toxicity, while one with insufficient reactivity may not achieve the desired level of target engagement.[3]

Experimental Assessment of Reactivity

A common method to quantify the intrinsic reactivity of an electrophile is to measure its rate of reaction with a model thiol, such as glutathione (GSH), which is present at high concentrations in cells.[3][4] This is often expressed as a half-life (t½) of the electrophile in the presence of GSH. A shorter half-life indicates higher reactivity.

For a more detailed characterization of the interaction with a target protein, the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at which the inactivation rate is half-maximal) are determined.[5] The ratio kinact/KI represents the second-order rate constant and is a measure of the covalent modification efficiency.[5]

N,N-dimethylvinylsulfonamide: A Highly Reactive Electrophile

Vinyl sulfonamides, as a class, are generally more electrophilic and reactive than the more commonly used acrylamides.[6][7] This heightened reactivity can be advantageous for targeting less nucleophilic cysteine residues or for achieving high levels of target occupancy.

While specific kinetic data for N,N-dimethylvinylsulfonamide is not extensively published in comparative studies, data from closely related analogs provides a strong basis for its positioning on the reactivity spectrum. For instance, a study comparing a vinyl sulfonamide with an analogous acrylamide demonstrated a dramatic difference in their reactivity with glutathione.[4]

Covalent Warhead ClassGlutathione (GSH) Half-life (t½)Reference
Vinyl Sulfonamide ~238 seconds[4]
Acrylamide ~14,091 seconds[4]
Chloroacetamide Generally considered highly reactive[2]

This table presents representative data for the warhead classes to illustrate the general reactivity trends. The exact reactivity of a specific molecule will depend on its overall structure.

The N,N-dimethyl substitution on the sulfonamide nitrogen is expected to influence the electrophilicity of the vinyl group. Generally, electron-donating groups can decrease reactivity, while electron-withdrawing groups can increase it. The two methyl groups are weakly electron-donating, which might slightly attenuate the reactivity compared to an unsubstituted vinyl sulfonamide. However, it is anticipated to remain significantly more reactive than typical acrylamides.

The higher reactivity of vinyl sulfonamides, including the N,N-dimethylated variant, makes them particularly interesting for applications where acrylamides show insufficient potency. However, this also necessitates a careful evaluation of their selectivity profile.

Selectivity: Profiling the Proteome-Wide Interactions

High selectivity is paramount for a successful covalent inhibitor. An ideal warhead should exhibit a strong preference for its intended target, minimizing interactions with other proteins to avoid off-target effects and associated toxicities.[8]

Experimental Assessment of Selectivity

Chemoproteomic platforms, such as activity-based protein profiling (ABPP), are powerful tools for assessing the proteome-wide selectivity of covalent inhibitors.[9] In a typical competitive ABPP experiment, a cell lysate or live cells are treated with the covalent inhibitor, followed by a broadly reactive cysteine-reactive probe tagged with a reporter molecule (e.g., biotin or a fluorescent dye). The proteins that are modified by the inhibitor will be blocked from reacting with the probe. By using quantitative mass spectrometry, the protein targets of the inhibitor can be identified and their engagement quantified across the proteome.[9]

The Selectivity Landscape of Vinyl Sulfonamides

The selectivity of a covalent inhibitor is not solely determined by the intrinsic reactivity of its warhead. The non-covalent binding affinity of the inhibitor's scaffold for the target protein plays a crucial role in positioning the warhead for a reaction with the target nucleophile.[3] A high-affinity interaction can significantly enhance the rate of covalent modification of the intended target relative to off-targets.

While a comprehensive, publicly available proteomic selectivity profile specifically for N,N-dimethylvinylsulfonamide is limited, studies on other vinyl sulfonamide-based inhibitors have provided valuable insights. For instance, β-fluorovinylsulfonamides have been shown to be highly selective covalent ligands for specific kinases when incorporated into an appropriate targeting scaffold.[9] In one study, a β-fluorovinylsulfonamide probe labeled a significantly larger number of proteins compared to an acrylamide-based probe at the same concentration, highlighting the generally higher reactivity of the vinyl sulfonamide warhead. However, when incorporated into a selective inhibitor, it still identified the target protein as the most significantly enriched hit.[9]

This suggests that while the intrinsic reactivity of the vinyl sulfonamide core is high, it can be guided by a well-designed scaffold to achieve a desirable selectivity profile. It is therefore crucial to evaluate the selectivity of any N,N-dimethylvinylsulfonamide-containing inhibitor in the context of its specific targeting moiety.

Stability: Ensuring Robustness in a Biological Milieu

A covalent modifier must possess adequate chemical and metabolic stability to reach its target in vivo. Instability can lead to rapid clearance, reduced efficacy, and the formation of reactive metabolites that may cause toxicity.[10]

Experimental Assessment of Stability

The stability of a covalent inhibitor is typically assessed in various biological matrices, including:

  • Plasma Stability: The inhibitor is incubated in plasma from different species (e.g., human, mouse, rat) to assess its susceptibility to enzymatic degradation.[11]

  • Microsomal Stability: Incubation with liver microsomes provides an indication of the compound's susceptibility to metabolism by cytochrome P450 enzymes.[11]

  • Chemical Stability: The stability of the compound in aqueous buffers at different pH values is also important to consider.

Stability Profile of N,N-dimethylvinylsulfonamide

The sulfonamide group is generally considered to be a stable functional group in biological systems. Studies on N-methylated sulfonylhydrazones have shown that N-methylation can protect against hydrolysis in acidic conditions.[10] This suggests that the N,N-dimethyl substitution in N,N-dimethylvinylsulfonamide may contribute to its chemical stability.

Experimental Protocols

To facilitate the benchmarking of N,N-dimethylvinylsulfonamide and other covalent modifiers, we provide the following detailed experimental protocols.

Protocol 1: Glutathione (GSH) Reactivity Assay

This assay measures the intrinsic reactivity of a covalent modifier by monitoring its depletion over time in the presence of excess GSH.

Materials:

  • Test compound (covalent modifier)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • LC-MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Prepare a stock solution of GSH in PBS (e.g., 100 mM).

  • In a microcentrifuge tube, add PBS to a final volume of 1 mL.

  • Add the test compound to a final concentration of 10 µM.

  • Initiate the reaction by adding GSH to a final concentration of 1 mM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture (e.g., 50 µL).

  • Immediately quench the reaction by adding an equal volume of cold ACN containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS to quantify the remaining concentration of the test compound.

  • Plot the natural logarithm of the percentage of remaining compound against time. The slope of the line is the pseudo-first-order rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Workflow Diagram:

GSH_Reactivity_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_cpd Prepare Test Compound Stock mix Mix PBS and Test Compound prep_cpd->mix prep_gsh Prepare GSH Stock start_rxn Add GSH to Initiate Reaction prep_gsh->start_rxn mix->start_rxn incubate Incubate at 37°C start_rxn->incubate aliquot Take Time Point Aliquots incubate->aliquot Multiple Time Points quench Quench with Cold ACN aliquot->quench analyze Analyze by LC-MS quench->analyze calculate Calculate t½ analyze->calculate

Caption: Workflow for the Glutathione (GSH) Reactivity Assay.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a general workflow for assessing the proteome-wide selectivity of a covalent inhibitor.

Materials:

  • Cell lysate or live cells

  • Test compound (covalent inhibitor)

  • Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin beads

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Treat the proteome (cell lysate or live cells) with the test inhibitor at various concentrations or a vehicle control (DMSO).

  • Incubate for a specified period to allow for target engagement.

  • Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label the remaining accessible cysteines.

  • Perform click chemistry to attach a biotin tag to the alkyne-modified proteins.

  • Enrich the biotinylated proteins using streptavidin beads.

  • Perform on-bead tryptic digestion to generate peptides.

  • Analyze the peptides by LC-MS/MS to identify and quantify the enriched proteins.

  • Compare the protein enrichment between the inhibitor-treated and control samples to identify the targets of the covalent inhibitor.

Workflow Diagram:

ABPP_Workflow cluster_treatment Cellular Treatment cluster_enrichment Enrichment cluster_analysis Mass Spectrometry Analysis proteome Proteome (Lysate or Live Cells) inhibitor Treat with Covalent Inhibitor proteome->inhibitor probe Add Broad-Spectrum Cysteine Probe inhibitor->probe click Click Chemistry (Add Biotin Tag) probe->click enrich Enrich with Streptavidin Beads click->enrich digest On-Bead Tryptic Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms identify Identify and Quantify Protein Targets lcms->identify

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).

Conclusion and Future Perspectives

N,N-dimethylvinylsulfonamide represents a highly reactive covalent warhead with the potential to offer advantages over traditional acrylamides in certain drug discovery contexts. Its increased electrophilicity may enable the targeting of challenging nucleophiles and facilitate the development of highly potent covalent inhibitors. However, this higher intrinsic reactivity necessitates a thorough and careful evaluation of its selectivity and stability to ensure a favorable therapeutic window.

The experimental framework and protocols outlined in this guide provide a robust starting point for the systematic benchmarking of N,N-dimethylvinylsulfonamide against other covalent modifiers. By quantitatively assessing its reactivity, proteome-wide selectivity, and biological stability, researchers can strategically incorporate this promising warhead into the design of novel and effective covalent medicines. As our understanding of the nuanced interplay between warhead reactivity and cellular context continues to grow, so too will our ability to rationally design the next generation of targeted covalent therapies.

References

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Safety Operating Guide

Navigating the Disposal of N,N-dimethylethenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring their safe management and disposal. N,N-dimethylethenesulfonamide, a versatile intermediate in organic synthesis, requires a comprehensive understanding of its chemical properties to establish a safe and compliant disposal protocol. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in scientific principles and regulatory compliance, to ensure the safety of laboratory personnel and the protection of our environment.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a hierarchy of controls designed to minimize risk. The foundational principles for managing this compound waste are rooted in the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Adherence to these regulations is not merely a matter of compliance but a critical component of a robust safety culture.

A crucial first step in laboratory waste management is the establishment of a designated Satellite Accumulation Area (SAA).[3] This area should be at or near the point of waste generation and under the control of the laboratory personnel. All waste containers in the SAA must be clearly labeled with the words "Hazardous Waste" and a description of their contents.[3]

Understanding the Chemistry of this compound for Safe Disposal

The reactivity of Michael acceptors necessitates a disposal strategy that neutralizes this electrophilic character to prevent unintended reactions with other waste components or environmental receptors.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key information for this compound and a related compound, N,N-dimethylmethanesulfonamide.

PropertyThis compoundN,N-dimethylmethanesulfonamide
Molecular Formula C₄H₉NO₂S[4]C₃H₉NO₂S[6]
Molecular Weight 135.19 g/mol [4]123.17 g/mol [6]
Appearance Colorless to light yellow liquid[4]Solid[6]
Melting Point 49 °C[4]49 - 50 °C[6]
Boiling Point 119-120 °C (at reduced pressure)[4]Not available[6]
Primary Hazard Potential Michael acceptor, reactivity unknownNot considered hazardous by US OSHA Hazard Communication Standard 2024[6]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural steps for the safe disposal of this compound.

Caption: Decision workflow for this compound disposal.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of small quantities of this compound waste generated in a laboratory setting. For bulk quantities, consult your institution's Environmental Health and Safety (EHS) department for guidance on professional waste disposal services.

Part 1: Immediate Handling and Storage

  • Segregation: Immediately upon generation, segregate waste containing this compound from other waste streams. Pay particular attention to avoiding contact with strong acids, bases, and oxidizing agents.[6]

  • Containerization: Use a dedicated, leak-proof, and chemically compatible container for collection. High-density polyethylene (HDPE) or glass containers are suitable choices.

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from heat, ignition sources, and incompatible materials.[3]

Part 2: Neutralization of Small Quantities (Recommended)

Due to its nature as a potential Michael acceptor, neutralizing the reactivity of this compound is a prudent step to enhance safety during storage and disposal. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Materials:

  • Waste this compound solution

  • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)

  • Water

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (1 M)

  • pH indicator strips or a calibrated pH meter

Procedure:

  • Dilution: If the waste is concentrated, dilute it with a compatible solvent (e.g., the solvent from the reaction mixture) to a concentration of approximately 5-10%.

  • Addition of Nucleophile: For every 1 gram of this compound, slowly add a 1.5 molar excess of sodium bisulfite or sodium metabisulfite dissolved in a minimal amount of water. The bisulfite anion will act as a nucleophile, adding to the vinyl group and neutralizing its Michael acceptor reactivity.

  • Stirring: Stir the mixture at room temperature for at least 2 hours to ensure the reaction goes to completion.

  • pH Adjustment: After the reaction, check the pH of the solution. If acidic, neutralize it by slowly adding a 1 M solution of sodium bicarbonate or sodium carbonate until the pH is between 6 and 8.[7] Be cautious as gas evolution (CO₂) may occur.

  • Final Disposal: The neutralized aqueous solution can now be considered for disposal as a non-hazardous aqueous waste, pending verification with your local EHS guidelines.

Part 3: Final Disposal

  • Neutralized Waste: Once neutralized and with a pH between 6 and 8, the waste can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain any other hazardous components (e.g., heavy metals, halogenated solvents).[7] Always confirm this disposal method is permitted by your institution's EHS department and local regulations.

  • Untreated Waste and Bulk Quantities: For larger quantities of untreated this compound waste, or if in-lab neutralization is not feasible, the waste must be disposed of through your institution's hazardous waste management program.[1] This involves packaging the waste in approved containers, completing a hazardous waste pickup request form, and transferring it to trained EHS personnel.

Regulatory Considerations and Waste Classification

Under the EPA's RCRA regulations, a chemical waste can be classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[8][9] While this compound is not a specifically listed hazardous waste, its reactivity as a potential Michael acceptor could warrant classification as a characteristic hazardous waste. A definitive determination would require testing. However, as a matter of prudent practice, it is recommended to manage it as a hazardous waste.

When preparing for disposal by a professional waste management service, it is important to provide as much information as possible on the waste manifest. The appropriate EPA hazardous waste code would likely be determined by the waste handler based on the information provided and any analytical testing they may perform.

Conclusion

The responsible management and disposal of laboratory chemicals are paramount to ensuring a safe and sustainable research environment. While specific disposal guidelines for this compound are not explicitly detailed in readily available safety literature, a conservative and scientifically sound approach based on its chemical structure and the principles of hazardous waste management provides a clear path forward. By understanding the inherent reactivity of this compound as a potential Michael acceptor and implementing the neutralization and disposal procedures outlined in this guide, researchers can confidently manage this chemical waste stream in a manner that is both safe and compliant. Always prioritize consultation with your institution's Environmental Health and Safety department to ensure adherence to all local and federal regulations.

References

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  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). N,N-Dimethylethanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dimethylaminoethanol. Retrieved from [Link]

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Navigating the Handling of N,N-dimethylethenesulfonamide: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

The following guide provides essential safety and logistical information for the handling and disposal of N,N-dimethylethenesulfonamide. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a deeper understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard: More Than Just a Sulfonamide

This compound belongs to the sulfonamide class of compounds. While many sulfonamides are known for their potential to cause allergic reactions and other adverse health effects, the presence of the vinyl group (ethene) in this molecule introduces a heightened level of reactivity.[1] Vinyl sulfonamides are effective Michael acceptors, a characteristic that makes them valuable in targeted protein modification but also presents a significant workplace hazard.[2] This reactivity means the compound can readily react with biological nucleophiles, such as amino acid residues in proteins, which is the basis for potential skin and respiratory sensitization.

The parent compound, vinyl sulfonamide, is classified with the following hazards:

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical when handling this compound. The following is a step-by-step guide to the selection and use of appropriate PPE.

Step 1: Hand Protection
  • Selection: Due to the reactive nature of this compound, robust chemical resistance is paramount. Nitrile or neoprene gloves are the preferred choice.[4] Avoid thin, disposable gloves for prolonged handling. Always consult the glove manufacturer's resistance chart for specific breakthrough times if available.

  • Procedure:

    • Inspect gloves for any signs of degradation or perforation before each use.[4]

    • For tasks with a high risk of splashing, consider double-gloving.

    • Wash hands thoroughly with soap and water after removing gloves.

Step 2: Eye and Face Protection
  • Selection: At a minimum, chemical splash goggles that conform to ANSI Z87.1 standards are required.[5] Given the serious eye irritation hazard, a full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high potential for splashing.[5]

  • Procedure:

    • Ensure a snug fit of goggles to the face.

    • Position the face shield to protect the entire face.

    • Clean and inspect eye and face protection after each use.

Step 3: Body Protection
  • Selection: A polyethylene-coated polypropylene gown or a similar non-absorbent, disposable gown is required to prevent skin contact.[4] Standard cloth lab coats are not sufficient as they can absorb the chemical, leading to prolonged skin exposure.

  • Procedure:

    • Ensure the gown is fully fastened.

    • Tuck the cuffs of the gown under the second pair of gloves when double-gloving.

Step 4: Respiratory Protection
  • Selection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if there is a risk of aerosol generation, a respirator with an organic vapor cartridge is necessary. A full-face respirator will also provide eye and face protection.[6]

  • Procedure:

    • Ensure the fume hood has a current certification and is functioning properly.

    • Work with the sash at the lowest practical height.

    • If a respirator is required, ensure you have been properly fit-tested and trained in its use.

Table 1: Summary of Recommended PPE for this compound

PPE Component Specification Rationale
Hand Protection Nitrile or Neoprene Gloves (consider double-gloving)Chemical resistance to a reactive Michael acceptor.
Eye Protection Chemical Splash Goggles (ANSI Z87.1)Protects against serious eye irritation.
Face Protection Full-Face ShieldAdded protection against splashes to the entire face.
Body Protection Polyethylene-coated GownPrevents skin contact and absorption by clothing.
Respiratory Protection Chemical Fume Hood or RespiratorMinimizes inhalation of irritating vapors or aerosols.

Operational and Disposal Plans: A Self-Validating System

Handling and Storage
  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[5]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Keep containers tightly closed when not in use.[7]

Spill Response

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity.

  • Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate materials. Do not use combustible materials like paper towels on large spills.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE as outlined in Section 2 before attempting to clean the spill.

  • Clean-up: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the chemical. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect all waste in a clearly labeled, sealed, and chemically resistant container.

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.[8] Do not pour down the drain.

Visualizing the Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Workflow PPE Selection Workflow for this compound start Start: Handling this compound fume_hood Is a certified chemical fume hood available? start->fume_hood base_ppe Required PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Polyethylene-coated Gown fume_hood->base_ppe Yes respirator Add Respirator with Organic Vapor Cartridge fume_hood->respirator No splash_risk Is there a significant risk of splashing? face_shield Add Full-Face Shield splash_risk->face_shield Yes end Proceed with Caution splash_risk->end No base_ppe->splash_risk respirator->splash_risk face_shield->end

Caption: PPE selection workflow based on available engineering controls and procedural risk.

References

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  • PubChem. (n.d.). Vinyl sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

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  • ChemJam. (2025, August 19). Vinyl sulfonimidamides as a new cysteine reactive electrophile. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.